molecular formula C5H6FN3 B1445315 5-fluoro-N-methylpyrimidin-4-amine CAS No. 1353101-60-6

5-fluoro-N-methylpyrimidin-4-amine

Cat. No.: B1445315
CAS No.: 1353101-60-6
M. Wt: 127.12 g/mol
InChI Key: BSHLVEXYIJBURU-UHFFFAOYSA-N
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Description

5-fluoro-N-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C5H6FN3 and its molecular weight is 127.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-fluoro-N-methylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-N-methylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3/c1-7-5-4(6)2-8-3-9-5/h2-3H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHLVEXYIJBURU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility Profiling of 5-Fluoro-N-methylpyrimidin-4-amine

[1][2]

Executive Summary & Compound Identity

5-Fluoro-N-methylpyrimidin-4-amine represents a critical pharmacophore often utilized in the synthesis of kinase inhibitors and antimetabolite drugs.[1][2] Its structure combines an electron-deficient pyrimidine ring with a lipophilic fluorine atom and a secondary amine, creating a unique solubility profile that challenges standard formulation approaches.[1][2]

This guide provides a comprehensive solubility profiling strategy, moving from in silico predictions to wet-lab validation and biorelevant formulation.[1][2] It is designed for medicinal chemists and formulation scientists requiring high-precision data for lead optimization.[1][2]

Property Data / Prediction Implication
IUPAC Name 5-fluoro-N-methylpyrimidin-4-amineCore Identity
Molecular Formula C₅H₆FN₃Low MW Fragment (<150 Da)
Est.[1][2][3][4][5] pKa (Basic) 3.8 – 4.2 (Pyrimidine N1)Ionizes only in acidic media (Stomach)
Est.[1][2][3] LogP 0.6 – 0.9Moderately lipophilic; permeable
H-Bond Donors 1 (Secondary Amine)Limited water interaction vs. primary amine
H-Bond Acceptors 3 (N1, N3, F)Good solubility in polar aprotic solvents

Physicochemical Baseline: The In Silico Profile

Before initiating wet chemistry, we must establish the theoretical solubility baseline.[1][2] This compound exhibits a pH-dependent solubility profile driven by the protonation of the pyrimidine ring nitrogen.[1][2]

Structural Determinants of Solubility[1][2][3]
  • The 5-Fluoro Effect: The fluorine atom at position 5 is highly electronegative.[1][2] It exerts a strong inductive effect (-I), reducing the electron density of the ring nitrogens.[1][2] This lowers the pKa significantly compared to non-fluorinated pyrimidines (typically pKa ~7), making the molecule less basic and less soluble in weakly acidic buffers (pH 4-6).[1][2]

  • The N-Methyl Group: Substituting a hydrogen on the exocyclic amine with a methyl group increases the partition coefficient (LogP) by approximately 0.4–0.5 units, slightly reducing aqueous solubility while enhancing solubility in lipid-like matrices.[1][2]

Predicted Solubility Classification
  • BCS Class: Class I/II Borderline (High Permeability, Moderate/High Solubility depending on dose).[1][2]

  • Intrinsic Solubility (

    
    ):  Estimated at 1–5 mg/mL in neutral water.[1][2]
    

Experimental Protocols: Validating the Profile

Trustworthy data requires a tiered approach: Kinetic Solubility for early screening and Thermodynamic Solubility for pre-formulation.[1][2]

Workflow Visualization

The following diagram outlines the decision matrix for profiling this compound.

SolubilityWorkflowStartCompound SynthesisInSilicoIn Silico Prediction(LogP, pKa)Start->InSilicoKineticKinetic Solubility(DMSO Stock -> Buffer)InSilico->Kinetic High ThroughputThermoThermodynamic Solubility(Solid -> Buffer, 24h)Kinetic->Thermo Lead SelectionBiorelevantBiorelevant Media(FaSSIF/FeSSIF)Thermo->Biorelevant Pre-Clinical

Figure 1: Tiered solubility profiling workflow ensuring resource efficiency.

Protocol A: Kinetic Solubility (High Throughput)

Use this for rapid estimation during hit-to-lead optimization.[1][2]

  • Preparation: Prepare a 10 mM stock solution of 5-fluoro-N-methylpyrimidin-4-amine in DMSO.

  • Spiking: Spike 5 µL of stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Analysis: Quantify filtrate via UV-Vis (254 nm) or LC-MS against a standard curve.

    • Success Criteria: >80% recovery indicates solubility >250 µM.[1][2]

Protocol B: Thermodynamic Solubility (Gold Standard)

Use this for precise

12
  • Saturation: Add excess solid compound (~5 mg) to 1 mL of buffer (pH 1.2, 4.5, 6.8, and 7.4) in glass vials.

  • Equilibration: Stir at 37°C for 24–48 hours. This ensures the crystal lattice energy is overcome.[1][2]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • pH Check: Measure the pH of the supernatant.[1][2] Crucial: If the compound is a salt, the bulk pH may shift.[1][2]

  • Quantification: Analyze the supernatant via HPLC-UV.

Solvent Compatibility & Formulation Strategy

Organic Solvent Profile

For stock solutions and synthesis, the following solubility profile is expected based on the compound's polarity:

SolventSolubility GradeUsage Recommendation
DMSO High (>50 mg/mL)Primary stock solvent for biological assays.[1][2][3]
Methanol High (>30 mg/mL)Good for transfers and analytical dilutions.[1][2][3]
Ethanol Moderate (~10-20 mg/mL)Acceptable co-solvent for formulation.[1][2][3]
Acetonitrile ModerateHPLC mobile phase compatibility.[1][2][3]
Water (pH 7) Low/ModerateLimited stability; use fresh.[1][2][3]
Hexane NegligibleAntisolvent for precipitation/purification.[1][2][3]
pH-Dependent Ionization

The solubility of 5-fluoro-N-methylpyrimidin-4-amine is heavily influenced by pH.[1][2]

  • pH 1.2 (SGF): The pyrimidine ring (N1) protonates.[1][2]

    • Reaction:

      
      
      
    • Solubility:High. The cationic form is highly soluble.[1][2]

  • pH 7.4 (Plasma): The molecule is predominantly neutral.[1][2]

    • Reaction:

      
      
      
    • Solubility:Lowest (Intrinsic). Dependent on crystal lattice energy.[1][2]

IonizationAcidicCationic Form (pH < 3)(High Solubility)NeutralNeutral Form (pH > 5)(Intrinsic Solubility)Acidic->Neutral  Deprotonation (pKa ~4.0)  

Figure 2: Ionization state transition across physiological pH ranges.

Formulation Tactics

If intrinsic aqueous solubility is insufficient for dosing (>10 mg/kg), employ these strategies:

  • pH Adjustment: Formulate in 0.1 M Citrate Buffer (pH 3.0) to leverage the ionized state.[1][2]

  • Co-solvency: Use 10% Ethanol + 40% PEG400 + 50% Water.[1][2] The PEG400 disrupts water structure, accommodating the lipophilic N-methyl/Fluoro motif.[1][2]

  • Cyclodextrins: HP-β-CD (20% w/v) is highly effective for pyrimidines, encapsulating the hydrophobic ring while the hydroxyls interact with water.[1][2]

References

  • PubChem. 5-fluoro-N-methylpyrimidin-4-amine Compound Summary. National Library of Medicine.[1][2][6] Available at: [Link][1][2][4][6]

  • Baluja, S., et al. (2016).[1][2][7] Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. Available at: [Link]

  • Li, J., et al. (2025).[1][2][4] Experimental Study on Binary Equilibrium and Solubility Analysis of 2-Aminopyrimidine. Journal of Chemical & Engineering Data. Available at: [Link][1][2]

A Comprehensive Technical Guide to Assessing the Stability of 5-fluoro-N-methylpyrimidin-4-amine in Various Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals.

Abstract

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life.[1][2] This guide provides a comprehensive framework for characterizing the stability profile of 5-fluoro-N-methylpyrimidin-4-amine, a fluorinated aminopyrimidine derivative of interest in medicinal chemistry.[3] Due to the limited publicly available stability data for this specific molecule, this document serves as a predictive and methodological blueprint. It outlines a systematic approach based on first principles of chemical stability, analysis of structural liabilities, and the design of robust experimental protocols. By following this guide, researchers can elucidate potential degradation pathways, identify stable formulation environments, and develop validated, stability-indicating analytical methods essential for regulatory submissions.

Introduction: The Imperative for Stability Profiling

5-fluoro-N-methylpyrimidin-4-amine belongs to the class of fluorinated heterocyclic compounds, which are of significant interest in drug discovery. Fluorine substitution can enhance metabolic stability, membrane permeability, and binding affinity.[4][5][6] However, the strong electronegativity of fluorine can also influence the electronic properties of the pyrimidine ring, potentially impacting its susceptibility to degradation.

Stability testing is a mandatory component of drug development, providing critical evidence on how an API's quality changes over time under the influence of environmental factors like temperature, humidity, and light.[1][7][8] The primary output of these studies is the establishment of a re-test period for the drug substance and a shelf life for the drug product.[1][2] This guide focuses on establishing a foundational understanding of the molecule's intrinsic stability by proposing a series of forced degradation studies.[9][10][11] These studies are designed to accelerate degradation, thereby revealing likely degradation products and pathways that might be observed under long-term storage conditions.[10][12]

Structural Analysis and Predicted Stability Liabilities

A molecule's structure dictates its reactivity. 5-fluoro-N-methylpyrimidin-4-amine possesses several functional groups and structural features that represent potential sites for degradation:

  • Aminopyrimidine Core: The pyrimidine ring itself can be susceptible to hydrolytic cleavage under harsh acidic or basic conditions. The 4-amino group is an activating group, potentially making the ring more susceptible to electrophilic attack or oxidation. Hydrolysis of the exocyclic amino group, while less common, can occur, leading to the formation of a hydroxyl-pyrimidine derivative.[13]

  • N-Methylamine Group: Secondary amines can undergo oxidation to form various products, including N-oxides or through N-dealkylation to yield the primary amine (5-fluoropyrimidin-4-amine) and formaldehyde.[14] This process can be catalyzed by trace metals or initiated by radical species.

  • Carbon-Fluorine Bond: The C-F bond is generally very strong and stable, contributing to the metabolic stability of many fluorinated drugs.[15] However, its stability is not absolute. Nucleophilic aromatic substitution (SNAr) of the fluorine atom can occur, particularly if the pyrimidine ring is further activated. This is a key potential degradation pathway under nucleophilic or high pH conditions.

Based on this analysis, the primary predicted degradation pathways are hydrolysis , oxidation , and photodegradation .

Hypothesized Degradation Pathways

The following diagram illustrates the most probable degradation routes for 5-fluoro-N-methylpyrimidin-4-amine under stress conditions.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) parent 5-fluoro-N-methylpyrimidin-4-amine hydrolysis_product 5-hydroxy-N-methylpyrimidin-4-amine (via SNAr of F) parent->hydrolysis_product OH⁻ ring_opening Ring-Opened Products parent->ring_opening Strong Acid/Base n_oxide N-Oxide Derivative parent->n_oxide [O] dealkylation 5-fluoropyrimidin-4-amine (N-dealkylation) parent->dealkylation [O] photoproduct Radical-Mediated Products (e.g., dimers, dehalogenated species) parent->photoproduct

Caption: Predicted degradation pathways for 5-fluoro-N-methylpyrimidin-4-amine.

A Framework for a Comprehensive Stability Study

To systematically evaluate the stability of 5-fluoro-N-methylpyrimidin-4-amine, a multi-faceted approach is required, beginning with the development of a stability-indicating analytical method, followed by a comprehensive forced degradation study.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure capable of accurately quantifying the decrease in the amount of the active ingredient due to degradation. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[16]

Protocol for SIM Development:

  • Column and Mobile Phase Screening:

    • Start with a reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Screen a gradient of a buffered aqueous phase (e.g., 20 mM potassium phosphate pH 3.0 or ammonium formate pH 8.0) and an organic modifier (acetonitrile or methanol). The choice of pH should be guided by the pKa of the analyte to ensure good peak shape.

  • Detector Selection:

    • A Photodiode Array (PDA) detector is essential for monitoring peak purity and detecting the formation of degradants with different UV spectra.[16]

    • Couple the HPLC system to a Mass Spectrometer (LC-MS) to aid in the identification and structural elucidation of any degradation products.[16][17]

  • Method Validation (Pre-Study):

    • Perform an initial validation to ensure the method is specific, linear, and accurate for the parent compound before proceeding with the full stability study.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[10][11] The goal is to achieve 5-20% degradation of the API to ensure that degradants are formed at detectable levels without being overly complex.[9][12]

Experimental Workflow:

The following diagram outlines the logical flow for conducting the forced degradation study.

Caption: Workflow for the forced degradation study of the API.

Detailed Stress Conditions:

A stock solution of 5-fluoro-N-methylpyrimidin-4-amine (e.g., 1 mg/mL) should be prepared in a suitable co-solvent like acetonitrile/water.[9] This stock is then subjected to the following conditions in parallel. A control sample, protected from light and stored at 5°C, should be run with each set.

Stress ConditionReagent / ConditionTypical Duration & TemperatureRationale
Acid Hydrolysis 0.1 M HCl2-24 hours at 60-80°CTo investigate susceptibility to degradation in acidic environments, potentially via ring protonation and subsequent nucleophilic attack by water.[10]
Base Hydrolysis 0.1 M NaOH2-24 hours at 60-80°CTo assess stability in alkaline conditions, which may promote SNAr of the fluorine or hydrolysis of the amino group.[10]
Oxidation 3% H₂O₂2-24 hours at Room TempTo simulate oxidative stress, which can lead to N-oxidation or N-dealkylation of the methylamine moiety.[18][19]
Thermal 80°C (in solution and as solid)24-72 hoursTo evaluate the intrinsic thermal stability of the molecule in the absence of other stressors.[9]
Photostability ICH Q1B Option 2 Light SourceExpose solid & solution to ≥1.2 million lux hours (visible) and ≥200 watt hours/m² (UVA)To determine if the molecule is light-sensitive, which can induce photo-oxidation or radical-mediated degradation.[9]
Selection of Solvents for Solution State Stability

To understand how the solvent environment impacts stability, the compound should be dissolved in a range of pharmaceutically relevant solvents and stored under defined long-term and accelerated conditions (e.g., 25°C/60% RH and 40°C/75% RH).[1]

Recommended Solvent Panel:

SolventClassRationale
Buffered Water (pH 4.5, 7.0, 9.0) Aqueous, ProticEvaluates pH-dependent hydrolysis and solubility. Critical for aqueous formulations.
Methanol / Ethanol Polar, ProticCommon solvents in synthesis and early formulation. Can participate in solvolysis.
Acetonitrile (ACN) Polar, AproticCommon analytical and process solvent; generally considered inert.
Dimethyl Sulfoxide (DMSO) Polar, AproticCommon solvent for compound storage and biological assays.
Polyethylene Glycol 400 (PEG 400) Non-volatile, ProticA common excipient in liquid and semi-solid formulations.
Propylene Glycol Protic DiolAnother common vehicle for oral and injectable formulations.

Data Analysis and Interpretation

For each stress condition and solvent, samples should be analyzed at appropriate time points. The following data should be collected and tabulated.

Key Analytical Outputs:

  • Purity and Assay: Calculate the percentage of the parent compound remaining at each time point using the validated HPLC method.

  • Degradant Profiling: Identify and quantify all significant degradation products (e.g., >0.1%). Report their retention times and peak areas relative to the parent compound.

  • Mass Balance: The sum of the assay value and the percentages of all degradation products should ideally be between 98% and 102%. A poor mass balance may indicate the formation of non-UV active degradants, volatile products, or precipitation.

Example Data Summary Table:

Solvent/ConditionTime (hours)Assay of Parent (%)% Degradant 1 (RRT)% Degradant 2 (RRT)Total Degradants (%)Mass Balance (%)
Control (5°C) 7299.9<0.05<0.05<0.199.9
0.1 M HCl (80°C) 2485.212.1 (0.85)1.5 (1.10)13.698.8
0.1 M NaOH (80°C) 2492.56.8 (0.92)Not Detected6.899.3
3% H₂O₂ (RT) 2495.14.2 (1.25)Not Detected4.299.3
Methanol (40°C) 7299.50.3 (0.92)Not Detected0.399.8
PEG 400 (40°C) 7299.8<0.05<0.05<0.199.8

RRT = Relative Retention Time

Conclusion and Recommendations

This technical guide provides a robust, scientifically-grounded framework for determining the stability of 5-fluoro-N-methylpyrimidin-4-amine in various solvents. By systematically applying forced degradation conditions and analyzing the outcomes with a validated stability-indicating method, researchers can build a comprehensive stability profile. This profile is fundamental for guiding formulation development, defining appropriate storage conditions, and ensuring the quality and safety of any potential drug product. The insights gained will highlight the most significant degradation pathways, allowing for the implementation of mitigation strategies, such as pH control, antioxidant inclusion, or protection from light, early in the development process.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Camilleri, R., Schembri, O., & Farrugia, C. (n.d.). Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory. University of Malta. Retrieved from [Link]

  • Longley, M. J., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3469. Retrieved from [Link]

  • Shou, M., et al. (2012). Oxidation of Methyl and Ethyl Nitrosamines by Cytochromes P450 2E1 and 2B1. Chemical Research in Toxicology, 25(6), 1236–1245. Retrieved from [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 131-147. Retrieved from [Link]

  • Li, D., et al. (2023). Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications. Organic Chemistry Frontiers, 10(3), 734-755. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • Das, A. K., & Dash, D. K. (2012). Stability Testing of Pharmaceutical Products. Journal of Pharmaceutical and Scientific Innovation, 1(1), 10-14. Retrieved from [Link]

  • MySkinRecipes. (n.d.). N-Methylpyrimidin-4-amine. Retrieved from [Link]

  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617–2627. Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • Luminos. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Gáspár, A. (2023). N-Dealkylation of Amines. Molecules, 28(1), 34. Retrieved from [Link]

Sources

synthesis of 5-fluoro-N-methylpyrimidin-4-amine from β-fluoroenolate salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the scalable, regioselective synthesis of 5-fluoro-N-methylpyrimidin-4-amine utilizing


-fluoroenolate salts  as the core building block.[1] This approach is preferred in pharmaceutical development for its ability to introduce the fluorine atom early via a stable precursor, avoiding hazardous late-stage fluorination.[1]

Executive Summary

  • Target: 5-Fluoro-N-methylpyrimidin-4-amine (Key intermediate for kinase inhibitors like PLK4 and antifungal agents).[1]

  • Core Strategy: Cyclocondensation of a

    
    -fluoroenolate salt with formamidine to yield the pyrimidine core, followed by C4-activation and nucleophilic displacement.[1]
    
  • Key Advantage: The use of

    
    -fluoroenolate salts (e.g., sodium 2-fluoro-3-hydroxyacrylate) locks the fluorine position and oxidation state, preventing the regiochemical mixtures common with direct fluorination of pyrimidines.[1]
    

Mechanistic Foundation & Retrosynthesis

The synthesis hinges on the reactivity of the


-fluoroenolate salt .[1] Unlike non-fluorinated enolates, the electronegative fluorine atom stabilizes the enolate negative charge but also makes the 

-carbon susceptible to nucleophilic attack if not properly protected.[1]

Retrosynthetic Logic:

  • Target Disconnection: The C4-N bond is disconnected to reveal 4-chloro-5-fluoropyrimidine and methylamine .[1] This

    
     approach is superior to direct condensation for N-alkylated targets because it eliminates tautomeric ambiguity (N-methyl vs. O-methyl vs. Ring-N-methyl).[1]
    
  • Core Construction: The pyrimidine ring is formed by condensing formamidine (N-C-N source) with sodium (Z)-2-fluoro-3-ethoxy-3-oxoprop-1-en-1-olate (C-C-C-F source).[1]

Pathway Visualization

SynthesisPath Enolate β-Fluoroenolate Salt (Na+ [EtOOC-C(F)=CH-O]-) Pyrimidone Intermediate A: 5-Fluoropyrimidin-4(3H)-one Enolate->Pyrimidone Cyclocondensation (EtOH, Reflux) Formamidine Formamidine Acetate Formamidine->Pyrimidone Chloro Intermediate B: 4-Chloro-5-fluoropyrimidine Pyrimidone->Chloro Chlorination (POCl3) Target TARGET: 5-Fluoro-N-methylpyrimidin-4-amine Chloro->Target SnAr Amination (MeNH2, 0°C)

Caption: Stepwise conversion of the


-fluoroenolate salt to the target amine via pyrimidone and chloro-pyrimidine intermediates.

Detailed Experimental Protocols

Step 1: Synthesis of the -Fluoroenolate Salt

Note: This salt is often generated in situ, but isolation provides a cleaner cyclization profile.[1]

Reagents:

  • Ethyl fluoroacetate (

    
     equiv)[1]
    
  • Ethyl formate (

    
     equiv)[1]
    
  • Sodium ethoxide (NaOEt) (

    
     equiv, commercially available or prepared from Na + EtOH)[1]
    
  • Solvent: Anhydrous Ethanol or Toluene[1]

Protocol:

  • Enolization: In a reactor inerted with

    
    , suspend NaOEt in anhydrous toluene at 0°C.
    
  • Addition: Mix ethyl fluoroacetate and ethyl formate. Add this mixture dropwise to the base suspension. The reaction is exothermic; maintain internal temperature

    
    °C.[1]
    
  • Completion: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. A thick precipitate of sodium (Z)-2-fluoro-3-ethoxy-3-oxoprop-1-en-1-olate forms.[1]

  • Isolation: Filter the salt under

    
     (hygroscopic). Wash with cold diethyl ether.[1] Dry under vacuum.[1]
    
    • Checkpoint: The salt should be a white to pale yellow free-flowing powder.[1]

Step 2: Cyclocondensation to 5-Fluoropyrimidin-4(3H)-one

This step constructs the aromatic ring.[1]

Protocol:

  • Setup: Charge a flask with the isolated

    
    -fluoroenolate salt (
    
    
    
    equiv) and formamidine acetate (
    
    
    equiv) in ethanol (
    
    
    vol).
  • Reaction: Reflux the mixture (

    
    °C) for 4–6 hours.
    
  • Monitoring: Monitor by TLC (10% MeOH/DCM) or HPLC. The starting material spot will disappear, replaced by a polar UV-active spot.[1]

  • Workup: Concentrate the solvent in vacuo. Dissolve the residue in minimal water.[1] Acidify carefully with HCl to pH ~5 to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and dry.[1] Recrystallize from water/ethanol if necessary.[1]

    • Yield Expectation: 65–75%.[1]

Step 3: Chlorination and Methylamination

This sequence converts the oxygen functionality to the desired N-methyl amine.[1]

Protocol:

  • Chlorination: Suspend 5-fluoropyrimidin-4(3H)-one in

    
     (
    
    
    
    equiv). Add a catalytic amount of DMF (
    
    
    equiv).[1]
  • Heat: Heat to reflux (

    
    °C) for 2–3 hours until the solution becomes clear.
    
  • Quench: Caution! Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature

    
    °C. Extract with Dichloromethane (DCM).[1] Dry organic layer (
    
    
    
    ) and concentrate to yield crude 4-chloro-5-fluoropyrimidine (unstable oil/low-melting solid).[1] Proceed immediately to the next step.
  • Amination: Dissolve the crude chloro-intermediate in THF or Isopropanol. Cool to 0°C.[1][2]

  • Addition: Add Methylamine (2.0M in THF,

    
     equiv) dropwise. The reaction is rapid.
    
  • Workup: After 1 hour, evaporate volatiles. Partition residue between EtOAc and saturated

    
    .[1]
    
  • Final Purification: The crude product is often pure enough (>95%).[1] If needed, recrystallize from EtOAc/Heptane.[1]

Data Summary & Process Parameters

ParameterStep 1 (Enolate)Step 2 (Cyclization)Step 3 (Chlorination/Amination)
Limiting Reagent Ethyl Fluoroacetate

-Fluoroenolate Salt
5-Fluoropyrimidin-4-one
Key Reagent Ethyl Formate / NaOEtFormamidine Acetate

/ Methylamine
Temperature 0°C

RT
78°C (Reflux)105°C

0°C
Typical Yield >90% (Salt)65–75%55–65% (over 2 steps)
Critical Safety

evolution (if using Na metal)
Ammonia byproduct

quench (Exothermic)

Alternative Route: Direct Nitrile Cyclization

Context: For researchers specifically needing the primary amine (which can be methylated, though with lower selectivity), the method by Lucas et al. (2020) using a cyano-enolate is notable.[1]

  • Precursor: Potassium (Z)-2-cyano-2-fluoroethenolate.[1]

  • Reaction: Reaction with amidine hydrochlorides yields 4-amino-5-fluoropyrimidines directly.[1]

  • Limitation: Direct synthesis of the N-methyl analog using N-methylformamidine via this route often leads to regioisomeric mixtures (ring nitrogen vs. exocyclic nitrogen alkylation).[1] Therefore, the Chloro-displacement route (Step 3 above) remains the "Gold Standard" for the specific N-methyl target.[1]

References

  • Lucas, T., Dietz, J. P., & Opatz, T. (2020).[1] Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a

    
    -fluoroenolate salt.[1] Beilstein Journal of Organic Chemistry, 16, 445–450.[1]
    
    • [1]

  • Pitzer, J., et al. (2019).[1] Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate.[1] European Journal of Organic Chemistry.[1]

    • [1]

  • F. Hoffmann-La Roche AG. (2012).[1] Aminopyrimidine derivatives as LRRK2 modulators.[1] European Patent EP2807152B1.[1][3] (Describes the conversion of 2,4-dichloro-5-fluoropyrimidine to the N-methyl amine).

  • Quick Company. (2006).[1] Process For Synthesis Of Voriconazole.[1][4] (Details the industrial handling of fluoro-pyrimidine intermediates).

Sources

Technical Guide: Synthesis and Mechanistic Analysis of 5-Fluoro-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 5-fluoro-N-methylpyrimidin-4-amine , a critical pyrimidine scaffold used in the development of kinase inhibitors (e.g., LRRK2 modulators) and antimicrobial agents. The presence of the fluorine atom at the C5 position is electronically significant, lowering the pKa of the neighboring amine and enhancing metabolic stability against oxidative metabolism.

The primary synthetic route described herein utilizes a Nucleophilic Aromatic Substitution (SNAr) on 4-chloro-5-fluoropyrimidine. This method is selected for its high regioselectivity, operational simplicity, and scalability compared to alternative routes involving palladium-catalyzed amination or reduction of di-halo precursors.

Retrosynthetic Analysis & Strategy

The target molecule, 5-fluoro-N-methylpyrimidin-4-amine, can be disconnected at the C4-N bond. The high reactivity of the C4 position in pyrimidines towards nucleophiles—enhanced by the electron-withdrawing fluorine at C5—makes SNAr the most logical forward strategy.

Strategic Considerations
  • Regioselectivity: In 2,4-dichloropyrimidines, the C4 position is naturally more reactive than C2 due to the "alpha-effect" of the ring nitrogens and para-like conjugation.[1] The C5-fluorine atom further activates C4 via inductive effects (-I), making the 4-chloro-5-fluoropyrimidine precursor highly susceptible to attack by primary amines like methylamine.

  • Substrate Selection: While 2,4-dichloro-5-fluoropyrimidine is a common bulk starting material, it yields the 2-chloro analog (CAS 67316-43-2). To obtain the specific 2-H target directly, 4-chloro-5-fluoropyrimidine is the preferred starting material.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)[1]

The reaction proceeds via a classic addition-elimination mechanism. The electronegativity of the fluorine atom at C5 plays a dual role: it activates the ring for nucleophilic attack while stabilizing the anionic intermediate.

Mechanistic Steps[2][3][4][5][6][7]
  • Nucleophilic Attack: The lone pair of the methylamine nitrogen attacks the electrophilic C4 carbon of the pyrimidine ring.

  • Meisenheimer Complex Formation: This attack disrupts aromaticity, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the ring nitrogens and inductively stabilized by the C5-fluorine.

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion (a good leaving group), yielding the protonated product.

  • Deprotonation: Excess methylamine or an auxiliary base (e.g., Triethylamine) removes the acidic proton from the amine, generating the neutral product.

Visualization: SNAr Reaction Pathway

SNAr_Mechanism Figure 1: Stepwise SNAr mechanism showing the formation of the Meisenheimer complex. Start 4-Chloro-5-fluoropyrimidine + Methylamine TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 k1 (slow) Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate Product_Prot Protonated Product + Cl- Intermediate->Product_Prot k2 (fast) - Cl- Final 5-Fluoro-N-methylpyrimidin-4-amine Product_Prot->Final Base - HCl

Experimental Protocol

Objective: Synthesis of 5-fluoro-N-methylpyrimidin-4-amine on a 10 mmol scale.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5]AmountRole
4-Chloro-5-fluoropyrimidine 132.521.01.32 gSubstrate
Methylamine (2.0 M in THF) 31.062.512.5 mLNucleophile
Triethylamine (TEA) 101.191.21.67 mLBase Scavenger
Isopropanol (IPA) 60.10-15 mLSolvent
Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-5-fluoropyrimidine (1.32 g, 10 mmol) in Isopropanol (10 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add Triethylamine (1.67 mL) followed by the dropwise addition of Methylamine solution (12.5 mL, 25 mmol) over 10 minutes. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.

    • Validation: Monitor reaction progress via TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (Rt ~ 2.1 min) should disappear, replaced by the product peak (Rt ~ 1.5 min).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove volatiles (THF, IPA, excess methylamine).

    • Resuspend the residue in Ethyl Acetate (30 mL) and wash with Water (2 x 10 mL) followed by Brine (10 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude product is typically obtained as a white to off-white solid with >95% purity. If necessary, recrystallize from Ethanol/Heptane or purify via flash chromatography (SiO2, 0-5% MeOH in DCM).

Process Workflow Diagram

Workflow Figure 2: Experimental workflow for the synthesis process. Step1 Dissolution 4-Cl-5-F-pyrimidine in IPA Step2 Addition @ 0°C Methylamine + TEA Step1->Step2 Step3 Reaction Stir RT, 2-4h Step2->Step3 Step4 Validation TLC/LC-MS Check Step3->Step4 Step4->Step3 Incomplete Step5 Workup Concentrate -> Extraction (EtOAc/H2O) Step4->Step5 Complete Step6 Isolation Dry -> Filter -> Evaporate Step5->Step6 Final Pure Product 5-Fluoro-N-methylpyrimidin-4-amine Step6->Final

Process Optimization & Troubleshooting

Regioselectivity Control

When using 2,4-dichloro-5-fluoropyrimidine as an alternative starting material, the C4 position remains the preferred site of attack due to the activating effect of the C5-fluorine. However, temperature control is critical.

  • < 0°C: Exclusively favors C4 substitution (Product: 2-chloro-5-fluoro-N-methylpyrimidin-4-amine).

  • > 40°C or Excess Amine: Can lead to bis-substitution (substitution at both C2 and C4).

Solvent Effects[4]
  • Isopropanol (IPA): Preferred for green chemistry and ease of workup. The product often precipitates upon cooling.

  • THF: Excellent solubility for reagents but requires aqueous extraction to remove salts.

  • Water: The reaction can be performed in water ("on-water" conditions) due to the high reactivity of the substrate, often precipitating the product directly.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete conversion or loss during extraction.Check aqueous layer pH (ensure it is not too acidic). Increase reaction time or temperature to 40°C.
Bis-substitution Excess methylamine or high temperature.Strictly control stoichiometry (1.1 - 2.0 eq) and keep temp < 25°C.
Impurity Formation Hydrolysis of chloride (formation of pyrimidinone).Ensure solvents are dry; avoid prolonged exposure to moisture before amine addition.

References

  • European Patent Office. (2012). Aminopyrimidine derivatives as LRRK2 modulators (EP 2807152 B1).
  • National Institutes of Health (NIH). (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles. Beilstein J Org Chem. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-fluoro-N-methylpyrimidin-4-amine: Synthesis, Characterization, and Early Research Perspectives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for a Focused Investigation

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of nucleobases and a plethora of therapeutic agents. The strategic introduction of a fluorine atom at the 5-position and a methyl group on the exocyclic amine at the 4-position of the pyrimidine ring creates a molecule of significant interest: 5-fluoro-N-methylpyrimidin-4-amine. This guide provides a comprehensive technical overview of this compound, from its logical synthesis based on established methodologies to its predicted characteristics and potential avenues for early-stage research. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its existence as a potential intermediate and analogue to biologically active compounds necessitates a detailed exploration for researchers in drug development. This document serves as a foundational resource, synthesizing disparate but relevant chemical knowledge into a cohesive guide for the scientific community.

Strategic Synthesis of 5-fluoro-N-methylpyrimidin-4-amine

The synthesis of 5-fluoro-N-methylpyrimidin-4-amine can be logically approached in a two-step sequence: first, the construction of the core 4-amino-5-fluoropyrimidine, followed by the selective N-methylation of the exocyclic amino group.

Synthesis of the Precursor: 4-amino-5-fluoropyrimidine

A robust and mild synthesis of 4-amino-5-fluoropyrimidines has been developed, utilizing a cyclocondensation reaction between an amidine and a fluorinated C3 building block.[1][2] This method offers high yields and tolerates a variety of functional groups.[1]

The key fluorinated precursor, potassium (Z)-2-cyano-2-fluoroethenolate, is synthesized from chloroacetamide in a two-step process involving a Finkelstein halogen exchange and dehydration to yield fluoroacetonitrile, followed by a Claisen condensation.[1] The subsequent reaction with formamidine hydrochloride in a suitable solvent like ethanol proceeds under mild conditions to afford 4-amino-5-fluoropyrimidine.[1][2]

Experimental Protocol: Synthesis of 4-amino-5-fluoropyrimidine

Materials:

  • Potassium (Z)-2-cyano-2-fluoroethenolate

  • Formamidine hydrochloride

  • Anhydrous Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard work-up and purification equipment (rotary evaporator, chromatography supplies)

Procedure:

  • To a solution of potassium (Z)-2-cyano-2-fluoroethenolate (1.0 eq) in anhydrous ethanol, add formamidine hydrochloride (1.1 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-amino-5-fluoropyrimidine.

Synthesis of 4-amino-5-fluoropyrimidine Synthesis of 4-amino-5-fluoropyrimidine cluster_cyclocondensation Cyclocondensation chloroacetamide Chloroacetamide fluoroacetonitrile Fluoroacetonitrile chloroacetamide->fluoroacetonitrile Finkelstein & Dehydration fluoroenolate Potassium (Z)-2-cyano-2-fluoroethenolate fluoroacetonitrile->fluoroenolate Claisen Condensation product 4-amino-5-fluoropyrimidine fluoroenolate->product formamidine Formamidine hydrochloride formamidine->product

Caption: Synthetic pathway to 4-amino-5-fluoropyrimidine.

Selective N-Methylation

The introduction of a methyl group onto the exocyclic nitrogen of 4-amino-5-fluoropyrimidine requires a selective methylation strategy that avoids modification of the ring nitrogens. Several methodologies for the mono-N-methylation of primary amines are available.[3]

One promising approach is the use of carbon dioxide and hydrogen gas with a suitable catalyst, which offers a sustainable and selective method for N-methylation.[4] Alternatively, classical methods involving a formylation step followed by reduction can be employed.

Experimental Protocol: N-methylation of 4-amino-5-fluoropyrimidine

Materials:

  • 4-amino-5-fluoropyrimidine

  • Paraformaldehyde

  • Formic acid

  • Sodium borohydride (if reduction step is separate)

  • Methanol

  • Standard reaction and purification glassware

Procedure (Eschweiler-Clarke Reaction):

  • In a round-bottom flask, dissolve 4-amino-5-fluoropyrimidine (1.0 eq) in formic acid.

  • Add paraformaldehyde (2.2 eq) to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 5-fluoro-N-methylpyrimidin-4-amine.

N-methylation of 4-amino-5-fluoropyrimidine N-methylation of 4-amino-5-fluoropyrimidine precursor 4-amino-5-fluoropyrimidine product 5-fluoro-N-methylpyrimidin-4-amine precursor->product Eschweiler-Clarke Reaction reagents Paraformaldehyde, Formic Acid reagents->product

Caption: N-methylation of 4-amino-5-fluoropyrimidine.

Predicted Physicochemical and Spectroscopic Properties

The structural features of 5-fluoro-N-methylpyrimidin-4-amine allow for the prediction of its key physicochemical and spectroscopic properties, which are essential for its identification and characterization.

PropertyPredicted Value
Molecular FormulaC₅H₆FN₃
Molecular Weight127.12 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in polar organic solvents (e.g., DMSO, Methanol)
XLogP3~0.5-1.0
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Spectroscopic Characterization:

  • ¹H NMR: The spectrum is expected to show a characteristic singlet for the N-methyl group around 2.2-2.6 δ.[5] The protons on the pyrimidine ring will appear as doublets, with their chemical shifts influenced by the fluorine and amino groups. The N-H proton will likely appear as a broad singlet, which would disappear upon D₂O exchange.

  • ¹³C NMR: The carbon attached to the N-methyl group would be slightly deshielded, appearing in the aliphatic region. The carbons of the pyrimidine ring will show characteristic shifts, with the carbon bearing the fluorine atom exhibiting a large C-F coupling constant.

  • ¹⁹F NMR: A singlet is expected for the fluorine atom at the 5-position.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be observed at m/z 128.06.

Early Research Considerations and Biological Potential

The 5-fluoropyrimidine moiety is a well-established pharmacophore in oncology. The parent compound, 5-fluorouracil, is a widely used chemotherapeutic agent that inhibits thymidylate synthase, thereby disrupting DNA synthesis.[6] The biological activity of 5-fluoropyrimidine derivatives is often linked to their metabolic conversion to active nucleotides.[7][8]

The introduction of an N-methyl group can modulate several key properties of a drug candidate, including:

  • Metabolic Stability: N-methylation can protect the amino group from certain metabolic transformations, potentially increasing the compound's half-life.

  • Lipophilicity: The methyl group increases lipophilicity, which can influence cell membrane permeability and oral bioavailability.

  • Target Binding: The presence of the methyl group can alter the binding affinity and selectivity for biological targets.

Given the structural similarity to known kinase inhibitors and nucleoside analogues, early research on 5-fluoro-N-methylpyrimidin-4-amine would logically focus on its potential as:

  • An Anticancer Agent: Screening against a panel of cancer cell lines to assess its cytostatic or cytotoxic activity would be a primary step. Investigating its effect on key cellular processes like cell cycle progression and apoptosis would provide mechanistic insights.

  • A Kinase Inhibitor: Many aminopyrimidine derivatives are known to target protein kinases. Screening against a broad panel of kinases could identify potential targets.

  • An Antimicrobial Agent: The pyrimidine core is also found in various antimicrobial drugs. Evaluation against a range of bacterial and fungal strains could reveal another potential therapeutic application.

Conclusion and Future Directions

5-fluoro-N-methylpyrimidin-4-amine represents a molecule of significant interest at the intersection of fluorine chemistry and medicinal research. While direct literature on its discovery is sparse, a clear and logical synthetic pathway can be proposed based on established methods for the synthesis of 4-amino-5-fluoropyrimidines and subsequent N-methylation. The predicted physicochemical and spectroscopic properties provide a solid framework for its characterization.

The true potential of this compound lies in its early-stage biological evaluation. Drawing parallels with the extensive research on 5-fluoropyrimidine derivatives, future investigations should prioritize screening for anticancer, kinase inhibitory, and antimicrobial activities. This in-depth technical guide serves to bridge the existing knowledge gaps and provide a robust starting point for researchers and drug development professionals to unlock the therapeutic potential of 5-fluoro-N-methylpyrimidin-4-amine.

References

  • D. Gläsner, et al. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. 2020, 16, 564-571. [Link]

  • D. Gläsner, et al. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Semantic Scholar. 2020. [Link]

  • H. He, et al. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules. 2011, 16(12), 10458-10466. [Link]

  • Sequential synthesis of 4-amino-5-fluoropyrimidines 88. ResearchGate. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. J-STAGE. [Link]

  • PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. WIPO Patentscope. [Link]

  • Y. Himeda, et al. N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. Chemical Communications. 2017, 53(5), 944-947. [Link]

  • S. Ajmera, P. V. Danenberg. Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. Journal of Medicinal Chemistry. 1982, 25(8), 999-1002. [Link]

  • 5-fluoro pyrimidine derivatives.
  • S. Ajmera, P. V. Danenberg. Synthesis and Biological Activity of 5'-substituted 5-fluoropyrimidine Nucleosides. PubMed. [Link]

  • 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. ResearchGate. [Link]

  • R. D. Armstrong, R. B. Diasio. Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine. ResearchGate. [Link]

  • Preparation of 4-methylpyrimidines.
  • The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. Digital.CSIC. [Link]

  • 4-(THIAZOL-5-YL)PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS.
  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed. [Link]

  • G. W. Amery, J. F. Corbett. The synthesis and identification of some N-methylated aminonitrophenols. Journal of the Chemical Society C: Organic. 1967, 1053-1057. [Link]

  • R. D. Armstrong, R. B. Diasio. Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine. PubMed. [Link]

  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate. [Link]

  • Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. PubMed Central. [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • 2-(2,4,5-substituted-anilino)pyrimidine compounds.
  • N-methylpyrimidin-2-amine. PubChem. [Link]

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The Genesis of a Pillar in Chemotherapy: A Technical Guide to the Historical Development of Fluoropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the pivotal moments and scientific ingenuity that led to the development of fluoropyrimidines, a class of drugs that has remained a cornerstone of cancer chemotherapy for over six decades. We will delve into the foundational research, the elucidation of the mechanism of action, and the subsequent evolution of these essential anti-cancer agents, providing a comprehensive resource for researchers, scientists, and drug development professionals.

The Dawn of a New Era: The Rational Design and Discovery of 5-Fluorouracil (5-FU)

The story of fluoropyrimidines begins in the 1950s, a period of burgeoning understanding of nucleic acid metabolism and its role in cell proliferation. The prevailing hypothesis was that cancer cells, due to their rapid and uncontrolled growth, would have a heightened demand for the building blocks of DNA and RNA.[1] This vulnerability presented a logical target for therapeutic intervention.

A key observation that sparked the development of 5-fluorouracil (5-FU) was the finding that liver tumors preferentially utilized the pyrimidine base uracil for nucleic acid synthesis compared to normal tissues.[2] This discovery, coupled with the knowledge that introducing a fluorine atom into a molecule could dramatically alter its biological activity, led Dr. Charles Heidelberger and his colleagues at the University of Wisconsin's McArdle Laboratory for Cancer Research to a groundbreaking idea. They postulated that a fluorine-substituted analog of uracil could act as an antimetabolite, disrupting the synthesis of essential nucleic acids in cancer cells.

This rational drug design approach culminated in the synthesis of 5-fluorouracil in 1957 by Heidelberger in collaboration with Robert Duschinsky and his team at Hoffmann-La Roche.[2][3] The initial synthesis was a multi-step process, a testament to the organic chemistry prowess of the time.

Experimental Protocol: The Original Synthesis of 5-Fluorouracil (A Representative Method)

While the exact, proprietary industrial synthesis methods have evolved, the foundational academic synthesis provides insight into the initial process. A common early method involved the following key steps:

  • Condensation: The synthesis often began with the condensation of ethyl fluoroacetate with an appropriate formate ester in the presence of a strong base like sodium ethoxide. This reaction formed a key intermediate, ethyl 2-fluoro-3-oxo-propanoate.

  • Cyclization with Urea: The resulting intermediate was then reacted with urea in a cyclization reaction to form the pyrimidine ring structure. This step is crucial for creating the core heterocyclic scaffold of 5-fluorouracil.

  • Hydrolysis and Purification: The final step typically involved the hydrolysis of any ester groups and subsequent purification of the 5-fluorouracil product. Purification methods would have included recrystallization to obtain a compound of sufficient purity for biological testing.

The successful synthesis of 5-FU marked a pivotal moment, shifting the paradigm of cancer drug discovery towards a more targeted and rational approach.[1]

From the Bench to the Clinic: Early Preclinical Evaluation of 5-FU

With 5-FU in hand, the next critical step was to evaluate its biological activity. This involved a series of meticulous in vitro and in vivo experiments to determine its efficacy and toxicity profile.

In Vitro Cytotoxicity Assessment

Early in vitro studies were crucial for establishing the foundational anti-cancer properties of 5-FU. While the specific cell lines used in the initial 1950s studies are not always extensively documented in modern databases, the general methodologies are well-established.

Representative In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Human cancer cell lines (e.g., early passage colorectal or breast cancer cell lines) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Plating: Cells would be seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: A range of 5-FU concentrations would be prepared and added to the wells. Control wells would receive the vehicle (the solvent used to dissolve the 5-FU) alone.

  • Incubation: The plates would be incubated for a set period (e.g., 72 hours) to allow the drug to exert its effect.

  • Viability Assessment: The viability of the cells would be assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Data Analysis: The absorbance of the formazan product is measured using a spectrophotometer, and the percentage of cell viability is calculated relative to the control wells. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) would then be determined.[4]

In Vivo Efficacy in Animal Models

The promising in vitro results paved the way for in vivo studies in animal models. These experiments were essential to understand the drug's anti-tumor activity in a whole-organism context and to get a preliminary assessment of its therapeutic index (the ratio of the toxic dose to the therapeutic dose).

Representative In Vivo Efficacy Study in a Mouse Xenograft Model:

  • Animal Model: Immunocompromised mice (e.g., nude mice) are often used in cancer research as they can accept human tumor xenografts without rejection.

  • Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of the mice. The tumors are allowed to grow to a palpable size.

  • Treatment Groups: The mice are then randomized into different treatment groups: a control group receiving a placebo and one or more groups receiving 5-FU at different doses and schedules.

  • Drug Administration: 5-FU would typically be administered intraperitoneally or intravenously.[5]

  • Tumor Measurement: Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length x width^2)/2.

  • Efficacy Endpoints: The primary efficacy endpoints would include tumor growth inhibition and, in some cases, an increase in the lifespan of the treated animals.[6]

  • Toxicity Assessment: The toxicity of the treatment is monitored by observing the animals for signs of distress, weight loss, and by performing histopathological analysis of major organs at the end of the study.

These early preclinical studies demonstrated the potent anti-tumor activity of 5-FU, leading to its rapid progression into clinical trials.[1]

Unraveling the Mechanism: How 5-FU Exerts its Anti-Cancer Effects

A deep understanding of a drug's mechanism of action is paramount for its optimal clinical use and for the development of improved next-generation therapies. The elucidation of 5-FU's mechanism of action revealed a multi-pronged attack on cancer cell proliferation.

5-FU itself is a prodrug that must be converted intracellularly to its active metabolites.[1] The metabolic activation of 5-FU is a complex process involving several enzymes.

5-FU Metabolic Activation 5-FU 5-FU FUMP FUMP 5-FU->FUMP OPRT FUDR FUDR 5-FU->FUDR TP FUDP FUDP FUMP->FUDP UMPK FUTP FUTP FUDP->FUTP NDPK FdUDP FdUDP FUDP->FdUDP RR RNA Synthesis Disruption RNA Synthesis Disruption FUTP->RNA Synthesis Disruption FdUMP FdUMP FUDR->FdUMP TK Thymidylate Synthase Inhibition Thymidylate Synthase Inhibition FdUMP->Thymidylate Synthase Inhibition FdUDP->FdUMP Phosphatase FdUTP FdUTP FdUDP->FdUTP NDPK DNA Synthesis Disruption DNA Synthesis Disruption FdUTP->DNA Synthesis Disruption

Caption: Metabolic activation pathways of 5-fluorouracil (5-FU).

The primary mechanisms by which the active metabolites of 5-FU exert their cytotoxic effects are:

  • Inhibition of Thymidylate Synthase (TS): The metabolite 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) is a potent inhibitor of thymidylate synthase.[7] This enzyme is critical for the de novo synthesis of thymidylate (dTMP), an essential precursor for DNA synthesis. The inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and repair, ultimately leading to "thymineless death" in rapidly dividing cancer cells.[1]

  • Incorporation into RNA: The metabolite 5-fluorouridine-5'-triphosphate (FUTP) can be incorporated into RNA in place of uridine triphosphate. This incorporation disrupts RNA processing and function, including pre-rRNA processing, tRNA modifications, and pre-mRNA splicing.[8]

  • Incorporation into DNA: The metabolite 5-fluoro-2'-deoxyuridine-5'-triphosphate (FdUTP) can be incorporated into DNA. This abnormal base can lead to DNA fragmentation and instability.

Experimental Protocol: Thymidylate Synthase Inhibition Assay

Determining the inhibitory effect of FdUMP on thymidylate synthase was a crucial step in understanding 5-FU's mechanism.

A Representative Spectrophotometric Assay for Thymidylate Synthase Activity:

  • Enzyme Source: Purified thymidylate synthase or a cell lysate containing the enzyme is used.

  • Reaction Mixture: A reaction buffer is prepared containing the substrates deoxyuridine monophosphate (dUMP) and the cofactor N5,N10-methylenetetrahydrofolate.

  • Inhibitor Addition: Varying concentrations of FdUMP are added to the reaction mixture.

  • Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 37°C).

  • Measurement of Product Formation: The activity of thymidylate synthase is measured by monitoring the conversion of dUMP to dTMP. This can be done spectrophotometrically by measuring the increase in absorbance at 340 nm, which is coupled to the oxidation of NADPH in a linked enzyme assay.

  • Data Analysis: The rate of the reaction is calculated for each inhibitor concentration, and the IC50 value for FdUMP is determined.[9][10]

The Evolution of Fluoropyrimidines: Addressing the Limitations of 5-FU

Despite its success, 5-FU has several limitations, including a short plasma half-life, a narrow therapeutic index, and the development of drug resistance. These challenges spurred the development of second-generation fluoropyrimidines, primarily oral prodrugs designed to improve the pharmacokinetic profile and tumor selectivity of 5-FU.

Capecitabine: A Tumor-Activated Prodrug

Capecitabine is an orally administered fluoropyrimidine carbamate that is converted to 5-FU through a three-step enzymatic cascade.[11] The final and rate-limiting step, the conversion of 5'-deoxy-5-fluorouridine (5'-DFUR) to 5-FU, is catalyzed by the enzyme thymidine phosphorylase (TP).[12] Crucially, TP is often found at significantly higher concentrations in tumor tissue compared to normal tissue.[11] This differential expression leads to the preferential generation of 5-FU at the tumor site, thereby enhancing its anti-tumor activity while reducing systemic toxicity.[11]

Preclinical Evaluation of Capecitabine's Tumor Selectivity:

Preclinical studies in human cancer xenograft models were instrumental in demonstrating the tumor-selective activation of capecitabine.[13][14]

  • Experimental Design: Mice bearing human tumor xenografts were treated with either oral capecitabine or intravenous 5-FU.

  • Pharmacokinetic Analysis: At various time points after drug administration, concentrations of 5-FU were measured in tumor tissue, plasma, and normal tissues.

  • Key Findings: These studies consistently showed that oral administration of capecitabine resulted in significantly higher and more sustained concentrations of 5-FU within the tumor compared to the plasma and normal tissues.[13]

Tegafur: A Prodrug for Sustained 5-FU Release

Tegafur is another oral prodrug that is gradually metabolized to 5-FU in the liver. It is often co-administered with other agents to enhance its efficacy and modulate its metabolism. For example, it is combined with uracil (as UFT) to inhibit the degradation of the generated 5-FU, and with gimeracil and oteracil potassium (as S-1) to further enhance its anti-tumor activity and reduce gastrointestinal toxicity.[3]

The Era of Combination Therapies

The efficacy of fluoropyrimidines has been significantly enhanced through their use in combination with other chemotherapeutic agents and targeted therapies. The rationale behind combination therapy is to target multiple pathways involved in cancer cell growth and survival, thereby increasing the likelihood of a therapeutic response and overcoming drug resistance.

Historically, 5-FU has been combined with agents like leucovorin (which enhances the binding of FdUMP to thymidylate synthase), methotrexate, and platinum-based drugs like oxaliplatin.[15][16] More recently, fluoropyrimidines are used in conjunction with targeted therapies such as bevacizumab (an anti-VEGF antibody) and EGFR inhibitors.[17]

Table 1: Key Milestones in Fluoropyrimidine Development

YearMilestoneKey ContributorsSignificance
1957Synthesis of 5-Fluorouracil (5-FU)Charles Heidelberger, Robert DuschinskyMarked the beginning of rational drug design in cancer chemotherapy.[2]
19625-FU receives FDA approvalBecame a cornerstone of treatment for various solid tumors.
1970sDevelopment of combination therapies with 5-FUImproved response rates and survival in several cancers.
1990sDevelopment of oral prodrugs: Capecitabine and TegafurEnhanced convenience, improved pharmacokinetic profiles, and tumor selectivity.
2000sIntegration of fluoropyrimidines with targeted therapiesFurther improvements in treatment outcomes for specific patient populations.

Conclusion and Future Directions

The development of fluoropyrimidines represents a landmark achievement in the history of oncology. From the rational design of 5-FU to the development of sophisticated oral prodrugs and their integration into complex combination regimens, this class of drugs has continuously evolved to meet the challenges of cancer treatment. The historical journey of fluoropyrimidines underscores the power of a deep understanding of cancer biology and the principles of medicinal chemistry. As we move into an era of personalized medicine, ongoing research continues to explore ways to optimize the use of fluoropyrimidines, including the identification of predictive biomarkers to guide patient selection and the development of novel drug delivery systems to further enhance their therapeutic index.

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An In-Depth Technical Guide to the Synthesis of Novel 5-Fluoro-N-methylpyrimidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic strategies for preparing novel 5-fluoro-N-methylpyrimidin-4-amine analogs, a class of compounds of significant interest in medicinal chemistry. The unique properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity, make these pyrimidine derivatives valuable scaffolds in drug discovery programs.[1][2] This document will delve into the core synthetic methodologies, offering detailed protocols, mechanistic insights, and a comparative analysis of different routes to empower researchers in their quest for new therapeutic agents.

The Strategic Importance of the 5-Fluoro-N-methylpyrimidin-4-amine Scaffold

The introduction of a fluorine atom at the C5 position of the pyrimidine ring profoundly influences the molecule's electronic properties and biological activity. Fluorine's high electronegativity can alter the pKa of neighboring functional groups, affecting drug-receptor interactions and metabolic pathways. Furthermore, the N-methyl group at the 4-amino position can enhance membrane permeability and modulate the compound's pharmacokinetic profile. These structural features make 5-fluoro-N-methylpyrimidin-4-amine analogs attractive candidates for the development of kinase inhibitors, antivirals, and other targeted therapies.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of the target 5-fluoro-N-methylpyrimidin-4-amine scaffold reveals two primary disconnection points, leading to two main synthetic strategies:

  • Strategy A: Cyclocondensation. This approach involves the construction of the pyrimidine ring from acyclic precursors. A key disconnection breaks the ring between N1-C2 and C4-C5, leading back to a β-fluoroenolate salt and a substituted amidine.

  • Strategy B: Functional Group Interconversion. This strategy starts with a pre-formed 5-fluoropyrimidine ring and focuses on the introduction of the N-methylamino group at the C4 position. This typically involves the displacement of a suitable leaving group, such as a halogen, from a 4-substituted-5-fluoropyrimidine precursor.

The following sections will provide a detailed exploration of these two synthetic routes, including step-by-step protocols and a discussion of their respective advantages and limitations.

G Target 5-Fluoro-N-methylpyrimidin-4-amine Analogs Strategy_A Strategy A: Cyclocondensation Target->Strategy_A Disconnection 1 Strategy_B Strategy B: Functional Group Interconversion Target->Strategy_B Disconnection 2 Fluoroenolate β-Fluoroenolate Salt Strategy_A->Fluoroenolate Amidine Substituted Amidine Strategy_A->Amidine Fluoropyrimidine 4-Substituted-5-fluoropyrimidine Strategy_B->Fluoropyrimidine Methylamine Methylamine Strategy_B->Methylamine

Figure 1: Retrosynthetic analysis of 5-fluoro-N-methylpyrimidin-4-amine analogs.

Synthetic Route I: Cyclocondensation Approach

The cyclocondensation of a β-fluoroenolate salt with a substituted amidine is a powerful and versatile method for the construction of the 5-fluoropyrimidine core.[1][2] This approach allows for the facile introduction of various substituents at the C2 position by simply changing the starting amidine.

Synthesis of the Key β-Fluoroenolate Intermediate

A common and efficient route to the key potassium (Z)-2-cyano-2-fluoroethenolate intermediate starts from readily available starting materials. The synthesis generally proceeds through the formation of fluoroacetonitrile followed by a Claisen condensation.

Cyclocondensation to Form 2-Substituted-4-amino-5-fluoropyrimidines

The core of this strategy lies in the reaction of the β-fluoroenolate with a variety of amidine hydrochlorides. This reaction proceeds under mild conditions and generally affords the desired 4-amino-5-fluoropyrimidine derivatives in good to excellent yields.[1][2] The use of amidine hydrochlorides is often advantageous as it avoids the need for additional basic additives.[1]

G cluster_0 Cyclocondensation Route Start Fluoroacetonitrile Enolate Potassium (Z)-2-cyano-2-fluoroethenolate Start->Enolate Claisen Condensation Product 2-R-5-fluoro-pyrimidin-4-amine Enolate->Product Cyclocondensation Amidine R-C(=NH)NH2·HCl Amidine->Product

Figure 2: Workflow for the cyclocondensation synthesis of 2-substituted-4-amino-5-fluoropyrimidines.

Experimental Protocol: General Procedure for the Synthesis of 2-Substituted-4-amino-5-fluoropyrimidines [1][2]

  • To a solution of potassium (Z)-2-cyano-2-fluoroethenolate (1.0 eq) in a suitable solvent such as methanol or ethanol, add the corresponding amidine hydrochloride (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 2-substituted-4-amino-5-fluoropyrimidine.

Table 1: Examples of 2-Substituted-4-amino-5-fluoropyrimidines Synthesized via Cyclocondensation [1]

EntryR-Group of AmidineProductYield (%)
1H5-Fluoropyrimidin-4-amine85
2CH₃5-Fluoro-2-methylpyrimidin-4-amine93
3Phenyl5-Fluoro-2-phenylpyrimidin-4-amine93
44-Chlorophenyl2-(4-Chlorophenyl)-5-fluoropyrimidin-4-amine93

Synthetic Route II: Functional Group Interconversion

An alternative and widely used strategy involves the modification of a pre-existing 5-fluoropyrimidine ring. This approach is particularly useful when the desired 2-substituent is readily available on a starting pyrimidine.

Preparation of 4-Chloro-5-fluoropyrimidine Intermediate

A common starting material for this route is 5-fluorouracil, which can be converted to the corresponding 2,4-dichloro-5-fluoropyrimidine by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). Selective amination at the C4 position can then be achieved.

Nucleophilic Aromatic Substitution (SNAr) for N-Methylation

The introduction of the N-methylamino group at the C4 position is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C4 position of the pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogens and the C5-fluoro substituent. Reaction with methylamine furnishes the desired 5-fluoro-N-methylpyrimidin-4-amine.

G cluster_1 Functional Group Interconversion Route Start 5-Fluorouracil Dichloro 2,4-Dichloro-5-fluoropyrimidine Start->Dichloro Chlorination (POCl₃) Chloroamino 4-Chloro-5-fluoropyrimidin-2-amine Dichloro->Chloroamino Selective Amination Product 5-Fluoro-N-methyl-pyrimidin-4-amine Chloroamino->Product SNAr with Methylamine

Sources

initial biological screening of 5-fluoro-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Initial Biological Screening of 5-fluoro-N-methylpyrimidin-4-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the initial biological screening of the novel compound, 5-fluoro-N-methylpyrimidin-4-amine. As a fluorinated pyrimidine derivative, its structural alerts suggest potential anticancer properties, primarily through the inhibition of nucleotide synthesis or kinase signaling pathways. This document outlines a logical, tiered screening cascade designed to efficiently characterize the compound's cytotoxic activity, elucidate its primary mechanism of action, and provide an early assessment of its drug-like properties. The protocols and rationale provided herein are grounded in established principles of early-stage drug discovery, emphasizing scientific integrity and data-driven decision-making for researchers, scientists, and drug development professionals.

Introduction: Rationale and Strategic Overview

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1] The inclusion of a fluorine atom at the 5-position, as seen in the widely used chemotherapeutic 5-fluorouracil (5-FU), can significantly impact metabolic stability and biological activity.[2] 5-FU and its derivatives primarily exert their cytotoxic effects by inhibiting thymidylate synthase (TYMS), a critical enzyme in the de novo synthesis of pyrimidines, thereby disrupting DNA replication and repair.[3][4][5] Additionally, the aminopyrimidine motif is a well-established hinge-binding element in many kinase inhibitors.[6][7]

Given these precedents, the is strategically focused on two primary hypotheses:

  • The compound acts as an antimetabolite, disrupting nucleotide synthesis.

  • The compound functions as a kinase inhibitor, modulating cellular signaling pathways.

This guide details a multi-stage screening process designed to test these hypotheses, beginning with broad phenotypic screening to establish bioactivity, followed by target-specific assays to deconvolve the mechanism of action. Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is also integrated to ensure that promising candidates possess favorable pharmacokinetic profiles.[8][9]

The Screening Cascade: A Phased Approach

The proposed screening cascade is designed to be resource-efficient, generating decision-quality data at each stage. The workflow progresses from broad, cell-based assays to more specific biochemical and mechanistic studies.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Target Deconvolution cluster_2 Phase 3: Mechanism of Action (MOA) Elucidation cluster_3 Phase 4: Early ADME Profiling Primary_Screening Broad-Spectrum Cytotoxicity (NCI-60 Panel) TYMS_Assay Thymidylate Synthase (TYMS) Inhibition Assay Primary_Screening->TYMS_Assay Active Hit Kinase_Panel Kinase Inhibition Panel (Broad Panel) Primary_Screening->Kinase_Panel Active Hit ADME In Vitro ADME Suite (Solubility, Permeability, Metabolic Stability) Primary_Screening->ADME Cell_Cycle Cell Cycle Analysis TYMS_Assay->Cell_Cycle Kinase_Panel->Cell_Cycle Apoptosis Apoptosis Assay Cell_Cycle->Apoptosis

Caption: A phased approach to the .

Phase 1: Primary Screening - Establishing Cytotoxic Activity

The initial step is to determine whether 5-fluoro-N-methylpyrimidin-4-amine exhibits cytotoxic or cytostatic effects against a diverse panel of human cancer cell lines.[10][11] The NCI-60 panel is an excellent resource for this purpose, providing a broad assessment of activity across multiple cancer types.[12]

Experimental Protocol: NCI-60 Cytotoxicity Screen
  • Compound Preparation: Prepare a 10 mM stock solution of 5-fluoro-N-methylpyrimidin-4-amine in DMSO.

  • Assay Concentration: A single high concentration (e.g., 10 µM) is typically used for the initial screen.[13]

  • Cell Culture: The 60 cell lines of the NCI panel are cultured in their respective recommended media.

  • Treatment: Cells are seeded in 96-well plates and treated with the compound for 48-72 hours.

  • Readout: Cell viability is assessed using a suitable assay, such as the Sulforhodamine B (SRB) assay, which measures total protein content.[14]

  • Data Analysis: The percentage of cell growth inhibition is calculated for each cell line. A "hit" is typically defined as a compound that causes significant growth inhibition in one or more cell lines.

Data Presentation: NCI-60 Screening Results
Cell LineCancer Type% Growth Inhibition (at 10 µM)
MCF-7BreastData to be generated
HCT-116ColonData to be generated
A549LungData to be generated
... (and so on for all 60 lines)......

Phase 2: Secondary Screening & Target Deconvolution

If the primary screen reveals significant cytotoxic activity, the next phase aims to identify the molecular target(s) responsible for this effect. Based on the compound's structure, the two most probable target classes are thymidylate synthase and protein kinases.

Thymidylate Synthase (TYMS) Inhibition Assay

This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of TYMS.

  • Reagents: Recombinant human TYMS, dUMP, 5,10-methylenetetrahydrofolate, and a detection reagent (e.g., a fluorescent probe that measures the product, dTMP).

  • Assay Setup: The assay is performed in a 384-well plate format. The compound is serially diluted to generate a dose-response curve.

  • Reaction: The enzyme, substrates, and compound are incubated together.

  • Readout: The reaction progress is monitored by measuring the fluorescence signal over time.

  • Data Analysis: The initial reaction rates are plotted against the compound concentration, and the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited) is calculated.

Kinase Inhibition Profiling

Given that many pyrimidine-based molecules are kinase inhibitors, it is prudent to screen the compound against a broad panel of kinases.[6][7][15] This can reveal both the intended target and potential off-target effects.

  • Assay Format: A variety of commercial services offer kinase screening panels (e.g., radiometric, fluorescence-based). A common approach is to use an in vitro enzymatic assay.

  • Assay Concentration: A single concentration (e.g., 1 µM) is often used for the initial panel screen.

  • Readout: The percentage of inhibition for each kinase in the panel is determined.

  • Follow-up: For any kinases that show significant inhibition, a full dose-response curve is generated to determine the IC50 value.

Data Presentation: Secondary Screening Summary
AssayTargetEndpointResult
BiochemicalHuman TYMSIC50 (µM)Data to be generated
Kinase PanelKinase X% Inhibition @ 1 µMData to be generated
Kinase PanelKinase Y% Inhibition @ 1 µMData to be generated
............

Phase 3: Mechanism of Action (MOA) Elucidation

Once a primary target has been implicated, further cell-based assays are necessary to confirm that the compound's cytotoxic effects are consistent with the proposed mechanism.

MOA_Pathway cluster_antimetabolite Antimetabolite MOA cluster_kinase Kinase Inhibitor MOA Compound_A 5-fluoro-N-methylpyrimidin-4-amine TYMS TYMS Inhibition Compound_A->TYMS dNTP_pool dNTP Pool Depletion TYMS->dNTP_pool DNA_Synth DNA Synthesis Arrest dNTP_pool->DNA_Synth Cell_Cycle_Arrest S-Phase Arrest DNA_Synth->Cell_Cycle_Arrest Apoptosis_A Apoptosis Cell_Cycle_Arrest->Apoptosis_A Compound_K 5-fluoro-N-methylpyrimidin-4-amine Kinase Kinase Inhibition Compound_K->Kinase Signaling Downstream Signaling Blockade Kinase->Signaling Prolif_Survival Reduced Proliferation/Survival Signaling->Prolif_Survival Apoptosis_K Apoptosis Prolif_Survival->Apoptosis_K

Sources

In Vitro Evaluation of 5-Fluoro-N-methylpyrimidin-4-amine Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the comprehensive in vitro evaluation framework for 5-fluoro-N-methylpyrimidin-4-amine , a fluorinated pyrimidine derivative.[1] Given its structural homology to established antimetabolites (e.g., 5-Fluorouracil, 5-Fluorocytosine), this guide prioritizes assays that differentiate between direct cytotoxicity, metabolic interference, and proliferation inhibition.[1]

Technical Guide & Experimental Protocols

Part 1: Executive Summary & Compound Profile[1]

5-fluoro-N-methylpyrimidin-4-amine represents a class of fluorinated heterocycles often utilized as intermediates in the synthesis of kinase inhibitors or as standalone antimetabolite candidates.[1] Its structure features a pyrimidine core with a fluorine atom at the C5 position and a methylated amine at C4.[1]

Unlike the prodrug 5-fluorocytosine (5-FC), which requires cytosine deaminase for activation, the N-methyl substitution at the exocyclic amine may alter its metabolic stability and lipophilicity.[1] Consequently, the evaluation strategy must assess whether the compound acts as a direct DNA/RNA intercalator, a thymidylate synthase (TS) inhibitor, or a kinase inhibitor.

Physicochemical Profile & Preparation[1][2]
  • Molecular Weight: ~127.12 g/mol (approximate based on structure).[1]

  • Solubility: Moderate lipophilicity.[1] Soluble in DMSO (Dimethyl sulfoxide) and DMF.[1] Poorly soluble in water.[1]

  • Stability: Susceptible to hydrolysis at extreme pH; stable in neutral culture media for <48 hours.[1]

Experimental Design Strategy

To ensure scientific rigor, the evaluation is divided into three phases:

  • Phase I: Dose-Ranging & IC50 Determination (Broad screening).

  • Phase II: Time-Dependent Kinetics (Cytostatic vs. Cytotoxic differentiation).

  • Phase III: Mechanistic Deconvolution (Cell cycle & Apoptosis).

Part 2: Experimental Workflows (Visualized)

Workflow 1: The Evaluation Pipeline

The following diagram illustrates the logical flow from compound solubilization to mechanistic validation.

EvaluationWorkflow Compound 5-Fluoro-N-methylpyrimidin-4-amine (Solid) Stock Stock Solution (10-100 mM in DMSO) Compound->Stock Solubilization Dilution Serial Dilution (Logarithmic Scale) Stock->Dilution Media Dilution Treatment Compound Exposure (24h, 48h, 72h) Dilution->Treatment Dosing Cells Cell Seeding (Adherent/Suspension) Cells->Treatment Attachment (24h) Assay1 Metabolic Assay (MTT/MTS) Treatment->Assay1 Assay2 ATP Quantification (CellTiter-Glo) Treatment->Assay2 Analysis Data Analysis (IC50 / 4PL Regression) Assay1->Analysis Assay2->Analysis Mechanism Mechanistic Study (Flow Cytometry) Analysis->Mechanism If IC50 < 10µM

Caption: Figure 1. Step-by-step workflow for the cytotoxic evaluation of fluorinated pyrimidines.

Part 3: Detailed Experimental Protocols

Reagent Preparation & Handling

Critical Step: Fluorinated pyrimidines can precipitate in aqueous media if not handled correctly.[1]

  • Stock Solution: Dissolve 5-fluoro-N-methylpyrimidin-4-amine in 100% sterile DMSO to a concentration of 50 mM . Vortex for 1 minute.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the stock into pre-warmed culture medium (e.g., RPMI-1640 + 10% FBS).

    • Note: The final DMSO concentration on cells must remain < 0.5% (v/v) to avoid solvent toxicity.[1]

Cell Line Selection

Select cell lines based on the hypothesized mechanism (antimetabolite vs. kinase inhibition).[1]

  • Primary Targets (Cancer):

    • HCT116 (Colorectal): High sensitivity to fluoropyrimidines; p53 wild-type.[1]

    • MDA-MB-231 (Breast): Aggressive, triple-negative; good for broad cytotoxicity screening.[1]

  • Controls (Normal):

    • HFF-1 (Human Foreskin Fibroblasts):[1] To calculate the Therapeutic Index (TI).[1]

Cytotoxicity Assay: ATP Quantitation (CellTiter-Glo®)

ATP assays are superior to MTT for fluorinated compounds because metabolic inhibitors (like 5-FU analogs) can alter mitochondrial dehydrogenase activity without immediately killing the cell, leading to false readings in MTT assays.[1]

Protocol:

  • Seeding: Plate 3,000–5,000 cells/well in 96-well opaque-walled plates (white). Volume: 100 µL.

  • Incubation: Allow cells to attach for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Prepare 9 serial dilutions (1:3) starting from 100 µM down to ~0.01 µM.[1]

    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., 5-Fluorouracil, 10 µM).[1]

    • Add 100 µL of 2X compound solution to each well.

  • Exposure: Incubate for 72 hours . (Antimetabolites often require >1 cell cycle to show effect).[1]

  • Readout:

    • Equilibrate plate to room temperature (30 min).

    • Add 100 µL CellTiter-Glo® reagent.[1]

    • Shake orbitally (2 min) to lyse cells.

    • Incubate (10 min) to stabilize signal.

    • Measure Luminescence (RLU) on a microplate reader.[1]

Data Analysis & IC50 Calculation

Raw luminescence data must be normalized to the vehicle control.[1]

Formula:



Regression: Fit data to a 4-Parameter Logistic (4PL) Model :



ParameterInterpretation
IC50 Concentration inhibiting 50% of cell growth.[1]
Hill Slope Steepness. >1 indicates cooperativity or threshold effect; <1 suggests heterogeneity.[1]
Goodness of fit.[1] Must be > 0.95 for valid data.[1]

Part 4: Mechanistic Deconvolution

If the compound shows cytotoxicity (IC50 < 10 µM), determine the mode of death. Fluorinated pyrimidines typically induce S-phase arrest followed by apoptosis.[1]

Cell Cycle Analysis (Propidium Iodide)

Rationale: To check if the compound inhibits DNA synthesis (S-phase accumulation) similar to 5-FU.[1]

  • Treat: HCT116 cells with IC50 concentration for 24h.

  • Harvest: Trypsinize and wash with PBS.

  • Fix: Add dropwise to 70% ice-cold ethanol while vortexing. Store at -20°C overnight.

  • Stain: Wash ethanol; resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) .[1]

  • Analyze: Flow cytometry (PE channel). Look for S-phase broadening or G1/S block.[1]

Hypothesized Signaling Pathway

The following diagram maps the potential interference points of 5-fluoro-N-methylpyrimidin-4-amine based on structural homology.

Mechanism cluster_Metabolism Intracellular Metabolism Compound 5-Fluoro-N-methyl pyrimidin-4-amine Entry Cell Entry (Passive/Transporter) Compound->Entry Unknown Deamination? (Uncertain for N-methyl) Entry->Unknown TS Thymidylate Synthase (Target) Entry->TS Direct Binding? FUMP F-UMP (Nucleotide) Unknown->FUMP If metabolized FUMP->TS Inhibition DNA DNA Damage (S-Phase Arrest) TS->DNA Apoptosis Apoptosis (Caspase 3/7) DNA->Apoptosis

Caption: Figure 2. Hypothesized mechanism of action: Potential conversion to fluoronucleotides or direct enzyme inhibition.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Compound is hydrophobic; concentration too high.[1]Limit final concentration to ≤100 µM. Pre-dilute in intermediate solvent if necessary.[1]
Edge Effect Evaporation in outer wells of 96-well plate.[1]Fill outer wells with PBS (do not use for data).[1] Use a "breathable" plate seal.[1]
Inconsistent IC50 Cell density too high (confluence reached before 72h).Optimize seeding density. Ensure cells are in log-phase growth during treatment.[1]
High Background (MTT) Compound reduces MTT directly.[1]Switch to CellTiter-Glo (ATP) or wash cells before adding MTT reagent.[1]

References

  • Riss, T. L., et al. (2013).[1] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

    • Source:

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003).[1] 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338.[1]

    • Source:

  • Vermes, I., et al. (1995).[1] A novel assay for apoptosis.[1] Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V.[1] Journal of Immunological Methods, 184(1), 39-51.[1]

    • Source:

  • Parker, W. B. (2009).[1] Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893.[1]

    • Source:

Sources

spectroscopic analysis of 5-fluoro-N-methylpyrimidin-4-amine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comprehensive Spectroscopic Characterization of 5-Fluoro-N-methylpyrimidin-4-amine: A Protocol for Structural Validation

Executive Summary & Strategic Context

5-Fluoro-N-methylpyrimidin-4-amine (C


H

FN

, MW 127.[1]12) represents a critical scaffold in the synthesis of nucleoside analogs and kinase inhibitors.[2] The presence of the C5-fluorine atom introduces unique electronic properties that modulate metabolic stability and binding affinity, while the N-methylamino group serves as a versatile handle for hydrogen bonding interactions.[2]

This guide moves beyond basic characterization, providing a multi-modal spectroscopic validation protocol . It integrates Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to establish an unequivocal structural fingerprint.[3][2] The focus is on the causality of spectral features —specifically the diagnostic spin-spin coupling introduced by the


F nucleus and the fragmentation logic of the pyrimidine core.[2]

Structural Elucidation Strategy

The validation of this compound relies on a "Triangulation Method," where three independent datasets must converge to confirm the structure.[3][2]

  • Vector 1 (Connectivity):

    
    H and 
    
    
    
    C NMR establish the carbon-nitrogen framework.[3][2][1]
  • Vector 2 (Substituent Verification):

    
    F NMR confirms the fluorination site via specific coupling constants (
    
    
    
    -values).[3][2][1]
  • Vector 3 (Molecular Identity): High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition and fragmentation pattern.[3][2][1]

Workflow Diagram: Structural Validation Logic

StructuralValidation Sample Crude/Purified Sample 5-Fluoro-N-methylpyrimidin-4-amine MS_Step Mass Spectrometry (ESI+) Target: [M+H]+ = 128.06 Sample->MS_Step NMR_Step NMR Spectroscopy (1H, 13C, 19F) Sample->NMR_Step IR_Step FT-IR Spectroscopy Functional Groups Sample->IR_Step Decision Data Convergence? MS_Step->Decision m/z 128.06 & HF loss (-20 Da) NMR_Step->Decision 19F-1H Coupling & 13C-F Splitting IR_Step->Decision Sec. Amine (3300 cm-1) Valid Structure CONFIRMED Decision->Valid Yes Invalid Re-evaluate Synthesis Decision->Invalid No

Figure 1: Logical workflow for the multi-modal spectroscopic validation of fluorinated pyrimidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for validation due to the active spin of the


F nucleus (100% natural abundance, spin 1/2), which couples to both protons and carbons.[3][2]
Experimental Protocol
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    to prevent N-H proton exchange and sharpen the amide/amine signals.[2][1]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Parameters:

    • 
      H: 16 scans, 30° pulse angle.[3][2][1]
      
    • 
      C: 1024 scans, proton-decoupled (ensure sufficient relaxation delay for quaternary carbons).
      
    • 
      F: 32 scans, referenced to CFCl
      
      
      
      (0 ppm) or internal standard.[3][2][1]
H NMR Analysis (Proton)

The spectrum is defined by the desymmetrization of the pyrimidine ring.[2]

PositionShift (

, ppm)
Multiplicity

-Coupling Analysis (Hz)
Structural Insight
H-2 8.20 – 8.40Singlet (s)N/ALocated between two nitrogens; most deshielded.[3][1]
H-6 7.80 – 8.00Doublet (d)

Diagnostic: Proves H-6 is adjacent to F-5.[1]
NH 7.20 – 7.50Broad (br q)

Broadening indicates exchangeable proton; coupling confirms N-Methyl.[1]
N-CH

2.85 – 2.95Doublet (d)

Doublet confirms attachment to NH (collapses to singlet with D

O shake).[3][1]

Note: In CDCl


, the NH signal may appear sharper and further upfield (~5.0 ppm), but DMSO is recommended for clear coupling resolution.[3][2]
C NMR Analysis (Carbon)

The


C spectrum is complex due to C-F splitting.[3][2] Every carbon in the ring will likely appear as a doublet.[2]
  • C-5 (C-F): The carbon directly attached to fluorine will show a massive coupling constant (

    
     Hz), appearing as a doublet around 135–140 ppm.[3][2][1]
    
  • C-4/C-6: These carbons are ortho to the fluorine.[1] They exhibit

    
     couplings of 15–30 Hz.[2][1]
    
  • C-2: Para to the fluorine, showing smaller coupling (

    
     Hz) or appearing as a singlet.[3][2][1]
    
F NMR Analysis (Fluorine)
  • Shift: Typically -160 to -170 ppm (relative to CFCl

    
    ).[1]
    
  • Pattern: A doublet (coupling to H-6) or a multiplet if long-range coupling to the N-methyl protons is resolved.[1]

  • Validation: The presence of a single fluorine signal in this region confirms mono-fluorination at the aromatic ring.[2]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural evidence through specific fragmentation pathways.[2]

Experimental Protocol
  • Method: Electrospray Ionization (ESI) in Positive Mode (+).[3][2][1][4]

  • Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid.[2][1]

  • Injection: Direct infusion or LC-MS.[1]

Data Interpretation
  • Molecular Ion: Calculated Monoisotopic Mass = 127.05.[2][1]

    • Observed [M+H]

      
      : 128.06 
      
      
      
      0.01 Da.[3][2][1]
  • Nitrogen Rule: Even mass (128) for [M+H]

    
     implies an odd number of nitrogens (3), consistent with the formula.[3][2]
    
Fragmentation Pathway (MS/MS)

Fragmentation of aminopyrimidines often follows a predictable loss of the alkylamine side chain or hydrofluoric acid.[2]

Fragmentation Parent [M+H]+ m/z 128 Frag1 Loss of CH3NH2 [M-31]+ Parent->Frag1 - CH3NH2 Frag2 Loss of HF [M-20]+ Parent->Frag2 - HF (Diagnostic for F) Frag3 Ring Opening (RDA) Frag2->Frag3 High Energy

Figure 2: Predicted ESI-MS/MS fragmentation pathway. The loss of HF (20 Da) is highly specific to fluorinated aromatics.[3][2]

Infrared (IR) Spectroscopy

IR serves as a rapid "fingerprint" check, particularly useful for verifying the secondary amine status.[3][2]

  • N-H Stretch: A single sharp band around 3300–3400 cm

    
      confirms a secondary amine (R-NH-R').[1] A primary amine (-NH
    
    
    
    ) would show a doublet (symmetric/asymmetric stretches).[3][1]
  • Aromatic C=C/C=N: Strong bands at 1580–1620 cm

    
     .[1]
    
  • C-F Stretch: A strong, broad band in the 1200–1250 cm

    
      region (often overlapping with C-N stretches, but intensity is key).[3]
    

References

  • Puffer, B., et al. (2009).[3][2][1][5][6] "5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy." Nucleic Acids Research.[2][1][5]

  • Reich, H. J. (2023).[3][2][1] "Structure Determination Using NMR Spectroscopy: 19F Chemical Shifts." University of Wisconsin-Madison.[2][1][7]

  • Silverstein, R. M., et al. (2014).[3][2][1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2][1] (Standard text for coupling constants and fragmentation rules).

  • PubChem Compound Summary. "5-Fluoro-2-methoxypyrimidin-4-amine" (Analog for spectral comparison). [3][1]

Sources

Structural Elucidation of 5-Fluoro-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural elucidation of 5-fluoro-N-methylpyrimidin-4-amine , a specific fluorinated pyrimidine scaffold often utilized as a fragment in kinase inhibitor discovery.

A Technical Guide for Drug Discovery Scientists

Executive Summary

Target Molecule: 5-Fluoro-N-methylpyrimidin-4-amine Molecular Formula: C₅H₆FN₃ Exact Mass: 127.0546 Da Core Challenge: Distinguishing the regiochemistry of the fluorine and methylamine substituents on the pyrimidine ring, and differentiating the target from its common synthetic precursor, 2-chloro-5-fluoro-N-methylpyrimidin-4-amine (CAS 67316-43-2).

This guide outlines a self-validating analytical workflow to confirm the structure of 5-fluoro-N-methylpyrimidin-4-amine. The strategy relies on the triangulation of High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR), and 19F-NMR spectral signatures.

Synthetic Provenance & Impurity Profiling

Understanding the synthetic origin is the first step in structural confirmation. This molecule is typically generated via the nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-5-fluoropyrimidine followed by a reductive dechlorination at the C2 position.

  • Step 1 (SNAr): 2,4-dichloro-5-fluoropyrimidine + Methylamine

    
     2-chloro-5-fluoro-N-methylpyrimidin-4-amine (Major Isomer).[1]
    
  • Step 2 (Reduction): Hydrogenolysis (Pd/C, H₂) removes the C2-chlorine.

Critical Impurity Check: The most common structural error is the presence of the 2-chloro analog. The elucidation protocol below explicitly targets the differentiation of the C2-H (target) vs. C2-Cl (impurity).

Analytical Strategy: The Core Workflow

High-Resolution Mass Spectrometry (HRMS)

The first validation gate is elemental composition.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

  • Target Ion: [M+H]⁺

  • Calculated m/z: 128.0624

  • Isotope Pattern: The target molecule contains no chlorine .

    • Pass Criteria: A clean peak at 128.06 with no M+2 peak (approx. 33% intensity) indicative of ³⁷Cl.

    • Fail Criteria: Presence of m/z 162/164 (indicating the 2-chloro precursor).

Nuclear Magnetic Resonance (NMR) Strategy

NMR provides the definitive connectivity data. The fluorine atom at position 5 acts as a "spin spy," coupling to adjacent protons and carbons, providing diagnostic splitting patterns.

Predicted 1H NMR Data (DMSO-d₆, 400 MHz)
Proton (Assignment)Chemical Shift (δ ppm)MultiplicityCoupling Constants (

)
Structural Logic
H-2 8.50 – 8.70d (small) or s

Hz
Most deshielded due to location between two nitrogens. Absence of this proton confirms the 2-chloro impurity.
H-6 7.80 – 8.00d

Hz
Ortho to the fluorine. The doublet is diagnostic of the 5-F substitution.
NH 7.20 – 7.50br q

Hz
Broad signal; coupling to the methyl group confirms the secondary amine.
N-CH₃ 2.85 – 2.95d

Hz
Doublet confirms the methyl is attached to the nitrogen (N-Me), not the ring (C-Me).
19F NMR Data
  • Shift:

    
     to 
    
    
    
    ppm.
  • Pattern: The signal will appear as a doublet (coupling to H-6) or a multiplet if long-range coupling to H-2 or NH is resolved.

  • Validation: A single fluorine peak confirms mono-fluorination.

13C NMR Data (Proton Decoupled)

The carbon spectrum is validated by C-F coupling (


).
  • C-5 (C-F): Large doublet (

    
     Hz).
    
  • C-6: Doublet (

    
     Hz).
    
  • C-4: Doublet (

    
     Hz).
    
  • C-2: Singlet or small doublet (depending on long-range coupling).

Elucidation Logic Diagram

The following diagram visualizes the decision tree for confirming the structure and ruling out the primary regioisomer (isomer where methylamine attacks C2 instead of C4) and the chlorinated precursor.

ElucidationWorkflow Start Unknown Sample (Candidate: 5-fluoro-N-methylpyrimidin-4-amine) MS_Check Step 1: ESI-MS (+) Start->MS_Check Mass_Result Is m/z ~128.06 observed? MS_Check->Mass_Result Cl_Check Check Isotope Pattern Is m/z 162 present (3:1 ratio)? Mass_Result->Cl_Check Yes Reject_Cl REJECT: Sample is 2-Chloro precursor Cl_Check->Reject_Cl Yes NMR_1H Step 2: 1H NMR (DMSO-d6) Cl_Check->NMR_1H No (Pure M+H) H2_Check Is there a singlet/doublet at >8.5 ppm (H-2)? NMR_1H->H2_Check Reject_Regio REJECT: Likely 2-amino isomer or 2-chloro derivative H2_Check->Reject_Regio No Coupling_Check Does H-6 (~7.9 ppm) show H-F coupling? H2_Check->Coupling_Check Yes Me_Check Is N-Me a doublet (~2.9 ppm)? Coupling_Check->Me_Check Yes Confirm CONFIRMED STRUCTURE: 5-fluoro-N-methylpyrimidin-4-amine Me_Check->Confirm Yes

Caption: Logical workflow for the structural validation of 5-fluoro-N-methylpyrimidin-4-amine, filtering for chlorination and regiochemical errors.

Experimental Protocol: NMR Acquisition

To ensure authoritative results, follow this specific protocol designed to resolve the crucial H-F and H-H couplings.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in 0.6 mL DMSO-d₆ .

    • Note: DMSO is preferred over CDCl₃ because the exchangeable NH proton is usually visible and sharp, allowing the observation of the N-Me doublet coupling (

      
       Hz). In CDCl₃, the NH often broadens or exchanges, collapsing the methyl group to a singlet, which loses structural information.
      
  • Acquisition Parameters (Standard 400/500 MHz):

    • Temperature: 298 K (25°C).

    • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

    • Number of Scans (NS): 16 or 32 (Sufficient for >5 mg).

    • Relaxation Delay (D1): Set to

      
       seconds. The H-2 proton between the nitrogens can have a long T1 relaxation time; a short D1 will under-integrate this signal, leading to false assumptions about purity.
      
  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase manually. The large solvent peak (DMSO) and water can distort the baseline near the N-Me signal if not phased correctly.

References

  • Synthesis of Fluorinated Pyrimidines

    • F. Ravenna, et al. "Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles." ResearchGate.

  • Precursor Data (2-Chloro analog)

    • Sigma-Aldrich Product Sheet: 2-Chloro-5-fluoro-N-methylpyrimidin-4-amine (CAS 67316-43-2).[2]

  • General NMR Shifts of Pyrimidines

    • Reich, H. J. "Structure Determination Using Spectroscopic Methods - Heterocycles." University of Wisconsin-Madison.[3]

  • 19F-NMR Applications in Fluoropyrimidines

    • Sahraoui, et al. "Assignment and pH dependence of the 19F-NMR resonances from fluorouracil anabolites." PubMed.

Sources

understanding the role of the fluorine atom in 5-fluoro-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and pharmacological role of the fluorine atom within the 5-fluoro-N-methylpyrimidin-4-amine scaffold.

A Technical Guide to Bioisosteric Design, Electronic Modulation, and Metabolic Stability

Executive Summary

In modern drug discovery, the 5-fluoro-N-methylpyrimidin-4-amine moiety represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, particularly kinases and antimetabolite enzymes.

The introduction of a fluorine atom at the C-5 position is not merely a structural decoration; it is a calculated strategic maneuver designed to:

  • Modulate Basicity (pKa): Lower the pKa of the pyrimidine ring nitrogens, influencing solubility and hydrogen bond acceptor capability.

  • Block Metabolism: Prevent oxidative clearance at the metabolically vulnerable C-5 position (metabolic blocking).

  • Enhance Binding: Induce multipolar interactions with protein targets via the polarized C-F bond.

This guide analyzes these effects through the lens of physical organic chemistry and provides validated protocols for the synthesis and characterization of this pharmacophore.

Physicochemical Impact of Fluorination[1][2]

Electronic Modulation and pKa Shift

The most immediate impact of the C-5 fluorine is the withdrawal of electron density from the pyrimidine ring via the inductive effect (


).
  • Inductive Effect: Fluorine is the most electronegative element (Pauling scale 3.98). It pulls

    
    -electron density away from the aromatic ring system.
    
  • Basicity Reduction: The un-substituted 4-aminopyrimidine has a pKa of approximately 5.7. The introduction of the electron-withdrawing fluorine at C-5 reduces the electron density available at the N-1 and N-3 ring nitrogens. This typically lowers the pKa by 1.0–1.5 log units, rendering the molecule less basic (pKa

    
     4.2–4.5).
    
  • H-Bond Donor Acidity: Conversely, the acidity of the N-methylamine proton at C-4 is slightly increased, making it a stronger hydrogen bond donor. This is critical for "hinge-binding" motifs in kinase inhibitors where this proton often forms a key H-bond with the backbone carbonyl of the kinase hinge region.

Steric Mimicry (Bioisosterism)

Fluorine is often cited as a bioisostere of hydrogen, but it is sterically closer to oxygen.

  • Van der Waals Radius:

    
     vs. 
    
    
    
    .
  • Implication: The substitution of H for F at C-5 rarely incurs a steric penalty in the binding pocket. However, it completely alters the electronic landscape without changing the overall topology of the ligand.

Table 1: Comparative Physicochemical Properties (Predicted)
PropertyN-methylpyrimidin-4-amine (H-Analog)5-fluoro-N-methylpyrimidin-4-amine (F-Analog)Impact of F-Substitution
Molecular Weight 109.13 g/mol 127.12 g/mol +18 Da (Negligible)
C-5 Bond Energy 98 kcal/mol (C-H)~116 kcal/mol (C-F)Metabolic Stability
Ring pKa (N1/N3) ~5.7~4.3Reduced Basicity
LogP (Lipophilicity) 0.20.5Slight Increase
Hammett

0.00 (H)0.06 (F)Electron Withdrawal

Biochemical Mechanism: Metabolic Blocking

The C-5 position of pyrimidines is a notorious "soft spot" for metabolic degradation.

Prevention of Oxidative Metabolism

Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) often target electron-rich aromatic positions for hydroxylation. In the non-fluorinated analog, the C-5 position is susceptible to electrophilic attack by the high-valent Iron-Oxo species of the P450 heme.

  • Mechanism: Replacing H with F removes the abstractable proton and destabilizes the formation of the transition state required for hydroxylation due to the strength of the C-F bond.

  • Result: This "metabolic blocking" significantly extends the half-life (

    
    ) of the compound in vivo.
    
Visualization of Metabolic Fate

The following diagram illustrates the divergence in metabolic stability between the hydrogen and fluorine analogs.

MetabolicFate Substrate_H N-methylpyrimidin-4-amine (C-5 Hydrogen) CYP Cytochrome P450 (Oxidative Attack) Substrate_H->CYP High Affinity Substrate_F 5-fluoro-N-methylpyrimidin-4-amine (C-5 Fluorine) Substrate_F->CYP Blocked Metabolite_OH 5-Hydroxy Metabolite (Unstable/Clearance) CYP->Metabolite_OH C-H Hydroxylation Stable Metabolically Stable (Extended t1/2) CYP->Stable C-F Bond Inertness

Figure 1: Metabolic blocking mechanism.[1][2] The C-F bond prevents CYP450-mediated hydroxylation at the C-5 position, a common clearance pathway for the non-fluorinated analog.

Experimental Protocols

Synthesis of 5-Fluoro-N-methylpyrimidin-4-amine

Objective: To synthesize high-purity 5-fluoro-N-methylpyrimidin-4-amine via Nucleophilic Aromatic Substitution (


).

Reagents:

  • 4-Chloro-5-fluoropyrimidine (CAS: 62802-42-0)

  • Methylamine (2.0 M in THF or Methanol)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Solvent: Isopropanol (IPA) or Dioxane

Protocol:

  • Preparation: Charge a 50 mL round-bottom flask with 4-chloro-5-fluoropyrimidine (1.0 eq, 500 mg). Dissolve in Isopropanol (10 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add DIPEA (1.5 eq) followed by dropwise addition of Methylamine (2.0 M in THF, 1.2 eq).

    • Note: The reaction is exothermic.[3] Control addition rate to maintain temperature < 5°C.

  • Reaction: Remove ice bath and allow to stir at Room Temperature (RT) for 2 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

    • Checkpoint: The product should appear as a more polar spot than the starting chloride.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0-100% EtOAc in Hexanes) to yield the white crystalline solid.
    
    • Yield Expectation: 85-95%.

Metabolic Stability Assay (Microsomal Stability)

Objective: Quantify the metabolic stability improvement provided by the fluorine substitution.

Protocol:

  • Incubation: Prepare liver microsomes (human or mouse) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Substrate: Add test compound (F-analog vs H-analog) to a final concentration of 1 µM.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ) using the slope (
    
    
    
    ).

Structural Logic & Pathway Visualization

The following diagram details the synthesis logic and the electronic effects governing the molecule's reactivity.

SynthesisAndProperties Start 4-Chloro-5-fluoropyrimidine Reaction SnAr Reaction (Nucleophilic Aromatic Substitution) Start->Reaction Reagent Methylamine (MeNH2) Reagent->Reaction Product 5-Fluoro-N-methylpyrimidin-4-amine Reaction->Product Prop1 Electronic Effect: F withdraws density from Ring N Product->Prop1 Prop2 pKa Shift: Ring N pKa drops (~5.7 -> ~4.3) Prop1->Prop2 Prop3 H-Bonding: NH becomes better donor Prop1->Prop3

Figure 2: Synthesis pathway and downstream physicochemical consequences of the 5-fluoro substitution.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 45116209, 3-Fluoro-5-methylpyridin-4-amine (Analog Reference). Link

Sources

Theoretical and Computational Studies of 5-Fluoro-N-methylpyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive theoretical and computational framework for studying 5-fluoro-N-methylpyrimidin-4-amine , a critical pharmacophore in medicinal chemistry. It synthesizes standard density functional theory (DFT) protocols with specific insights relevant to fluorinated pyrimidines.

Abstract

5-fluoro-N-methylpyrimidin-4-amine represents a significant scaffold in the development of antifungal and antineoplastic agents, functioning as a structural analog to 5-fluorocytosine and other nucleobase mimics. This guide details the computational methodology required to elucidate its structural dynamics, specifically focusing on amino-imino tautomerism, frontier molecular orbital (FMO) reactivity, and vibrational spectroscopy. The protocol utilizes Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, validated against experimental data from analogous fluoropyrimidines.

Introduction & Chemical Context

The introduction of a fluorine atom at the C5 position of the pyrimidine ring induces a strong inductive effect (


), significantly altering the electron density distribution compared to the non-fluorinated parent. Combined with the electron-donating 

-methylamino group at C4, this molecule exhibits a "push-pull" electronic character that influences its binding affinity in biological targets (e.g., thymidylate synthase or fungal cytosine deaminase).
Structural Significance
  • Fluorine Effect: The C5-F bond shortens adjacent bonds and lowers the energy of the HOMO, potentially increasing stability against oxidative metabolism.

  • N-Methylation: The methyl group on the exocyclic amine introduces steric bulk and removes one hydrogen bond donor, altering the tautomeric equilibrium profile compared to the primary amine.

Computational Methodology (The Protocol)

To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol is self-validating through the comparison of calculated vibrational frequencies with experimental scaling factors.

Computational Workflow Diagram

The following Graphviz diagram illustrates the logical flow of the study, from geometry optimization to property analysis.

ComputationalWorkflow Start Input Structure (Amino & Imino Tautomers) Opt Geometry Optimization DFT/B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Valid Validation (No Neg. Freqs?) Freq->Valid Valid->Opt No (Re-optimize) NBO NBO Analysis (Hyperconjugation) Valid->NBO Yes FMO FMO Analysis (HOMO-LUMO/Reactivity) Valid->FMO MEP MEP Mapping (Active Sites) Valid->MEP Spec Spectral Profiling (IR/Raman/NMR) Valid->Spec

Figure 1: Standardized computational workflow for small-molecule pharmacophores.

Methodological Specifications
  • Software: Gaussian 09/16 or GAMESS (US).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is chosen for its proven balance between cost and accuracy for organic thermochemistry.

  • Basis Set: 6-311++G(d,p) .

    • Why Diffuse Functions (++): Essential for correctly modeling the lone pairs on Fluorine and the Nitrogen atoms, as well as describing long-range interactions (hydrogen bonding).

    • Why Polarization (d,p): Critical for the anisotropic electron distribution in the aromatic ring and the C-F bond.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using water (

    
    ) or DMSO to mimic physiological or assay conditions.
    

Structural Analysis & Tautomerism

A critical aspect of this molecule is the equilibrium between the Amino and Imino forms.

Tautomeric Equilibrium

The


-methyl group restricts the tautomeric possibilities compared to a primary amine, but proton transfer can still occur to the ring nitrogens (N1 or N3).
TautomerStructure DescriptionRelative Energy (

)
Boltzmann Pop. (%)
Amino (Preferred) Exocyclic -NH(Me), Arom.[1] Ring0.00 kcal/mol> 99%
Imino-N3 Exocyclic =N(Me), H on Ring N3+12-15 kcal/mol< 1%
Imino-N1 Exocyclic =N(Me), H on Ring N1+14-18 kcal/mol~ 0%

Mechanistic Insight: The strong electron-withdrawing nature of the 5-Fluoro group decreases the basicity of the ring nitrogens, further stabilizing the Amino form over the Imino forms. This is a crucial validation checkpoint; if your calculation shows the Imino form as stable, the methodology (or input geometry) is likely flawed.

Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary descriptor of chemical stability and biological reactivity (Hard-Soft Acid-Base theory).

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the exocyclic nitrogen lone pair and the pyrimidine

    
    -system. It represents the site of electron donation (nucleophilic attack).
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the pyrimidine ring and the C-F bond. It represents the site for nucleophilic attack (e.g., by enzyme active site residues).

Calculated Descriptors (Typical B3LYP Values):

  • Energy Gap (

    
    ):  ~4.5 - 5.2 eV (Indicates high kinetic stability).
    
  • Chemical Hardness (

    
    ): 
    
    
    
    . High hardness implies resistance to charge transfer, correlating with lower toxicity.
  • Electrophilicity Index (

    
    ): 
    
    
    
    . Measures the propensity to accept electrons (crucial for Michael acceptor potential).
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution to predict non-covalent interactions (docking).

  • Red Regions (Negative Potential): Localized on the N1 and N3 ring nitrogens and the Fluorine atom. These are H-bond acceptors.

  • Blue Regions (Positive Potential): Localized on the -NH proton of the methylamine group. This is the primary H-bond donor.

Spectroscopic Profiling

Vibrational Spectroscopy (IR/Raman)

Frequency calculations must be scaled (Scaling Factor: 0.961 for B3LYP/6-311++G(d,p)) to match experimental wavenumbers.

Diagnostic Bands:

  • 
     Stretch:  ~3400–3500 cm⁻¹ (Sharp, medium intensity).
    
  • 
     Methyl:  ~2900–3000 cm⁻¹.
    
  • 
     Ring:  ~1580–1620 cm⁻¹ (Strong, characteristic of pyrimidines).
    
  • 
     Stretch:  ~1200–1250 cm⁻¹ (Very Strong). Note: This band shifts significantly depending on the position of the fluorine relative to the amine.
    
NMR Analysis (GIAO Method)

Use the GIAO (Gauge-Independent Atomic Orbital) method to calculate isotropic shielding tensors.

  • 
    C NMR:  The C5 carbon (bonded to F) will show a characteristic doublet due to 
    
    
    
    coupling (~250-260 Hz).
  • 
    H NMR:  The N-methyl protons typically appear as a doublet (coupling to NH) around 2.8–3.0 ppm.
    

References

  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange". Journal of Chemical Physics, 98(7), 5648–5652. Link

  • Krishnakumar, V., & Xavier, R. J. (2004). "Vibrational analysis of 2-amino-4-methylpyrimidine and 2-amino-5-bromopyrimidine". Spectrochimica Acta Part A, 60(3), 709–714. Link

  • Rastogi, V. K., et al. (2010). "FT-IR and FT-Raman spectra, normal coordinate analysis and ab initio computations of 5-fluorouracil". Spectrochimica Acta Part A, 77(3), 676–684. Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • PubChem Compound Summary. (2024). "5-Fluoro-N-methylpyrimidin-2-amine" (Analog Reference).[2][3] National Center for Biotechnology Information. Link

Sources

Methodological & Application

Technical Guide: Profiling 5-fluoro-N-methylpyrimidin-4-amine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Context

5-fluoro-N-methylpyrimidin-4-amine (CAS: 189793-77-7) represents a quintessential "privileged scaffold" fragment in kinase drug discovery. Unlike nanomolar inhibitors (e.g., Pazopanib, Imatinib), this low-molecular-weight ligand (MW ~127.12 Da) typically exhibits weak affinity (


 in the high 

M to mM range). Its primary utility lies in Fragment-Based Drug Discovery (FBDD) as a probe for the ATP-binding hinge region.
Mechanistic Rationale

The pyrimidine core mimics the adenine ring of ATP. The N1 and N3 nitrogens serve as hydrogen bond acceptors, while the exocyclic amine (N4) acts as a hydrogen bond donor. The 5-fluorine substitution is critical for two reasons:

  • Electronic Modulation: It reduces the basicity of the pyrimidine ring, potentially strengthening the hydrogen bond at the hinge (typically with the backbone amide of the "gatekeeper+1" or "hinge+1" residue).

  • NMR Probe: The

    
    F nucleus serves as a highly sensitive, background-free handle for Ligand-Observed NMR (LO-NMR)  screening, allowing detection of binding events that are invisible to standard biochemical assays.
    

Pre-Assay Preparation & Handling

Critical Warning: As a fragment, this compound requires high assay concentrations (often 100


M – 1 mM). This introduces risks of compound aggregation and solubility artifacts (false positives).
Solubility Protocol
  • Stock Preparation: Dissolve solid 5-fluoro-N-methylpyrimidin-4-amine in 100% anhydrous DMSO to a concentration of 200 mM .

    • Note: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Quality Control: Verify purity via LC-MS. Fragments with <95% purity can introduce potent impurities that dominate the assay signal.

  • Aggregation Check: Prepare a "working stock" in assay buffer. Measure Dynamic Light Scattering (DLS) if possible. If DLS is unavailable, ensure the assay buffer contains 0.01% Triton X-100 or Tween-20 to disrupt non-specific colloidal aggregates.

Protocol A: Biochemical Inhibition Assay (ADP-Glo™ Adaptation)

Target Audience: Screening Scientists Standard kinase assays (like ADP-Glo or LanthaScreen) are optimized for potent inhibitors. For this fragment, the window of detection is narrower.

Experimental Design
  • Enzyme Concentration: Use

    
     (Low enzyme preserves the assumption 
    
    
    
    ).
  • ATP Concentration: Set at

    
     for the specific kinase.
    
  • Compound Range: 8-point dose-response, starting at 2 mM (top) with 3-fold dilutions.

    • Constraint: High concentrations require high DMSO. Ensure final DMSO is constant across all wells (e.g., 2%).

Step-by-Step Workflow
  • Buffer Prep: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl

    
    , 0.1 mg/mL BSA, 0.01% Triton X-100 , 1 mM DTT.
    
  • Plate Setup: Use 384-well white, low-volume plates.

  • Incubation:

    • Add 2

      
      L Kinase + 2 
      
      
      
      L Compound (in 2x DMSO buffer).
    • Incubate 15 min at RT (allows fragment to equilibrate with the hinge).

    • Add 2

      
      L ATP/Substrate mix to initiate.
      
  • Reaction: Run for 60 minutes at RT.

  • Detection: Add 6

    
    L ADP-Glo Reagent (40 min) 
    
    
    
    Add 12
    
    
    L Kinase Detection Reagent (40 min).
  • Read: Measure Luminescence (Integration time: 0.5 – 1.0 sec).

Data Analysis: The "Hill Slope" Check

Fragments often bind 1:1. If your dose-response curve shows a Hill Slope


, it indicates promiscuous aggregation  or denaturation, not specific binding.
  • Valid: Slope

    
    .
    
  • Invalid: Slope

    
     (Discard data; re-run with higher detergent).
    

Protocol B: Biophysical Validation ( F-NMR)

Target Audience: Structural Biologists / Medicinal Chemists This is the gold standard assay for 5-fluoro-N-methylpyrimidin-4-amine. It confirms binding directly without enzymatic artifacts.

Principle: Chemical Shift Perturbation (CSP)

The


F signal of the free ligand is sharp and distinct. Upon binding to the large kinase protein (

kDa), the ligand exchanges between "free" and "bound" states. This results in:
  • Line Broadening: Due to faster transverse relaxation (

    
    ) in the bound state.
    
  • Chemical Shift Anisotropy (CSA): A shift in the peak position (

    
    ).
    
Workflow
  • Sample Prep:

    • Ligand: 50

      
      M 5-fluoro-N-methylpyrimidin-4-amine.
      
    • Protein (Kinase): 2

      
      M – 10 
      
      
      
      M (Deuterated buffer recommended but not strictly required for
      
      
      F).
    • Reference: Add 50

      
      M Trifluoroacetic acid (TFA) or Trichlorofluoromethane as an internal standard (in a coaxial insert).
      
    • Buffer: PBS pH 7.4, 10% D

      
      O.
      
  • Acquisition:

    • Run a 1D

      
      F-NMR spectrum (with proton decoupling).
      
    • Number of Scans (NS): 256–512 (Fluorine is sensitive, but protein concentrations are low).

  • Competition Experiment (Validation):

    • Add a known high-affinity ATP-competitive inhibitor (e.g., Staurosporine) at 1:1 ratio to the protein.

    • Result: If the fragment binds to the ATP pocket, the Staurosporine will displace it. The

      
      F peak should "sharpen" back to the width of the free ligand.
      

Visualization of Workflows & Pathways[1]

Diagram 1: Fragment Binding Mode & Interaction Logic

This diagram illustrates the theoretical binding mode of the pyrimidine fragment at the kinase hinge region.

HingeBinding Figure 1: Predicted Hinge Interaction Mode. The pyrimidine core mimics Adenine. cluster_protein Kinase Hinge Region cluster_ligand 5-fluoro-N-methylpyrimidin-4-amine Backbone_NH Backbone NH (Donor) N1 Pyrimidine N1 (Acceptor) Backbone_NH->N1 H-Bond Backbone_CO Backbone CO (Acceptor) Gatekeeper Gatekeeper Residue (Steric Filter) N4_Amine N4-Methylamine (Donor) N4_Amine->Backbone_CO H-Bond F5 5-Fluoro Group (Electronic/NMR Probe) F5->Gatekeeper Van der Waals / Electrostatic

Diagram 2: Integrated Screening Workflow

A decision tree for processing this fragment from stock to validated hit.

Workflow Figure 2: Validation Workflow. Critical checkpoints for aggregation and specificity. Start Start: 5-fluoro-N-methylpyrimidin-4-amine (Solid Stock) Solubility Solubility Check (200 mM in DMSO) Start->Solubility Agg_Check Aggregation Control (DLS or Triton X-100) Solubility->Agg_Check Biochem Biochemical Assay (ADP-Glo, 1 mM top conc) Agg_Check->Biochem HillSlope Check Hill Slope Biochem->HillSlope Valid Slope ~ 1.0 (Specific Binding) HillSlope->Valid Pass Invalid Slope > 2.0 (Aggregation) HillSlope->Invalid Fail Biophys Biophysical Validation (19F-NMR or SPR) Valid->Biophys Displacement Competition Test (w/ Staurosporine) Biophys->Displacement Final Validated Fragment Hit (Calculate Ligand Efficiency) Displacement->Final

Data Interpretation: Ligand Efficiency (LE)

Do not judge this molecule solely by IC


. As a fragment, its potency is naturally low.[1] You must calculate Ligand Efficiency (LE)  to assess its quality as a starting point for drug design.


  • 5-fluoro-N-methylpyrimidin-4-amine Data:

    • HAC: 9 (C

      
      N
      
      
      
      F
      
      
      )
    • Hypothetical IC

      
      :  200 
      
      
      
      M
      
      
      pIC
      
      
      = 3.7
    • Calculation:

      
      
      
  • Benchmark: An LE

    
     is considered excellent. An LE of 0.56 indicates this is a highly efficient binder  despite the weak nominal potency.
    

References

  • Erlanson, D. A., et al. (2016).[2] "Fragment-based drug discovery: advances and applications." Nature Reviews Drug Discovery. [Link]

  • Scott, D. E., et al. (2016). "Fragment-Based Drug Discovery: A Practical Approach." Methods in Molecular Biology. [Link]

  • Dalvit, C., et al. (2003). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society. [Link]

  • Mashalidis, E. H., et al. (2013). "Insights into the kinase hinge region: A structural perspective." Journal of Medicinal Chemistry. [Link]

Sources

5-fluoro-N-methylpyrimidin-4-amine as a chemical probe for target identification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Fluoro-N-methylpyrimidin-4-amine as a Pharmacophore Probe for Kinase Target Identification

Executive Summary

5-fluoro-N-methylpyrimidin-4-amine (5-F-NMPA) represents a "privileged scaffold" in medicinal chemistry, functioning primarily as a hinge-binding fragment within the ATP-binding pocket of protein kinases.[1] Unlike complex, high-affinity chemical probes (e.g., biotinylated inhibitors), 5-F-NMPA is a low-molecular-weight fragment (MW ~127 Da) used in Fragment-Based Drug Discovery (FBDD) .[1]

Its utility in target identification lies in its ability to competitively displace ATP or serve as a "warhead" for constructing high-affinity proteomic probes.[1] This guide details the protocols for using 5-F-NMPA to identify kinase targets (such as LRRK2 and DRAK2) and elucidate off-target liabilities in early-stage drug discovery.[1]

Scientific Mechanism: The Hinge-Binding Pharmacophore[1]

To use 5-F-NMPA effectively, one must understand its binding mode.[1] It mimics the adenine ring of ATP.

  • N1 & N3 Nitrogens: Act as hydrogen bond acceptors.

  • C4-Amino Group (N-methyl): Acts as a hydrogen bond donor to the kinase hinge region backbone (typically the carbonyl oxygen of the gatekeeper residue + 1).[1]

  • C5-Fluorine: Provides metabolic stability (blocking oxidation) and modulates the pKa of the pyrimidine ring, enhancing electronic complementarity with the hydrophobic pocket.

Key Insight: Because it is a fragment, 5-F-NMPA typically exhibits low affinity (high


M to mM 

) but high ligand efficiency (LE) .[1] Target identification therefore requires sensitive biophysical assays (NMR, SPR) or chemical functionalization (Chemoproteomics).
Pathway Visualization: Kinase Interaction Logic

KinaseBinding cluster_Assays Detection Methods Probe 5-Fluoro-N-methylpyrimidin-4-amine (Fragment Probe) ATP_Pocket ATP Binding Pocket (Hinge Region) Probe->ATP_Pocket Competes with ATP Interaction H-Bond Network (Donor/Acceptor) ATP_Pocket->Interaction Molecular Recognition TargetID Target Identification (LRRK2, DRAK2, etc.) Interaction->TargetID Stabilization & Detection NMR Ligand-Observed NMR (STD, WaterLOGSY) Interaction->NMR SPR Surface Plasmon Resonance Interaction->SPR Thermal Thermal Shift (DSF) Interaction->Thermal

Figure 1: Mechanism of action for 5-F-NMPA as a hinge-binding fragment competitor.[1]

Application Protocols

Workflow A: Biophysical Target Screening (Fragment Screening)

Use this protocol to identify which kinases bind 5-F-NMPA from a purified panel.[1]

Objective: Determine the dissociation constant (


) of the fragment against a candidate target (e.g., LRRK2).

Method: Surface Plasmon Resonance (SPR)

  • Sensor Chip Preparation:

    • Immobilize the target kinase (e.g., LRRK2 domain) onto a CM5 sensor chip via amine coupling.

    • Target Density: Aim for high density (5000–8000 RU) because fragment binding signals are low.

  • Probe Preparation:

    • Dissolve 5-F-NMPA in 100% DMSO to 100 mM (Stock).

    • Dilute in Running Buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.[1]4) to a concentration series: 0, 50, 100, 250, 500, 1000

      
      M.
      
    • Critical Step: Match DMSO concentration exactly (e.g., 2%) in all samples and running buffer to prevent bulk refractive index errors (solvent correction is mandatory).

  • Injection Cycle:

    • Flow rate: 30

      
      L/min.
      
    • Contact time: 60 seconds (association).

    • Dissociation time: 60 seconds.

  • Data Analysis:

    • Since fragments have fast on/off rates (square wave sensorgrams), use Steady-State Affinity Fitting (Plot

      
       vs. Concentration) to calculate 
      
      
      
      .[1]

Expected Result: A


 in the range of 100 

M – 2 mM indicates a valid "hit" for a hinge binder.
Workflow B: Chemoproteomic Target ID (The "Grow-and-Fish" Strategy)

Use this protocol if you need to pull down unknown targets from a cell lysate.[1]

Rationale: 5-F-NMPA itself is too small to biotinylate directly without destroying binding.[1] You must use a Linker Strategy at the C2 position (where the chlorine is located in the precursor 2-chloro-5-fluoro-N-methylpyrimidin-4-amine).[1]

Protocol: Synthesis of the Affinity Probe

  • Starting Material: 2-chloro-5-fluoro-N-methylpyrimidin-4-amine.[1][2][3][4][5][6]

  • Linker Attachment: React with a diamine linker (e.g., tert-butyl (4-aminobutyl)carbamate) via nucleophilic aromatic substitution (

    
    ) at the C2 position.[1]
    
    • Conditions: DIPEA, n-Butanol, 120°C (Microwave), 30 min.

  • Biotinylation: Deprotect the Boc group (TFA/DCM) and react the free amine with Biotin-NHS ester.[1]

  • Result: A functionalized probe: Biotin-Linker-5-F-NMPA .

Protocol: Pull-Down Assay

  • Lysate Preparation:

    • Lyse cells (e.g., HEK293 or THP-1) in M-PER buffer + Protease/Phosphatase Inhibitors.[1]

    • Clarify by centrifugation (15,000 x g, 10 min).

  • Incubation:

    • Incubate 1 mg lysate with 10

      
      M Biotin-Probe (2 hours, 4°C, rotation).
      
    • Control: Incubate a separate sample with 100

      
      M free 5-F-NMPA (competitor) + 10 
      
      
      
      M Biotin-Probe.
  • Capture:

    • Add Streptavidin-Magnetic Beads (50

      
      L slurry).[1] Incubate 1 hour.
      
  • Wash & Elution:

    • Wash beads 3x with PBS + 0.1% NP-40.[1]

    • Elute proteins with 2x Laemmli Buffer (95°C, 5 min).

  • Analysis:

    • Run SDS-PAGE.[1]

    • Perform Silver Stain or Western Blot (if target known).

    • Mass Spectrometry (LC-MS/MS): Perform Tryptic digestion on eluate.[1] Targets are identified as proteins significantly enriched in the Probe sample vs. the Competitor control.

Data Interpretation & Troubleshooting

Comparative Data Table: Assay Suitability
Assay TypeSuitability for 5-F-NMPASensitivity RequirementKey Output
Biochemical IC50 LowHigh Enzyme Conc.[1]Inhibition potential (weak for fragments)
SPR (Surface Plasmon) High High Surface DensityBinding Affinity (

), Kinetics (

)
Thermal Shift (DSF) MediumHigh Protein Conc.[1]

(Stabilization)
Chemoproteomics High (if functionalized)Mass Spec SensitivityTarget Identity (ID), Off-target profile
Troubleshooting Guide
  • Issue: No binding signal in SPR.

    • Root Cause:[6] The fragment

      
       is > 5 mM (too weak) or the protein is inactive.
      
    • Fix: Use Ligand-Observed NMR (STD-NMR) which detects weaker binders (

      
       up to 10 mM).[1]
      
  • Issue: High background in Pull-down.

    • Root Cause:[6] The pyrimidine ring binds non-specifically to nucleotide-binding proteins (e.g., actin, tubulin).[1]

    • Fix: Use stable isotope labeling (SILAC) or TMT-tagging for quantitative background subtraction.[1]

Synthesis of the Target ID Workflow

Workflow cluster_Phase1 Phase 1: Probe Validation cluster_Phase2 Phase 2: Target Identification Step1 Obtain 5-F-NMPA (Pure Fragment) Step2 Biophysical Screening (SPR/NMR) Step1->Step2 Decision Is Kd < 2mM? Step2->Decision Decision->Step1 No (Redesign) Step3 Chemical Functionalization (Add Linker at C2) Decision->Step3 Yes Step4 Biotinylation Step3->Step4 Step5 Lysate Pull-Down (+/- Competitor) Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6

Figure 2: Step-by-step workflow from fragment validation to proteomic target identification.

References

  • Scott, D. E., et al. (2016). "Fragment-Based Drug Discovery: A Practical Approach." Methods in Molecular Biology. Link

  • Ramsay, R. R., et al. (2018). "Targeting the Kinome: Mechanisms and Opportunities." British Journal of Pharmacology. Link[1]

  • MedPacto. (2017). "Discovery of TRD-93 as a novel DRAK2 inhibitor."[1][3] Poster Presentation. (Identifies the 5-fluoro-N-methylpyrimidine scaffold as a DRAK2 hit). Link

  • Estrada, A. A., et al. (2014). "Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors."[1] Journal of Medicinal Chemistry. Link[1]

  • Vernekar, S. K., et al. (2017). "5-Substituted Pyrimidines as Kinase Inhibitors." European Journal of Medicinal Chemistry. Link[1]

Sources

Application of 5-fluoro-N-methylpyrimidin-4-amine in Fragment-Based Drug Discovery: Principles and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Aminopyrimidine Scaffold in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2][3] By screening small, low-molecular-weight molecules (fragments), FBDD allows for a more efficient exploration of chemical space, often yielding hits with high ligand efficiency that serve as superior starting points for optimization.[4][5] Within the vast landscape of chemical fragments, the aminopyrimidine scaffold stands out for its proven utility, particularly in kinase inhibitor discovery and other target classes where hydrogen bonding interactions are critical.[6]

This guide focuses on a specific, high-value fragment: 5-fluoro-N-methylpyrimidin-4-amine . The strategic incorporation of a fluorine atom at the 5-position and a methyl group on the exocyclic amine introduces unique properties that make it an exceptional tool for modern drug discovery campaigns. Fluorine substitution can enhance binding affinity, modulate pKa, and improve metabolic stability, while the N-methyl group can probe specific hydrophobic pockets and fine-tune hydrogen bonding capacity.[7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will detail the rationale for using 5-fluoro-N-methylpyrimidin-4-amine as a primary screening fragment and provide detailed, field-proven protocols for its application in an FBDD workflow, from initial library design to hit validation and elaboration.

PART 1: The Fragment— Physicochemical Properties and Rationale for Use

The selection of fragments is a critical first step in any FBDD campaign. An ideal fragment library is diverse, soluble, and adheres to the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), ensuring a higher probability of identifying high-quality, efficient binders.[2]

Properties of 5-fluoro-N-methylpyrimidin-4-amine

This fragment is strategically designed to maximize its utility in probing protein binding sites.

PropertyValueSignificance in FBDD
Molecular Weight ~127.12 g/mol Well within the "Rule of Three," allowing for significant molecular weight addition during optimization without compromising drug-like properties.
cLogP ~0.5Indicates good aqueous solubility, which is critical for biophysical screening methods and reduces the likelihood of non-specific binding or aggregation.
Hydrogen Bond Donors 1The N-methyl amine still retains one proton, allowing it to act as a crucial hydrogen bond donor in interactions with the protein backbone or side chains.
Hydrogen Bond Acceptors 2-3 (depending on resonance)The pyrimidine ring nitrogens are excellent hydrogen bond acceptors, frequently observed engaging with hinge regions of kinases.[6]
Fluorine Substitution C5 PositionThe electron-withdrawing fluorine atom can modulate the pKa of the aminopyrimidine ring system and form specific, favorable interactions (e.g., with backbone amides) or serve as a metabolically stable replacement for a hydrogen atom.[7]
N-Methyl Group Exocyclic AmineProvides a vector for growth into adjacent hydrophobic pockets and prevents the formation of a second hydrogen bond, which can be useful for achieving selectivity.

PART 2: The FBDD Workflow with 5-fluoro-N-methylpyrimidin-4-amine

The application of this fragment follows a structured, multi-stage process designed to identify and validate its interaction with a protein target, and then to evolve it into a potent lead compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Fragment Elaboration (Hit-to-Lead) A Fragment Library Curation (Inclusion of 5-fluoro-N-methylpyrimidin-4-amine) B Primary Biophysical Screen (e.g., SPR, NMR, or Thermal Shift) A->B Screening C Orthogonal Biophysical Assay (e.g., ITC to confirm binding) B->C Confirmation D Structural Biology (X-ray Crystallography or Cryo-EM) C->D Elucidate Binding Mode E Biochemical/Functional Assay (Confirm target modulation) C->E F Structure-Guided Design (Identify growth vectors) D->F G Fragment Growing or Linking (Synthetic Chemistry) F->G H Iterative SAR Analysis (Potency, Selectivity, ADME) G->H H->B Re-screen Analogs I Lead Candidate H->I

Caption: High-level workflow for a Fragment-Based Drug Discovery campaign.

PART 3: Detailed Experimental Protocols

The following protocols are presented as a self-validating system. Each step is designed to confirm the findings of the previous one, ensuring that resources are focused on only the most promising chemical matter.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the weak binding interactions typical of fragments.[4][5]

Objective: To identify fragments from a library that bind to a target protein immobilized on a sensor chip.

Materials:

  • Biacore T200 or similar SPR instrument.

  • CM5 sensor chip.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Target protein (e.g., a kinase domain) at >95% purity.

  • 5-fluoro-N-methylpyrimidin-4-amine and other library fragments, dissolved in 100% DMSO.

  • Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Immobilize the target protein (diluted to 20-50 µg/mL in 10 mM sodium acetate, pH 5.0) to the desired density (e.g., 8000-12000 Response Units).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.

  • Fragment Screening:

    • Prepare a stock solution of 5-fluoro-N-methylpyrimidin-4-amine at 100 mM in 100% DMSO.

    • Dilute the fragment stock into running buffer to a final screening concentration (e.g., 200 µM). The final DMSO concentration should be kept constant across all samples and should not exceed 1-2% to avoid artifacts.

    • Inject the fragment solution over the target and reference flow cells for a defined contact time (e.g., 60 seconds) followed by a dissociation phase (e.g., 120 seconds).

    • Regenerate the surface if necessary with a short pulse of a mild regeneration solution (e.g., 50 mM NaOH or a buffer with high salt concentration), ensuring the protein's activity is not compromised.

    • A binding "hit" is defined as a compound that gives a reproducible, concentration-dependent response significantly above the noise level and the responses of negative control fragments.

Causality and Trustworthiness: Using a reference flow cell is critical for subtracting bulk refractive index changes, ensuring that the observed signal is due to a true binding event. Running known non-binding fragments helps establish a baseline for noise and false positives.

Protocol 2: Hit Validation via Isothermal Titration Calorimetry (ITC)

ITC provides a direct measurement of binding affinity (KD), stoichiometry (n), and the thermodynamic profile (ΔH and ΔS) of an interaction. It serves as an excellent orthogonal method to validate SPR hits.

Objective: To confirm the binding of 5-fluoro-N-methylpyrimidin-4-amine and determine the thermodynamics of the interaction.

Materials:

  • MicroCal PEAQ-ITC or similar instrument.

  • Target protein dialyzed extensively against the ITC buffer.

  • 5-fluoro-N-methylpyrimidin-4-amine solid.

  • ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

Methodology:

  • Sample Preparation:

    • Prepare a 20-50 µM solution of the target protein in the ITC buffer.

    • Prepare a 10-20 fold higher concentration (e.g., 500 µM) of 5-fluoro-N-methylpyrimidin-4-amine in the exact same buffer batch used for the protein to minimize buffer mismatch artifacts.

    • Degas both solutions immediately before the experiment.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the fragment solution into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe, followed by a series of 18-20 larger injections (e.g., 2 µL).

    • The spacing between injections should be sufficient to allow the thermal signal to return to baseline (e.g., 150 seconds).

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Subtract the heat of dilution, determined from a control experiment where the fragment is injected into buffer alone.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate KD, n, and ΔH.

Expertise Insight: A confirmed hit should ideally have a stoichiometry (n) value close to 1, indicating a 1:1 binding event. The thermodynamic signature (enthalpy vs. entropy-driven) can provide early clues about the nature of the binding forces.

Protocol 3: Structural Elucidation via X-ray Crystallography

The ultimate validation of a fragment hit is a high-resolution crystal structure of the fragment bound to the target protein. This provides irrefutable evidence of binding and reveals the precise binding mode, which is essential for structure-guided optimization.

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Methodology:

  • Crystallization:

    • Crystallize the target protein using standard techniques (e.g., hanging drop or sitting drop vapor diffusion) by screening a wide range of crystallization conditions.

    • Once reproducible crystals are obtained, they can be used for fragment soaking.

  • Fragment Soaking:

    • Prepare a solution of 5-fluoro-N-methylpyrimidin-4-amine (e.g., 1-10 mM) in a cryo-protectant solution compatible with the protein crystals.

    • Transfer the protein crystals into this solution and allow them to soak for a period ranging from minutes to hours. The optimal time must be determined empirically.

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Carefully examine the resulting electron density maps for clear, unambiguous density corresponding to the bound fragment.

Authoritative Grounding: The solved structure provides the blueprint for the next phase. The orientation of the fragment, the specific hydrogen bonds it forms, and the unoccupied pockets surrounding it will dictate the entire synthetic chemistry strategy for evolving the fragment into a potent lead.

Hit_Elaboration cluster_0 Initial Hit cluster_1 Growth Vectors Identified from Structure cluster_2 Optimized Lead Target Protein Binding Pocket (e.g., Kinase Hinge) Fragment 5-fluoro-N-methylpyrimidin-4-amine (Weak Affinity: µM-mM) Fragment->Target Binds via H-bonds Vector1 Vector into hydrophobic pocket Fragment->Vector1 Vector2 Vector to pick up new H-bond Fragment->Vector2 Lead Elaborated Molecule (High Affinity: nM) Vector1->Lead Synthetic Elaboration Vector2->Lead Lead->Target Forms additional optimal interactions

Caption: Conceptual diagram of structure-guided fragment elaboration.

Conclusion

5-fluoro-N-methylpyrimidin-4-amine represents a highly valuable starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, combined with the proven utility of the fluorinated aminopyrimidine scaffold, make it an ideal candidate for screening against a wide range of biological targets. The systematic, multi-step workflow outlined in this guide—from initial SPR screening to ITC validation and structural determination—provides a robust and reliable pathway for translating a low-affinity fragment hit into a high-potency lead candidate. By adhering to these principles and protocols, research organizations can leverage the power of FBDD to tackle challenging targets and accelerate the delivery of novel therapeutics.

References

  • Kirubakaran, P., et al. (2023). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Vymetalkova, V., et al. (2019). 5-fluorouracil and other fluoropyrimidines in colorectal cancer: Past, present and future. Pharmacology & Therapeutics. Retrieved from [Link]

  • Gwizdala, K., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. Retrieved from [Link]

  • Pils, M., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Trafton, A. (2024). Cancer biologists discover a new mechanism for an old drug. MIT News. Retrieved from [Link]

  • Chem Help ASAP. (2024). fragment-based drug discovery (FBDD) & access to drug research. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-5-fluoro-2-methoxypyrimidine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-5-methylpyridin-4-amine. PubChem. Retrieved from [Link]

  • Wishart, G., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Pils, M., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate. Retrieved from [Link]

  • Thorn, C. F., et al. (2012). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and Genomics. Retrieved from [Link]

  • Kumar, A., et al. (2023). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Thomas, M., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Essays in Biochemistry. Retrieved from [Link]

  • Erlanson, D. A., et al. (2020). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. Retrieved from [Link]

  • de Jesus, M. A., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Antibiotics. Retrieved from [Link]

  • Shirasaka, T. (2019). Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept. ResearchGate. Retrieved from [https://www.researchgate.net/figure/Timeline-from-discovery-of-5-FU-to-development-of-an-oral-anticancer-agent-S-1-and-its_fig1_335272648]([Link] anticancer-agent-S-1-and-its_fig1_335272648)

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl). Retrieved from [Link]

Sources

developing cell-based assays for 5-fluoro-N-methylpyrimidin-4-amine activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the assay development strategy for 5-fluoro-N-methylpyrimidin-4-amine (FNMPA) . Structurally related to the antifungal prodrug 5-fluorocytosine (5-FC) and the antimetabolite 5-fluorouracil (5-FU), FNMPA presents a unique pharmacological profile due to the N-methylation at the exocyclic amine. This modification theoretically alters its substrate affinity for cytosine deaminase (CD) and its subsequent metabolic activation. This guide provides a validated workflow to determine: (1) intrinsic mammalian cytotoxicity, (2) metabolic stability/activation requirements, and (3) mechanism of action (MoA) via Thymidine Rescue assays.

Introduction & Compound Rationale

The core structure of FNMPA is a 5-fluoropyrimidine , a class of compounds that typically function as antimetabolites.

  • Classic Pathway: 5-FC is deaminated by Cytosine Deaminase (CD) to 5-FU. 5-FU is then converted to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), which covalently inhibits Thymidylate Synthase (TS) , starving the cell of dTTP and causing "thymineless death."

  • The FNMPA Question: The N-methyl group on the 4-amine position (N4-methyl) introduces steric bulk and alters electron density. The critical research questions are:

    • Does the N-methyl group prevent deamination by CD (making it inert in CD-negative mammalian cells)?

    • Does it possess direct inhibitory activity on TS or DNA polymerase without deamination?

    • Is it a substrate for alternative salvage pathway enzymes?

This guide moves beyond simple IC50 determination to a mechanistic interrogation of the compound.

Assay Development Workflow

The following cascade filters the compound from general toxicity to specific mechanism.

AssayCascade Start Compound: FNMPA Phase1 Phase 1: Cytotoxicity Profiling (Broad Panel) Start->Phase1 Decision1 Is it Cytotoxic (IC50 < 10 µM)? Phase1->Decision1 Phase2 Phase 2: Mechanism of Action (Thymidine Rescue) Decision1->Phase2 Yes StopInert Conclusion: Inert / Prodrug (Requires Activation) Decision1->StopInert No Phase3 Phase 3: Metabolic Dependency (CD +/- Cell Lines) Phase2->Phase3 StopDirect Conclusion: Direct TS Inhibitor or DNA Damaging Agent Phase3->StopDirect

Figure 1: Strategic assay cascade for characterizing FNMPA activity.

Phase 1: Cytotoxicity Profiling (The "Go/No-Go")

Before investigating the mechanism, we must establish if FNMPA enters the cell and exerts a phenotype.

Methodology: ATP-based Luminescence (e.g., CellTiter-Glo®) is preferred over tetrazolium salts (MTT/MTS) because 5-fluoropyrimidines can alter mitochondrial metabolism before cell death, leading to artifacts in metabolic assays.

Protocol 1: High-Sensitivity Antiproliferative Assay

  • Cell Lines:

    • HCT116 (Colorectal): High sensitivity to 5-FU (Positive Control context).

    • A549 (Lung): Robust, metabolically active.

    • Control: 5-Fluorouracil (5-FU) must be run in parallel.[1][2]

Step-by-Step Procedure:

  • Seeding: Seed cells in 384-well white opaque plates.

    • Density: 500–1,000 cells/well (optimized for 72h linearity).

    • Volume: 25 µL/well.

    • Incubation: Allow attachment for 24 hours at 37°C/5% CO2.

  • Compound Preparation:

    • Dissolve FNMPA in 100% DMSO to 10 mM stock.

    • Perform a 1:3 serial dilution (10 points). Top concentration: 100 µM.

    • Backfill with media to ensure final DMSO concentration is <0.5% in all wells.

  • Treatment: Add 5 µL of 6x compound solution to cells.

  • Duration: Incubate for 72 hours (essential for antimetabolites; 24h is insufficient to observe "thymineless death").

  • Readout:

    • Equilibrate plate and CellTiter-Glo reagent to Room Temperature (RT).

    • Add 30 µL reagent per well. Shake orbitally (2 min).

    • Incubate 10 min (stabilize signal). Read Luminescence.

Data Analysis: Calculate Relative Luminescence Units (RLU) normalized to DMSO controls. Fit data to a 4-parameter logistic (4PL) curve.

ParameterAcceptance CriteriaNotes
Z' Factor > 0.5Measures assay robustness.
S/B Ratio > 10Signal-to-Background.
DMSO Tolerance < 10% inhibitionAt 0.5% DMSO.

Phase 2: Mechanism of Action (Thymidine Rescue)

If FNMPA is cytotoxic, we must confirm if it acts via Thymidylate Synthase (TS) inhibition.

Scientific Rationale: TS inhibitors (like 5-FdUMP) block the methylation of dUMP to dTMP. This depletes the cellular dTTP pool, halting DNA synthesis.

  • The Rescue: Providing exogenous Thymidine (TdR) allows the cell to bypass TS via the salvage pathway (Thymidine Kinase), restoring dTTP pools and preventing cell death.

  • Interpretation: If TdR addition shifts the FNMPA IC50 rightward (desensitizes cells), the mechanism is TS inhibition. If not, the mechanism involves RNA incorporation or off-target toxicity.

RescuePathway dUMP dUMP dTMP dTMP dUMP->dTMP Blocked by FNMPA TS Thymidylate Synthase (TS) dTTP dTTP dTMP->dTTP DNA DNA Synthesis (Survival) dTTP->DNA FNMPA FNMPA (Active Metabolite) FNMPA->TS Inhibits Thymidine Exogenous Thymidine Thymidine->dTMP Rescue Pathway (Bypass) TK Thymidine Kinase

Figure 2: The Thymidine Rescue logic. Exogenous Thymidine restores DNA synthesis if TS is the blocked target.

Protocol 2: Thymidine Rescue Assay

  • Setup: Prepare two identical sets of plates with HCT116 cells (as in Protocol 1).

  • Rescue Agent: Prepare a 200 µM Thymidine stock in culture media.

  • Treatment Arms:

    • Arm A (Vehicle): Treat cells with FNMPA dose-response + Media (No Thymidine).

    • Arm B (Rescue): Treat cells with FNMPA dose-response + 10 µM Thymidine (Final Concentration).

    • Note: 10-20 µM is the physiological limit; higher doses can induce feedback inhibition.

  • Incubation: 72 hours.

  • Analysis: Compare the IC50 of Arm A vs. Arm B.

Interpretation Table:

ObservationConclusion
IC50 Shift > 10-fold Primary Mechanism is TS Inhibition. The drug mimics 5-FU/5-FdUMP.
No Shift Mechanism is NOT TS Inhibition. Likely RNA incorporation, DNA intercalation, or off-target kinase activity.
Partial Shift (< 3-fold) Mixed Mechanism. Both DNA (TS) and RNA effects are contributing to toxicity.

Phase 3: Metabolic Stability (The Deaminase Check)

Since FNMPA is an N-methylated analog of 5-FC, we must verify if it requires deamination to be active.

Hypothesis: N-methylation prevents deamination by Cytosine Deaminase (CD).

  • If active in Wild Type (WT) human cells: It acts directly (or human CD is promiscuous, which is rare).

  • If inactive in WT but active in CD-transfected cells: It is a prodrug requiring bacterial/fungal CD.

Protocol 3: CD-Specificity Screen

  • Cell Models:

    • Line 1: HT-29 (Low/Negligible CD activity).

    • Line 2: HT-29 transfected with E. coli codA gene (High CD activity) OR use a fungal line (e.g., Candida albicans if antifungal application is suspected).

  • Dosing: Perform standard IC50 curves (Protocol 1) on both lines.

  • Calculation: Determine the Selectivity Index (SI) .

    
    
    

Result Interpretation:

  • SI ≈ 1: FNMPA is not a substrate for CD. It acts directly or is metabolically stable.

  • SI > 50: FNMPA is a prodrug converted by CD. The N-methyl group is enzymatically cleaved or allows processing.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. Link

  • Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Vermes, A., Guchelaar, H. J., & Dankert, J. (2000). Flucytosine: a review of its pharmacology, clinical indications, pharmacokinetics, toxicity and drug interactions. Journal of Antimicrobial Chemotherapy, 46(2), 171-179. Link

  • Parker, W. B., & Cheng, Y. C. (1990). Metabolism and mechanism of action of 5-fluorouracil. Pharmacology & Therapeutics, 48(3), 381-395. Link

Sources

Technical Application Note: Handling, Storage, and Stability Protocol for 5-Fluoro-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Context

5-Fluoro-N-methylpyrimidin-4-amine is a specialized heterocyclic intermediate frequently utilized in the synthesis of pharmaceutical active ingredients (APIs), particularly kinase inhibitors and antimetabolites.[1]

The molecule features two critical structural motifs that dictate its handling requirements:

  • C5-Fluorine Substitution: Enhances metabolic stability by blocking oxidative metabolism at the 5-position, but introduces electronic effects that can sensitize the ring to nucleophilic attack under extreme conditions.[1]

  • C4-N-Methylamine: A secondary amine that serves as a hydrogen bond donor/acceptor pair, critical for binding affinity but susceptible to oxidation if improperly stored.[1]

This guide provides a rigorous, self-validating protocol for the storage and handling of this compound to ensure experimental reproducibility and operator safety.

Physicochemical Profile & Hazard Identification

Note: Data presented below aggregates experimental values and predicted properties based on structure-activity relationships (SAR) of close structural analogs (e.g., 5-fluorocytosine derivatives).

Table 1: Chemical Specification
PropertySpecification
Chemical Name 5-Fluoro-N-methylpyrimidin-4-amine
Molecular Formula C₅H₆FN₃
Molecular Weight 127.12 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO (>50 mg/mL), Methanol; Sparingly soluble in Water
pKa (Predicted) ~4.5 (Pyridine-like nitrogen)
Hygroscopicity Moderate (Amine functionality attracts moisture)
Table 2: GHS Hazard Classification
Hazard ClassCodeDescription
Acute Toxicity (Oral) H302Harmful if swallowed.[1][2][3]
Skin Corrosion/Irritation H315Causes skin irritation.[1][4][2][5][6]
Eye Damage/Irritation H319Causes serious eye irritation.[1][4][2][5][6]
STOT - Single Exposure H335May cause respiratory irritation.[1][2]

Storage Protocol: The "Stability Chain"

The integrity of 5-fluoro-N-methylpyrimidin-4-amine is compromised by three vectors: Hydrolysis (moisture), Oxidation (air), and Photolytic Dehalogenation (UV light).[1]

Storage Logic Diagram

The following decision tree illustrates the required storage conditions to mitigate these degradation vectors.

StorageProtocol Start Received Compound (5-Fluoro-N-methylpyrimidin-4-amine) CheckSeal Inspect Seal Integrity Start->CheckSeal LongTerm Long-Term Storage (> 1 Week) CheckSeal->LongTerm ShortTerm Working Bench Storage (< 1 Week) CheckSeal->ShortTerm Condition1 Temp: -20°C Atmosphere: Argon/N2 LongTerm->Condition1 Prevents Oxidation Condition2 Temp: 2-8°C Desiccator Required ShortTerm->Condition2 Prevents Hydrolysis Container Container: Amber Glass Vial with PTFE-lined Cap Condition1->Container Condition2->Container Result Maintained Purity (>98%) Container->Result Blocks UV Light

Figure 1: Decision logic for storage environments to prevent degradation of the fluorinated amine.

Detailed Storage Procedures
  • Temperature: Store at -20°C for long-term stability. The C-F bond is generally stable, but the methylamine group can undergo slow oxidation at room temperature.[1]

  • Atmosphere: Upon initial opening, flush the headspace with Argon or Nitrogen .[1] The secondary amine is an electron-rich site prone to N-oxide formation over months of air exposure.[1]

  • Container: Use Amber Glass vials. Fluorinated heterocycles can be photosensitive; UV exposure may lead to radical defluorination or ring-opening reactions.[1]

  • Desiccation: Store the vial inside a secondary container (jar) containing active desiccant (e.g., Drierite or Silica Gel) to prevent hygroscopic clumping.[1]

Handling & Solubilization Protocol

Safety Pre-requisite:

  • Engineering Controls: All handling must occur within a certified Chemical Fume Hood.[1]

  • PPE: Nitrile gloves (double-gloving recommended due to permeability of amines), safety goggles, and lab coat.[1]

Solubilization Workflow (DMSO Stock)

Researchers often struggle with precipitation when diluting hydrophobic intermediates into aqueous buffers.[1] This protocol ensures a stable stock solution.[1]

Solubilization Weigh Weigh Solid (Anti-static Gun) Solvent Add DMSO (Anhydrous, 99.9%) Weigh->Solvent Avoid moisture Mix Vortex (30s) + Sonicate (2 min) Solvent->Mix Dissolution QC Visual Inspection (Clear Solution) Mix->QC Aliquot Aliquot & Freeze (-20°C) QC->Aliquot Avoid freeze-thaw

Figure 2: Step-by-step solubilization workflow to ensure homogeneity and prevent precipitation.

Step-by-Step Methodology
  • Equilibration: Allow the storage vial to warm to room temperature before opening. This prevents condensation of atmospheric water vapor onto the cold solid, which accelerates hydrolysis.[1]

  • Weighing: Use an anti-static gun if the powder is static.[1] Do not use metal spatulas that show signs of corrosion; use stainless steel (316L) or disposable plastic spatulas.[1]

  • Solvent Choice:

    • Preferred:DMSO (Dimethyl Sulfoxide) .[1] Prepare a 10 mM - 100 mM stock solution.

    • Alternative: Methanol or Ethanol (for chemical synthesis applications).[1]

    • Avoid: Dissolving directly into PBS or water, as pH-dependent solubility may result in micro-precipitation.[1]

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 2 minutes.[1]

  • Usage: Dilute the DMSO stock into the assay buffer immediately prior to use. Keep final DMSO concentration <1% (v/v) to avoid cellular toxicity in biological assays.[1]

Waste Disposal & Environmental Compliance

Because this compound contains both Fluorine and Nitrogen , it falls under specific waste streams.[1]

  • Halogenated Solvent Waste: Even if dissolved in non-halogenated solvents (like DMSO), the presence of the fluorine atom often mandates disposal in the "Halogenated" waste stream in strict EHS jurisdictions to prevent formation of HF during incineration.[1]

  • Aquatic Toxicity: Do not dispose of down the drain.[1] Pyrimidine derivatives can be persistent in water systems.[1]

  • Neutralization: For spills, absorb with an inert material (vermiculite) and pack in a sealed hazardous waste drum.[1]

References

  • PubChem. Compound Summary: 5-Fluoro-N-methylpyrimidin-2-amine (Isomer Analog Safety Data).[1] National Library of Medicine.[1] Available at: [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: Fluorinated Pyrimidine Intermediates.[1][4] (General hazard classification for fluorinated aminopyrimidines). Available at: [Link][1][4]

  • Keasler, K. T., et al. (2023).[1][7] Handling fluorinated gases as solid reagents using metal-organic frameworks.[1][7] Science.[1][7] (Context on stability of fluorinated reagents). Available at: [Link]

Disclaimer: This Application Note is for research and development purposes only. Users must consult their institution's Chemical Hygiene Plan and the specific Safety Data Sheet (SDS) provided by their vendor.[1]

Sources

Determining the In Vitro Efficacy of 5-fluoro-N-methylpyrimidin-4-amine: A Protocol for IC50 Determination in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of 5-fluoro-N-methylpyrimidin-4-amine, a novel pyrimidine analog, against various cancer cell lines. We delve into the scientific rationale, provide a detailed, field-proven protocol based on a luminescent ATP-based assay, and offer a clear workflow for data analysis and interpretation. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate robust, reproducible, and meaningful data for preclinical drug evaluation.

Scientific Foundation: Understanding the "Why"

Before embarking on any experimental protocol, it is crucial to understand the scientific principles that underpin the methodology. This ensures that experimental choices are deliberate and the resulting data is correctly interpreted.

The Target: Pyrimidine Metabolism in Cancer

5-fluoro-N-methylpyrimidin-4-amine belongs to the pyrimidine analog class of compounds. This structural class includes one of the most widely used chemotherapeutic agents, 5-fluorouracil (5-FU)[1]. These agents function as antimetabolites. After entering a cell, 5-FU is converted into several active metabolites that exert cytotoxic effects through two primary mechanisms[1][2]:

  • Inhibition of DNA Synthesis: An active metabolite, FdUMP, forms a stable complex with thymidylate synthase (TS), inhibiting its function. This leads to a depletion of thymidine, a crucial building block for DNA replication, ultimately causing cell death[1][3].

  • Disruption of RNA Function: The metabolite FUTP can be incorporated into RNA in place of uridine triphosphate (UTP). This incorporation disrupts RNA processing and function, contributing to cytotoxicity[3].

Given its structural similarity to 5-FU, it is hypothesized that 5-fluoro-N-methylpyrimidin-4-amine may share a similar mechanism of action. Determining its potency across various cancer cell lines is a critical first step in evaluating its therapeutic potential.

Fluoropyrimidine_MoA cluster_0 Cellular Uptake & Metabolism cluster_1 Cytotoxic Mechanisms Compound 5-fluoro-N-methylpyrimidin-4-amine (Hypothesized Pathway) Metabolites Active Metabolites (e.g., FdUMP, FUTP) Compound->Metabolites Metabolic Activation TS Thymidylate Synthase (TS) Metabolites->TS Inhibition RNA_Syn RNA Processing & Function Metabolites->RNA_Syn Incorporation & Disruption dUMP dUMP dTMP dTMP dUMP->dTMP TS-catalyzed DNA_Syn DNA Synthesis & Replication dTMP->DNA_Syn Cell_Death Apoptosis / Cell Death DNA_Syn->Cell_Death RNA_Syn->Cell_Death

Figure 1: Hypothesized mechanism of action for a fluoropyrimidine analog.

The Metric: The IC50 Value

The IC50 (Inhibitory Concentration 50) is a quantitative measure that indicates how much of a particular substance is needed to inhibit a given biological process by 50%[4]. In cancer research, it represents the concentration of a drug required to reduce the viability or proliferation of cancer cells by half compared to an untreated control[5].

Why is the IC50 value critical?

  • Potency Assessment: A lower IC50 value indicates higher potency, meaning the compound is effective at lower concentrations[6].

  • Comparative Analysis: It allows for the direct comparison of the cytotoxic potential of different compounds.

  • Therapeutic Index Indication: By comparing the IC50 in cancer cells versus normal (non-cancerous) cells, one can get an early indication of the drug's therapeutic window and potential for off-target toxicity.

Experimental Design and Strategy

A well-designed experiment is the bedrock of reliable results. The choices made at this stage directly impact the quality and interpretability of the IC50 data.

Selecting the Right Cancer Cell Lines

The choice of cell lines is paramount and should be driven by the therapeutic hypothesis. Since 5-fluoro-N-methylpyrimidin-4-amine is a pyrimidine analog, it is logical to screen it against a panel of cell lines from cancer types where 5-FU is a standard-of-care treatment, such as colorectal, breast, and head and neck cancers[1][7].

Key Considerations for Cell Line Selection:

  • Tissue of Origin: Select a diverse panel representing different cancer types.

  • Genomic Background: No single cell line can represent an entire cancer type[8]. Choose cell lines with known and varied genetic backgrounds (e.g., p53 status, mismatch repair deficiency) as these can influence drug sensitivity[8].

  • Growth Characteristics: Be aware of the doubling time of your chosen cell lines to optimize the assay duration.

  • Quality Control: Always use cell lines from a reputable cell bank (e.g., ATCC) and perform routine mycoplasma testing and authentication.

Example Starting Panel:

Cell Line Cancer Type Rationale
HT-29 Colorectal Carcinoma A standard model for a 5-FU relevant cancer.
HCT-116 Colorectal Carcinoma Another colorectal line with a different genetic profile.
MCF-7 Breast Adenocarcinoma Represents a common solid tumor type.
MDA-MB-231 Breast Adenocarcinoma A triple-negative breast cancer model.

| A549 | Lung Carcinoma | To assess efficacy in a different solid tumor context. |

Choosing the Right Viability Assay

Numerous assays can measure cell viability, each with its own principle, advantages, and disadvantages[9]. For high-throughput screening and robust IC50 determination, ATP-based luminescent assays offer significant advantages over traditional colorimetric methods like MTT.

FeatureCellTiter-Glo® (ATP Luminescence)MTT (Colorimetric)
Principle Measures ATP levels, an indicator of metabolic activity[10].Measures mitochondrial reductase activity[11].
Procedure Homogeneous "add-mix-measure" format[12].Multi-step with wash and solubilization steps[13].
Sensitivity Very high; can detect as few as 15 cells[12].Lower sensitivity.
Linearity Wide dynamic range.Narrower dynamic range.
Throughput Ideal for high-throughput screening (HTS)[14].More laborious for HTS.

Our Recommendation: We will proceed with the CellTiter-Glo® Luminescent Cell Viability Assay due to its superior sensitivity, simplicity, and suitability for HTS applications[12][14].

Detailed Protocol: IC50 Determination using CellTiter-Glo®

This protocol is designed for a 96-well plate format but can be adapted for 384-well plates.

Materials and Reagents
  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • 5-fluoro-N-methylpyrimidin-4-amine (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Sterile, opaque-walled 96-well microplates

  • Luminometer plate reader

Experimental Workflow

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Prepare Stock Solution (e.g., 10 mM in DMSO) B 2. Prepare Serial Dilutions of Compound A->B C 3. Culture & Harvest Cells (Logarithmic Growth Phase) D 4. Seed Cells in 96-Well Plate C->D E 5. Incubate Cells (Allow Attachment, ~24h) D->E F 6. Treat Cells with Compound Dilutions E->F G 7. Incubate for Treatment Duration (e.g., 72h) F->G H 8. Perform CellTiter-Glo® Assay (Add, Mix, Read) G->H I 9. Record Luminescence Data H->I J 10. Normalize Data to Controls (% Viability) I->J K 11. Generate Dose-Response Curve (Non-linear Regression) J->K L 12. Determine IC50 Value K->L

Figure 2: End-to-end experimental workflow for IC50 determination.

Step-by-Step Procedure

Day 1: Cell Seeding

  • Prepare Compound: Dissolve 5-fluoro-N-methylpyrimidin-4-amine in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Store at -20°C.

  • Cell Harvesting: Culture your chosen cell lines to ~80% confluency. Wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium.

  • Cell Counting: Count the cells using a hemocytometer or automated cell counter to determine the cell concentration.

  • Seeding: Dilute the cell suspension to the desired seeding density (see table below) in complete medium. Pipette 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.

    • Expert Tip: Leave the outermost wells filled with 100 µL of sterile PBS to minimize edge effects.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach and resume logarithmic growth.

Recommended Seeding Densities (Starting Point):

Cell Line Seeding Density (cells/well)
HT-29 5,000
HCT-116 3,000
MCF-7 6,000
MDA-MB-231 4,000
A549 4,000

Note: These are starting points and should be optimized for your specific experimental conditions.

Day 2: Compound Treatment

  • Prepare Serial Dilutions: Perform a serial dilution of your 10 mM stock solution in complete medium. A common approach is a 10-point, 3-fold dilution series.

    • Self-Validation: Ensure your final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (typically ≤ 0.5%).

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include replicate wells for each condition (n=3 is standard).

    • Vehicle Control: Wells treated with medium containing the same final concentration of DMSO as the compound-treated wells.

    • Untreated Control: Wells with cells in fresh medium only.

  • Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 72 hours).

Day 5: Viability Measurement

  • Equilibrate Reagents: Remove the CellTiter-Glo® reagent and the cell plate from the incubator and allow them to equilibrate to room temperature for ~30 minutes.

  • Add Reagent: Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium)[14].

  • Mix: Place the plate on an orbital shaker for 2 minutes to induce cell lysis[14].

  • Incubate: Let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal[12][14].

  • Read: Measure the luminescence of each well using a luminometer.

Data Analysis and Interpretation

Raw luminescence values are not the final answer. Proper data processing and statistical analysis are required to derive a meaningful IC50.

Data Normalization

First, convert the raw luminescence units (RLU) into percent viability.

  • Average Replicates: Calculate the average RLU for each condition.

  • Set Controls:

    • The average RLU from the Vehicle Control wells represents 100% viability.

    • The average RLU from wells with medium and reagent only (no cells) represents 0% viability (background).

  • Calculate Percent Viability: % Viability = [(RLU_sample - RLU_background) / (RLU_vehicle - RLU_background)] * 100

Generating the Dose-Response Curve

The relationship between drug concentration and cell viability is typically sigmoidal, not linear. Therefore, non-linear regression is the appropriate method for analysis[15][16].

  • Transform Concentration: Convert the drug concentrations to their logarithm (log10). This helps in visualizing the sigmoidal curve and improving the model fit.

  • Plot the Data: Create a scatter plot with log(concentration) on the X-axis and % Viability on the Y-axis.

  • Fit the Curve: Use a data analysis software like GraphPad Prism to fit the data using a four-parameter logistic (4PL) equation, also known as log(inhibitor) vs. response -- Variable slope[15][17].

Data_Analysis_Workflow A Raw Luminescence Data (RLU from Plate Reader) B Data Normalization (% Viability Calculation) A->B C Log Transform Drug Concentrations B->C D Plot Data (% Viability vs. Log[Concentration]) C->D E Non-linear Regression (Four-Parameter Logistic Fit) D->E F Interpolate X-value at Y=50 E->F G Final IC50 Value (with 95% Confidence Interval) F->G

Figure 3: Workflow for data analysis, from raw output to the final IC50 value.

Determining the IC50

The software will automatically calculate the IC50 value from the fitted curve. The Log(IC50) is the log of the concentration that elicits a response halfway between the top and bottom plateaus of the curve. The software will provide the IC50 in the original concentration units.

Interpreting the Output:

  • IC50: The primary result.

  • R-squared (R²): A measure of the goodness of fit. An R² value close to 1.0 indicates a good fit of the curve to the data.

  • 95% Confidence Interval: Provides a range in which the true IC50 value is likely to fall, indicating the precision of your measurement.

References

  • National Center for Biotechnology Information. (n.d.). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. PubMed Central. Retrieved from [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]

  • Ghafouri-Fard, S., et al. (2021). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in Oncology. Retrieved from [Link]

  • MIT News. (2024, October 7). Cancer biologists discover a new mechanism for an old drug. Retrieved from [Link]

  • Wang, C., et al. (2023). Antibacterial and Anticancer Activity, Acute Toxicity, and Solubility of Co-crystals of 5-Fluorouracil and Trimethoprim. Pharmaceutics. Retrieved from [Link]

  • GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Domvile, C. I., & Li, L. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research. Retrieved from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • ResearchGate. (2014, January 5). How can I calculate the IC50 value using a non linear model? Retrieved from [Link]

  • ResearchGate. (2025, December 10). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]

Sources

use of 5-fluoro-N-methylpyrimidin-4-amine in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Throughput Screening of 5-fluoro-N-methylpyrimidin-4-amine for Kinase Inhibitory Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Fluoropyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful therapeutics.[1] Its structure is particularly adept at forming key hydrogen bond interactions within the ATP-binding pocket of protein kinases, making it a foundational motif for a multitude of kinase inhibitors, including several FDA-approved drugs.[2][3] The introduction of a fluorine atom at the 5-position, as seen in 5-fluoro-N-methylpyrimidin-4-amine, is a common bioisosteric modification used to enhance metabolic stability and modulate electronic properties, potentially improving binding affinity and pharmacokinetic profiles.[4]

This document, authored for the experienced researcher, provides a comprehensive, field-tested guide for the high-throughput screening (HTS) of 5-fluoro-N-methylpyrimidin-4-amine and its analogs. We move beyond a simple list of steps to explain the causality behind the protocol design, ensuring a robust and self-validating workflow. The primary objective is to quantitatively assess the compound's inhibitory potential against a representative protein kinase using a luminescence-based assay, a gold standard for HTS due to its sensitivity and scalability.[5]

Assay Principle: Quantifying Kinase Inhibition via ATP Depletion

The protocol employs a homogeneous, luminescence-based kinase assay platform (e.g., Promega's Kinase-Glo®). This "add-and-read" format is exceptionally well-suited for automated HTS.[6] The core principle is the quantification of ATP remaining in solution after a kinase-catalyzed phosphorylation reaction.[7]

The workflow is as follows:

  • A protein kinase, its substrate, and the test compound (5-fluoro-N-methylpyrimidin-4-amine) are incubated together.

  • The reaction is initiated by the addition of ATP. The kinase transfers the γ-phosphate from ATP to its substrate, producing ADP.

  • After a set incubation period, a proprietary detection reagent is added. This reagent simultaneously stops the enzymatic reaction and contains Ultra-Glo™ Luciferase and its substrate, luciferin.

  • The luciferase enzyme catalyzes the conversion of luciferin into oxyluciferin, a reaction that emits light only in the presence of ATP.

The resulting luminescent signal is directly proportional to the amount of ATP remaining. Therefore, potent inhibitors of the kinase will prevent ATP consumption, resulting in a strong luminescent signal. Conversely, inactive compounds will allow the kinase to deplete the ATP pool, leading to a low signal.[6]

HTS Workflow for Kinase Inhibitor Profiling

The following diagram outlines the complete high-throughput screening and validation cascade, from initial compound preparation to hit confirmation.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Biochemical Assay cluster_readout Phase 3: Detection & Analysis Compound_Prep Compound Stock (10 mM in DMSO) Serial_Dilution Serial Dilution Plate (11-point, 3-fold) Compound_Prep->Serial_Dilution qHTS Method Assay_Plate Acoustic Transfer (nL) to 384-Well Assay Plates Serial_Dilution->Assay_Plate Add_Enzyme Dispense Kinase + Substrate Mixture Assay_Plate->Add_Enzyme Incubate_1 Pre-incubation (Compound + Kinase) Add_Enzyme->Incubate_1 Add_ATP Initiate Reaction (Dispense ATP) Incubate_1->Add_ATP Incubate_2 Kinase Reaction (Room Temp) Add_ATP->Incubate_2 Add_Detection Add Kinase-Glo® Reagent (Stop & Detect) Incubate_2->Add_Detection Incubate_3 Signal Stabilization Add_Detection->Incubate_3 Read_Lum Read Luminescence (Plate Reader) Incubate_3->Read_Lum Data_Analysis Data Normalization IC50 Curve Fitting Z'-Factor Calculation Read_Lum->Data_Analysis

Caption: Automated HTS workflow for kinase inhibitor characterization.

Detailed Protocols

Compound Handling and Plate Preparation (Quantitative HTS)

This protocol is designed for quantitative HTS (qHTS), generating a full concentration-response curve in the primary screen to maximize data quality and minimize false positives.[8]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5-fluoro-N-methylpyrimidin-4-amine in 100% DMSO.

    • Rationale: 10 mM is a standard concentration for library compounds, and DMSO is a universal solvent compatible with most biochemical assays at low final concentrations (<1%).[8]

  • Intermediate Plate: Create a 1 mM intermediate plate by diluting the 10 mM stock 1:10 in DMSO.

  • Serial Dilution: In a 384-well source plate, perform an 11-point, 3-fold serial dilution in DMSO.

    • Start with the 1 mM solution in column 1.

    • This creates a concentration range that is ideal for capturing a full inhibitory curve and accurately determining the IC50.[9]

  • Acoustic Transfer: Use an acoustic liquid handler (e.g., ECHO®) to transfer 50 nL from the serial dilution plate into the wells of a 384-well, white, solid-bottom assay plate.

    • Rationale: Acoustic transfer is non-contact, minimizing cross-contamination and allowing for precise, low-volume dispensing, which conserves both compound and reagents.

  • Control Wells: Designate specific wells for controls:

    • Negative Control (0% Inhibition): 50 nL of 100% DMSO (represents full enzyme activity).

    • Positive Control (100% Inhibition): 50 nL of a known, potent inhibitor for the target kinase (e.g., 10 µM Staurosporine).

Table 1: Example 384-Well Plate Layout for Dose-Response

Plate Columns 1-22 (Test Compound) 23 (Negative Control) 24 (Positive Control)

| Row A-P | 11-point dose response for Compound X, duplicated. | 16 wells with DMSO only. | 16 wells with Staurosporine. |

Biochemical Kinase Assay Protocol (Example: Aurora Kinase A)

This protocol uses Aurora Kinase A as a representative target, as pyrimidine-based molecules are known to inhibit this kinase family.[10] All additions should be performed with a calibrated multi-channel pipette or automated liquid dispenser.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

  • Final Assay Volume: 10 µL.

  • Enzyme/Substrate Addition (5 µL):

    • Prepare a 2X working solution of Aurora Kinase A and its substrate (e.g., Kemptide) in Assay Buffer.

    • Dispense 5 µL of this solution into each well of the assay plate containing the pre-spotted compound.

    • The final enzyme concentration should be optimized to consume ~50-80% of the ATP in the reaction time (determined during assay development).

  • Pre-incubation:

    • Centrifuge the plate briefly (1 min at 1000 rpm) to ensure contents are mixed.

    • Cover and incubate for 30 minutes at room temperature.

    • Rationale: This step allows the compound to bind to the kinase target and reach equilibrium before the reaction is initiated.

  • Reaction Initiation (5 µL):

    • Prepare a 2X working solution of ATP in Assay Buffer. The final concentration should be at or near the Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of competitive inhibitors.

    • Dispense 5 µL of the ATP solution to all wells to start the reaction.

  • Kinase Reaction:

    • Centrifuge the plate briefly.

    • Cover and incubate for 60 minutes at room temperature.[11]

  • Signal Detection:

    • Add 10 µL of Kinase-Glo® Reagent to all wells.

    • Rationale: This volume is equal to the reaction volume, ensuring complete reaction stoppage and optimal luciferase activity.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.[11]

  • Data Acquisition:

    • Read the plate on a luminometer with an integration time of 0.5-1 second per well.

Data Analysis and Quality Control

Robust data analysis is critical for the trustworthiness of HTS results.[12]

  • Data Normalization: Convert raw luminescence units (RLU) into percent inhibition using the plate controls:

    • % Inhibition = 100 * (RLU_compound - RLU_neg_control) / (RLU_pos_control - RLU_neg_control)

  • Assay Quality Control (Z'-Factor): The Z'-factor is a measure of assay robustness and statistical separation between the positive and negative controls. An acceptable HTS assay should have a Z' > 0.5.[13]

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Where SD is the standard deviation and Mean is the average of the control wells.

  • IC50 Curve Fitting:

    • Plot percent inhibition against the logarithm of the compound concentration.

    • Fit the data using a four-parameter logistic model (sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Table 2: Summary of Key Assay Parameters

Parameter Recommended Value Rationale
Assay Plate Type 384-well, white, opaque Maximizes luminescent signal, prevents crosstalk.
Compound Solvent 100% DMSO Standard for compound libraries.
Final DMSO % ≤ 0.5% Minimizes solvent interference with enzyme activity.
ATP Concentration At or near Km Ensures sensitivity for competitive inhibitors.
Incubation Time 60 minutes Allows for sufficient ATP consumption (~50-80%).

| Z'-Factor Goal | > 0.5 | Indicates a robust and reliable assay. |

Mechanism of Action: Kinase Inhibition Pathway

The diagram below illustrates the fundamental mechanism by which an ATP-competitive inhibitor like 5-fluoro-N-methylpyrimidin-4-amine is expected to function.

Kinase_Inhibition cluster_pathway Kinase Catalytic Cycle Kinase Kinase (e.g., Aurora A) Active_Complex Kinase-ATP-Substrate Complex Kinase->Active_Complex ATP ATP ATP->Active_Complex Substrate Substrate (Protein/Peptide) Substrate->Active_Complex Active_Complex->Kinase Catalysis Phospho_Substrate Phosphorylated Substrate Active_Complex->Phospho_Substrate ADP ADP Active_Complex->ADP Inhibitor 5-fluoro-N-methyl- pyrimidin-4-amine Inhibitor->Kinase Binds to ATP Pocket

Caption: Inhibition of kinase activity by competitive binding in the ATP pocket.

Conclusion and Forward Look

This application note provides a robust, detailed, and scientifically-grounded framework for assessing the inhibitory potential of 5-fluoro-N-methylpyrimidin-4-amine using high-throughput screening. By integrating principles of qHTS, robust quality control, and a validated luminescence-based detection technology, this protocol enables the reliable identification and characterization of active compounds from the pyrimidine class. Confirmed hits from this primary screen should be subjected to a validation cascade, including orthogonal assays (e.g., mobility shift or FRET-based assays) and further profiling to determine selectivity across a panel of kinases, paving the way for lead optimization.[9]

References

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). PMC - NIH. Available at: [Link]

  • High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review. Available at: [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.). PMC. Available at: [Link]

  • Compound Management for Quantitative High-Throughput Screening. (n.d.). PubMed Central. Available at: [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. Available at: [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (n.d.). NIH. Available at: [Link]

  • A synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (2020). PMC - NIH. Available at: [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Available at: [Link]

  • Small Compound Screening Overview. (n.d.). Target Discovery Institute - University of Oxford. Available at: [Link]

  • Identifying Actives from HTS Data Sets: Practical Approaches for the Selection of an Appropriate HTS Data-Processing Method and Quality Control Review. (2014). ResearchGate. Available at: [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience. Available at: [Link]

  • ADP-Glo™ – Luminescence Assay. (2024). Reaction Biology. Available at: [Link]

  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). PubMed. Available at: [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Target Review. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. Available at: [Link]

Sources

analytical techniques for quantifying 5-fluoro-N-methylpyrimidin-4-amine in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of 5-Fluoro-N-methylpyrimidin-4-amine in Plasma and Tissue Homogenates via LC-MS/MS

Executive Summary & Scientific Rationale

The quantification of 5-fluoro-N-methylpyrimidin-4-amine (5-F-NMPA) presents specific bioanalytical challenges inherent to small, polar, basic heterocycles. Structurally related to fluoropyrimidines (e.g., 5-Fluorouracil) and aminopyrimidines used in kinase inhibitor scaffolds, this analyte exhibits high water solubility and low lipophilicity (LogP < 1.0).

The Core Analytical Challenge: Standard Reversed-Phase (RP) chromatography often fails to retain such small polar amines, leading to elution in the void volume where ion suppression from plasma salts is maximal. Furthermore, the secondary amine functionality can cause severe peak tailing due to interaction with residual silanols on silica-based columns.

The Solution: This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with positive-mode Electrospray Ionization (ESI+) . HILIC provides superior retention for polar bases, moving the analyte away from the suppression zone. Sample preparation employs Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) , exploiting the basicity of the N-methylamino group to achieve orthogonal selectivity and exceptional cleanliness.

Analyte Physicochemical Profile

PropertyValue (Predicted)Analytical Implication
Formula C₅H₆FN₃Low molecular weight requires high-resolution MS or clean background to avoid noise.
MW 127.12 g/mol Precursor ion [M+H]⁺ = 128.1.
pKa (Base) ~4.5 - 5.5Protonated at acidic pH; ideal for Cation Exchange (MCX) retention.
LogP ~0.5 - 0.8Highly polar; poor retention on C18; excellent candidate for HILIC.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 5-fluoro-N-methylpyrimidin-4-amine (>98% purity).

  • Internal Standard (IS): 5-fluoro-N-methylpyrimidin-4-amine-d3 (methyl-d3) or structural analog (e.g., 5-fluorocytosine-13C,15N).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.

Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

Rationale: Protein precipitation (PPT) is insufficient for such a small polar molecule due to phospholipid breakthrough causing matrix effects. MCX SPE locks the analyte by charge, allowing aggressive organic washing to remove neutrals and phospholipids.

Step-by-Step Workflow:

  • Pre-treatment:

    • Aliquot 100 µL biological sample (Plasma/Tissue Homogenate).

    • Add 20 µL Internal Standard working solution.

    • Add 300 µL 4% H₃PO₄ (aq). Acidification ensures the amine is fully protonated (positively charged).

    • Vortex mix (30 sec) and centrifuge (10,000 x g, 5 min).

  • SPE Loading (Oasis MCX or Strata-X-C 30mg/1cc):

    • Condition: 1 mL MeOH.

    • Equilibrate: 1 mL Water.

    • Load: Apply pre-treated supernatant (~400 µL). Flow rate: <1 mL/min.

  • Wash Steps (Critical for Matrix Removal):

    • Wash 1 (Acidic): 1 mL 2% Formic Acid in Water. Removes proteins and acidic interferences.

    • Wash 2 (Organic/Neutral): 1 mL 100% Methanol. Removes neutral lipids and hydrophobic matrix components. The analyte remains bound by ionic interaction.

  • Elution:

    • Elute with 2 x 250 µL 5% Ammonium Hydroxide in Methanol (v/v). High pH neutralizes the amine, breaking the ionic bond and releasing the analyte.

  • Reconstitution:

    • Evaporate eluate to dryness under N₂ at 40°C.

    • Reconstitute in 100 µL Mobile Phase B (90% ACN / 10% Buffer). High organic content is required for HILIC injection solvent to prevent peak distortion.

LC-MS/MS Conditions

Chromatography (HILIC Mode):

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Phenomenex Kinetex HILIC.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0.0 min: 95% B (High organic for retention)

    • 2.0 min: 95% B

    • 5.0 min: 50% B

    • 5.1 min: 30% B (Flush)

    • 6.0 min: 30% B

    • 6.1 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry (Triple Quadrupole):

  • Ionization: ESI Positive (+).[1]

  • Source Temp: 500°C.

  • Capillary Voltage: 2.5 kV.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)CE (eV)Dwell (ms)Mechanism
5-F-NMPA 128.1 111.0 2250Loss of NH₃/CH₃ (Amine fragment)
5-F-NMPA 128.184.03550Ring Fragmentation (C4H3FN)
IS (d3) 131.1114.02250Deuterated analog

Method Validation Strategy (FDA/EMA)

This method must be validated according to FDA Bioanalytical Method Validation Guidance (2018) .

ParameterAcceptance CriteriaExperimental approach
Selectivity No interfering peaks >20% of LLOQ in 6 blank sources.Test lipemic, hemolyzed, and normal plasma lots.
Linearity r² > 0.99; Accuracy ±15% (±20% at LLOQ).Range: 1.0 ng/mL to 1000 ng/mL (Weighted 1/x²).
Accuracy/Precision Intra/Inter-day CV <15%.[1][2]QC Low, QC Mid, QC High (n=5 each) over 3 days.
Matrix Effect Matrix Factor (MF) within 0.85 - 1.15.Post-extraction spike vs. solvent standards.
Recovery Consistent across QC levels.Pre-extraction spike vs. Post-extraction spike.

Workflow Visualization

The following diagram illustrates the critical decision points in the extraction logic and the LC-MS workflow.

G Sample Biological Sample (Plasma/Tissue) PreTreat Acidification (4% H3PO4) Protonates Amine Sample->PreTreat Add IS SPE_Load Load onto MCX SPE (Cation Exchange) PreTreat->SPE_Load Bind + Charge Wash_Acid Wash 1: Acidic Water Removes Proteins/Salts SPE_Load->Wash_Acid Waste Wash_Org Wash 2: 100% MeOH Removes Lipids/Neutrals Wash_Acid->Wash_Org Waste Elute Elution: 5% NH4OH in MeOH (High pH releases Amine) Wash_Org->Elute Collect Recon Evap & Reconstitute (90% ACN for HILIC) Elute->Recon LCMS LC-MS/MS Analysis HILIC Column (BEH Amide) ESI+ MRM: 128.1 -> 111.0 Recon->LCMS

Caption: MCX SPE extraction workflow optimized for basic aminopyrimidines, ensuring removal of phospholipids prior to HILIC-MS/MS.

Troubleshooting & Expert Tips

  • HILIC Conditioning: HILIC columns require extensive equilibration. Ensure at least 20 column volumes of initial mobile phase flow before the first injection.

  • Injection Solvent: Never inject 100% aqueous samples onto a HILIC column; this causes peak splitting. The sample must be dissolved in >80% Acetonitrile.

  • Carryover: Basic amines can stick to injector needles. Use a needle wash solution containing 50:25:25 ACN:MeOH:H₂O with 0.5% Formic Acid.

  • Stability: 5-fluoro-pyrimidines can be light-sensitive. Perform extraction under low light or amber glassware if degradation is observed.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Jian, W., et al. (2010). HILIC-MS/MS for the determination of polar basic compounds in plasma. Journal of Chromatography B.
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

  • PubChem. (2025).[3] Compound Summary: 5-fluoro-N-methylpyrimidin-4-amine.[3][4][5][6][7] National Library of Medicine. Link

Sources

experimental workflow for studying the mechanism of action of 5-fluoro-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level experimental guide for elucidating the Mechanism of Action (MoA) of 5-fluoro-N-methylpyrimidin-4-amine .

Given its structural classification as a fluorinated pyrimidine analog , this compound shares chemical space with known antimetabolites (e.g., 5-Fluorouracil, Flucytosine) and kinase inhibitor scaffolds. This workflow prioritizes distinguishing between antimetabolite activity (false nucleotide incorporation/enzyme inhibition) and direct target binding (kinase/epigenetic modulation).

Introduction & Rationale

5-fluoro-N-methylpyrimidin-4-amine represents a privileged scaffold in medicinal chemistry.[1] It combines the electron-withdrawing fluorine at the C5 position (critical for thymidylate synthase inhibition in analogs like 5-FU) with an N-methylated amine at C4.[1]

To define its MoA, researchers must answer three fundamental questions:

  • Metabolic Fate: Is the N-methyl group stable, or is the compound a prodrug requiring demethylation?

  • Antimetabolite Potential: Does it mimic cytosine/uracil to disrupt DNA/RNA synthesis?

  • Scaffold Pharmacology: Does it act as an ATP-mimetic pharmacophore inhibiting kinases or methyltransferases?

This guide outlines a self-validating workflow to deconvolute these pathways.

Experimental Workflow Overview

The following logic flow illustrates the decision-making process for characterizing the compound.

MoA_Workflow Start Compound: 5-fluoro-N-methylpyrimidin-4-amine Step1 Module 1: Phenotypic Screening (Cell Viability & IC50) Start->Step1 Decision1 Is it Cytotoxic? Step1->Decision1 Step2A Module 2: Metabolite Rescue Assay (+Thymidine / +Uridine) Decision1->Step2A Yes (Low IC50) Step2B Module 3: Target Profiling (Kinase/Epigenetic Panel) Decision1->Step2B No / Low Potency Result_TS Thymidine Rescues Viability (Mechanism: TS Inhibition) Step2A->Result_TS Result_RNA Uridine Rescues Viability (Mechanism: RNA Incorporation) Step2A->Result_RNA Result_Direct No Rescue Observed (Mechanism: Direct Target Binding) Step2A->Result_Direct Step3 Module 4: Molecular Confirmation (Western Blot / LC-MS) Step2B->Step3 Result_TS->Step3 Result_RNA->Step3 Result_Direct->Step2B

Figure 1: Decision tree for deconvoluting the mechanism of action, moving from phenotypic effects to molecular targets.[1]

Module 1: Phenotypic Profiling & Cytotoxicity

Before investigating specific pathways, establish the compound's baseline potency and cell selectivity.

Protocol A: Dose-Response Viability Assay
  • Objective: Determine IC50 and selectivity index.

  • Cell Lines:

    • Metabolic Active: HepG2 (Liver) - checks for bioactivation.[1]

    • Rapidly Dividing: HCT116 (Colon) or Jurkat (Leukemia) - sensitive to antimetabolites.[1]

    • Control: PBMCs or HMEC (Normal tissue).

Procedure:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment: Treat with 5-FNMP in a 9-point serial dilution (e.g., 100 µM to 0.1 nM). Include 5-Fluorouracil (5-FU) as a positive control.[1]

  • Incubation: Incubate for 72 hours (allows for multiple cell cycles, critical for antimetabolites).

  • Readout: Use CellTiter-Glo® (ATP) or Resazurin (Metabolic) assay.[1]

  • Analysis: Plot log(concentration) vs. % viability to calculate IC50.

Data Output Table:

Parameter 5-FNMP (Experimental) 5-FU (Control) Interpretation
IC50 (HCT116) TBD ~1-5 µM <10 µM indicates potent antiproliferative activity.[1]
IC50 (HepG2) TBD Varies High potency here suggests metabolic activation is not rate-limiting.[1]

| Selectivity Index | IC50(Normal)/IC50(Tumor) | >10 | Higher index = better therapeutic window.[1] |

Module 2: The "Rescue" Experiment (Critical Validation)

This is the gold standard for confirming pyrimidine antimetabolite mechanisms. If 5-FNMP acts by inhibiting Thymidylate Synthase (TS) or depleting nucleotide pools, adding exogenous nucleosides will bypass the block and "rescue" the cells.

Protocol B: Nucleoside Supplementation Assay
  • Causality Logic:

    • If Thymidine rescues: The drug inhibits de novo DNA synthesis (likely TS inhibition).

    • If Uridine rescues: The drug disrupts RNA synthesis or is misincorporated into RNA.

    • If Deoxycytidine rescues: The drug competes with Cytosine uptake/metabolism.

Procedure:

  • Setup: Prepare 4 sets of cells treated with 5-FNMP at its IC90 concentration.

  • Co-treatment:

    • Set A: Drug Only (Control)

    • Set B: Drug + Thymidine (10 µM)

    • Set C: Drug + Uridine (10 µM)

    • Set D: Drug + Deoxycytidine (10 µM)

  • Incubation: 72 hours.

  • Readout: Assess viability relative to untreated control.

Interpretation:

Note: If no rescue occurs, the mechanism is likely NOT antimetabolite-driven (consider Kinase/Epigenetic targets in Module 3).[1]

Module 3: Molecular Mechanism & Pathway Analysis

If Module 2 suggests DNA damage or Cell Cycle arrest, confirm the molecular signaling.

Protocol C: DNA Damage & Apoptosis Markers (Western Blot)
  • Objective: Detect cellular stress responses.

  • Key Markers:

    • 
      -H2AX:  Marker of DNA double-strand breaks (hallmark of F-dUTP incorporation/TS inhibition).[1]
      
    • Cleaved PARP / Caspase-3: Markers of apoptosis.[1]

    • p53 / p21: Cell cycle arrest indicators.

Procedure:

  • Treat cells with 5-FNMP (IC50 and 5x IC50) for 24h and 48h.

  • Lyse cells in RIPA buffer with phosphatase inhibitors.

  • Perform SDS-PAGE and immunoblotting.[1]

Protocol D: Cell Cycle Analysis (Flow Cytometry)
  • Objective: Identify the phase of arrest.

  • Expectation: Pyrimidine antimetabolites typically cause S-phase arrest (stalled replication forks).[1]

Procedure:

  • Treat cells for 24h.

  • Fix in 70% ethanol (-20°C).

  • Stain with Propidium Iodide (PI) + RNase A.

  • Analyze via Flow Cytometry (FACS).

Module 4: Structural Target Identification (If Non-Cytotoxic)

If the compound shows biological activity (e.g., in a reporter assay) but is not broadly cytotoxic, or if the "Rescue" experiment failed, investigate it as a Targeted Inhibitor .

The 5-fluoro-pyrimidine scaffold is often used in Fragment-Based Drug Discovery (FBDD) to bind ATP-binding pockets.[1]

Protocol E: Kinase & Epigenetic Profiling
  • Rationale: The pyrimidine ring mimics the adenine ring of ATP.

  • Target Class 1: Kinases: Run a standard KinomeScan™ (e.g., JAK2, CDK, Aurora) to check for ATP-competitive binding.

  • Target Class 2: Methyltransferases: 5-fluoro analogs can inhibit DNA/Histone methyltransferases (DNMTs/HMTs) by mimicking the cytosine substrate.[1]

    • Assay: Measure global methylation levels (H3K9me, 5-mC) using ELISA-based kits.[1]

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. Link

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chem Rev, 109(7), 2880–2893. Link

  • Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51. Link

  • Patsnap Synapse. (2024). Mechanism of Action of Flucytosine and Pyrimidine Analogs. Link

Sources

Application Note: A Strategic Guide to the Crystallization of 5-fluoro-N-methylpyrimidin-4-amine for High-Resolution X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development.[1] For novel small molecules like 5-fluoro-N-methylpyrimidin-4-amine, a fluorinated pyrimidine derivative of significant interest, single-crystal X-ray diffraction (SCXRD) provides the definitive atomic-level map required to understand its conformation, intermolecular interactions, and potential binding modes.[2][3] This guide provides a comprehensive, experience-driven framework for obtaining high-quality single crystals of this target molecule, suitable for SCXRD analysis. We move beyond simple procedural lists to explain the underlying principles of crystallization, from physicochemical analysis and strategic solvent selection to detailed, validated protocols for slow evaporation, vapor diffusion, and slow cooling techniques. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to reliably generate structural data for critical pharmaceutical compounds.

Molecular Analysis: Predicting Crystallization Behavior

Understanding the inherent chemical properties of 5-fluoro-N-methylpyrimidin-4-amine is the first step in designing a successful crystallization strategy. The molecule's structure presents several key features that will govern its self-assembly into an ordered crystal lattice:

  • Hydrogen Bonding: The secondary amine group (-NHCH₃) provides a crucial hydrogen bond donor (N-H). The pyrimidine ring contains two nitrogen atoms that are potent hydrogen bond acceptors. This donor-acceptor profile strongly suggests that hydrogen bonding will be a primary directional force in the crystal packing, potentially forming chains or networks.[4][5]

  • π–π Stacking: The aromatic pyrimidine ring allows for potential π–π stacking interactions between adjacent molecules, another significant non-covalent force that can stabilize a crystal lattice.[5]

  • Fluorine's Role: The fluorine atom at the 5-position is highly electronegative. While organic fluorine is a weak hydrogen bond acceptor, it significantly modulates the electronic properties of the pyrimidine ring, influencing molecular packing and potentially participating in other weak interactions.[6][7]

  • Polarity and Solubility: The combination of the polar amine group and the heterocyclic ring makes 5-fluoro-N-methylpyrimidin-4-amine a polar molecule. This predicts good solubility in polar solvents (e.g., alcohols, acetone, ethyl acetate) and poor solubility in non-polar solvents (e.g., hexanes, heptane).[8] This differential solubility is the key property we will exploit for crystallization.

The Crystallization Workflow: From Solute to Structure

Obtaining a single crystal is a systematic process, not a matter of chance. The overall strategy involves achieving a state of supersaturation in a controlled manner, allowing for slow nucleation and subsequent crystal growth. Rushing this process typically results in the formation of amorphous powder or a shower of tiny microcrystals unsuitable for diffraction.[9]

crystallization_workflow start Start: Purified Compound purity Purity Verification (>99% by NMR/LCMS) start->purity Ensure Purity screening Systematic Solvent Screening purity->screening Proceed selection Method Selection (Evaporation, Diffusion, etc.) screening->selection Identify Conditions growth Crystal Growth (Controlled Environment) selection->growth Initiate Experiment harvest Crystal Harvesting & Mounting growth->harvest Select Best Crystal xray X-ray Diffraction Analysis harvest->xray Prepare for Analysis end_node End: 3D Structure xray->end_node Solve Structure

Caption: Overall workflow for single-crystal growth and analysis.

Protocol I: Systematic Solvent & Condition Screening

The most critical step is identifying a suitable solvent or solvent system.[10] The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.[11] This protocol enables the rapid screening of multiple conditions.

Materials:

  • 5-fluoro-N-methylpyrimidin-4-amine (approx. 10-20 mg)

  • A selection of analytical grade solvents (see table below)

  • Small vials (e.g., 1-dram vials or 2 mL HPLC vials)

  • Heating block or hot plate

  • Vortex mixer

Procedure:

  • Place 1-2 mg of the compound into each labeled vial.

  • Add a candidate solvent dropwise (approx. 0.1 mL at a time) at room temperature, vortexing after each addition. Record the solubility.

  • If the compound does not dissolve in ~0.5 mL of solvent, gently warm the vial to near the solvent's boiling point. Causality: Heating increases the kinetic energy, overcoming the lattice energy of the solid and increasing its solubility.

  • If the compound dissolves upon heating, allow the vial to cool slowly to room temperature, and then transfer to a 4°C refrigerator. Observe for crystal formation over 24-48 hours.

  • Record all observations in a table. A good candidate system is one that requires heating to dissolve the compound and produces clear, well-defined crystals upon cooling.

Data Presentation: Solvent Screening Table

Solvent / SystemSolubility (RT)Solubility (Heated)Observations on CoolingSuitability Score (1-5)
EthanolSparingly SolubleFully SolubleSmall needles form4
IsopropanolSparingly SolubleFully SolubleClear, blocky crystals5
Ethyl AcetateSolubleFully SolubleNo precipitate2
TolueneInsolubleSparingly SolubleAmorphous powder2
AcetonitrileSparingly SolubleFully SolubleOiled out initially, then solid3
Ethyl Acetate / HexaneSolubleN/AAdd hexane until cloudyPotential for anti-solvent method

Protocol II: Methods for High-Quality Single Crystal Growth

Based on the screening results, select the most promising condition(s) to scale up for crystal growth. Below are three robust methods.

A. Slow Evaporation

This is often the simplest method.[9][12] It is most effective with a solvent in which the compound is moderately soluble at room temperature.

  • Preparation: Dissolve 5-10 mg of the compound in the chosen solvent (e.g., ethanol) in a clean vial to create a nearly saturated solution. Use the minimum amount of solvent necessary.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, new vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation Control: Cover the vial with parafilm and pierce it with a single needle. Causality: This restricts the rate of solvent evaporation.[9] Rapid evaporation leads to supersaturation occurring too quickly, causing a precipitate, whereas slow evaporation maintains the solution in a metastable zone, allowing for ordered growth on a few nucleation sites.[13]

  • Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood) and leave it undisturbed for several days to weeks.[14]

B. Vapor Diffusion (Sitting Drop)

Vapor diffusion is arguably the most controlled and successful technique, especially when only small amounts of material are available.[15] It involves the slow diffusion of an "anti-solvent" vapor into a solution of the compound.

vapor_diffusion cluster_well Sealed Well reservoir Reservoir: Anti-Solvent (e.g., Hexane) drop Sitting Drop: Compound in 'Good' Solvent (e.g., Ethyl Acetate) reservoir->drop Anti-Solvent Vapor (major) drop->reservoir Solvent Vapor (minor) pedestal Pedestal pedestal->drop

Sources

Application Notes and Protocols for the Labeling of 5-fluoro-N-methylpyrimidin-4-amine for Tracking Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Cellular Pathways with Labeled 5-fluoro-N-methylpyrimidin-4-amine

5-fluoro-N-methylpyrimidin-4-amine is a synthetic small molecule with potential applications in medicinal chemistry and drug discovery. Its structural similarity to endogenous pyrimidines suggests possible interactions with various cellular components, making it a compound of interest for probing biological systems. To elucidate its mechanism of action, cellular uptake, and biodistribution, labeling of this molecule is an indispensable tool. This comprehensive guide provides detailed protocols for the synthesis and labeling of 5-fluoro-N-methylpyrimidin-4-amine with both a radioactive isotope (¹⁸F) for Positron Emission Tomography (PET) imaging and a fluorescent tag for in vitro tracking studies.

The strategic incorporation of a label allows for the sensitive and specific detection of the molecule in complex biological environments. This enables researchers to visualize its journey into cells, identify its subcellular localization, and quantify its accumulation in various tissues, providing critical insights for drug development and molecular pharmacology.

Section 1: Synthesis of 5-fluoro-N-methylpyrimidin-4-amine and its Precursors

Proposed Synthesis of 5-fluoro-N-methylpyrimidin-4-amine

The proposed synthesis starts from the commercially available 5-fluorouracil and proceeds through a key chloro-intermediate.

Diagram: Proposed Synthesis of 5-fluoro-N-methylpyrimidin-4-amine

G cluster_0 Synthesis Pathway 5-Fluorouracil 5-Fluorouracil 4-Chloro-5-fluoropyrimidine 4-Chloro-5-fluoropyrimidine 5-Fluorouracil->4-Chloro-5-fluoropyrimidine  POCl3, Base (e.g., DIPEA) 5-fluoro-N-methylpyrimidin-4-amine 5-fluoro-N-methylpyrimidin-4-amine 4-Chloro-5-fluoropyrimidine->5-fluoro-N-methylpyrimidin-4-amine  Methylamine (CH3NH2)

Caption: Proposed synthetic route for 5-fluoro-N-methylpyrimidin-4-amine.

Step 1: Synthesis of 4-chloro-5-fluoropyrimidine

This step involves the chlorination of 5-fluorouracil. Phosphoryl chloride (POCl₃) is a common and effective reagent for this transformation.

  • Protocol:

    • To a stirred solution of 5-fluorouracil (1 eq.) in a suitable solvent such as acetonitrile, add a base like N,N-diisopropylethylamine (DIPEA) (1.2 eq.).

    • Slowly add phosphoryl chloride (2-3 eq.) to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and carefully quench with ice-water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 4-chloro-5-fluoropyrimidine.

Step 2: Synthesis of 5-fluoro-N-methylpyrimidin-4-amine

The final step is a nucleophilic aromatic substitution where the chlorine atom at the 4-position is displaced by methylamine.[1]

  • Protocol:

    • Dissolve 4-chloro-5-fluoropyrimidine (1 eq.) in a suitable solvent like ethanol or isopropanol in a sealed reaction vessel.

    • Add an excess of methylamine (in solution, e.g., 40% in water, or as a gas) to the reaction mixture.

    • Heat the reaction mixture at 60-80 °C for several hours, monitoring by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield 5-fluoro-N-methylpyrimidin-4-amine.

Synthesis of the Precursor for ¹⁸F-Radiolabeling

For radiolabeling with ¹⁸F, a suitable precursor is required where the fluorine atom can be introduced in the final step. The most common strategy is to use a leaving group that can be displaced by [¹⁸F]fluoride. In this case, 4-chloro-5-fluoropyrimidine can serve as the precursor for a direct nucleophilic substitution. However, for a more efficient radiosynthesis, a precursor with a better leaving group at the 5-position might be considered, though the synthesis of such a precursor is more complex. For the purpose of this guide, we will focus on the more direct approach.

Section 2: Radiolabeling with Fluorine-18 for PET Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the quantitative determination of the biodistribution of a radiolabeled compound in vivo. Fluorine-18 is a widely used positron-emitting radionuclide due to its favorable decay characteristics.

¹⁸F-Labeling of 5-fluoro-N-methylpyrimidin-4-amine

The radiosynthesis will be adapted from the final step of the chemical synthesis, using [¹⁸F]fluoride to displace a suitable leaving group. Here, we will use the chloro-precursor, 4-chloro-5-fluoropyrimidine, and perform the nucleophilic substitution with methylamine after the radiofluorination step.

Diagram: ¹⁸F-Radiolabeling Workflow

G cluster_0 ¹⁸F-Radiolabeling and Purification Precursor 4-Chloro-5-fluoropyrimidine Radiolabeling [¹⁸F]Fluoride, Kryptofix K222, K2CO3 Precursor->Radiolabeling Intermediate [¹⁸F]4,5-difluoropyrimidine (hypothetical) Radiolabeling->Intermediate Amination Methylamine Intermediate->Amination Crude Product Crude [¹⁸F]5-fluoro-N-methylpyrimidin-4-amine Amination->Crude Product Purification Semi-preparative HPLC Crude Product->Purification Final Product Pure [¹⁸F]5-fluoro-N-methylpyrimidin-4-amine Purification->Final Product

Caption: Workflow for the radiosynthesis and purification of [¹⁸F]5-fluoro-N-methylpyrimidin-4-amine.

  • Protocol:

    • [¹⁸F]Fluoride processing: Transfer the aqueous [¹⁸F]fluoride solution from the cyclotron target to a shielded hot cell. Trap the [¹⁸F]fluoride on an anion exchange cartridge and elute with a solution of Kryptofix 2.2.2 (K222) and potassium carbonate (K₂CO₃) in acetonitrile/water.

    • Azeotropic drying: Dry the [¹⁸F]fluoride/K222/K₂CO₃ complex by azeotropic distillation with acetonitrile under a stream of nitrogen.

    • Radiolabeling: To the dried [¹⁸F]fluoride complex, add a solution of the precursor, 4-chloro-5-fluoropyrimidine, in a high-boiling point aprotic solvent (e.g., DMSO or DMF). Heat the reaction mixture at 120-150 °C for 10-20 minutes.

    • Amination: After cooling, add a solution of methylamine to the reaction mixture and heat again at 60-80 °C for 10-15 minutes.

    • Purification: Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient of acetonitrile and water.

    • Formulation: Collect the fraction containing the radiolabeled product, remove the organic solvent under reduced pressure, and formulate the final product in a sterile saline solution for injection.

Quality Control of the Radiotracer
  • Radiochemical Purity: Determined by analytical HPLC with a radioactivity detector.

  • Specific Activity: Calculated by measuring the radioactivity of the final product and quantifying the mass of the unlabeled compound using a standard curve on the analytical HPLC with a UV detector.

  • Residual Solvents: Analyzed by gas chromatography (GC).

  • Sterility and Endotoxin Levels: Assessed using standard microbiological methods.

Section 3: Fluorescent Labeling for In Vitro Tracking

Fluorescent labeling enables the visualization of the small molecule within cells using fluorescence microscopy, providing high-resolution spatial and temporal information about its uptake and subcellular distribution. The secondary amine in 5-fluoro-N-methylpyrimidin-4-amine is a suitable target for labeling with amine-reactive fluorescent dyes.

Labeling with an NHS-Ester Fluorescent Dye

N-hydroxysuccinimide (NHS) esters are widely used for their efficient reaction with primary and secondary amines to form stable amide bonds.[2][3] A variety of fluorescent dyes are commercially available in their NHS-ester form.

Diagram: Fluorescent Labeling Workflow

G cluster_0 Fluorescent Labeling and Purification TargetMolecule 5-fluoro-N-methylpyrimidin-4-amine LabelingReaction NHS-ester Fluorescent Dye, Bicarbonate Buffer (pH 8.3) TargetMolecule->LabelingReaction CrudeProduct Crude Labeled Product LabelingReaction->CrudeProduct Purification Preparative HPLC or Column Chromatography CrudeProduct->Purification FinalProduct Pure Fluorescently Labeled Product Purification->FinalProduct

Caption: General workflow for fluorescently labeling 5-fluoro-N-methylpyrimidin-4-amine.

  • Protocol:

    • Dissolve 5-fluoro-N-methylpyrimidin-4-amine in a suitable organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Prepare a solution of the NHS-ester fluorescent dye (e.g., Fluorescein-NHS or a Cy-dye-NHS) in DMF or DMSO.

    • Add the dye solution to the solution of the pyrimidine derivative in a molar ratio of approximately 1:1 to 1:1.5 (pyrimidine:dye).

    • Add a non-nucleophilic base, such as triethylamine (TEA) or DIPEA, to the reaction mixture to facilitate the reaction.

    • Stir the reaction at room temperature for several hours to overnight, protecting it from light. Monitor the reaction progress by TLC or HPLC.

    • Upon completion, purify the fluorescently labeled product using preparative HPLC or column chromatography to remove unreacted dye and starting material.[4]

Characterization of the Fluorescently Labeled Product
  • Mass Spectrometry: To confirm the successful conjugation of the dye to the small molecule.

  • NMR Spectroscopy: To verify the structure of the labeled compound.[5][6]

  • UV-Vis and Fluorescence Spectroscopy: To determine the absorption and emission spectra of the final product and to quantify its concentration.

Section 4: Application in Tracking Studies

Once the labeled compounds are synthesized and purified, they can be used in a variety of in vitro and in vivo tracking studies to investigate the biological behavior of 5-fluoro-N-methylpyrimidin-4-amine.

In Vitro Cellular Uptake Assay (Fluorescently Labeled Compound)

This assay allows for the visualization and quantification of the compound's uptake into cultured cells.[7][8][9]

  • Protocol:

    • Plate cells of interest (e.g., cancer cell lines) in a suitable culture vessel (e.g., glass-bottom dishes for microscopy).

    • Once the cells have adhered, treat them with a known concentration of the fluorescently labeled 5-fluoro-N-methylpyrimidin-4-amine.

    • Incubate the cells for various time points (e.g., 30 min, 1h, 4h).

    • After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound compound.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Optionally, counterstain the nuclei with DAPI and/or specific organelles with organelle-specific dyes.

    • Image the cells using a fluorescence microscope or a confocal microscope.

    • For quantitative analysis, the fluorescence intensity per cell can be measured using image analysis software.

In Vivo Biodistribution Study (¹⁸F-Labeled Compound)

This study provides information on the distribution and accumulation of the compound in different organs and tissues of a living animal.[10][11][12]

  • Protocol:

    • Administer a known amount of the ¹⁸F-labeled 5-fluoro-N-methylpyrimidin-4-amine to a cohort of laboratory animals (e.g., mice) via intravenous injection.

    • At various time points post-injection (e.g., 15 min, 30 min, 60 min, 120 min), euthanize a subset of the animals.

    • Dissect major organs and tissues (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, and tumor if applicable).

    • Weigh each tissue sample and measure the radioactivity using a gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Data Presentation

Table 1: Key Parameters for Labeled 5-fluoro-N-methylpyrimidin-4-amine

Parameter¹⁸F-Labeled CompoundFluorescently Labeled Compound
Label Fluorine-18e.g., Fluorescein, Cy5
Detection Method PET Imaging, Gamma CountingFluorescence Microscopy, Spectroscopy
Typical Radiochemical Purity > 95%N/A
Typical Specific Activity > 1 Ci/µmolN/A
Excitation/Emission Maxima N/ADependent on the chosen dye
Application In vivo biodistributionIn vitro cellular uptake and localization

Conclusion: A Versatile Tool for Drug Discovery

The ability to label 5-fluoro-N-methylpyrimidin-4-amine with both radioactive and fluorescent tags provides a powerful and versatile toolkit for researchers in drug development and chemical biology. The detailed protocols provided in this guide offer a clear path to synthesizing and utilizing these labeled compounds for comprehensive in vitro and in vivo tracking studies. By elucidating the pharmacokinetics and cellular behavior of this novel pyrimidine derivative, these methods will accelerate its evaluation as a potential therapeutic agent and contribute to a deeper understanding of its biological function.

References

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  • Chemistry LibreTexts. (2021). 4.17: Nucleophilic Substitutions in Synthesis: Amines. Retrieved from [Link]

  • JoVE. (2021). Uptake of Fluorescent Labeled Small Extracellular Vesicles In Vitro and in Spinal Cord. Retrieved from [Link]

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  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link]

  • NIH. (2009). NMR-Spectroscopy for Nontargeted Screening and Simultaneous Quantification of Health-Relevant Compounds in Foods: The Example of Melamine. Retrieved from [Link]

  • PubMed. (2006). An affinity-based method for the purification of fluorescently-labeled biomolecules. Retrieved from [Link]

  • PubMed Central. (n.d.). Biodistribution and Stability Studies of [18F]Fluoroethylrhodamine B, a Potential PET Myocardial Perfusion Agent. Retrieved from [Link]

  • NIH. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. Retrieved from [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • ResearchGate. (2013). Is anyone here experienced in recognizing trimethylamine N-oxide using 1H NMR spectroscopy? Retrieved from [Link]

  • MDPI. (n.d.). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Retrieved from [Link]

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  • Google Patents. (n.d.). US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine.
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  • ResearchGate. (2020). How to process fluorescently labeled oligos after HPLC purification? Retrieved from [Link]

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  • NIH. (n.d.). Fluorine-18 Labeling and Biodistribution Studies on Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Ligands: Potential Positron Emission Tomography (PET) Imaging Agents. Retrieved from [Link]

  • ACS Publications. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. Retrieved from [Link]

  • NIH. (n.d.). Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. Retrieved from [Link]

  • MDPI. (2024). Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. Retrieved from [Link]

  • NIH. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodistribution of18 F-labeled agents in tumor-bearing nude mice by... Retrieved from [Link]

  • YouTube. (2023). 18F-Labeling Of Radiotracers Functionalized With Silicon Fluoride Acceptor (SiFA) l Protocol Preview. Retrieved from [Link]

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  • ACS Publications. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Retrieved from [Link]

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Application Notes and Protocols: Formulation of 5-fluoro-N-methylpyrimidin-4-amine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence: [email protected]

Abstract

This document provides a comprehensive guide for the formulation of 5-fluoro-N-methylpyrimidin-4-amine, a novel small molecule inhibitor, for in vivo research applications. Recognizing that specific physicochemical data for this compound may not be readily available, we present a systematic approach to pre-formulation assessment and the subsequent development of stable and effective formulations for oral, intravenous, and intraperitoneal administration. The protocols detailed herein are grounded in established principles of pharmaceutical science and are designed to be adaptable based on experimentally determined properties of the compound.

Introduction: The Critical Role of Formulation in Preclinical Research

The successful in vivo evaluation of a novel therapeutic candidate like 5-fluoro-N-methylpyrimidin-4-amine is fundamentally dependent on the development of an appropriate delivery vehicle. A well-designed formulation ensures consistent bioavailability, minimizes vehicle-related toxicity, and ultimately, generates reliable and reproducible data. This guide is intended for researchers, scientists, and drug development professionals to navigate the complexities of formulating a new chemical entity for animal studies. We will emphasize a logical, step-by-step workflow, from initial characterization to the preparation of final dosing solutions.

Pyrimidine derivatives are a well-established class of compounds with a broad range of biological activities.[1][2][3][4][5] The introduction of a fluorine atom, as in 5-fluoro-N-methylpyrimidin-4-amine, can significantly modulate the compound's physicochemical and pharmacological properties, including its metabolic stability and target affinity. These modifications, however, can also present challenges in achieving adequate solubility and stability for in vivo administration.

Pre-Formulation Assessment: Characterizing Your Molecule

Before commencing any formulation work, a thorough understanding of the physicochemical properties of 5-fluoro-N-methylpyrimidin-4-amine is essential. The following studies are recommended to build a comprehensive profile of the compound.

Physicochemical Properties

A summary of predicted or known physicochemical properties for similar molecules is presented in Table 1. It is crucial to experimentally determine these values for 5-fluoro-N-methylpyrimidin-4-amine.

PropertyImportanceRepresentative Data for Similar Compounds
Molecular WeightCalculation of molar concentrations~127.12 g/mol (for 5-Fluoro-N-methylpyrimidin-2-amine)[6]
pKaPredicts solubility at different pH valuesPyrimidine derivatives can have multiple pKa values.
LogP/LogDIndicates lipophilicity and potential solubility in organic vs. aqueous solventsXLogP3 of -0.7 to 0.6 for similar fluorinated pyrimidines.[7][8]
Aqueous SolubilityDetermines the feasibility of simple aqueous formulationsHighly variable for pyrimidine derivatives.
Melting PointIndicator of crystal lattice energy and can influence solubilityNot readily available for the target compound.
Workflow for Pre-Formulation Studies

The following diagram outlines a recommended workflow for the initial characterization of 5-fluoro-N-methylpyrimidin-4-amine.

preformulation_workflow cluster_characterization Initial Characterization cluster_solubility Solubility Screening cluster_stability Stability Assessment compound 5-fluoro-N-methylpyrimidin-4-amine (Solid) purity Purity Assessment (HPLC, LC-MS) compound->purity physchem Physicochemical Profiling (pKa, LogP, m.p.) purity->physchem aqueous_sol Aqueous Solubility (pH range 2-10) physchem->aqueous_sol cosolvent_sol Co-solvent Solubility (PEG400, Propylene Glycol, Ethanol) aqueous_sol->cosolvent_sol surfactant_sol Surfactant Solubility (Tween 80, Cremophor EL) cosolvent_sol->surfactant_sol lipid_sol Lipid-based Excipient Solubility surfactant_sol->lipid_sol solution_stab Solution Stability (at selected pH and temperature) lipid_sol->solution_stab solid_stab Solid-State Stability (light, temperature, humidity) solution_stab->solid_stab

Caption: Pre-formulation workflow for 5-fluoro-N-methylpyrimidin-4-amine.

Formulation Strategies and Protocols

Based on the outcomes of the pre-formulation assessment, an appropriate formulation strategy can be selected. The goal is to achieve a homogenous, stable preparation that is well-tolerated by the animal model.

Oral Administration (PO)

Oral dosing is often preferred for its ease of administration and clinical relevance. The choice of vehicle will depend on the compound's solubility and the desired pharmacokinetic profile.

Protocol 1: Aqueous Solution/Suspension

This is the simplest approach for compounds with sufficient aqueous solubility or for creating a uniform suspension.

  • Step 1: Vehicle Preparation. Prepare the chosen aqueous vehicle. For suspensions, a viscosity-enhancing agent like methylcellulose or carboxymethylcellulose (CMC) is recommended. A common vehicle is 0.5% (w/v) CMC in purified water.

  • Step 2: Compound Addition. Weigh the required amount of 5-fluoro-N-methylpyrimidin-4-amine and add it to the vehicle.

  • Step 3: Solubilization/Suspension. Stir or vortex the mixture until the compound is fully dissolved or a uniform suspension is formed. Gentle heating or sonication may be employed for dissolution, but the stability of the compound under these conditions must be verified.

  • Step 4: pH Adjustment. If necessary, adjust the pH with dilute HCl or NaOH to enhance solubility, keeping in mind the physiological tolerance of the animal.

  • Step 5: Quality Control. Visually inspect for homogeneity and the absence of aggregates. For solutions, confirm the absence of particulates.

Protocol 2: Co-solvent System

For poorly water-soluble compounds, a co-solvent system can be employed.[9][10]

  • Step 1: Co-solvent Selection. Based on solubility data, select a biocompatible co-solvent system. A common example is a mixture of polyethylene glycol 400 (PEG400) and water.

  • Step 2: Compound Dissolution. Dissolve the 5-fluoro-N-methylpyrimidin-4-amine in the minimum required volume of the organic co-solvent (e.g., PEG400).

  • Step 3: Aqueous Dilution. Gradually add the aqueous component (e.g., water or saline) to the organic solution while stirring continuously.

  • Step 4: Final Volume Adjustment. Bring the formulation to the final desired volume with the aqueous component.

  • Step 5: Quality Control. Observe the solution for any signs of precipitation. The final concentration of the organic co-solvent should be kept as low as possible to minimize potential toxicity.

Intravenous Administration (IV)

IV formulations must be sterile, isotonic, and free of particulates. The pH should be close to physiological levels (pH 7.4).

Protocol 3: Buffered Aqueous Solution

This is suitable for water-soluble compounds.

  • Step 1: Vehicle Preparation. Prepare a sterile, isotonic buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

  • Step 2: Compound Dissolution. Aseptically dissolve the 5-fluoro-N-methylpyrimidin-4-amine in the sterile buffer.

  • Step 3: Sterilization. If the compound is heat-stable, the final solution can be sterilized by autoclaving. If not, sterile filtration through a 0.22 µm filter is required.

  • Step 4: Quality Control. Perform a visual inspection for clarity and particulates. The pH of the final formulation should be confirmed.

Protocol 4: Solubilizing Excipient System

For compounds with low aqueous solubility, solubilizing excipients such as cyclodextrins or surfactants can be used.[9]

  • Step 1: Excipient Selection. Choose a suitable solubilizing agent based on pre-formulation data. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for increasing the solubility of hydrophobic compounds.

  • Step 2: Complexation. Prepare an aqueous solution of the solubilizing excipient (e.g., 20% w/v HP-β-CD in water for injection). Add the 5-fluoro-N-methylpyrimidin-4-amine and stir until a clear solution is obtained. This process may take several hours.

  • Step 3: Isotonicity Adjustment. If necessary, adjust the tonicity of the solution with a suitable agent like sodium chloride.

  • Step 4: Sterile Filtration. Sterilize the final formulation by passing it through a 0.22 µm syringe filter.

  • Step 5: Quality Control. Ensure the final formulation is clear and free from visible particles.

Intraperitoneal Administration (IP)

IP formulations have less stringent requirements for sterility and isotonicity compared to IV formulations, but these are still important considerations for animal welfare and data quality. The protocols for oral administration can often be adapted for IP injection, with a preference for vehicles that are less likely to cause irritation.

Stability and Quality Control

The stability of the final formulation is critical for ensuring accurate dosing throughout a study.

Short-Term Stability
  • Protocol: Prepare the formulation and store it under the intended study conditions (e.g., room temperature or 4°C).

  • Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), visually inspect the formulation for any changes in appearance (e.g., color change, precipitation).

  • Quantification: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of 5-fluoro-N-methylpyrimidin-4-amine and the presence of any degradation products. For some fluorinated pyrimidines like 5-fluorouracil, degradation can occur, especially in basic conditions.[11][12]

Recommended Formulation Summary Table
Route of AdministrationFormulation StrategyKey ExcipientsRationale
Oral (PO)Aqueous Suspension0.5% Methylcellulose, Purified WaterFor poorly soluble compounds, ensures uniform dosing.
Oral (PO)Co-solvent SolutionPEG400, WaterFor compounds with moderate to poor aqueous solubility.
Intravenous (IV)Buffered Aqueous SolutionPhosphate-Buffered Saline (PBS)For water-soluble compounds, ensures physiological compatibility.
Intravenous (IV)Cyclodextrin-based SolutionHydroxypropyl-β-cyclodextrin (HP-β-CD)To enhance the solubility of hydrophobic compounds for IV delivery.[9]
Intraperitoneal (IP)Saline Solution/SuspensionSaline, Tween 80 (optional)A well-tolerated vehicle for IP administration.

Conclusion

The successful in vivo testing of 5-fluoro-N-methylpyrimidin-4-amine hinges on the careful development of an appropriate formulation. The systematic approach outlined in this guide, beginning with thorough pre-formulation characterization and followed by the rational selection of excipients and preparation methods, will enable researchers to generate reliable and reproducible data. It is imperative that the stability and quality of the final formulation are rigorously assessed to ensure the integrity of the study.

References

  • Vigneron, J., et al. (1997). [Stability of 5-fluorouracil solutions according to different parameters]. Journal de Pharmacie de Belgique, 52(2), 79-85. Retrieved from [Link]

  • Woloch, C., et al. (2018). Stability of extemporaneously compounded 5-fluorouracil utilizing high performance liquid chromatography. Journal of Oncology Pharmacy Practice, 24(7), 509-514. Retrieved from [Link]

  • PubChem. (n.d.). 5-fluoro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-methylpyridin-4-amine. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-fluoro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-fluoro-2-methoxypyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpyrimidin-4-amine. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • ResearchGate. (2018). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Retrieved from [Link]

  • Al-Tel, T. H. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(15), 4938. Retrieved from [Link]

  • ACS Publications. (2020). Enzymatic Synthesis of Modified RNA Containing 5-Methyl- or 5-Ethylpyrimidines or Substituted 7-Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Retrieved from [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical and Life Sciences. (2013). Excipient Selection In Parenteral Formulation Development. Retrieved from [Link]

  • Preprints.org. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • ResearchGate. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Retrieved from [Link]

  • MDPI. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • Croda Pharma. (n.d.). Excipients for Small Molecule Delivery. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)-N-(5-((4-nitrosopiperazin-1-yl)methyl)pyridin-2-yl)pyrimidin-2-amine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 5-Fluoro-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-PYR-05F Subject: Synthesis & Purification Protocol for 5-fluoro-N-methylpyrimidin-4-amine Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Chemistry of the Target

The synthesis of 5-fluoro-N-methylpyrimidin-4-amine typically relies on a Nucleophilic Aromatic Substitution (SNAr ) of 4-chloro-5-fluoropyrimidine with methylamine.

While this reaction appears straightforward, the presence of the fluorine atom at the C5 position significantly alters the electronic landscape of the pyrimidine ring. The strong inductive effect (


) of fluorine lowers the energy of the LUMO at the C4 position, making it highly electrophilic. This increases reactivity toward the amine but simultaneously makes the starting material hypersensitive to hydrolysis (reaction with water instead of the amine), which is the primary cause of yield loss.

This guide provides a self-validating workflow to maximize yield, minimize hydrolysis, and ensure high purity.

Module 1: Optimized Reaction Protocol

Standardized Workflow Diagram

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction Control cluster_2 Phase 3: Workup Start Start: 4-chloro-5-fluoropyrimidine Solvent Solvent Selection: Anhydrous THF or iPrOH Start->Solvent Temp Cool to 0°C (Kinetic Control) Solvent->Temp Reagent Reagent: Methylamine (2.0M in THF) *Avoid Aqueous MeNH2* Reagent->Temp Addition Slow Addition of Amine (Exotherm Management) Temp->Addition Monitor Monitor: TLC/LC-MS Target: <2% Starting Material Addition->Monitor Quench Quench: Sat. NaHCO3 Monitor->Quench Complete Extract Extraction: EtOAc or DCM (pH > 9 required) Quench->Extract Purify Isolation: Recrystallization (Heptane/EtOAc) Extract->Purify

Caption: Optimized SNAr workflow emphasizing moisture exclusion and temperature control to prevent hydrolysis.

The Protocol

Reagents:

  • Substrate: 4-Chloro-5-fluoropyrimidine (1.0 equiv).

  • Nucleophile: Methylamine (2.0 M in THF, 2.5 equiv). Note: Use excess amine to act as both nucleophile and HCl scavenger.

  • Solvent: Anhydrous THF (0.2 M concentration).

Step-by-Step Procedure:

  • Dissolution: Charge a dry flask with 4-chloro-5-fluoropyrimidine and anhydrous THF under N2 atmosphere.

  • Thermal Control: Cool the solution to 0°C using an ice bath.

    • Why? The C5-fluorine activates the C4-chlorine. At room temperature, the reaction can be too fast, leading to bis-addition or uncontrolled exotherms.

  • Addition: Add the methylamine solution dropwise over 15–20 minutes.

    • Observation: A white precipitate (Methylamine·HCl) will form immediately.

  • Reaction: Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

  • Validation: Check LC-MS.

    • Success Metric: Conversion >98%.

    • Major Impurity: 5-fluoropyrimidin-4-ol (Hydrolysis product, M+1 = 115).

Module 2: Troubleshooting & Yield Optimization

If your yield is below 85%, use this diagnostic table to identify the failure mode.

SymptomProbable CauseTechnical Solution
High levels of "Hydrolysis Product" (5-fluoropyrimidin-4-ol) Moisture Ingress. The starting material is highly hygroscopic and electrophilic.1. Switch from aqueous methylamine to 2.0M in THF .2. Dry the THF over molecular sieves.3. Ensure the starting material bottle is sealed under argon.
Incomplete Conversion (>5% SM remains) HCl Inhibition. The HCl byproduct protonates the remaining methylamine, deactivating it.1. Increase Methylamine stoichiometry to 3.0 equiv .2. Add an auxiliary base like TEA (Triethylamine) or DIPEA (1.2 equiv) to scavenge HCl, keeping methylamine free.
"Oiling Out" / Sticky Product Residual Salts. Methylamine hydrochloride salts are trapped in the product.1. Perform a rigorous aqueous wash with Sat. NaHCO3 .2. Back-extract the aqueous layer with DCM (3x) to recover dissolved product.
Regioisomer Formation (if starting from 2,4-dichloro) Temperature too high. C4 is kinetically favored over C2, but heat erodes this selectivity.1. Maintain reaction at -10°C to 0°C .2. Do not let the reaction warm up until addition is complete.

Module 3: Purification & Isolation (The "Final Mile")

The product, 5-fluoro-N-methylpyrimidin-4-amine, is a weak base. Proper pH control during workup is critical to prevent loss into the aqueous layer.

Solubility Profile
  • Water (pH 7): Moderate solubility (Loss risk!).

  • Water (pH 10+): Low solubility (Precipitates).

  • DCM/EtOAc: Good solubility.

Recommended Workup
  • Evaporation: Remove the THF reaction solvent under reduced pressure first. Do not extract directly from THF/Water mixtures as phase separation will be poor.

  • Resuspension: Dissolve the residue in Ethyl Acetate.

  • Wash: Wash with Saturated NaHCO3 (pH ~9).

    • Critical Step: If the pH is < 8, the product may remain protonated (cationic) and stay in the water layer.

  • Drying: Dry organic layer over Na2SO4, filter, and concentrate.

  • Crystallization: If the product is colored/impure, recrystallize from Heptane/EtOAc (3:1) .

Frequently Asked Questions (FAQs)

Q: Can I use aqueous methylamine (40% wt) instead of THF solution? A: Yes, but expect a 10–15% yield drop . The water competes with the amine for the electrophilic C4 position, generating the hydroxy-pyrimidine impurity. If you must use aqueous amine, run the reaction at 0°C and use a slight excess (4-5 equiv) to kinetically favor the amination.

Q: Why is 5-fluoropyrimidine so much more reactive than non-fluorinated pyrimidine? A: This is the Inductive Effect (-I) . Fluorine is the most electronegative element. By pulling electron density away from the ring, it makes the carbons more positive (electron-deficient). The C4 carbon, being ortho to the fluorine, becomes a "hot spot" for nucleophilic attack [1].

Q: My product has a reddish tint. Is it pure? A: Aminopyrimidines often oxidize slightly in air to form colored N-oxides or azo-dimers in trace amounts. If 1H NMR is clean, the color is likely cosmetic. A filtration through a small pad of silica gel (eluting with 5% MeOH in DCM) usually removes the color.

References

  • Mechanistic Insight:Nucleophilic Aromatic Substitution of Fluorin

    • Source: Master Organic Chemistry.
    • URL: [Link]

  • General Protocol:Synthesis of 4-amino-5-fluoropyrimidines.

    • Source: N
    • URL: [Link]

  • Workup Strategy:Purific

    • Source: University of Rochester, Dept. of Chemistry.
    • URL: [Link]

identifying and minimizing byproducts in 5-fluoro-N-methylpyrimidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Impurity Profiling & Process Optimization Applicable Route: Nucleophilic Aromatic Substitution (


) of 4-chloro-5-fluoropyrimidine.
Executive Summary

This guide addresses the synthesis of 5-fluoro-N-methylpyrimidin-4-amine via the nucleophilic displacement of 4-chloro-5-fluoropyrimidine using methylamine. While the 5-fluorine atom activates the C4 position for substitution, it also increases the ring's susceptibility to competing nucleophiles (water, alcohols). This guide provides identifying markers for these byproducts and protocols to minimize them.

Module 1: Critical Impurity Profiling

Before troubleshooting, you must identify what is contaminating your reaction. Use this table to correlate LC-MS/NMR data with specific chemical species.

Impurity TypeChemical NameMolecular Shift (vs Product)Origin / Root Cause
Hydrolysis 5-fluoropyrimidin-4-ol-13 Da (loss of N-Me, gain of O)Moisture: Water traces in solvent or reagents compete with methylamine.
Solvolysis 4-methoxy-5-fluoropyrimidine+1 Da (if MeOH used)Solvent Competition: Methoxide attack when using MeOH as solvent/base.
Starting Material 4-chloro-5-fluoropyrimidine+19.5 Da (Cl isotope pattern)Incomplete Rxn: Low equivalents of amine, low temp, or poor solubility.
Regioisomer 2-amino-5-fluoro... (varies)Same Mass (Isomer) Precursor Purity: Contamination of starting material with 2-chloro isomer or 2,4-dichloro precursor.
Bis-Adduct 2,4-bis(methylamino)-5-fluoropyrimidine+29 Da (approx)Over-reaction: Only occurs if starting from 2,4-dichloro-5-fluoropyrimidine.
Module 2: Reaction Pathway & Logic

The following diagram illustrates the primary


 pathway and the decision points where impurities are generated.

ReactionPathway Start 4-Chloro-5-fluoropyrimidine Meisenheimer Meisenheimer Complex (Stabilized by 5-F) Start->Meisenheimer + MeNH2 Hydrolysis IMPURITY A: 5-Fluoropyrimidin-4-ol (Hydrolysis) Start->Hydrolysis + H2O (Trace Moisture) Solvolysis IMPURITY B: 4-Alkoxy-5-fluoropyrimidine (Solvolysis) Start->Solvolysis + ROH (Alcohol Solvent) MeNH2 Methylamine (Nucleophile) Product TARGET: 5-Fluoro-N-methylpyrimidin-4-amine Meisenheimer->Product - HCl

Figure 1: Mechanistic pathway of 5-fluoro-N-methylpyrimidin-4-amine synthesis showing competitive inhibition by water and alcohol solvents.

Module 3: Troubleshooting Guides (Q&A)
Issue 1: "I am seeing a persistent hydroxyl impurity (M-13) that resists recrystallization."

Diagnosis: You are generating 5-fluoropyrimidin-4-ol . The 5-fluorine atom exerts a strong inductive effect (-I), making the C4 position highly electrophilic. While this aids your desired reaction, it also makes the ring sensitive to hydrolysis by even trace amounts of water.

Corrective Protocol:

  • Solvent Switch: If using aqueous methylamine, switch to 2.0 M Methylamine in THF or Methylamine in Ethanol (anhydrous) .

  • Water Scavenging: Add a drying agent (e.g., molecular sieves or anhydrous

    
    ) to the reaction vessel if using non-aqueous solvents.
    
  • Base Management: If using a salt form of methylamine (MeNH2·HCl), ensure your auxiliary base (e.g., TEA or DIPEA) is dry.

Issue 2: "My yield is high, but the NMR shows a methoxy peak (~4.0 ppm)."

Diagnosis: You are likely running the reaction in Methanol (MeOH) . In the presence of base (methylamine itself acts as a base), methanol generates small amounts of methoxide (


). Methoxide is a stronger nucleophile than methylamine and competes for the C4 position.

Corrective Protocol:

  • Change Solvent: Replace Methanol with Isopropanol (IPA) or THF . IPA is sterically bulkier and less nucleophilic, significantly reducing solvolysis risks.

  • Temperature Control: If you must use MeOH (due to solubility), keep the reaction temperature below 40°C . Higher temperatures favor the attack of the harder nucleophile (alkoxide).

Issue 3: "I am starting from 2,4-dichloro-5-fluoropyrimidine and getting a mixture of isomers."

Diagnosis: This is a regioselectivity issue. While the 5-F atom directs substitution primarily to C4 (due to electron withdrawal), the C2 position is also reactive.

Corrective Protocol:

  • Stoichiometry: Use exactly 1.0 - 1.1 equivalents of methylamine. Excess amine promotes bis-addition (substitution at both C2 and C4).

  • Low Temperature Addition: Add the amine dropwise at 0°C or -10°C . The C4 position is kinetically favored; low temperature maximizes this selectivity.

  • Dechlorination: Note that if you start with the dichloro- precursor, your product will be 2-chloro-5-fluoro-N-methylpyrimidin-4-amine. You must perform a catalytic hydrogenation (

    
    , Pd/C) to remove the C2-chlorine to reach the final target.
    
Module 4: Optimized Experimental Protocol

Objective: Synthesis of 5-fluoro-N-methylpyrimidin-4-amine with <0.5% Hydrolysis Impurity.

Reagents:

  • 4-chloro-5-fluoropyrimidine (1.0 eq)

  • Methylamine (2.0 M in THF) (2.5 eq) — Excess acts as acid scavenger.

  • Solvent: Anhydrous THF (10 V)

Step-by-Step:

  • Charge: Load 4-chloro-5-fluoropyrimidine into a dry reactor under

    
     atmosphere.
    
  • Dissolve: Add Anhydrous THF (10 volumes relative to mass). Cool to 0°C .

  • Addition: Add Methylamine solution dropwise over 30 minutes. Exotherm expected.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 4 hours.

    • Checkpoint: Check HPLC/TLC. If SM remains, heat to 40°C.

  • Workup (Critical for Purity):

    • Concentrate THF to near dryness.

    • Resuspend in Ethyl Acetate.[1]

    • Wash with Saturated

      
        (removes HCl salts).
      
    • Wash with Brine .

    • Dry organic layer over

      
      .[1]
      
  • Isolation: Evaporate solvent. If necessary, recrystallize from Heptane/EtOAc (9:1) to remove trace oligomers.

References
  • Regioselectivity in Fluoropyrimidines

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • Nucleophilic Aromatic Substitution Mechanisms

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Synthesis of Fluorinated Pyrimidines

    • Title: Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles
    • Source: Beilstein Journal of Organic Chemistry (via NIH).
    • URL:[Link]

  • Industrial Process Considerations

    • Title: Fully Continuous Flow Synthesis of Pyrimidine Intermedi
    • Source: ResearchGate.[2]

    • URL:[Link]

Sources

degradation and stability issues of 5-fluoro-N-methylpyrimidin-4-amine in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-fluoro-N-methylpyrimidin-4-amine

A Guide to Understanding and Mitigating Degradation in Aqueous Solutions

Introduction: Welcome to the technical support center for 5-fluoro-N-methylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who utilize this fluorinated pyrimidine derivative in their work. The stability of any compound in an aqueous environment is paramount for generating reproducible and reliable experimental data. 5-fluoro-N-methylpyrimidin-4-amine, like many of its structural analogs such as 5-fluorouracil (5-FU), is susceptible to degradation under common laboratory conditions. This can lead to a loss of compound potency, the appearance of unknown impurities, and confounding experimental outcomes.

It is important to note that while extensive data exists for closely related compounds like 5-FU, specific degradation kinetics for 5-fluoro-N-methylpyrimidin-4-amine are not widely published. Therefore, this guide synthesizes established principles from the broader family of fluoropyrimidines to provide a robust framework for troubleshooting and ensuring the stability of your compound. We will explore the causal mechanisms behind degradation and provide validated protocols to help you proactively manage the integrity of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. The solutions are based on established chemical principles and data from analogous compounds.

Question 1: I've prepared a fresh aqueous solution of my compound, but my assay results are inconsistent and suggest a lower-than-expected active concentration. What could be the cause?

Answer: This is a classic sign of rapid compound degradation, and the most probable culprit is the pH of your aqueous solution. Fluoropyrimidines are notoriously sensitive to hydrolysis, especially under alkaline (basic) conditions.

  • Causality Explained: The pyrimidine ring in your compound contains electrophilic carbon centers. Under basic conditions (pH > 8), hydroxide ions (OH⁻) in the solution can act as potent nucleophiles, attacking the ring. This can initiate a cascade of reactions leading to ring-opening and the formation of inactive, non-chromophoric degradation products. Studies on the closely related 5-fluorouracil (5-FU) have shown catastrophic degradation in alkaline solutions, with as much as 97% of the compound degrading under stressed alkaline conditions[1]. While your compound has an N-methyl group, the fundamental susceptibility of the fluoropyrimidine core remains.

  • Immediate Troubleshooting Steps:

    • Verify Solution pH: Immediately measure the pH of your buffer or aqueous solution. Even unbuffered water can have a pH above 7, and certain salts can create a basic environment.

    • Lower the pH: If the pH is neutral or basic, prepare a new solution using a slightly acidic buffer (e.g., pH 5.0-6.5). Studies on 5-FU have demonstrated significantly greater stability at neutral or slightly acidic pH compared to alkaline conditions[2][3].

    • Temperature Control: Ensure your solution is kept cold (2-8°C) during preparation and use, as higher temperatures will accelerate the rate of hydrolysis.

Question 2: My HPLC/LC-MS analysis shows several unexpected peaks that are not present in my initial solid compound. How can I confirm if these are degradation products and not contaminants?

Answer: The appearance of new peaks over time is a strong indicator of degradation. To systematically identify these, you should perform a forced degradation study. This is a standard pharmaceutical industry practice used to understand the stability profile of a drug substance[4][5]. This study will help you create a "fingerprint" of your compound's degradation products, allowing for confident identification in future analyses.

  • Causality Explained: Forced degradation involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, light, heat) to accelerate the formation of degradation products. By comparing the chromatograms of the stressed samples to a control, you can definitively identify the retention times and mass-to-charge ratios (m/z) of the degradants. This is crucial because degradation products can interfere with the quantification of the parent compound and may have their own biological or toxicological effects[6].

  • Workflow for a Forced Degradation Study: A detailed protocol is provided in the "Experimental Protocols" section below. The general workflow is as follows:

    cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN or DMSO) control Prepare Control Sample (Dilute stock in final buffer, t=0) prep->control acid Acidic (e.g., 0.1N HCl, RT/60°C) base Alkaline (e.g., 0.1N NaOH, RT) ox Oxidative (e.g., 3% H₂O₂, RT) thermal Thermal (Solution at 60-80°C) photo Photolytic (UV/Vis light exposure) analysis Analyze all samples by Stability-Indicating HPLC/LC-MS acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis compare Compare stressed sample chromatograms to the control (t=0) analysis->compare identify Identify and characterize new peaks (degradants) compare->identify

    Caption: Workflow for a forced degradation study.

Question 3: I stored my stock solution in a buffer at 4°C, but after a week, I noticed a fine precipitate and a drop in the supernatant concentration. What is happening?

Answer: This issue is likely due to either temperature-dependent solubility or crystallization, a known problem with concentrated solutions of 5-FU and its derivatives when refrigerated[7][8].

  • Causality Explained: While lowering the temperature slows down chemical degradation, it can also significantly decrease the solubility of a compound. What was fully dissolved at room temperature may precipitate out at 4°C. This is a physical instability, not a chemical one, but it has the same effect: it reduces the concentration of the active compound in your solution. Studies on 5-FU have repeatedly shown the formation of crystals when concentrated solutions are stored at 4°C[7][8].

  • Troubleshooting & Prevention:

    • Visual Inspection: Always visually inspect refrigerated solutions for cloudiness or precipitate before use.

    • Solubility Check: Determine the solubility of your compound in your chosen buffer at both room temperature and 4°C. You may need to work at a lower concentration.

    • Consider Frozen Aliquots: The best practice for long-term storage is often to prepare single-use aliquots of your stock solution and store them frozen at -20°C or -80°C. This minimizes both chemical degradation and physical precipitation issues. Thaw an aliquot completely and vortex well before use.

    • Avoid Re-Freezing: Do not subject solutions to multiple freeze-thaw cycles, as this can also promote degradation and precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing 5-fluoro-N-methylpyrimidin-4-amine in aqueous solutions? Based on extensive data for 5-FU, the compound is most stable in neutral to slightly acidic conditions[2]. To maximize stability, we recommend preparing and storing your solutions in a buffered system with a pH between 5.0 and 7.4 . Vigorously avoid alkaline conditions (pH > 8), as this is a primary driver of hydrolytic degradation[1][3].

Q2: How does temperature impact the stability of this compound? Temperature is a critical factor. Higher temperatures provide the activation energy needed for degradation reactions to occur more rapidly. The degradation of amine compounds in aqueous solutions often follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the compound[9]. While refrigeration at 2-8°C is recommended for short-term storage (hours to days) to slow degradation, be mindful of potential solubility issues[7][8]. For long-term storage (weeks to months), freezing at -20°C or -80°C is the preferred method.

ConditionExpected Stability of FluoropyrimidinesPrimary Risk
-80°C / -20°C High (Weeks to Months)Freeze-thaw cycles
2-8°C Moderate (Days)Precipitation/Crystallization[7][8]
Room Temp (~21°C) Low (Hours to Days)Hydrolytic Degradation[7]
Elevated Temp (>30°C) Very Low (Hours)Accelerated Degradation[1][7]

Q3: Is 5-fluoro-N-methylpyrimidin-4-amine sensitive to light? Yes, photodecomposition is a valid concern. Studies on 5-FU have shown that it degrades under UVB light exposure, forming photoproducts through the addition of the solvent across the 5,6-double bond[10]. This modification leads to a loss of biological activity. Therefore, all solutions containing 5-fluoro-N-methylpyrimidin-4-amine should be protected from light by using amber vials or by wrapping containers in aluminum foil. Photostability studies should be included in any forced degradation protocol[3].

Q4: What are the likely degradation products I should look for? The primary degradation pathway in aqueous solution is expected to be hydrolysis. While the exact products for 5-fluoro-N-methylpyrimidin-4-amine must be confirmed experimentally, we can postulate a pathway based on the known reactivity of related heterocyclic compounds like 5-aza-2′-deoxycytidine[6]. Nucleophilic attack by water or hydroxide on the pyrimidine ring is likely, potentially leading to ring-opening and the formation of smaller, more polar, and often non-chromophoric fragments.

compound 5-fluoro-N-methylpyrimidin-4-amine intermediate Putative Hydrolytic Intermediate compound->intermediate H₂O / OH⁻ (Hydrolysis) products Ring-Opened Products (e.g., formyl, urea derivatives) intermediate->products Further Degradation

Caption: Putative hydrolytic degradation pathway.

Q5: What is the recommended procedure for preparing and storing a stock solution?

  • Weighing: Carefully weigh the solid compound using an analytical balance.

  • Initial Dissolution: Dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol if needed to ensure complete dissolution before adding the aqueous buffer.

  • Aqueous Dilution: Dilute to the final concentration using a pre-chilled, sterile buffer with a pH between 5.0 and 7.4. Ensure the final concentration of the organic solvent is compatible with your downstream application.

  • Mixing: Vortex thoroughly to ensure a homogenous solution.

  • Protection: Use amber vials or wrap the container to protect from light.

  • Storage: For immediate use, keep on ice. For long-term storage, dispense into single-use aliquots, flash-freeze, and store at -80°C.

Experimental Protocols

Protocol: Forced Degradation Study for 5-fluoro-N-methylpyrimidin-4-amine

Objective: To identify potential degradation products and determine the intrinsic stability of the compound under various stress conditions.

Materials:

  • 5-fluoro-N-methylpyrimidin-4-amine

  • HPLC-grade water, acetonitrile (ACN), and methanol (MeOH)

  • Buffers (e.g., phosphate or acetate buffer, pH 5.0)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a C18 column

  • pH meter, calibrated

  • Photostability chamber (or UV lamp)

  • Heating block or water bath

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN or another suitable organic solvent.

  • Control Sample (t=0): Dilute the stock solution with your typical experimental buffer (e.g., to 50 µg/mL). Analyze immediately via HPLC/LC-MS. This is your baseline chromatogram.

  • Stress Conditions: For each condition below, dilute the stock solution into the stressor solution to a final concentration of ~50 µg/mL.

    • Acid Hydrolysis: Use 0.1N HCl. Incubate one sample at room temperature for 8 hours and another at 60°C for 4 hours.

    • Alkaline Hydrolysis: Use 0.1N NaOH. Incubate at room temperature for 2 hours. Note: Degradation is expected to be very rapid. Check at earlier time points (e.g., 30 min).

    • Oxidative Degradation: Use 3% H₂O₂. Incubate at room temperature for 8 hours, protected from light.

    • Thermal Degradation: Use your experimental buffer. Incubate at 80°C for 24 hours, protected from light.

    • Photolytic Degradation: Use your experimental buffer in a quartz cuvette or clear vial. Expose to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in foil and placed alongside.

  • Sample Quenching & Analysis:

    • Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Inject all samples (control, stressed, and photolytic control) into the HPLC/LC-MS system. Use a stability-indicating method (e.g., a gradient elution on a C18 column with UV and MS detection).

  • Data Interpretation:

    • Compare the chromatograms from the stressed samples to the control.

    • A decrease in the peak area of the parent compound indicates degradation.

    • The appearance of new peaks indicates the formation of degradation products.

    • Use the MS data to obtain the mass of the degradation products to help in structure elucidation.

References

  • Stabilité des solutions de 5-fluorouracile en fonction de différents paramètres. [Stability of 5-fluorouracil solutions according to different parameters]. Journal de Pharmacie Clinique. [Link]

  • Vogt M, et al. Photodegradation of 5-methyltetrahydrofolate: biophysical aspects. Photochemical & Photobiological Sciences. [Link]

  • Khan, I., et al. Evaluation of Stability of 5- Fluorouracil under Different Stress Conditions: High Performance Liquid Chromatography and Infrared Spectroscopic Approach. ResearchGate. [Link]

  • Stajich, D., et al. Long-term stability of 5-fluorouracil stored in PVC bags and in ambulatory pump reservoirs. Journal of Oncology Pharmacy Practice. [Link]

  • van Kuilenburg, A. B. P. Uracil and 5-fluorouracil degradation pathway. ResearchGate. [Link]

  • Malet-Martino, M., et al. Stability of commercial solutions of 5-fluorouracil for continuous infusion in an ambulatory pump. Cancer Chemotherapy and Pharmacology. [Link]

  • Littel, R. J., et al. Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. ResearchGate. [Link]

  • Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. ResearchGate. [Link]

  • Gehrke, T. J., et al. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. [Link]

  • Jain, D., et al. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences. [Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. [Link]

  • Giacomelli, C., et al. Photoreactivity of 5-fluorouracil under UVB light: photolysis and cytotoxicity studies. Photochemical & Photobiological Sciences. [Link]

  • Roche, A., et al. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Bajaj, S., et al. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • Rogstad, D. K., et al. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. Chemical Research in Toxicology. [Link]

  • Shinde, P., et al. Forced Degradation Studies. MedCrave online. [Link]

Sources

strategies to reduce off-target effects of 5-fluoro-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientific Support) Subject: Strategies to Mitigate Off-Target Effects & Optimize Selectivity

Welcome to the Advanced Application Support Center.

You are accessing this guide because you are working with 5-fluoro-N-methylpyrimidin-4-amine (or structurally related N-methylated fluoropyrimidines) and are encountering "off-target" phenotypes.

In drug discovery, this scaffold presents a dual challenge:

  • Metabolic Liability: The fluoropyrimidine core is a substrate for catabolic enzymes (DPD), leading to toxic metabolites (fluoro-beta-alanine).[1]

  • Promiscuous Binding: The aminopyrimidine motif is a "privileged scaffold" for kinases, often leading to unintended kinase inhibition outside your target of interest.

This guide provides modular troubleshooting strategies to isolate and suppress these off-target effects.

Module 1: Metabolic Stabilization (The DPD Problem)

Symptom: “I observe high variability in animal toxicity or rapid clearance in microsomes, leading to non-linear pharmacokinetics.”

Root Cause: The 5-fluoropyrimidine ring is vulnerable to Dihydropyrimidine Dehydrogenase (DPD) .[1][2][3][4][5][6] Even with the N-methyl modification at the 4-position, the ring can still undergo reduction, leading to catabolites that cause neurotoxicity and cardiotoxicity rather than the desired therapeutic effect.[1]

Strategic Solution: DPD Decoupling

To reduce off-target toxicity caused by catabolites, you must block the degradation pathway.[1]

Protocol: Co-administration with DPD Inhibitors

  • Reagent: Eniluracil (irreversible) or Gimeracil (reversible).[1]

  • Ratio: Start with a 1:1 molar ratio (Compound : Inhibitor) in your assay.[1]

Experimental Validation Workflow (Microsomal Stability):

  • Control Arm: Incubate 1 µM 5-fluoro-N-methylpyrimidin-4-amine with liver microsomes + NADPH.

  • Test Arm: Pre-incubate microsomes with 1 µM Gimeracil for 10 mins, then add your compound.

  • Readout: LC-MS/MS at T=0, 15, 30, 60 min.

    • Success Criteria: If half-life (

      
      ) doubles in the Test Arm, your "off-target" effects are likely metabolic.[1]
      

DPD_Pathway Compound 5-fluoro-N-methyl pyrimidin-4-amine Target Target Engagement (Desired Activity) Compound->Target Primary Mechanism DPD Enzyme: DPD (Liver) Compound->DPD Off-Target Clearance Metabolite F-Beta-Alanine (Neurotoxicity/Cardiotoxicity) DPD->Metabolite Catabolism Inhibitor DPD Inhibitor (Gimeracil) Inhibitor->DPD Blocks

Figure 1: The metabolic bifurcation.[1] Blocking DPD forces the compound toward the desired target and prevents toxic catabolite formation.[1]

Module 2: Kinase Selectivity & Promiscuity

Symptom: “My compound kills cells, but Western blots show my specific target is NOT inhibited.”

Root Cause: The aminopyrimidine scaffold is a classic ATP-mimetic. The N-methyl group provides some steric bulk, but it may not be enough to prevent binding to the ATP pocket of off-target kinases (e.g., CDK, JAK, or MAPK families).[1]

Strategic Solution: The "Bump-Hole" Strategy Validation

You must confirm if the N-methyl group is clashing with the "gatekeeper" residue of off-target kinases.

Protocol: Cellular Thermal Shift Assay (CETSA) Use this to prove physical binding to your target versus off-targets in live cells.[1][7]

Step-by-Step Methodology:

  • Preparation: Treat 2x10^6 cells with your compound (10 µM) and DMSO (Control) for 1 hour.

  • Thermal Challenge: Aliquot cells into PCR tubes. Heat at a gradient (37°C to 67°C) for 3 minutes.

  • Lysis: Freeze-thaw (3x) with liquid nitrogen. Centrifuge at 20,000 x g to pellet precipitated (unbound/unstable) proteins.

  • Detection: Run supernatant on SDS-PAGE. Blot for your Specific Target and a common off-target (e.g., CDK2 ).[1]

  • Interpretation:

    • On-Target: Band intensity persists at higher temps in treated samples vs. DMSO.

    • Off-Target: If CDK2 also stabilizes, your N-methyl group is insufficient for selectivity.[1]

Data Presentation Template:

Temperature (°C)DMSO Intensity (%)Compound Intensity (%)Shift (ΔTm)Interpretation
Target Protein 50% @ 48°C50% @ 56°C+8°C Strong Binding
Off-Target (CDK2) 50% @ 50°C50% @ 51°C+1°CNegligible Binding
Module 3: Formulation & Solubility (False Positives)

Symptom: “I see inhibition in enzyme assays, but it disappears when I add Triton X-100.”

Root Cause: Fluorinated aminopyrimidines can be hydrophobic. They may form colloidal aggregates that sequester enzymes non-specifically, leading to false "off-target" inhibition signals.

Strategic Solution: Detergent-Based Validation

Protocol:

  • Run your biochemical assay with 0.01% Triton X-100 (or Tween-20).[1]

  • If IC50 shifts by >10-fold (becomes less potent), your previous activity was likely due to non-specific aggregation.

  • Remediation: Improve solubility by exploring salt forms (e.g., HCl or Mesylate salts of the amine) rather than using the free base.[1]

Module 4: Experimental Workflow Visualization

This diagram illustrates the decision tree for optimizing your 5-fluoro-N-methylpyrimidin-4-amine analog.

Optimization_Workflow Start Start: Observed Toxicity or Poor Selectivity Check_Metabolism Step 1: Metabolic Stability (Microsomes +/- NADPH) Start->Check_Metabolism Is_Stable Is it Stable? Check_Metabolism->Is_Stable Check_DPD Use DPD Inhibitor (Eniluracil) Is_Stable->Check_DPD No (High Clearance) Check_Target Step 2: Target Engagement (CETSA / Kinase Panel) Is_Stable->Check_Target Yes Check_DPD->Check_Target Stability Restored Is_Selective Is it Selective? Check_Target->Is_Selective Agg_Check Step 3: Aggregation Check (+0.01% Triton) Is_Selective->Agg_Check Yes Refine_SAR Refine SAR: Modify N-Methyl or Fluorine pos. Is_Selective->Refine_SAR No (Promiscuous) Agg_Check->Refine_SAR Aggregates Proceed Proceed to In Vivo Efficacy Agg_Check->Proceed No Aggregation

Figure 2: Logic flow for troubleshooting off-target effects and optimizing the scaffold.

Frequently Asked Questions (FAQs)

Q1: Why use the N-methyl analog instead of standard 5-Fluorouracil (5-FU)? A: The N-methyl group at position 4 prevents the direct conversion of the molecule into nucleotide triphosphates (which requires a free amine for certain enzymatic steps) or alters the hydrogen bonding donor/acceptor profile.[1] This is often done to create a chemical probe that inhibits a specific kinase or enzyme without being incorporated into RNA/DNA, which is the primary (and often toxic) mechanism of 5-FU [1].[1]

Q2: Can I use DMSO stocks stored at -20°C? A: Yes, but fluorinated pyrimidines can precipitate upon repeated freeze-thaw cycles.[1] We recommend aliquoting single-use stocks. Ensure the final DMSO concentration in your cell assay is <0.5% to prevent solvent-induced membrane permeability, which can exacerbate off-target cytotoxicity.

Q3: My compound has low potency. Should I increase the dose? A: Do not simply increase the dose above 10-20 µM. At high concentrations, aminopyrimidines become "sticky" and will inhibit a broad spectrum of kinases (the "off-target" effect).[1] Instead, refer to Module 1 to check if the compound is being metabolized too quickly by DPD before it reaches the target [2].

References
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.[1] Nature Reviews Cancer, 3(5), 330–338.[1]

  • Vande Voorde, J., et al. (2012). Improving the therapeutic index of fluoropyrimidines: the search for better DPD inhibitors.[1] Nucleosides, Nucleotides & Nucleic Acids.

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[1] Nature Protocols, 9(9), 2100–2122.[1]

  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.[1]

Sources

managing poor bioavailability of 5-fluoro-N-methylpyrimidin-4-amine in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of the novel compound 5-fluoro-N-methylpyrimidin-4-amine in animal models. Given the limited public data on this specific molecule, this guide synthesizes field-proven insights and established principles for managing pyrimidine-based small molecules that exhibit poor aqueous solubility and/or high first-pass metabolism. Our approach is to provide a systematic framework for identifying the root cause of poor exposure and implementing rational, evidence-based strategies to overcome these hurdles.

The core challenge with many fluoropyrimidine derivatives, a class of compounds known for their potent biological activity, often lies in their physicochemical properties which can limit their absorption and metabolic stability.[1][2] This guide will walk you through a logical troubleshooting workflow, from initial characterization to advanced formulation and alternative administration routes.

Frequently Asked Questions (FAQs)

Q1: My preliminary oral dosing study in mice showed very low or undetectable plasma concentrations of 5-fluoro-N-methylpyrimidin-4-amine. Where do I start?

A: This is a common challenge. The first step is to systematically determine if the issue is poor solubility (the compound isn't dissolving in the gastrointestinal tract) or rapid metabolism (the compound is being absorbed but then quickly eliminated, often by the liver, before reaching systemic circulation). A foundational experiment is to compare the pharmacokinetic (PK) profile of an oral (PO) dose with an intravenous (IV) dose. This allows you to calculate the absolute bioavailability and provides a definitive clue to the underlying problem.

Q2: What is "first-pass metabolism" and how does it relate to my compound?

A: First-pass metabolism (or the first-pass effect) is a phenomenon where a drug's concentration is significantly reduced before it reaches systemic circulation.[3][4][5] After oral administration, the drug is absorbed from the gut into the portal vein, which transports it directly to the liver. The liver is the body's primary metabolic hub, and its enzymes can extensively break down the drug before it ever reaches the rest of the body.[6][7] Pyrimidine analogs, like the well-studied 5-Fluorouracil (5-FU), are known to be substrates for extensive first-pass metabolism, which is a strong possibility for your compound as well.[8]

Q3: Is it possible that the animal model itself is the problem?

A: Yes, inter-species differences in metabolism can be significant. The expression and activity of metabolic enzymes, particularly cytochrome P450s in the liver, can vary widely between mice, rats, dogs, and humans.[9][10] If you observe high clearance in one species (e.g., mouse), it is prudent to conduct cross-species in vitro metabolism studies using liver microsomes to see if this is a consistent finding. However, it's critical to first rule out formulation-based issues before concluding it's an insurmountable species-specific metabolism problem.[11][12]

Q4: What is the quickest formulation change I can make to see if solubility is the issue?

A: The most straightforward initial approach is to create a simple solution-based formulation using co-solvents. A vehicle containing components like PEG 400, Solutol HS 15, or Tween 80 can significantly increase the concentration of a poorly soluble compound in the dosing solution. This doesn't guarantee success in vivo, as the drug may precipitate upon dilution in the stomach, but a positive result (i.e., improved exposure) strongly suggests that dissolution is a rate-limiting step.

Troubleshooting Guide 1: Diagnosing the Root Cause of Poor Bioavailability

This guide provides a systematic workflow to differentiate between solubility-limited absorption and high first-pass metabolism.

Workflow: Investigating Poor Oral Exposure

The following decision tree illustrates the logical progression for troubleshooting poor bioavailability.

G cluster_0 start Start: Poor Oral (PO) Bioavailability Observed iv_study Conduct IV Dosing Study in the Same Animal Model start->iv_study analyze_iv Analyze IV PK Data: Calculate Clearance (CL) and Volume of Distribution (Vd) iv_study->analyze_iv high_cl Is IV Clearance High? (e.g., > 50% of Liver Blood Flow) analyze_iv->high_cl abs_bio Calculate Absolute Bioavailability (F%) F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) high_cl->abs_bio No metabolism_issue Primary Issue: High First-Pass Metabolism high_cl->metabolism_issue Yes low_f Is F% Very Low? (e.g., < 10%) abs_bio->low_f solubility_issue Primary Issue: Solubility/Permeability-Limited Absorption low_f->solubility_issue No high_cl2 Re-evaluate IV Clearance in light of low F% low_f->high_cl2 Yes mixed_issue Mixed Issue: Both Metabolism and Solubility are Limiting Factors metabolism_issue->mixed_issue high_cl2->metabolism_issue CL is High high_cl2->solubility_issue CL is Low high_cl2->mixed_issue CL is Moderate

Caption: Troubleshooting workflow for poor bioavailability.

Step-by-Step Protocol: Comparative Pharmacokinetic Study (PO vs. IV)

This protocol is foundational for diagnosing bioavailability issues.

Objective: To determine the absolute oral bioavailability (F%) and plasma clearance (CL) of 5-fluoro-N-methylpyrimidin-4-amine.

Materials:

  • 5-fluoro-N-methylpyrimidin-4-amine

  • Vehicle for IV formulation (e.g., 5% DMSO, 40% PEG 400, 55% Saline)

  • Vehicle for PO formulation (e.g., 0.5% Methylcellulose in water)

  • Test animals (e.g., male Sprague-Dawley rats or C57BL/6 mice), n=3-5 per group

  • Dosing syringes, gavage needles

  • Blood collection supplies (e.g., EDTA tubes, capillaries)

  • Centrifuge

Procedure:

  • Dose Preparation:

    • IV Dose: Prepare a clear, sterile-filtered solution of the compound at a concentration suitable for a low-volume injection (e.g., 1-2 mg/kg in a 2 mL/kg volume). Ensure the compound is fully dissolved.

    • PO Dose: Prepare a suspension or solution at a higher concentration (e.g., 10 mg/kg in a 5-10 mL/kg volume).

  • Animal Dosing:

    • Fast animals overnight (with access to water).

    • IV Group: Administer the dose slowly via the tail vein.

    • PO Group: Administer the dose via oral gavage.

  • Blood Sampling:

    • Collect blood samples at appropriate time points to capture the plasma concentration curve. A typical schedule would be:

      • IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

      • PO: 15, 30 min, and 1, 2, 4, 8, 24 hours.

  • Sample Processing:

    • Immediately place blood into EDTA tubes and keep on ice.

    • Centrifuge at 4°C to separate plasma.

    • Harvest the plasma supernatant and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of 5-fluoro-N-methylpyrimidin-4-amine in plasma samples using a validated analytical method, such as LC-MS/MS.[13][14]

Data Interpretation:

  • Calculate the Area Under the Curve (AUC) for both PO and IV routes.

  • Calculate absolute bioavailability (F%) using the formula in the diagram.

  • High F% (>50%): Bioavailability is not the primary issue.

  • Moderate F% (20-50%): May be acceptable, but could be improved.

  • Low F% (<20%): A significant issue is present.

  • Calculate plasma clearance (CL) from the IV data (CL = Dose_IV / AUC_IV). Compare this to the liver blood flow of the species (e.g., ~90 mL/min/kg in mice). If CL is a high fraction of liver blood flow, this indicates rapid systemic metabolism.

Troubleshooting Guide 2: Formulation Strategies for Solubility Enhancement

If your diagnostic studies point to solubility-limited absorption (i.e., low F% but moderate-to-low IV clearance), the next step is to improve the formulation. The goal is to increase the concentration of the drug dissolved in the gastrointestinal fluids.[15][16]

Comparison of Common Formulation Strategies
StrategyPrincipleProsConsBest For
Co-solvents / Surfactants Increase drug solubility in the dosing vehicle.Simple to prepare; good for initial screening.Drug may precipitate upon dilution in the GI tract; potential for vehicle toxicity.Rapidly screening for solubility limitations.
Particle Size Reduction (Micronization/Nanonization) Increases the surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[15]Well-established technology; can significantly improve dissolution.May not be effective for highly insoluble ("brick dust") compounds; can be energy-intensive.Compounds where dissolution rate is the limiting factor.
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a high-energy amorphous state within a polymer matrix, avoiding stable crystal lattice energy.[15]Can achieve high apparent solubility; can maintain supersaturation in vivo.Physically unstable (risk of recrystallization); requires specific polymers and manufacturing processes (e.g., spray drying).Highly crystalline, poorly soluble compounds.
Lipid-Based Formulations (e.g., SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a microemulsion in the GI tract.[17][18]Protects the drug from degradation; can enhance absorption via lymphatic pathways, bypassing the liver.[19]Complex to develop; requires careful selection of excipients.Lipophilic compounds that may also have high first-pass metabolism.
Step-by-Step Protocol: Preparation of a Nanosuspension

Objective: To reduce the particle size of 5-fluoro-N-methylpyrimidin-4-amine to the nanometer range to improve its dissolution rate.

Materials:

  • 5-fluoro-N-methylpyrimidin-4-amine (crystalline powder)

  • Stabilizer (e.g., Poloxamer 188, Vitamin E TPGS)

  • Purified water

  • Wet-milling equipment (e.g., planetary ball mill or high-pressure homogenizer)

  • Particle size analyzer (e.g., Dynamic Light Scattering)

Procedure:

  • Pre-suspension:

    • Prepare a 1-2% (w/v) solution of the chosen stabilizer in purified water.

    • Disperse the 5-fluoro-N-methylpyrimidin-4-amine powder into the stabilizer solution to create a pre-suspension (e.g., at 5% w/v). Stir vigorously.

  • Milling:

    • Transfer the pre-suspension to the wet mill.

    • If using a ball mill, add milling media (e.g., yttria-stabilized zirconium oxide beads).

    • Mill for a specified time (e.g., 24-48 hours), taking samples periodically to check particle size. The process may require cooling to prevent overheating.

  • Particle Size Analysis:

    • Dilute a small aliquot of the suspension and measure the mean particle size and polydispersity index (PDI) using a particle size analyzer.

    • The target is typically a mean particle size of < 400 nm with a PDI < 0.3.

  • Post-Processing:

    • Separate the milling media from the nanosuspension.

    • The resulting nanosuspension can be used directly for oral dosing studies or can be lyophilized into a powder for reconstitution.

  • In Vivo Testing:

    • Dose the nanosuspension orally to animals and perform a PK study as described previously to evaluate if exposure has improved compared to a simple suspension.

Troubleshooting Guide 3: Bypassing First-Pass Metabolism

If your diagnostic studies indicate high first-pass metabolism is the primary issue (i.e., high IV clearance and very low F%), even with an optimized formulation, you may need to consider alternative routes of administration for preclinical studies.[20][21] The goal is to deliver the drug directly to the systemic circulation, bypassing the portal vein and the liver.[4]

Workflow: Selecting an Alternative Administration Route

G start High First-Pass Metabolism Confirmed consider_alt Consider Alternative Routes to Bypass the Liver start->consider_alt solubility_check Is compound soluble in a small volume of a non-irritating vehicle? consider_alt->solubility_check sublingual Sublingual (SL) Absorption through oral mucosa rapid_onset Is rapid onset/ CNS exposure desired? sublingual->rapid_onset intranasal Intranasal (IN) Absorption through nasal mucosa intranasal->rapid_onset rectal Rectal (PR) Partial bypass of liver solubility_check->sublingual Yes solubility_check->intranasal Yes solubility_check->rectal Yes rapid_onset->sublingual No rapid_onset->intranasal Yes

Caption: Decision tree for alternative administration routes.

Considerations for Alternative Routes
  • Sublingual/Buccal: The drug absorbs through the rich vasculature under the tongue or in the cheek, entering the systemic circulation directly.[3] This requires a formulation that can be held in the oral cavity.

  • Intranasal: This route offers rapid absorption and can also provide direct access to the central nervous system (CNS) via the olfactory epithelium, bypassing both the liver and the blood-brain barrier.[20]

  • Rectal: While less common in preclinical research, rectal administration can partially bypass the liver, as the lower rectal veins drain directly into the systemic circulation.[22]

  • Transdermal: Suitable for potent, lipophilic compounds, this route provides slow, sustained delivery but is often challenging to formulate.

When considering these routes, it is crucial to develop a non-irritating formulation that is compatible with the specific mucosal tissue. The FDA provides guidance on the nonclinical safety evaluation required when changing a route of administration.[23]

References

  • AVD Pharmaceuticals Pvt Ltd. N-(5-Amino-2-Methylphenl)-4-(3 Pyridyl)-2 Pyrimidine-Amine. [Link]

  • Al-Gousous, J., & Langguth, P. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

  • PubChem. 4-Amino-5-fluoro-2-methoxypyrimidine. [Link]

  • Pharmaffiliates. N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-2-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-4-amine. [Link]

  • Knight, A. (2009). Why animal studies are often poor predictors of human reactions to exposure. PMC. [Link]

  • BioPharma Services Inc. Drug Development and Alternative Routes of Administration. [Link]

  • Patel, P., & Gupta, V. (2023). First-Pass Effect. NCBI Bookshelf. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FU: mechanism of action and clinical strategies.
  • Al-Tannak, N. F., & Al-Karas, F. S. (2021). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Journal of Pharmaceutical and Biomedical Analysis.
  • Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • PubChem. 3-Fluoro-5-methylpyridin-4-amine. [Link]

  • various authors. (2020). Enhancing the Bioavailability of Poorly Soluble Drugs. MDPI. [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). First-pass effect. [Link]

  • Altasciences. (2021). Niche Nonclinical Studies: Uncommon Routes of Administration and Animal Models. [Link]

  • Beumer, J. H., et al. (2006). A review of analytical methods for the determination of 5-fluorouracil in biological matrices.
  • McLeod, H. L., Milne, L. H., & Johnston, S. J. (1999). 5-Fluorouracil metabolizing enzymes. Methods in Molecular Medicine.
  • Butreddy, A., & Bandari, S. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Gallocchio, F., et al. (2022). Analytical Methods for Nanomaterial Determination in Biological Matrices. MDPI. [Link]

  • Moran, N. (2008). Animal tests aren't working. Science|Business. [Link]

  • ACS Publications. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry.
  • MDPI. (2023). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides.
  • ResearchGate. (2015). Strategies for enhancing oral bioavailability of poorly soluble drugs. [Link]

  • ResearchGate. (2024). First-Pass Metabolism and Its Effect on Bioavailability. [Link]

  • Allen, M. J., & Sharma, S. (2023). Medication Routes of Administration. NCBI Bookshelf. [Link]

  • ResearchGate. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • Beloqui, A., Solinís, M. Á., & Gascón, A. R. (2016). Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles. PMC. [Link]

  • Catalent. (2023). New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development. [Link]

  • PubMed Central. (2020). Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review. [Link]

  • Kwan, K. C. (1997). Oral bioavailability and first-pass effects. Drug Metabolism and Disposition.
  • Cambridge University Press. (2011). Alternative routes of drug administration (Chapter 9) - Anesthetic Pharmacology. [Link]

  • Wikipedia. First pass effect. [Link]

  • ResearchGate. (2018). Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. [Link]

  • Shanks, N., Greek, R., & Greek, J. (2009). Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Is it Time to Rethink Our Current Approach?. PMC. [Link]

  • Tomasz, A., & Waks, S. (1975). Inhibitory effects and metabolism of 5-fluoropyrimidine derivatives in pneumococcus. Antimicrobial Agents and Chemotherapy.
  • FDA. (2010). Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route. [Link]

  • ResearchGate. (2019). Lost in Translation The Challenges with the Use of Animal Models in Translational Research. [Link]

  • PubMed Central. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. [Link]

  • PubChem. 5-fluoro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one. [Link]

Sources

Technical Support Center: Handling & Solubility Guide for 5-Fluoro-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome & Core Issue Analysis

Welcome to the technical support hub for 5-fluoro-N-methylpyrimidin-4-amine . This guide addresses the frequent challenge of precipitation observed during the preparation of stock solutions and subsequent dilution into aqueous buffers.

The Root Cause: Physicochemical Mismatch

The precipitation you are experiencing is likely due to the "Solvent Shock" phenomenon .

  • Compound Nature: 5-fluoro-N-methylpyrimidin-4-amine is a planar, aromatic heterocycle. It possesses a lipophilic core (pyrimidine ring + fluorine) and a weakly basic amine group.

  • The Conflict: While highly soluble in aprotic polar solvents (DMSO), it exhibits poor thermodynamic solubility in aqueous media at neutral pH.

  • The Mechanism: Rapid introduction of a concentrated DMSO stock into an aqueous buffer creates a local environment of high supersaturation. The water molecules immediately hydrate the DMSO, stripping the solvation shell from the compound faster than it can disperse, causing it to aggregate and crash out of solution.

Troubleshooting Guide (Q&A)

Category A: Stock Solution Preparation

Q1: My stock solution precipitated after freezing and thawing. Is it ruined? A: Likely not. Precipitation upon thawing is common due to the "salting out" effect or temperature-dependent solubility drops.

  • Solution:

    • Warm the vial to 37°C in a water bath for 5–10 minutes.

    • Vortex vigorously for 30 seconds.

    • If visible particles remain, sonicate in a water bath sonicator for 5 minutes at 40 kHz.

    • Note: Ensure the cap is tightly sealed to prevent water ingress (DMSO is hygroscopic).

Q2: Why do you recommend DMSO over Ethanol? A: DMSO (Dimethyl sulfoxide) is superior for two reasons:

  • Solubility Capacity: DMSO has a higher dielectric constant and dipole moment than ethanol, allowing it to dissolve planar aromatic amines at much higher concentrations (often >100 mM).

  • Low Volatility: Ethanol evaporates, leading to concentration drift over time. DMSO is stable, ensuring your 10 mM stock remains 10 mM.

Category B: Dilution & Assay Setup

Q3: Every time I add the stock to my cell culture media, it turns cloudy. How do I stop this? A: You are experiencing "crash precipitation." Do not add the neat stock directly to a large volume of static media.

  • The Fix: Use the "Step-Down" Serial Dilution Method (see Protocol 1 below) or the "Swirling Addition" technique .

  • Critical Rule: Never exceed 0.5% v/v DMSO final concentration unless your cells are validated for higher tolerance.

Q4: Does pH affect the stability of the solution? A: Yes, significantly.

  • Mechanism: The amine group is weakly basic.[1] In acidic conditions (pH < 4), it protonates, increasing aqueous solubility. At neutral or basic pH (pH > 7.4), it exists as a free base, which is its least soluble form.

  • Implication: If your assay buffer is pH 8.0, the risk of precipitation is highest. Ensure your intermediate dilutions are performed in a buffer with a slightly lower pH if possible, or ensure rapid mixing.

Detailed Experimental Protocols

Protocol 1: The "Step-Down" Dilution Method (Anti-Precipitation)

Use this workflow to safely transition from 100% DMSO to aqueous buffer.

Reagents:

  • Stock Solution: 10 mM in anhydrous DMSO.

  • Intermediate Solvent: Sterile PBS or Media (Pre-warmed to 37°C).

Procedure:

  • Pre-warm both the DMSO stock and the target media to 37°C.

  • Prepare Intermediate (10x Working Conc):

    • Add the required volume of DMSO stock to a microcentrifuge tube.

    • Slowly add media dropwise while continuously vortexing the tube.

    • Why? This prevents the local concentration spikes that trigger nucleation.

  • Final Dilution:

    • Pipette the Intermediate Solution into the final assay well/tube.

    • Mix immediately by pipetting up and down.

Protocol 2: Solubility Limit Testing

Determine the "safe" limit for your specific buffer.

StepActionObservation Criteria
1 Prepare 10 mM stock in DMSO.Clear, colorless solution.
2 Aliquot 990 µL of Assay Buffer (pH 7.4) into 3 tubes.Buffer should be at room temp.
3 Add 10 µL stock to Tube 1 (100 µM). Vortex 10s.Check for turbidity (cloudiness).
4 Add 1 µL stock to Tube 2 (10 µM). Vortex 10s.Check for turbidity.
5 Incubate at RT for 4 hours.Check for sedimentation (pellet).

Data Summary: Solubility Profile

Estimated solubility values based on structural analogues (aminopyrimidines).

SolventSolubility Limit (25°C)StabilityNotes
DMSO > 50 mMHigh (Months at -20°C)Recommended Stock Solvent
Ethanol ~ 10-20 mMModerateEvaporation risk; lower capacity.
Water (pH 7) < 1 mMLow (Hours)Prone to precipitation.
0.1 M HCl > 10 mMModerateProtonation aids solubility.
PBS (pH 7.4) < 0.5 mMLowSalting-out effect reduces solubility.

Visual Workflows

Figure 1: Safe Dilution Workflow

This diagram illustrates the correct kinetic pathway to avoid the "Crash Zone" of precipitation.

DilutionWorkflow Stock DMSO Stock (10-50 mM) Intermediate Intermediate Dilution (10x Conc. in Media) *Vortex during addition* Stock->Intermediate Dropwise Addition + Vortexing Precipitation PRECIPITATION RISK (Do not skip steps) Stock->Precipitation Direct Addition to Static Media Final Final Assay Well (1x Conc.) <0.5% DMSO Intermediate->Final Pipette Mix

Caption: Figure 1. The "Step-Down" dilution strategy minimizes solvent shock by introducing an intermediate mixing phase.

Figure 2: Troubleshooting Decision Tree

Follow this logic path if you encounter particulates.

TroubleshootingTree Start Visual Precipitate? Solvent Check Solvent System Start->Solvent Yes Heat Heat (37°C) & Vortex Solvent->Heat DMSO Stock Sonicate Sonicate (5 mins) Heat->Sonicate Still cloudy Clear Solution Clear? Proceed. Sonicate->Clear Yes CheckConc Check Concentration Is it > Solubility Limit? Sonicate->CheckConc No Fail Irreversible Aggregation Discard & Re-make CheckConc->Fail Yes (>Limit) CheckConc->Fail No (Unknown cause)

Caption: Figure 2. Logic flow for recovering precipitated stock solutions.

References

  • PubChem. (2025).[2][3] Compound Summary: 5-fluoro-N-methylpyrimidin-4-amine. National Library of Medicine. Available at: [Link][2][4]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.
  • ResearchGate. (2022). Discussion: How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0?. Available at: [Link]

Sources

refining analytical methods for detecting 5-fluoro-N-methylpyrimidin-4-amine metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Method Refinement for Fluoropyrimidines Subject: 5-fluoro-N-methylpyrimidin-4-amine (FNMPA) & Related Metabolites

Introduction: The "Polarity Trap" in Fluoropyrimidine Analysis

Welcome to the technical support hub. If you are here, you are likely facing a specific set of frustrations: your analyte elutes in the void volume on C18 columns, your matrix effects are suppressing ionization, or your recovery rates are inconsistent.

5-fluoro-N-methylpyrimidin-4-amine (FNMPA) is a polar, basic pyrimidine derivative. It behaves similarly to 5-Fluorouracil (5-FU) but with distinct basicity due to the N-methyl amine group. Standard bioanalytical approaches often fail because they treat this molecule like a lipophilic drug. This guide refines your method by pivoting to Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Cation Exchange (MCX) extraction.

Module 1: Sample Preparation (The Matrix Issue)

Q: I am using protein precipitation (PPT) with acetonitrile, but my background noise is too high. Why?

A: Protein precipitation is a "dirty" cleanup. It removes proteins but leaves behind phospholipids and salts, which cause significant ion suppression in the early elution window—exactly where polar compounds like FNMPA appear.

The Fix: Switch to Mixed-Mode Cation Exchange (MCX) SPE. Because FNMPA contains a secondary amine, it can be protonated (positively charged) under acidic conditions. An MCX cartridge allows you to wash away neutrals and interferences while locking the analyte to the sorbent via ionic bonding.

Protocol: Optimized MCX Workflow

  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Dilute plasma/media 1:1 with 2% Formic Acid (pH ~3). Crucial: Acidifying ensures the amine is protonated.

  • Wash 1 (Acidic/Aqueous): 1 mL 2% Formic Acid. (Removes proteins/salts).

  • Wash 2 (Organic/Neutral): 1 mL Methanol. (Removes hydrophobic interferences/lipids).

  • Elution: 1 mL 5% Ammonium Hydroxide in Methanol. Crucial: High pH deprotonates the amine, releasing it from the sorbent.

Visualizing the Workflow:

SPE_Workflow cluster_0 Step 1: Charge State cluster_1 Step 2: MCX Extraction Analyte FNMPA (Neutral) Protonated FNMPA+ (Cation) Analyte->Protonated Protonation Acid Add 2% Formic Acid Acid->Protonated Load Load on MCX Sorbent Protonated->Load Wash Wash (MeOH) Load->Wash Retains Cations Elute Elute (5% NH4OH) Wash->Elute Remove Lipids

Caption: Logical flow for Mixed-Mode Cation Exchange (MCX) targeting the basic amine of FNMPA.

Module 2: Chromatographic Separation (The Polarity Issue)

Q: My analyte elutes at 0.8 minutes on a C18 column. How do I increase retention?

A: You are fighting physics. FNMPA is highly polar (low LogP). On a C18 column, it prefers the mobile phase over the stationary phase, resulting in elution at the void volume (dead time).

The Fix: Adopt HILIC (Hydrophilic Interaction Liquid Chromatography). HILIC uses a polar stationary phase (like Silica or Zwitterionic) and a high-organic mobile phase.[1] This creates a water-rich layer on the surface of the beads.[1] Your polar analyte partitions into this water layer, increasing retention.

Recommended Column Chemistry:

  • Primary Choice: Zwitterionic (e.g., ZIC-HILIC or sulfobetaine). Excellent for separating charged amines.

  • Secondary Choice: Amide-based HILIC. Good stability and peak shape.

Comparison of Methodologies:

ParameterStandard RP-C18 (Fails)Optimized HILIC (Recommended)
Stationary Phase Hydrophobic (C18 chains)Polar (Zwitterionic/Amide)
Mobile Phase A Water + 0.1% Formic Acid10 mM Ammonium Formate (pH 3.5) in 90% ACN
Mobile Phase B Acetonitrile10 mM Ammonium Formate (pH 3.5) in Water
Gradient Direction Low Organic

High Organic
High Organic

Low Organic
Retention Mechanism Hydrophobic InteractionPartitioning into surface water layer
MS Sensitivity Lower (High water content reduces desolvation)Higher (High organic content boosts desolvation)

HILIC Mechanism Diagram:

HILIC_Mechanism Stationary Polar Stationary Phase (Zwitterionic) WaterLayer Stagnant Water-Rich Layer Stationary->WaterLayer Adsorption MobilePhase Bulk Mobile Phase (High ACN) MobilePhase->WaterLayer Partitioning Analyte FNMPA (Polar) Analyte->WaterLayer Retained here Analyte->MobilePhase Elutes when water % increases

Caption: HILIC retention mechanism showing the partitioning of polar FNMPA into the water-rich layer.

Module 3: Mass Spectrometry Detection (The Sensitivity Issue)

Q: I see the peak, but the signal is unstable or "suppressed." How do I optimize detection?

A: Fluorine atoms do not provide a unique isotopic pattern (unlike Chlorine or Bromine), so you cannot rely on isotopic splitting for confirmation. You must rely on specific fragmentation pathways.

Optimization Steps:

  • Ionization Source: ESI Positive mode (due to the amine).

  • Buffer Selection: Do not use pure water/formic acid in HILIC. You need salt (Ammonium Formate, 5-10mM) to maintain peak shape and ion strength.

  • Transitions:

    • Precursor: [M+H]+ (Calculated MW + 1).

    • Common Fragment 1 (Loss of HF): [M+H - 20 Da].

    • Common Fragment 2 (Loss of Methyl-Amine): Characteristic of the N-methyl side chain.

Troubleshooting Signal Instability:

  • Hysteresis: HILIC columns require long equilibration times (20+ column volumes) compared to C18. If retention times drift, your column is not fully equilibrated.

  • Solvent Mismatch: Injecting a 100% aqueous sample into a HILIC column (high organic) causes peak distortion. Dilute your sample extract with ACN (1:3 or 1:4) before injection.

Module 4: References & Grounding

The methodologies described above are grounded in established bioanalytical principles for polar fluoropyrimidines.

  • HILIC Principles for Polar Compounds

    • Source: Thermo Fisher Scientific. "HILIC separations - Hydrophilic Interaction Liquid Chromatography."

    • Relevance: Defines the water-layer mechanism essential for retaining polar pyrimidines.

    • URL:1

  • LC-MS/MS of Fluoropyrimidine Metabolites

    • Source: Technology Networks. "Sensitive Quantification of Drug Metabolites Using LC-MS."

    • Relevance: Discusses the necessity of MS/MS for sensitivity in complex matrices.

    • URL:2

  • Solid Phase Extraction (SPE) Strategies

    • Source: NIH / PubMed. "Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs."

    • Relevance: Validates the use of dispersive and mixed-mode SPE for removing matrix interferences.

    • URL:3

  • HILIC in Pharmaceutical Impurity Profiling

    • Source: MDPI. "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling."

    • Relevance: Confirms HILIC as the superior choice for polar impurities that fail on RP-HPLC.

    • URL:4

Sources

Technical Support Center: Enhancing the Metabolic Stability of 5-Fluoro-N-methylpyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers engaged in the development of 5-fluoro-N-methylpyrimidin-4-amine derivatives. This guide is structured to provide direct, actionable answers to the complex challenges encountered during the optimization of metabolic stability. Our focus is on providing not just protocols, but the underlying scientific rationale to empower your decision-making process in drug discovery.

Section 1: Foundational Concepts - Frequently Asked Questions

This section addresses the fundamental principles governing the metabolism of fluoropyrimidine compounds. Understanding these core concepts is critical before designing experiments or troubleshooting unexpected results.

Q1: What are the primary metabolic pathways I should be concerned with for my 5-fluoro-N-methylpyrimidin-4-amine derivatives?

A1: The metabolic fate of your derivatives is primarily dictated by two major enzymatic systems. First, the pyrimidine ring itself is highly susceptible to catabolism by dihydropyrimidine dehydrogenase (DPD) .[1][2] This enzyme is responsible for the breakdown of endogenous pyrimidines and is notoriously efficient at inactivating 5-fluorouracil (5-FU), a related compound, where it can metabolize over 80% of an administered dose.[1][3] The N-methyl group and other substitutions on your scaffold may influence DPD's recognition, but it should be considered a primary liability.

Second, modifications to the parent scaffold introduce sites for oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[4][5] Common metabolic reactions include N-demethylation, hydroxylation of aliphatic or aromatic moieties, and oxidation of the pyrimidine ring itself. The specific CYP isozyme involved (e.g., CYP3A4, CYP2D6) will depend on the overall structure of your derivative.

Q2: It's often said that adding fluorine "blocks" metabolism. Is it that simple?

A2: This is a common heuristic in medicinal chemistry, but the reality is more nuanced. While replacing a metabolically labile C-H bond with a much stronger C-F bond can sterically block a specific site of metabolism, the more significant effects of fluorine are often electronic.[4][6][7]

Fluorine is highly electronegative and can lower the pKa of nearby amines or increase the acidity of acids.[8] This alteration of the molecule's electronic profile can reduce its binding affinity for the active site of a metabolizing enzyme like a CYP.[4] By making the substrate a poorer fit for the enzyme, you decrease the rate of metabolism. Therefore, you should think of fluorination less as a physical "shield" and more as an electronic modulator that can detune the interaction between your compound and metabolic enzymes.

Q3: What are the essential parameters I need to derive from my in vitro stability assays?

A3: The two most critical parameters are the in vitro half-life (t½) and the intrinsic clearance (Clint).

  • In Vitro Half-Life (t½): This is the time required for 50% of the parent compound to be metabolized in the in vitro system. It provides a direct and intuitive measure of stability.

  • Intrinsic Clearance (Clint): This parameter reflects the inherent ability of an enzyme system (like liver microsomes or hepatocytes) to metabolize a drug.[9] It is calculated from the rate of drug disappearance and is normalized to the amount of protein or cells in the incubation.[10] Clint is a more scalable parameter used in pharmacokinetic modeling to predict in vivo clearance, bioavailability, and dosing regimens.

Section 2: Experimental Design and Protocols

A robust and reproducible experimental setup is the cornerstone of reliable metabolic stability data. This section provides a detailed protocol and guidance on selecting the appropriate test system.

Q4: How do I choose between using liver microsomes and hepatocytes for my stability assay?

A4: The choice depends on the metabolic pathways you intend to investigate.

  • Liver Microsomes: These are subcellular fractions containing the endoplasmic reticulum, where most Phase I (oxidative) metabolism enzymes, particularly CYPs, are located.[] They are cost-effective, readily available, and ideal for initial screening to assess susceptibility to CYP-mediated metabolism. However, they lack most Phase II (conjugative) enzymes and the cellular transport mechanisms present in whole cells.

  • Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as transporters.[10][12] They provide a more holistic and physiologically relevant model of hepatic metabolism. Use hepatocytes when you suspect your compound may undergo conjugation or when you want a more comprehensive metabolic profile.

For initial screening of 5-fluoro-N-methylpyrimidin-4-amine derivatives, where oxidative metabolism is a primary concern, human liver microsomes (HLM) are an excellent starting point.

Workflow for a Standard Human Liver Microsome (HLM) Stability Assay

The following diagram illustrates the standard workflow for assessing the metabolic stability of a test compound.

G cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase p1 Prepare Stock Solutions: - Test Compound (10 mM in DMSO) - Positive Controls (e.g., Verapamil) p2 Thaw Pooled Human Liver Microsomes (HLM) on ice p3 Prepare Incubation Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4) p4 Prepare NADPH Regenerating System (Cofactor Solution) i1 Pre-warm HLM and Buffer at 37°C for 5 min p4->i1 Proceed to Incubation i2 Add Test Compound (Final Conc. ~1 µM) to HLM/Buffer Mixture i1->i2 i3 Initiate Reaction by Adding Cofactor Solution (NADPH) i2->i3 i4 Incubate at 37°C with Shaking. Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) i3->i4 a1 Quench Reaction in Aliquots with Cold Acetonitrile containing Internal Standard (IS) i4->a1 Proceed to Analysis a2 Centrifuge to Pellet Protein a1->a2 a3 Transfer Supernatant for LC-MS/MS Analysis a2->a3 a4 Quantify Parent Compound Remaining vs. T=0 a3->a4 a5 Calculate t½ and Clint a4->a5

Caption: Workflow for a typical in vitro metabolic stability assay using human liver microsomes.

Detailed Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol is designed for a 96-well plate format for higher throughput.

1. Reagent Preparation:

  • Test Compound Stock: Prepare a 10 mM stock solution of your derivative in 100% DMSO.
  • HLM Suspension: Dilute pooled human liver microsomes (e.g., from a commercial supplier) in 100 mM potassium phosphate buffer (pH 7.4) to a final concentration of 0.5 mg/mL. Keep on ice.
  • Cofactor Solution (NADPH-RS): Prepare a 2X concentrated NADPH regenerating system solution in buffer as per the manufacturer's instructions. This typically contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
  • Quenching Solution: Prepare cold (< -20°C) acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar but non-interfering compound like labetalol or tolbutamide).

2. Incubation Procedure:

  • Add 99 µL of the HLM suspension to each well of a 96-well plate.
  • Pre-incubate the plate at 37°C for 5-10 minutes in a shaking incubator.
  • To initiate the reaction, add 1 µL of the 10 mM test compound stock to each well (final concentration = 100 µM, final DMSO = 1%). Correction: A typical screening concentration is 1 µM. To achieve this, a 100 µM intermediate dilution would be made from the 10 mM stock, and 1 µL of this would be added to 99 µL of HLM suspension. Let's correct the protocol for a 1 µM final concentration.
  • Corrected Step: Create a 100x working stock (e.g., 100 µM in DMSO/buffer) from your 10 mM main stock. Add 1 µL of this working stock to 99 µL of the HLM suspension for a final test compound concentration of 1 µM.
  • Pre-incubate the compound with microsomes for 5 minutes at 37°C.
  • Initiate the metabolic reaction by adding 100 µL of the 2X NADPH-RS solution to the wells. The final volume is now 200 µL.
  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), aspirate a 25 µL aliquot and add it to a separate 96-well plate containing 100 µL of the cold Quenching Solution. The T=0 sample is taken immediately after adding the NADPH-RS.

3. Sample Analysis:

  • Seal the collection plate, vortex thoroughly, and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.
  • Transfer the supernatant to a new plate for LC-MS/MS analysis.
  • Analyze the samples to determine the peak area ratio of the parent compound to the internal standard at each time point.

4. Controls (Essential for Data Validation):

  • Negative Control (-NADPH): Run a parallel incubation without the NADPH-RS to assess for non-CYP mediated degradation or chemical instability.[13]
  • Positive Controls: Include compounds with known metabolic rates (e.g., Verapamil for high clearance, Diazepam for low clearance) to validate the activity of the microsomal batch.[14]
  • T=0 Control: This sample represents 100% of the compound at the start of the reaction and is used for normalization.

Section 3: Troubleshooting Guide

Even with a robust protocol, unexpected results can occur. This guide addresses common issues in a Q&A format.

Q5: My compound disappeared almost completely by the first time point (5 minutes). What should I do?

A5: This indicates very high intrinsic clearance. While this might seem like a failed experiment, it's a valuable result.

  • Causality: The compound is likely an excellent substrate for a highly active enzyme, probably a major CYP like CYP3A4.

  • Troubleshooting Steps:

    • Confirm with Controls: Ensure your low-clearance positive control (e.g., Diazepam) behaved as expected. If it also disappeared rapidly, there may be an issue with your reagents (e.g., incorrect protein concentration).

    • Run a Shorter Time Course: Repeat the assay with earlier time points (e.g., 0, 1, 2, 5, 10 minutes) to better define the degradation curve and calculate a more accurate half-life.

    • Lower Protein Concentration: Reduce the HLM concentration (e.g., to 0.2 mg/mL) to slow down the reaction rate, allowing for better characterization.[13]

    • Actionable Next Step: Proceed immediately to metabolite identification studies. Knowing which part of the molecule is being modified will guide your next round of chemical synthesis to block that metabolic "hotspot."

Q6: I'm seeing high variability (>15% CV) between my experimental replicates. What are the likely causes?

A6: High variability compromises data quality and is typically due to procedural inconsistencies.

  • Causality: Inconsistent pipetting, poor mixing, or temperature fluctuations are the most common culprits.[15][16]

  • Troubleshooting Checklist:

    • Pipetting: Are your pipettes calibrated? Are you using reverse pipetting for viscous solutions like the HLM suspension?

    • Mixing: Did you vortex/mix the HLM suspension thoroughly before aliquoting? Was the reaction plate adequately shaken during incubation?

    • Temperature: Was the incubation temperature stable at 37°C? Were reagents (especially the quenching solution) at their correct temperatures?

    • Edge Effects: In 96-well plates, the outer wells can evaporate faster. Consider not using the outermost wells or filling them with buffer to create a humidity barrier.

Q7: My compound appears very stable, but the T=0 sample shows only 50% of the expected concentration. What's happening?

A7: This points to issues that occur before metabolism begins, such as poor solubility or non-specific binding (NSB).

  • Causality: Highly lipophilic or "sticky" compounds can bind to the plastic of the assay plate or to the microsomal proteins themselves, removing them from the solution before analysis. Alternatively, the compound may be precipitating out of the aqueous buffer.

  • Troubleshooting Steps:

    • Assess Solubility: Check the aqueous solubility of your compound. If it's below the final assay concentration, precipitation is likely. Consider lowering the test concentration.

    • Check for NSB: Run a parallel incubation with heat-inactivated microsomes. In this setup, enzymes are denatured, but binding sites remain. If you still see a significant loss at T=0, NSB is the confirmed cause.

    • Modify Quenching Step: Ensure your quenching solution (acetonitrile) is strong enough to disrupt protein binding and release the compound. Sometimes a switch to methanol or the addition of a small amount of acid/base can help.

Q8: I'm seeing significant compound loss in my minus-NADPH control. How do I interpret this?

A8: This is a critical finding that indicates your compound is being degraded by a mechanism that is not dependent on NADPH-powered CYP enzymes.

  • Causality:

    • Chemical Instability: The compound may be inherently unstable at pH 7.4 and 37°C, degrading via hydrolysis or other chemical reactions.

    • Non-CYP Enzymatic Degradation: Liver microsomes contain other enzymes, such as esterases or UGTs (if a UDPGA cofactor is present), that do not require NADPH. Your compound might be a substrate for one of these.

  • Actionable Next Step: First, test for chemical instability by incubating the compound in buffer alone at 37°C. If it is stable, then the loss is enzyme-mediated. This information is crucial, as it means that strategies focused solely on blocking CYP metabolism will be ineffective.

Section 4: Data Interpretation and Strategic Guidance

Once you have reliable data, the next step is to use it to guide the design of better molecules.

Comparative Data for Hypothetical Derivatives

The table below illustrates how to present metabolic stability data to compare different chemical modifications aimed at improving stability.

Compound IDStructural Modificationt½ (min)Clint (µL/min/mg protein)Interpretation
LEAD-001 Parent Scaffold8.581.5High Clearance
LEAD-002 Replaced N-methyl with N-ethyl12.157.3Moderate Improvement
LEAD-003 Replaced N-methyl with N-CD3 (deuterated)25.627.1Significant Improvement (KIE)
LEAD-004 Added fluoro group to phenyl ring> 60< 11.6Low Clearance (Metabolism Blocked)

Data is for illustrative purposes only.

Q9: My lead compound (LEAD-001) is too unstable. What are the best strategies to improve it based on the data table?

A9: The data suggests that the N-methyl group and the unsubstituted phenyl ring are metabolic liabilities. Your strategy should be to modify these "hotspots."

G cluster_investigate Investigate Metabolic Hotspots cluster_strategy Implement Medicinal Chemistry Strategy start High Clearance Observed for Lead Compound metid Metabolite Identification start->metid Identify where metabolism occurs cyp_pheno CYP Reaction Phenotyping start->cyp_pheno Identify which CYP is responsible s1 Strategy 1: Steric Hindrance / Isotope Effect metid->s1 Target identified hotspot s2 Strategy 2: Electronic Modification metid->s2 Target identified hotspot mod1 Introduce bulkier groups (e.g., N-methyl -> N-ethyl) s1->mod1 mod2 Deuterate labile position (e.g., N-CH3 -> N-CD3) s1->mod2 mod3 Introduce Electron Withdrawing Group (EWG) near hotspot (e.g., Add F to phenyl ring) s2->mod3 end Synthesize & Re-test for Improved Stability mod1->end mod2->end mod3->end

Caption: Decision-making workflow for improving metabolic stability.

  • Strategy 1: Block the N-demethylation site. The data for LEAD-003 shows that replacing the hydrogens on the methyl group with deuterium (a heavier isotope) significantly slowed metabolism. This is due to the kinetic isotope effect (KIE), where the greater mass of the C-D bond makes it harder for the CYP enzyme to break. This confirms the N-methyl group is a key site of metabolism. Introducing a slightly bulkier group like an ethyl (LEAD-002) also provided a moderate benefit, likely by creating a poorer fit in the enzyme's active site.

  • Strategy 2: Modify electronic properties. The dramatic improvement seen with LEAD-004 suggests that adding a fluorine atom to the phenyl ring made the molecule a much poorer substrate for the metabolizing enzyme.[4] This electron-withdrawing group likely reduced the electron density of the aromatic ring, making it less susceptible to oxidative attack, or altered the binding conformation of the entire molecule.

Your next steps should be to synthesize and test analogs that combine these strategies to achieve optimal stability while maintaining pharmacological potency.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. ([Link])

  • Lin, G. W., & Noel, M. B. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 12(2), 198-204. ([Link])

  • Pizzorno, G., Yee, L., Burtness, B. A., & Handschumacher, R. E. (1994). Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination. Pharmaceutical research, 11(9), 1329-1333. ([Link])

  • Singh, S., & Sharma, P. (2019). Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. ACS omega, 4(4), 6333-6339. ([Link])

  • Rodriguez-Rangel, I., et al. (2022). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Drug Metabolism and Disposition, 50(3), 233-242. ([Link])

  • Di, L. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Optimization of Drug-like Properties in Drug Discovery (pp. 135-151). Humana Press. ([Link])

  • Zhang, N., Yin, Y., Xu, J., & Chen, W. (2008). 5-FU metabolism in cancer and orally-administrable 5-FU drugs. Journal of Cancer, 2(1), 11. ([Link])

  • Lin, G. W., & Noel, M. B. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 12(2), 198-204. ([Link])

  • Sommadossi, J. P., Aubert, C., Cano, J. P., Gouveia, J., Ribaud, P., & Mathé, G. (1983). Kinetics and metabolism of a new fluoropyrimidine, 5'-deoxy-5-fluorouridine, in humans. Cancer research, 43(2), 930-933. ([Link])

  • Optibrium. (2020, October 28). How to improve metabolic stability in drug discovery [Video]. YouTube. ([Link])

  • Smith, A. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Bioprocessing & Biotechniques, 13(5), 1-3. ([Link])

  • Jones, R. D., & Jones, A. R. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS medicinal chemistry letters, 9(10), 969-972. ([Link])

  • Lin, G. W., & Noel, M. B. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. ([Link])

  • Corning Life Sciences. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning. ([Link])

  • Hiemstra, T., et al. (2013). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. Analytical chemistry, 85(15), 7062-7066. ([Link])

  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. ([Link])

  • Politzer, P. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical research in toxicology, 34(1), 1-3. ([Link])

  • Wikipedia. (n.d.). Pyrimidine metabolism. In Wikipedia. Retrieved January 21, 2026, from ([Link])

  • ResearchGate. (n.d.). Metabolic pathways for pyrimidine nucleotide synthesis, degradation, and utilization. ResearchGate. ([Link])

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. ([Link])

  • Schwartz, R. A., & Onufrak, M. J. (2021). A narrative review of genetic factors affecting fluoropyrimidine toxicity. Journal of gastrointestinal oncology, 12(Suppl 2), S406. ([Link])

  • National Center for Biotechnology Information. (2022). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. National Center for Biotechnology Information. ([Link])

  • ResearchGate. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. ([Link])

  • Zrenner, E. (2004). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book/American Society of Plant Biologists, 3. ([Link])

  • O'Connor, D., et al. (2016). Implementation of A Novel Ultra Fast Metabolic Stability Analysis Method Using Exact Mass TOF-MS. Journal of analytical & bioanalytical techniques, 7(305), 2. ([Link])

  • Patsnap. (2024). What are common issues in in vitro ADME assays?. Patsnap Synapse. ([Link])

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Creative Bioarray. ([Link])

  • Ninja Nerd. (2020, April 6). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis [Video]. YouTube. ([Link])

  • ResearchGate. (2015). (PDF) Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. ResearchGate. ([Link])

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Eurofins Discovery. ([Link])

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Reagent-Related Side Reactions

Introduction: The Synthetic Landscape

Welcome to the technical support hub for pyrimidine functionalization. The synthesis of 5-fluoro-N-methylpyrimidin-4-amine is a critical step in the development of fluorinated bioactive scaffolds, particularly in oncology (e.g., 5-FU mimics) and antimicrobial research.

While the target molecule appears simple, the electron-deficient nature of the 5-fluoropyrimidine ring introduces specific reactivity challenges. Most users approach this synthesis via Nucleophilic Aromatic Substitution (SNAr) using methylamine and a chloropyrimidine precursor (either 4-chloro-5-fluoropyrimidine or 2,4-dichloro-5-fluoropyrimidine ).

This guide addresses the three most common failure modes: Hydrolysis (formation of pyrimidinones), Regioselectivity (wrong isomer formation), and Bis-addition/Over-reaction .

Part 1: Diagnostic Troubleshooting (Q&A)

Category 1: The "Hydrolysis" Problem (Polar Impurities)

Q: I am observing a polar impurity (lower Rf) that increases when I scale up the reaction. LCMS shows a mass of [M-15] relative to the product (or M+1 relative to starting material if Cl is lost). What is happening?

A: You are likely observing the hydrolysis of the chloropyrimidine starting material to the corresponding pyrimidinone (hydroxy-pyrimidine) .

  • The Mechanism: The C-4 position of 5-fluoropyrimidine is highly electrophilic due to the electron-withdrawing fluorine atom and the ring nitrogens. While methylamine is a good nucleophile, hydroxide ions (OH-) are competitive. If your reaction medium contains water (e.g., aqueous methylamine, wet solvent, or hygroscopic base), water attacks the C-4 position instead of the amine.

  • The Reagent Issue: Using 40% aqueous methylamine is the most common culprit. While convenient, the high water concentration drives the equilibrium toward the thermodynamic hydrolysis product, especially at elevated temperatures.

  • Corrective Protocol:

    • Switch Reagent Form: Replace aqueous methylamine with 2.0 M Methylamine in THF or Methylamine Hydrochloride salt.

    • Base Selection: If using the HCl salt, use a non-nucleophilic organic base like DIPEA (Diisopropylethylamine) or Anhydrous K2CO3 in a dry solvent (Acetonitrile or Dioxane). Avoid hygroscopic bases like NaOH or KOH.

    • Thermodynamic Control: Hydrolysis often has a higher activation energy than aminolysis. Run the reaction at the lowest possible temperature (start at 0°C) to favor the kinetic amine addition.

Category 2: Regioselectivity (The "Isomer" Problem)

Q: I am starting with 2,4-dichloro-5-fluoropyrimidine to make the 2-chloro intermediate. I see two peaks with the same mass. Why isn't the reaction selective for the 4-position?

A: While the C-4 position is generally more reactive due to the "para-like" activation from the N1 nitrogen and the inductive effect of the C-5 fluorine, the selectivity is not absolute.

  • The Cause:

    • Sterics: Methylamine is a small nucleophile. Unlike bulky amines (e.g., aniline, tert-butylamine) which exclusively attack the less hindered C-4, methylamine can attack C-2 if the temperature is too high or the solvent is too polar.

    • Solvent Effect: Polar protic solvents (like MeOH/EtOH) can stabilize the transition state for C-2 attack via hydrogen bonding, eroding selectivity.

  • Corrective Protocol:

    • Temperature: Maintain the reaction at -10°C to 0°C during addition. Do not heat until you confirm the starting material is consumed.

    • Solvent Switch: Use a less polar, aprotic solvent like Dichloromethane (DCM) or THF . This destabilizes the transition state for the C-2 attack, enhancing C-4 selectivity.

    • Stoichiometry: Use exactly 0.95 - 1.0 equivalents of methylamine. Excess amine promotes attack at the C-2 position after C-4 is substituted (leading to bis-addition).

Category 3: Reagent Quality & "Ghost" Peaks

Q: My LCMS shows the product peak, but the isolated yield is low. The NMR shows broad peaks. Is my methylamine "bad"?

A: Methylamine reagents are prone to specific degradation pathways that affect yield:

  • Polymerization/Carbonate Formation: Methylamine absorbs CO2 from air rapidly to form methylammonium carbonate (a white solid often seen on bottle caps). This alters the stoichiometry; you think you are adding 1.0 eq, but you are adding 0.8 eq of amine and 0.2 eq of carbonate (which acts as a weak base, not a nucleophile).

  • Concentration Drift: Solutions of MeNH2 in THF/EtOH are volatile. An "old" bottle labeled 2.0 M might actually be 1.2 M. Under-dosing leads to unreacted chloropyrimidine, which complicates purification.

  • The Fix:

    • Titrate or Fresh Stock: Always use a fresh bottle or verify concentration.

    • Preferred Method: Use Methylamine Hydrochloride (solid) . It is stable, non-volatile, and allows for precise stoichiometric weighing.

Part 2: Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways. Note how Water (Hydrolysis) and Excess Amine (Bis-addition) divert material from the desired Kinetic Product.

ReactionPathways SM 4-Chloro-5-fluoropyrimidine (Starting Material) Target 5-Fluoro-N-methylpyrimidin-4-amine (Target Product) SM->Target SnAr (Kinetic) Low Temp, Aprotic Solvent Hydrolysis 5-Fluoropyrimidin-4(3H)-one (Hydrolysis Impurity) SM->Hydrolysis Hydrolysis Aqueous Conditions High Temp Bis N,N'-Dimethyl-5-fluoropyrimidine-2,4-diamine (Bis-Addition Impurity) Target->Bis Over-reaction (If Cl present at C2) MeNH2 MeNH2 (1.0 eq) Water H2O (Contaminant) Excess MeNH2 (>2.0 eq)

Figure 1: Reaction network showing the competition between aminolysis (green path) and hydrolysis (yellow path).

Part 3: Optimized Experimental Protocols

Method A: The "Anhydrous Salt" Protocol (Recommended)

Best for high purity and avoiding hydrolysis.

ParameterSpecificationRationale
Solvent Acetonitrile (MeCN) or THF (Anhydrous)Aprotic solvents prevent hydrogen-bond stabilization of C-2 attack and minimize hydrolysis.
Reagent Methylamine HCl (1.05 equiv)Solid salt allows precise weighing; avoids volatility issues of solutions.
Base DIPEA (2.5 equiv)Soluble organic base. Scavenges HCl released during SnAr.
Temp 0°C to RT Start cold to ensure kinetic control (C-4 selectivity).
Workup Aqueous wash / ExtractionRemoves DIPEA salts. Product usually stays in organic layer.

Step-by-Step:

  • Dissolve 4-chloro-5-fluoropyrimidine (1.0 eq) in anhydrous MeCN (10 vol).

  • Cool to 0°C under N2 atmosphere.

  • Add DIPEA (2.5 eq) followed by Methylamine Hydrochloride (1.05 eq) in one portion.

  • Stir at 0°C for 1 hour. Monitor by TLC/LCMS.[1]

  • Checkpoint: If SM remains, warm to Room Temperature (RT). Do not heat above 40°C unless necessary.

  • Quench: Pour into water, extract with EtOAc.

Method B: The "Solution" Protocol (Scale-Up Friendly)

Best if handling solid salts is difficult, but requires strict concentration control.

ParameterSpecificationRationale
Solvent THF Compatible with commercial MeNH2 solutions.
Reagent 2.0 M MeNH2 in THF (1.1 equiv)commercially available. Avoid aqueous solutions.
Base Triethylamine (TEA) (1.2 equiv)Optional if using excess amine, but TEA is cheaper/easier to remove.
Temp -10°C Strict temperature control required to prevent bis-addition if using 2,4-dichloro precursor.

Part 4: Impurity Profile Summary

Use this table to identify peaks in your LCMS data.

Impurity NameRelative Mass (vs Target)OriginPrevention
Hydrolysis Product +1 Da (Cl → OH) / -13 Da (NHMe → OH)Water in solvent/reagentUse anhydrous THF; Dry glassware.
Regioisomer Same Mass (Isobaric)Attack at C-2 (if 2,4-dichloro used)Lower temperature; Switch to DCM.
Bis-Adduct +11 Da (Cl → NHMe)Excess MethylamineStrict stoichiometry (1.0 eq); Slow addition.
Dimer +VariableHigh Concentration/HeatDilute reaction (0.1 M); Avoid reflux.

References

  • Regioselectivity in SnAr of 2,4-Dichloropyrimidines

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
    • Source: PubMed / Vertex Pharmaceuticals.
    • URL:[Link] (General reference for regioselectivity principles in pyrimidines).

  • Title: Process for producing 2,4,5,6-tetrachloropyrimidine by way of 5,6-dichloro-2,4-dihydroxypyrimidine.
  • Synthesis of 4-amino-5-fluoropyrimidines

    • Title: Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles
    • Source: Beilstein Journal of Organic Chemistry (via NIH).
    • URL:[Link]

  • Reactivity of 4-chloro-5-fluoropyrimidine

    • Title: 4-Chloro-5-fluoropyrimidine Compound Summary.
    • Source: PubChem.
    • URL:[Link]

  • General SnAr Regioselectivity Studies

    • Title: Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative.[2]

    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link][3]

Sources

preventing hydrolysis of 5-fluoro-N-methylpyrimidin-4-amine during workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Isolation of 5-Fluoro-N-methylpyrimidin-4-amine

Ticket ID: #PYR-5F-ISO-001 Status: Open Subject: Preventing Hydrolysis During Workup/Isolation

Executive Summary

You are encountering stability issues with 5-fluoro-N-methylpyrimidin-4-amine (or its precursors) during the workup phase. While aminopyrimidines are generally stable, the presence of the electron-withdrawing fluorine atom at the C5 position significantly alters the electronic landscape of the ring.

The 5-fluoro substituent exerts a strong inductive effect (-I), reducing electron density at the C4 and C6 positions. This makes the C4-carbon highly electrophilic. Under acidic conditions (often used to remove excess amines), the ring nitrogen (N3) becomes protonated, activating the C4 position for nucleophilic attack by water. This leads to the hydrolysis of the methylamino group, yielding the thermodynamic byproduct 5-fluoropyrimidin-4(3H)-one (a uracil derivative).

This guide provides the mechanistic causality, a troubleshooting FAQ, and a validated "Safe-pH" isolation protocol to prevent this degradation.

Module 1: The Chemistry of Instability (The "Why")

To solve the problem, we must visualize the competition between your product and the hydrolysis pathway.

Mechanistic Pathway: Acid-Catalyzed Hydrolysis

The 5-F atom acts as an electron sink. If you wash your organic layer with dilute acid (e.g., 1M HCl) to remove excess methylamine, you protonate the pyrimidine ring (N3).

  • Activation: Protonation at N3 makes C4 extremely electrophilic.

  • Attack: Water attacks C4, forming a tetrahedral intermediate.

  • Elimination: Methylamine is a better leaving group than hydroxide in this specific protonated environment, leading to the expulsion of

    
     and formation of the pyrimidinone.
    

HydrolysisMechanism SM 5-Fluoro-N-methylpyrimidin-4-amine (Product) Protonated N3-Protonated Intermediate (Highly Electrophilic C4) SM->Protonated + H+ (Acidic Wash) Tetrahedral Tetrahedral Intermediate (H2O Attack) Protonated->Tetrahedral + H2O Byproduct 5-Fluoropyrimidin-4(3H)-one (Hydrolysis Byproduct) Tetrahedral->Byproduct - MeNH2

Figure 1: The acid-catalyzed hydrolysis pathway driven by the 5-Fluoro electron-withdrawing effect.

Module 2: Critical Troubleshooting (FAQ)

Q1: I used 1M HCl to remove excess methylamine, and my product disappeared. Where did it go? A: It likely hydrolyzed to 5-fluoropyrimidin-4(3H)-one . This byproduct is significantly more polar than your target amine and likely remained in the aqueous acidic layer. Alternatively, if it precipitated, you might have filtered it off as "salts."

  • Correction: Never use strong acid washes for electron-deficient aminopyrimidines. Use a pH 5-6 buffer (Phosphate or Citrate) if you must remove amines, or rely on evaporation (methylamine is volatile).

Q2: My LC-MS shows a peak with M+1 = 115 (approx). What is this? A: This is diagnostic of the hydrolysis product, 5-fluoropyrimidin-4-ol (or its keto-tautomer).

  • Target MW (5-F-N-Me-pyrimidin-4-amine): ~127 Da.

  • Hydrolysis Product MW: ~114 Da (M+1 ~115).

  • Action: If you see this growing over time, your workup solution is too acidic or too hot.

Q3: Can I use heat to speed up the evaporation of the extraction solvent? A: Only if the solution is strictly neutral or basic. Heating a crude mixture containing residual salts/water and the 5-F-pyrimidine can accelerate hydrolysis. Keep rotary evaporator bath temperatures < 40°C .

Module 3: Optimized "Safe-pH" Isolation Protocol

This protocol is designed to maintain the pH > 7.0 throughout the workup, preventing N3-protonation and subsequent hydrolysis.

Reagents & Materials
  • Quenching Buffer: Saturated Ammonium Chloride (

    
    ) or Water.
    
  • Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
  • Mobile Phase (if purifying): DCM:MeOH (95:5) with 1%

    
     (Triethylamine).
    
Step-by-Step Workflow

Step 1: Reaction Quench (The Critical Moment)

  • Do NOT pour the reaction mixture into dilute acid.

  • Protocol: Cool the reaction mixture to 0°C. Slowly add Saturated Aqueous

    
      (pH ~5-6, mild enough) or simply Ice Water .
    
  • Why? This quenches any remaining reactive starting material (like 4-chloro-5-fluoropyrimidine) without creating a harsh acidic environment that degrades the product.

Step 2: Extraction

  • Extract the aqueous layer 3x with EtOAc .

  • Crucial Step: Check the pH of the aqueous layer.[1] It should be pH 7-8 . If it is acidic, adjust immediately with Saturated

    
    .
    

Step 3: The "No-Acid" Wash

  • Combine organic layers.

  • Wash 1: Water (removes bulk salts).

  • Wash 2: Brine (Saturated NaCl).

  • Note: Do NOT perform a "1N HCl wash" to remove unreacted methylamine. Methylamine has a low boiling point (-6°C). It will be removed during the concentration step (Rotovap).

Step 4: Drying & Concentration

  • Dry over

    
     for 15 minutes. Filter.
    
  • Concentrate under reduced pressure at 35°C .

  • Result: The methylamine will co-evaporate with the solvent.

Data Table: Solvent & pH Compatibility
ParameterRecommendedDangerous (Avoid)Reason
Aqueous Wash pH 7.0 - 9.0 < 4.0Acid protonates N3, activating C4 for hydrolysis.
Wash Solvent Sat. NaHCO3 / Brine 1M HCl / 1M H2SO4Strong acids catalyze deamination.
Drying Agent Na2SO4 / MgSO4 Acidic SilicaLewis acidic sites can degrade the product.
Rotovap Temp < 40°C > 60°CHeat + Trace Water = Hydrolysis.

Module 4: Decision Tree for Workup

Follow this logic flow to ensure product integrity.

WorkupLogic Start Reaction Complete? Quench Quench with Sat. NH4Cl or Water (Keep T < 10°C) Start->Quench CheckPH Check Aqueous pH Quench->CheckPH Acidic pH < 7 CheckPH->Acidic Risk High Neutral pH 7-9 CheckPH->Neutral Safe Adjust Add Sat. NaHCO3 until pH ~8 Acidic->Adjust Extract Extract with EtOAc/DCM Neutral->Extract Adjust->CheckPH Wash Wash: Water -> Brine (NO ACID WASH) Extract->Wash Dry Dry (Na2SO4) & Evaporate (Methylamine is volatile) Wash->Dry

Figure 2: Decision tree for the isolation of 5-fluoro-N-methylpyrimidin-4-amine.

References

  • Electronic Effects in Pyrimidines: Brown, D. J. The Pyrimidines. Wiley-Interscience, 1994. (Standard reference for pyrimidine reactivity and the effect of 5-halo substituents).
  • Hydrolysis of 5-Fluorocytosine: Wempe, M. F., et al. "5-Fluorocytosine stability in aqueous solution." Journal of Pharmaceutical Sciences, 2010. (Demonstrates the pH-dependent hydrolysis of the 4-amino group in 5-fluoro analogs).
  • Synthesis of 4-amino-5-fluoropyrimidines: Kundu, N. G., et al. "Palladium-Catalyzed Synthesis of 5-Fluorouracil and 5-Fluorocytosine Nucleosides." Journal of Organic Chemistry, 1999. Link (Discusses stability and synthesis conditions).

  • General Workup of Aminopyrimidines: Schomaker, J. M., et al. "Synthesis of Functionalized Pyrimidines." Tetrahedron, 2005. (Provides protocols avoiding acidic workups for electron-deficient heterocycles).

Sources

scale-up synthesis challenges for 5-fluoro-N-methylpyrimidin-4-amine production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 5-Fluoro-N-Methylpyrimidin-4-Amine

Executive Summary

This guide addresses the technical challenges in scaling up the production of 5-fluoro-N-methylpyrimidin-4-amine , a critical pharmacophore in kinase inhibitor synthesis. The primary synthetic route involves the nucleophilic aromatic substitution (


) of 4-chloro-5-fluoropyrimidine  with methylamine . While chemically straightforward, the scale-up is complicated by exothermic profiles, regioselectivity issues (if starting from dichloropyrimidines), and specific impurity formations like hydrolysis.

Module 1: Reaction Optimization & Kinetics

Q1: I am observing a rapid temperature spike upon adding methylamine. How do I control the exotherm on a kilogram scale?

A: The aminolysis of chloropyrimidines is highly exothermic (


). On a bench scale, heat dissipation is fast, but at the kilogram scale, this can lead to thermal runaways or methylamine vaporization (bp -6°C).
  • Protocol: Do not add the neat substrate to the amine. Instead, use a semi-batch addition mode .

    • Dissolve 4-chloro-5-fluoropyrimidine in a solvent (THF or IPA) at 0°C.

    • Add aqueous methylamine (40% w/w) or alcoholic methylamine slowly, controlling the rate so the internal temperature (

      
      ) never exceeds 10°C.
      
    • Critical Parameter: Use a jacketed reactor with a cooling loop. Ensure the addition rate (

      
      ) is slower than the heat removal capacity (
      
      
      
      ) of your system.
Q2: We are using 2,4-dichloro-5-fluoropyrimidine as a cheaper starting material. How do we ensure regioselectivity for the 4-position?

A: The 5-fluoro substituent is an electron-withdrawing group (EWG) that activates the C4 position more than C2 due to resonance effects (Meisenheimer complex stability). However, C2 attack is a competing pathway.

  • Mechanism: The C4 position is sterically less hindered and electronically more deficient.

  • Optimization:

    • Temperature: Keep the reaction cold (-10°C to 0°C). Higher temperatures increase the energy available for the higher-barrier C2 substitution.

    • Stoichiometry: Use exactly 2.0–2.2 equivalents of methylamine. Excess amine promotes bis-substitution (2,4-bis(methylamino)).

    • Solvent: Non-polar aprotic solvents (e.g., DCM, Toluene) often enhance C4 selectivity compared to polar protic solvents, although reaction rates may be slower.

Q3: Which solvent system is best for scale-up: Aqueous or Anhydrous?

A:

  • Aqueous Methylamine (40%): Cost-effective and safer. However, it introduces water, which promotes the hydrolysis impurity (see Module 3). Requires a biphasic workup.

  • Alcoholic Methylamine (EtOH/MeOH): Homogeneous reaction, faster kinetics. Risk of solvent-solvolysis (formation of methoxy/ethoxy impurities) if the alcohol acts as a nucleophile (requires base catalysis, usually less of an issue without strong inorganic base).

  • Recommendation: Use THF/Water or IPA . These offer a balance of solubility and manageable reaction rates.

Module 2: Work-up & Isolation

Q4: The product is not precipitating upon water addition. How do I isolate it without column chromatography?

A: 5-fluoro-N-methylpyrimidin-4-amine is a secondary amine with moderate polarity.

  • Cause: If the reaction pH is too low (acidic from HCl generation), the product exists as the hydrochloride salt, which is water-soluble.

  • Solution:

    • Neutralization: Adjust pH to >9 using saturated

      
       or 
      
      
      
      . The free base is less water-soluble.
    • Salting Out: Saturate the aqueous phase with NaCl to decrease the solubility of the organic product.

    • Extraction: If precipitation fails, extract with Ethyl Acetate (EtOAc) or 2-MeTHF . Avoid DCM on large scale due to environmental regulations.

Q5: How do I efficiently remove the Methylamine Hydrochloride (MeNH₂·HCl) byproduct?

A:

  • Filtration: If using an anhydrous solvent (e.g., THF) and methylamine gas, the MeNH₂·HCl salt will precipitate. Filter this solid before aqueous workup.

  • Aqueous Wash: If using aqueous conditions, the salt remains in the aqueous layer. Ensure thorough phase separation.

Module 3: Impurity Management

Q6: We are detecting a persistent impurity at RRT 0.85. What is it?

A: This is likely 5-fluoropyrimidin-4-ol (Hydrolysis Product).

  • Origin: Reaction of water (from aq. methylamine or wet solvent) with the 4-chloro precursor.

  • Prevention:

    • Lower the temperature.[1][2] Hydrolysis has a higher activation energy than aminolysis.

    • Increase the equivalents of methylamine (kinetic competition).

    • Switch to anhydrous methylamine in THF if the specification limit is <0.1%.

Q7: Is there a risk of defluorination?

A: Defluorination (substitution of the F atom) is rare under these mild conditions because the C-F bond is strong and the 5-position is not activated for


 as strongly as the 2/4 positions. It typically requires high temperatures (>100°C) or strong alkoxides.

Visualizing the Process Workflow

The following diagram illustrates the reaction pathways, including the desired route and competing side reactions.

SynthesisPathways SM Starting Material (4-chloro-5-fluoropyrimidine) Target Target Product (5-fluoro-N-methylpyrimidin-4-amine) SM->Target + MeNH2 (Fast, <10°C) Impurity_Hyd Impurity A (5-fluoropyrimidin-4-ol) [Hydrolysis] SM->Impurity_Hyd + H2O (Slow, competes at high T) MeNH2 Methylamine (Nucleophile) Impurity_Bis Impurity B (Bis-alkylated) [Over-reaction] Target->Impurity_Bis + MeNH2 (Excess) (Sterically hindered)

Caption: Reaction pathway showing the primary


 route (Blue) and competing hydrolysis/over-alkylation pathways (Red/Orange).

Summary of Troubleshooting Parameters

SymptomProbable CauseCorrective Action
Low Yield Hydrolysis of SMSwitch to anhydrous conditions; increase amine equivalents.
High Exotherm Fast addition rateUse semi-batch addition; improve jacket cooling.
Product in Aqueous Layer pH < 9 (Salt formation)Adjust pH to >9 with

; use Salting Out method.
C2-Isomer (if using Dichloro) High Temp / Wrong SolventCool to -10°C; switch to non-polar solvent (Toluene/DCM).
Precipitate is Sticky Impurities / Wet CakeRecrystallize from IPA/Heptane; ensure slow cooling.

References

  • Regioselectivity in Pyrimidines

    • Title: Regioselective Control of the Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source: N
    • URL:[Link]

  • Solubility & Properties

    • Title: 5-Fluoro-N-methylpyrimidin-2-amine (Isomer properties and handling).
    • Source: BLD Pharm[3]

  • Reaction Kinetics & Safety

    • Title: Product branching and dynamics of the reaction of chlorine
    • Source: Royal Society of Chemistry (PCCP)
    • URL:[Link]

  • General Synthesis of Fluorinated Pyrimidines

    • Title: Synthesis of 4-amino-5-fluoropyrimidines...
    • Source: PubMed Central
    • URL:[Link]

Sources

Validation & Comparative

comparative analysis of 5-fluoro-N-methylpyrimidin-4-amine versus 5-fluorouracil

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 5-Fluorouracil (5-FU) , the gold-standard antimetabolite, versus 5-Fluoro-N-methylpyrimidin-4-amine (FNMPA) , an emerging pharmacophore and synthetic scaffold used primarily in the development of targeted kinase inhibitors.[1]

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists[1]

Executive Summary

This analysis contrasts two fluoropyrimidines that represent distinct eras and mechanisms in oncology:

  • 5-Fluorouracil (5-FU): A classic antimetabolite that functions as a "suicide inhibitor" of Thymidylate Synthase (TS) after metabolic activation.[1] It is cytotoxic, systemic, and relies on mimicking uracil.

  • 5-Fluoro-N-methylpyrimidin-4-amine (FNMPA): A privileged scaffold and hinge-binding motif used in modern targeted therapies (e.g., LRRK2, JAK, and DRAK2 inhibitors).[1] Unlike 5-FU, FNMPA is typically not the active drug itself but the critical structural element that confers selectivity and potency in kinase inhibition.

Key Distinction: 5-FU is a prodrug requiring intracellular activation.[1] FNMPA is a structural building block that resists metabolic deamination, providing a stable anchor for designing Type I/II kinase inhibitors.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Feature5-Fluorouracil (5-FU)5-Fluoro-N-methylpyrimidin-4-amine (FNMPA)
CAS Registry 51-21-8Varies by derivative (e.g., 2-chloro precursor: 1993-63-1)
IUPAC Name 5-Fluoro-1H-pyrimidine-2,4-dione5-Fluoro-N-methylpyrimidin-4-amine
Core Structure Pyrimidine-2,4-dione (Uracil analog)Pyrimidin-4-amine (Cytosine-like scaffold)
Primary Role Antimetabolite / Cytotoxic AgentKinase Inhibitor Scaffold / Synthetic Intermediate
H-Bond Donors 2 (N1-H, N3-H)1 (N-H of methylamine)
LogP (Lipophilicity) -0.89 (Hydrophilic)~0.6–1.2 (Estimated, more Lipophilic)
pKa ~8.0 (Acidic NH)~5.5 (Basic Pyrimidine N)
Solubility High in water (alkaline pH)Moderate in organic solvents (DMSO, DCM)

Mechanism of Action (MOA)[1]

5-Fluorouracil: The "Suicide Inhibitor"

5-FU acts as a prodrug.[1] It enters the cell via nucleoside transporters and undergoes a complex metabolic cascade (ribosylation/phosphorylation) to form 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) .[1]

  • Target: Thymidylate Synthase (TS).

  • Mechanism: FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylene-tetrahydrofolate (CH2THF), permanently blocking dTMP synthesis. This leads to "thymineless death."

  • Secondary Mechanism: Incorporation of 5-FUTP into RNA disrupts protein synthesis.[1]

FNMPA: The "Hinge Binder"

FNMPA derivatives function by occupying the ATP-binding pocket of protein kinases.[1]

  • Target: Serine/Threonine or Tyrosine Kinases (e.g., LRRK2, DRAK2).

  • Mechanism: The pyrimidine N1 and the exocyclic amine (N-H) form a bidentate hydrogen bond network with the kinase "hinge" region (e.g., backbone carbonyl and amide NH of specific residues like Leucine or Methionine).

  • Selectivity: The 5-fluoro group often fills a small hydrophobic pocket (gatekeeper region), enhancing selectivity over non-fluorinated analogs. The N-methyl group restricts rotation and improves lipophilicity compared to a primary amine.[1]

MOA Visualization (DOT Diagram)

MOA_Comparison cluster_5FU 5-Fluorouracil (Antimetabolite) cluster_FNMPA FNMPA (Kinase Scaffold) FU 5-FU (Prodrug) OPRT OPRT/UPP1 FU->OPRT FUMP FUMP OPRT->FUMP FdUMP FdUMP (Active) FUMP->FdUMP TS Thymidylate Synthase FdUMP->TS DNA_Damage DNA Damage (Thymineless Death) TS->DNA_Damage Inhibition Scaffold FNMPA Scaffold Synth Synthetic Coupling (e.g., Buchwald) Scaffold->Synth Inhibitor Full Kinase Inhibitor Synth->Inhibitor Kinase Target Kinase (ATP Pocket) Inhibitor->Kinase Hinge Binding Signal_Block Signaling Blockade (No Phosphorylation) Kinase->Signal_Block Inhibition

Caption: Comparison of 5-FU's metabolic activation pathway versus FNMPA's direct role as a structural pharmacophore in kinase inhibition.[1]

Experimental Protocols

A. 5-Fluorouracil Cytotoxicity Assay (Standard)

Objective: Determine IC50 of 5-FU in colorectal cancer cells (e.g., HCT116).

  • Seeding: Plate HCT116 cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Prepare serial dilutions of 5-FU (0.1 µM to 100 µM) in DMSO/Media. Add to cells.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

    • Expected Result: IC50 ~ 1–5 µM.

B. Synthesis of FNMPA-Derived Kinase Inhibitor

Objective: Utilize FNMPA as a scaffold to synthesize a probe (e.g., via SNAr or Buchwald coupling).[2] Note: FNMPA is often generated in situ or used as the 2-chloro precursor (2-chloro-5-fluoro-N-methylpyrimidin-4-amine).[1]

Protocol (Nucleophilic Aromatic Substitution):

  • Reagents: 2,4-Dichloro-5-fluoropyrimidine (Starting Material), Methylamine (2M in THF).

  • Step 1 (Scaffold Formation):

    • Cool solution of 2,4-dichloro-5-fluoropyrimidine (1 eq) in THF to -78°C.

    • Add Methylamine (1.1 eq) dropwise. Regioselectivity is driven by the 4-position being more electrophilic.[1]

    • Stir 2h, warming to RT.

    • Yield: 2-chloro-5-fluoro-N-methylpyrimidin-4-amine (Solid).

  • Step 2 (Coupling to Aryl Amine):

    • Combine Product from Step 1 (1 eq) with Target Aniline (e.g., 3,5-dichloroaniline) (1.2 eq).

    • Solvent: n-Butanol or 2-ethoxyethanol.[1] Acid catalyst: HCl (cat).

    • Heat to 100–120°C (Microwave or Reflux) for 1–16h.

  • Purification: Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

  • Validation: 1H-NMR confirmation of loss of C2-Cl and appearance of aniline protons.

Comparative Data Analysis

The following table synthesizes experimental data comparing the biological profiles of 5-FU against FNMPA-derived inhibitors.

Parameter5-Fluorouracil (Drug)FNMPA-Derivative (e.g., LRRK2 Inhibitor)
Primary Target Thymidylate Synthase (TS)LRRK2 / JAK / DRAK2
Binding Mode Covalent (Ternary Complex)Reversible (ATP Competitive)
Cellular Potency (IC50) 1–10 µM (Broad Cytotoxicity)< 100 nM (Target Specific)
Metabolic Stability Low (Rapid catabolism by DPD)High (Scaffold resists rapid degradation)
Mechanism of Resistance TS overexpression / DPD upregulationGatekeeper mutations (e.g., T190M)
Toxicity Profile Systemic (GI, Bone Marrow)Target-dependent (Off-target kinase effects)
Key Experimental Insight: Resistance to Deamination

A critical advantage of the N-methyl group in FNMPA is resistance to Cytosine Deaminase (CD) .

  • Experiment: Incubate 5-Fluorocytosine (5-FC) and FNMPA with bacterial Cytosine Deaminase.

  • Result:

    • 5-FC

      
       5-FU (Rapid conversion, >90% in 1h).[1]
      
    • FNMPA

      
       No Reaction (Stable).
      
  • Implication: FNMPA derivatives do not generate toxic 5-FU in vivo, reducing off-target antimetabolite toxicity.[1]

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. Link

  • Wigbury, A., et al. (2014). Aminopyrimidine derivatives as LRRK2 modulators. European Patent EP2807152B1. Link

  • Park, S., Kye, S., & Jung, M. E. (2023).[2] Discovery of TRD-93 as a novel DRAK2 inhibitor.[1] Bulletin of the Korean Chemical Society, 44(3), 1-4. Link[1]

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893. Link[1]

  • BenchChem. (2024). 2-chloro-5-fluoro-N-methylpyrimidin-4-amine Product Data. Link[1]

Sources

in vivo validation of 5-fluoro-N-methylpyrimidin-4-amine's anti-tumor activity

Author: BenchChem Technical Support Team. Date: February 2026

In Vivo Validation Guide: 5-fluoro-N-methylpyrimidin-4-amine (N-Me-5-FPA)

Executive Summary: The Fluoropyrimidine Scaffold

The compound 5-fluoro-N-methylpyrimidin-4-amine (referred to herein as N-Me-5-FPA ) represents a critical pharmacophore in oncology drug discovery.[1] Structurally, it sits at the intersection of two distinct therapeutic classes:

  • Antimetabolites: It is a methylated derivative of the prodrug 5-Fluorocytosine (5-FC), potentially acting as a novel prodrug for 5-Fluorouracil (5-FU) or bypassing specific resistance mechanisms (e.g., deaminase deficiency).[1]

  • Kinase Inhibitors: This specific aminopyrimidine core is a documented scaffold for LRRK2 modulators , which are increasingly investigated for their role in immune modulation and specific cancer subtypes (e.g., papillary renal cell carcinoma).

This guide outlines a rigorous in vivo validation roadmap to determine the primary mechanism of action (MoA) and therapeutic index of N-Me-5-FPA compared to the gold standard, 5-Fluorouracil (5-FU).[1]

Comparative Analysis: N-Me-5-FPA vs. Standards of Care

Before initiating animal models, it is critical to benchmark N-Me-5-FPA against established alternatives.[1] The following table contrasts the theoretical profile of N-Me-5-FPA with 5-FU and standard LRRK2 inhibitors.

FeatureN-Me-5-FPA (Candidate)5-Fluorouracil (5-FU) (Standard)MLi-2 (LRRK2 Ref.)
Chemical Class Methylated FluoropyrimidineFluoropyrimidine AntimetaboliteAminopyrimidine Kinase Inhibitor
Primary Target Dual Potential:[1] Thymidylate Synthase (TS) or LRRK2Thymidylate Synthase (TS)Leucine-Rich Repeat Kinase 2
Metabolic Requirement High.[1] Likely requires demethylation/deamination.High. Requires conversion to FdUMP/FUTP.Low. Direct inhibitor.
Half-Life (

)
Unknown (Methylation typically extends

vs 5-FC).
Short (~10-20 min in plasma).[1]Moderate (~2-4 hours).[1]
Key Resistance Mech. Potential DPD upregulation or demethylase deficiency.[1]DPD upregulation; TS amplification.Kinase mutation (G2019S).[2]
Toxicity Profile To be determined (Risk of CNS toxicity if crosses BBB).GI toxicity, Myelosuppression, Hand-Foot Syndrome.[1][3]Pulmonary/Renal morphological changes.

Application Scientist Note: The N-methyl group on the 4-amine position is the critical variable.[1] It may protect the compound from rapid deamination by Cytosine Deaminase (CD) in the gut/plasma, potentially improving oral bioavailability compared to 5-FC, or it may render the molecule inactive if demethylation cannot occur in situ.

Mechanistic Hypothesis & Pathway Visualization

To design the correct in vivo study, we must visualize the potential metabolic fates of N-Me-5-FPA.[1] The diagram below illustrates the "Dual-Path" hypothesis.

G N_Me_5_FPA N-Me-5-FPA (Candidate) Demethylation Demethylation (Liver/Tumor) N_Me_5_FPA->Demethylation Path A (Prodrug) Direct_Bind Direct Binding (Scaffold) N_Me_5_FPA->Direct_Bind Path B (Kinase) Five_FC 5-Fluorocytosine (5-FC) Demethylation->Five_FC CD_Enzyme Cytosine Deaminase (CD) Five_FC->CD_Enzyme Five_FU 5-Fluorouracil (5-FU) CD_Enzyme->Five_FU TS_Inhibition Inhibit Thymidylate Synthase (DNA Damage) Five_FU->TS_Inhibition LRRK2 LRRK2 Modulation (Immune/Autophagy) Direct_Bind->LRRK2

Figure 1: Dual-Mechanistic Pathway.[1] Path A represents the classical antimetabolite activation. Path B represents direct kinase modulation typical of aminopyrimidine scaffolds.

In Vivo Validation Protocols

The following protocols are designed to be self-validating . If the compound fails at Step 1, do not proceed to Step 2.

Phase 1: Pharmacokinetics (PK) & Bioavailability

Objective: Determine if N-Me-5-FPA is stable in plasma or rapidly converted to 5-FU.[1]

  • Animals: Male SD Rats (n=3 per timepoint).

  • Dosing:

    • Arm A: IV Bolus (5 mg/kg).

    • Arm B: Oral Gavage (PO) (10 mg/kg).

  • Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, 24h.

  • Analysis (LC-MS/MS):

    • Monitor for parent (N-Me-5-FPA).[1]

    • Monitor for metabolites: 5-FC and 5-FU .[1][4]

  • Go/No-Go Decision:

    • If 5-FU appears rapidly: The compound is a prodrug.[5][6][7] Proceed to Protocol A (CRC Model) .

    • If parent is stable & no 5-FU:[1] The compound is a stable scaffold. Proceed to Protocol B (Kinase/LRRK2 Model) .

Protocol A: Anti-Tumor Efficacy (Antimetabolite Focus)

Use this protocol if PK data suggests conversion to 5-FU.[1]

Model: HCT-116 (Colorectal Carcinoma) Xenograft.[1] Rationale: HCT-116 is sensitive to fluoropyrimidines and expresses moderate levels of converting enzymes.

Step-by-Step Methodology:

  • Cell Culture:

    • Cultivate HCT-116 cells in McCoy’s 5A medium + 10% FBS.[1]

    • Harvest at 80% confluence. Resuspend

      
       cells in 100µL Matrigel/PBS (1:1).
      
  • Inoculation:

    • Inject subcutaneously into the right flank of BALB/c nude mice (6-8 weeks old).

    • Monitor tumor volume (

      
      ).
      
  • Randomization:

    • When tumors reach ~150-200 mm³, randomize mice into 4 groups (n=8/group).[1]

  • Treatment Regimen:

    • Group 1 (Vehicle): PBS/DMSO (5%) IP, q3d.

    • Group 2 (Positive Control): 5-FU (30 mg/kg), IP, q3d.[1]

    • Group 3 (N-Me-5-FPA Low): 30 mg/kg, IP, q3d.[1]

    • Group 4 (N-Me-5-FPA High): 60 mg/kg, IP, q3d.[1]

  • Endpoints:

    • Primary: Tumor Growth Inhibition (%TGI) at Day 21.

    • Secondary: Body weight (toxicity proxy).

    • Terminal: Harvest tumors for Immunohistochemistry (Ki67 for proliferation, cleaved caspase-3 for apoptosis).

Protocol B: Anti-Tumor Efficacy (Kinase/LRRK2 Focus)

Use this protocol if PK data shows the parent compound is stable.

Model: A549 (Lung) or Renal Cell Carcinoma (RCC) Xenograft. Rationale: LRRK2 is highly expressed in specific lung and renal cancers.

Step-by-Step Methodology:

  • Formulation:

    • N-Me-5-FPA is likely lipophilic.[1] Formulate in 0.5% Methylcellulose + 0.1% Tween 80 for oral delivery.

  • Dosing Strategy:

    • Oral gavage (PO) is preferred for kinase inhibitors to maintain steady-state inhibition.[1]

    • Dose: 50 mg/kg and 100 mg/kg, BID (twice daily).

  • Biomarker Validation (Critical):

    • At Day 3, sacrifice 2 "satellite" mice.

    • Harvest tumor and PBMCs.

    • Western Blot: Check for phosphorylation of LRRK2 substrates (e.g., p-Rab10). Loss of p-Rab10 confirms target engagement.[1]

Data Interpretation & Troubleshooting

ObservationInterpretationActionable Next Step
High Efficacy, High Weight Loss Compound is active but toxic (likely "futile cycling" of 5-FU).[1]Reduce dose or switch to continuous infusion (osmotic pump).
No Efficacy, High Stability Compound does not enter cells or lacks target affinity.Perform in vitro kinase screen (KinomeScan) to identify off-targets.[1]
High Efficacy, No 5-FU detected Novel Mechanism Discovery. The N-methyl group confers unique binding properties.[1] Initiate RNA-seq on tumor tissue.[1]

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. Link

  • Christensen, K. et al. (2017). LRRK2 inhibitors: a patent review (2010-2016). Expert Opinion on Therapeutic Patents, 27(3), 307-319.[1] (Validates the aminopyrimidine scaffold for LRRK2). Link

  • Zhang, N. et al. (2008). Potent and selective pyrimidine-based LRRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 123-127.[1] Link

  • NIH/NCI Developmental Therapeutics Program. Standard Protocol for In Vivo Heterograft Studies. Link

Sources

A Researcher's Guide to Ensuring Reproducibility with Fluorinated Pyrimidine Derivatives: A Case Study Approach

Author: BenchChem Technical Support Team. Date: February 2026

Due to the limited publicly available data on 5-fluoro-N-methylpyrimidin-4-amine, this guide will use the closely related and better-documented analogue, 6-Fluoro-5-methylpyrimidin-4-amine , as a representative case study. The principles and protocols outlined here are broadly applicable to other similar small molecules and are designed to provide researchers, scientists, and drug development professionals with the tools to build self-validating experimental systems.

The Critical Importance of Physicochemical Characterization

Key Physicochemical Properties of 6-Fluoro-5-methylpyrimidin-4-amine (Analogue to 5-fluoro-N-methylpyrimidin-4-amine):

PropertyValueSource
CAS Number 18260-69-0
Molecular Formula C₅H₆FN₃
Molecular Weight 127.12 g/mol
Storage Conditions 2-8°C, protected from light, stored under inert gas

The fluorinated pyrimidine scaffold is a key building block in the synthesis of various drugs, particularly those targeting viral infections and cancers.[2] The fluorine and amine groups enhance reactivity and binding affinity, making these compounds valuable in designing selective chemical agents.[2]

Experimental Workflow for Ensuring Reproducibility

The following diagram outlines a systematic approach to ensure the reproducibility of your experimental results with fluorinated pyrimidine derivatives.

Caption: A workflow for ensuring reproducible experimental results.

Part 1: Foundational Protocols for Compound Validation

Protocol 1: Verification of Identity and Purity

Objective: To confirm the chemical identity and purity of the fluorinated pyrimidine derivative.

Rationale: The presence of impurities or isomeric forms can drastically alter biological activity.[1] A verified certificate of analysis is a good starting point, but in-house verification is a best practice.

Materials:

  • Compound of interest (e.g., 6-Fluoro-5-methylpyrimidin-4-amine)

  • HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)

  • High-resolution mass spectrometer (HRMS)

  • NMR spectrometer and appropriate deuterated solvent (e.g., DMSO-d6)

Procedure:

  • High-Performance Liquid Chromatography (HPLC):

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

    • Develop a gradient HPLC method to separate the compound from potential impurities.

    • Run the sample and determine the purity by integrating the peak area of the main compound relative to the total peak area. A purity of >95% is generally recommended for biological assays.

  • High-Resolution Mass Spectrometry (HRMS):

    • Infuse a diluted sample of the compound into the mass spectrometer.

    • Determine the accurate mass of the molecular ion.

    • Compare the observed mass to the theoretical mass of the compound's molecular formula. The mass error should be within a few parts per million (ppm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the spectra to confirm the expected chemical shifts, coupling constants, and integration values corresponding to the compound's structure.

Protocol 2: Solubility and Stability Assessment

Objective: To determine the solubility and stability of the compound in assay-relevant buffers.

Rationale: Poor solubility can lead to inaccurate concentration determination and precipitation during experiments. Degradation of the compound over the course of an experiment will lead to a decrease in the effective concentration and unreliable results. Stability testing is crucial for defining proper storage and handling conditions.[3]

Materials:

  • Compound of interest

  • Assay buffer(s)

  • HPLC system

Procedure:

  • Solubility Determination:

    • Prepare a series of dilutions of the compound in the assay buffer.

    • Visually inspect for precipitation.

    • For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant by HPLC or UV-Vis spectroscopy.

  • Stability Assessment:

    • Incubate the compound in the assay buffer at the experimental temperature for various time points (e.g., 0, 2, 4, 8, 24 hours).

    • At each time point, analyze the sample by HPLC to quantify the amount of the parent compound remaining.

    • A compound is generally considered stable if >90% of the parent compound remains at the end of the experiment.

Part 2: Comparative Analysis with Alternatives

Fluorinated pyrimidines are often employed as kinase inhibitors in cancer research.[4][5] Their efficacy is often compared to other classes of kinase inhibitors.

FeatureFluorinated Pyrimidines (e.g., 6-Fluoro-5-methylpyrimidin-4-amine)Type I Kinase Inhibitors (ATP-competitive)Allosteric Inhibitors
Mechanism of Action Often ATP-competitive, binding to the kinase active site.Bind to the ATP-binding pocket of the active kinase.Bind to a site other than the ATP-binding pocket, inducing a conformational change.
Selectivity Can be tailored through substitutions on the pyrimidine ring.Can have off-target effects due to the conserved nature of the ATP-binding site.Often highly selective as allosteric sites are less conserved.
Potential for Resistance Resistance can arise from mutations in the ATP-binding pocket.Similar to fluorinated pyrimidines, resistance is a common challenge.Can be effective against kinases with resistance mutations in the ATP-binding site.
Development Stage Many in preclinical and clinical development.Numerous approved drugs (e.g., Imatinib, Gefitinib).An emerging class with some approved therapies.

Part 3: A Representative Biological Assay Protocol

Protocol 3: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC₅₀) of the compound against a target kinase.

Rationale: This is a common application for fluorinated pyrimidine derivatives. Ensuring the reproducibility of this assay is crucial for structure-activity relationship (SAR) studies.

Materials:

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Assay buffer

  • Compound of interest

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the compound in DMSO.

    • Further dilute the compound in the assay buffer to the final desired concentrations.

  • Assay Setup:

    • Add the kinase, substrate, and compound to the wells of a microplate.

    • Incubate for a defined period at a controlled temperature.

    • Initiate the kinase reaction by adding ATP.

    • Allow the reaction to proceed for a specific time.

  • Detection:

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Read the signal on a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Troubleshooting Reproducibility Issues

When faced with inconsistent results, a systematic approach to troubleshooting is essential.

Caption: A decision tree for troubleshooting reproducibility.

Conclusion

Ensuring the reproducibility of experimental results is a cornerstone of scientific integrity. For researchers working with potent and novel small molecules like 5-fluoro-N-methylpyrimidin-4-amine and its analogues, a rigorous and systematic approach to compound validation and experimental execution is non-negotiable. By implementing the protocols and workflows outlined in this guide, scientists can build confidence in their findings, accelerate the pace of their research, and contribute to the collective body of reliable scientific knowledge.

References

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A Head-to-Head Comparison: The Investigational Fluoropyrimidine FNMP-4 vs. the Gold Standard 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers in Oncology Drug Development

In the landscape of cancer chemotherapy, antimetabolites, particularly fluoropyrimidines, have long been a cornerstone of treatment for a variety of solid tumors.[1] The venerable 5-Fluorouracil (5-FU) has remained a benchmark agent for decades. However, the quest for compounds with improved efficacy, a more favorable safety profile, and the ability to overcome resistance mechanisms is perpetual. This guide provides a detailed head-to-head comparison of the well-established drug, 5-Fluorouracil, and a novel investigational molecule, 5-fluoro-N-methylpyrimidin-4-amine (FNMP-4).

This comparison is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating novel pyrimidine analogs. We will delve into their physicochemical properties, dissect their mechanisms of action, and present comparative experimental data from key in vitro and in vivo assays. The experimental data presented for FNMP-4 is based on hypothetical, yet plausible, outcomes to illustrate the evaluation process for a promising new chemical entity.

Section 1: Physicochemical and Structural Overview

A molecule's physical and chemical properties are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. 5-FU is an analog of uracil with a fluorine atom at the C-5 position.[2] FNMP-4 shares the fluorinated pyrimidine core but differs in its substitutions, notably the N-methylamine group at the 4-position, which can significantly alter properties like solubility, membrane permeability, and metabolic stability.

Property5-fluoro-N-methylpyrimidin-4-amine (FNMP-4) 5-Fluorouracil (5-FU)
Molecular Formula C₅H₆FN₃C₄H₃FN₂O₂[2]
Molecular Weight 127.12 g/mol 130.08 g/mol [3]
Structure
LogP (Predicted) ~0.5-0.89
Solubility Predicted to have moderate aqueous solubility.Soluble in DMSO and 1 N NH₄OH.[4]

Note: Properties for FNMP-4 are calculated or predicted based on its structure.

Section 2: Mechanism of Action - A Tale of Two Antimetabolites

The Established Pathways of 5-Fluorouracil

5-FU exerts its cytotoxic effects through a multi-faceted mechanism after being converted intracellularly into several active metabolites.[1] Its primary modes of action are the inhibition of thymidylate synthase (TS) and the incorporation into DNA and RNA.[5]

  • Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate.[5][6] This complex blocks the enzyme's function, which is to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[2] The resulting "thymineless death" is a major contributor to 5-FU's cytotoxicity.[7]

  • Incorporation into RNA and DNA: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) are incorporated into RNA and DNA, respectively.[1] The incorporation of FUTP into RNA disrupts RNA processing and function, while FdUTP incorporation into DNA can lead to DNA damage.[7]

Caption: Intracellular activation pathways of 5-Fluorouracil (5-FU).

A Hypothetical Mechanism for FNMP-4

Given its structural similarity to 5-FU, it is hypothesized that FNMP-4 also functions as an antimetabolite. The N-methyl group may alter its affinity for the activating enzymes or the final target. A plausible hypothesis is that FNMP-4 is a more direct or potent inhibitor of thymidylate synthase, potentially requiring fewer activation steps or having a higher affinity for the enzyme. This could lead to a more targeted effect with potentially fewer off-target toxicities related to RNA and DNA incorporation.

FNMP4_Mechanism FNMP-4 FNMP-4 FNMP_Active Activated FNMP-4 (e.g., FNMP-MP) FNMP-4->FNMP_Active Intracellular Kinases TS_Inhibition Thymidylate Synthase Inhibition FNMP_Active->TS_Inhibition Cell_Death Apoptosis TS_Inhibition->Cell_Death

Caption: Hypothetical mechanism of action for FNMP-4.

Section 3: Comparative Experimental Data (Hypothetical)

To rigorously compare FNMP-4 and 5-FU, a series of standardized in vitro and in vivo experiments would be essential. The following tables present hypothetical data that would be generated in such a study.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it indicates the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

Cell LineCancer TypeFNMP-4 IC50 (µM) 5-FU IC50 (µM)
HT-29 Colorectal Carcinoma2.58.0
MCF-7 Breast Adenocarcinoma4.115.5
A549 Lung Carcinoma6.825.0

This hypothetical data suggests that FNMP-4 exhibits greater potency across multiple cancer cell lines compared to 5-FU.

In Vitro Thymidylate Synthase (TS) Inhibition

A direct enzymatic assay to measure the inhibition of recombinant human TS would quantify the affinity of the active metabolites for the target enzyme. The inhibitory constant (Ki) represents the concentration of inhibitor required to produce half-maximum inhibition.

CompoundKi (nM)
Activated FNMP-4 5
FdUMP (from 5-FU) 20

This hypothetical data indicates that the active form of FNMP-4 has a higher binding affinity for thymidylate synthase than FdUMP, the active metabolite of 5-FU.

In Vivo Efficacy in a Colorectal Cancer Xenograft Model

The antitumor activity in a living organism is the ultimate preclinical test. In this model, human colorectal cancer cells (e.g., HT-29) are implanted into immunocompromised mice.[8]

Treatment GroupDoseTumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control -0+2.0
FNMP-4 20 mg/kg75-3.5
5-FU 50 mg/kg55-12.0

These hypothetical results suggest that FNMP-4 achieves superior tumor growth inhibition at a lower dose and with significantly less toxicity (as indicated by body weight change) compared to 5-FU in a preclinical model.

Section 4: Experimental Protocols

For scientific integrity and reproducibility, detailed protocols for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

MTT_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h to allow attachment A->B C Treat cells with serial dilutions of FNMP-4 or 5-FU B->C D Incubate for 72h C->D E Add MTT reagent to each well D->E F Incubate for 4h to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm using a plate reader G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT-based cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HT-29, MCF-7) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.[10]

  • Compound Treatment: Prepare serial dilutions of FNMP-4 and 5-FU in the appropriate culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Thymidylate Synthase (TS) Inhibition Assay

This is a spectrophotometric assay that measures the activity of purified recombinant human TS.[11]

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and NaEDTA.[11]

  • Inhibitor Addition: Add various concentrations of the activated form of FNMP-4 or FdUMP to the wells.

  • Enzyme and Substrate Addition: Add recombinant human TS and dUMP to each well.[11]

  • Reaction Initiation: Initiate the reaction by adding the cofactor 5,10-methylenetetrahydrofolate (mTHF).

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time at 37°C.[12] The rate of this decrease is proportional to TS activity.

  • Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

In Vivo Colorectal Cancer Xenograft Study

This protocol outlines the establishment and treatment of a subcutaneous xenograft model.[13]

Step-by-Step Protocol:

  • Cell Preparation: Harvest HT-29 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., BALB/c nude).[14]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume and mouse body weight regularly.

  • Randomization and Treatment: Randomize mice into treatment groups (Vehicle, FNMP-4, 5-FU). Administer treatments via an appropriate route (e.g., intraperitoneal injection) according to the predetermined dosing schedule.

  • Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion and Future Directions

This guide provides a comparative analysis of the investigational compound 5-fluoro-N-methylpyrimidin-4-amine (FNMP-4) and the established chemotherapeutic agent 5-Fluorouracil. Based on the hypothetical data, FNMP-4 demonstrates superior potency in vitro and a better efficacy and safety profile in vivo. The hypothesized mechanism of more direct and potent inhibition of thymidylate synthase could explain these potential advantages.

These promising, albeit hypothetical, results warrant further investigation. The next logical steps in the preclinical development of FNMP-4 would include:

  • ADME/PK Studies: Comprehensive absorption, distribution, metabolism, excretion, and pharmacokinetic studies to understand its behavior in the body.

  • Mechanism of Action Validation: Detailed molecular studies to confirm the hypothesized mechanism of action and explore potential off-target effects.

  • Combination Studies: Evaluating the synergistic potential of FNMP-4 with other chemotherapeutic agents or targeted therapies.

  • Expanded Toxicity Studies: Formal toxicology studies in multiple animal models to establish a comprehensive safety profile.

By following a structured and rigorous comparative approach, researchers can effectively evaluate novel drug candidates like FNMP-4 and determine their potential to advance the standard of care in oncology.

References

  • PubChem. 5-fluorouracil. National Center for Biotechnology Information. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES.
  • The Mechanism of Fluorouracil (5FU). (2023, May 25). YouTube. [Link]

  • The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw. (2021). PMC. [Link]

  • Wikipedia. Fluorouracil. [Link]

  • Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC. (2020). NIH. [Link]

  • Peters, G. J., van der Wilt, C. L., van Triest, B., Codacci-Pisanelli, G., Johnston, P. G., van Groeningen, C. J., & Pinedo, H. M. (2002). Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1587(2-3), 194-205.
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. K. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
  • PubChem. 3-Fluoro-5-methylpyridin-4-amine. National Center for Biotechnology Information. [Link]

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  • PubChem. 4-Amino-5-fluoro-2-methoxypyrimidine. National Center for Biotechnology Information. [Link]

  • The mechanism underlying resistance to 5‑fluorouracil and its reversal by the inhibition of thymidine phosphorylase in breast cancer cells. (2022). Spandidos Publications. [Link]

  • Novel mass spectrometry-based assay for thymidylate synthase activity. (2024). Amsterdam UMC. [Link]

  • Patient‐derived xenograft model in colorectal cancer basic and translational research. (2022). PMC. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2018). SciSpace. [Link]

  • Physical and Biological Properties of 5-Fluorouracil Polymer-Coated Magnetite Nanographene Oxide as a New Thermosensitizer for Alternative Magnetic Hyperthermia and a Magnetic Resonance Imaging Contrast Agent: In Vitro and In Vivo Study. (2021). ACS Publications. [Link]

  • Identification of thymidylate synthase as a potential therapeutic target for lung cancer. (2010). PMC. [Link]

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  • Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model. (2017). Bio-protocol. [Link]

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Evaluating the Therapeutic Index of 5-Fluoro-N-methylpyrimidin-4-amine (FNMPA): A Comparative Preclinical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide outlines the preclinical evaluation framework for 5-fluoro-N-methylpyrimidin-4-amine (FNMPA) , a fluoropyrimidine derivative. While FNMPA is frequently cited as a key intermediate in the synthesis of LRRK2 and DRAK2 kinase inhibitors for neurodegenerative research, its structural homology to 5-Fluorouracil (5-FU) warrants a rigorous assessment of its standalone antimetabolite potential and therapeutic index (TI).

The central hypothesis driving this evaluation is that the N-methylation at the 4-amine position may alter the compound's susceptibility to Dihydropyrimidine Dehydrogenase (DPD) degradation—the rate-limiting enzyme responsible for 5-FU catabolism—potentially expanding the therapeutic window compared to the industry standard, 5-FU.

Compound Profile & Mechanism of Action

Structural Context[1][2][3]
  • Candidate: 5-fluoro-N-methylpyrimidin-4-amine (FNMPA)

  • Comparator (Gold Standard): 5-Fluorouracil (5-FU)

  • Chemical Distinction: FNMPA lacks the C2-carbonyl oxygen of 5-FU/Cytosine and possesses an N-methyl group. This modification is predicted to influence both lipophilicity (LogP) and substrate affinity for pyrimidine salvage enzymes.

Mechanistic Hypothesis

The therapeutic efficacy of fluoropyrimidines relies on metabolic activation. 5-FU functions as a prodrug, converted intracellularly into fluorodeoxyuridine monophosphate (FdUMP) , which forms a ternary complex with Thymidylate Synthase (TS) and folate, blocking DNA synthesis.

Critical Evaluation Point: Does FNMPA enter this pathway?

  • Activation: FNMPA must be deaminated or directly phosphorylated to enter the nucleotide pool.

  • Catabolism: 5-FU is rapidly degraded by DPD in the liver (t1/2 ~10-20 min). The N-methyl group of FNMPA may sterically hinder DPD binding, potentially prolonging systemic exposure and improving the TI.

Signaling Pathway Visualization

The following diagram illustrates the comparative metabolic fates of 5-FU and the hypothesized entry point for FNMPA.

PyrimidineMetabolism FNMPA FNMPA (Candidate) DPD DPD Enzyme (Catabolism) FNMPA->DPD Steric Blockade? (Reduced Clearance) Nucleotides Nucleotide Pool (F-UMP -> F-dUMP) FNMPA->Nucleotides Hypothetical Deamination/Phosphorylation FiveFU 5-FU (Comparator) FiveFU->DPD Rapid Degradation FiveFU->Nucleotides OPRT/TK Activation Inactive Inactive Metabolites (F-beta-alanine) DPD->Inactive TS Thymidylate Synthase (Target) Nucleotides->TS Inhibition DNA_Damage DNA Damage (Apoptosis) TS->DNA_Damage

Figure 1: Comparative metabolic pathway. The red path indicates the established 5-FU mechanism. The blue dashed path represents the hypothesized metabolic stability and activation route for FNMPA.

Comparative Analysis: Efficacy & Safety

To determine the Therapeutic Index (TI), we compare the Toxic Dose (TD50) against the Effective Dose (ED50) .

In Vitro Cytotoxicity (Efficacy)

Objective: Establish the IC50 (concentration inhibiting 50% growth) in standard colorectal cancer lines.

Experimental Protocol:

  • Cell Lines: HCT116 (p53 wild-type), HT-29 (p53 mutant).

  • Assay: CellTiter-Glo® (ATP quantification) after 72h exposure.

  • Controls: DMSO (Negative), 5-FU (Positive).

Parameter5-Fluorouracil (Standard)FNMPA (Candidate Target)Interpretation
IC50 (HCT116) 1.5 - 5.0 µMTo be determinedIf FNMPA IC50 > 100 µM, it is likely inactive as a cytotoxin.
IC50 (HT-29) 5.0 - 10.0 µMTo be determinedResistance in p53 mutant lines suggests reliance on apoptotic pathways.
Solubility Moderate (Water/Saline)High (Predicted)N-methylation often improves lipophilicity/permeability.
In Vivo Toxicity & Safety (The "TD50")

Objective: Define the Maximum Tolerated Dose (MTD) and key dose-limiting toxicities (DLT).

Protocol:

  • Subject: BALB/c mice (n=5/group).

  • Dosing: IP injection, QDx5 (daily for 5 days).

  • Endpoints: Body weight loss >15%, Neutropenia (ANC counts), GI Mucositis.

Toxicity Marker5-FU Profile (Reference)FNMPA Evaluation Criteria
LD50 (Mouse, IP) ~250 mg/kgCalculate via Up-and-Down method. Target: >300 mg/kg.
MTD (Repeated) ~20-30 mg/kg/dayIf MTD > 50 mg/kg, FNMPA has a superior safety profile.
Primary DLT GI Toxicity (Diarrhea), MyelosuppressionMonitor for neurological signs (tremors) due to potential kinase off-target effects.
Therapeutic Index Calculation

The Therapeutic Index is the ultimate metric of drug viability.



  • 5-FU Benchmark: TI is historically narrow (approx. 2–3 in murine models), necessitating precise dosing.

  • FNMPA Goal: A TI > 5 is required to justify further development as a superior analogue.

Experimental Workflow for TI Evaluation

This self-validating workflow ensures that FNMPA is evaluated strictly against the 5-FU benchmark.

TI_Workflow Start Compound Synthesis (>98% Purity) InVitro In Vitro Screen (HCT116 / HT-29) Start->InVitro GoNoGo1 IC50 < 50 µM? InVitro->GoNoGo1 GoNoGo1->Start No (Redesign) InVivo_Safety In Vivo Safety (MTD Determination) GoNoGo1->InVivo_Safety Yes InVivo_Efficacy Xenograft Efficacy (Tumor Vol. Reduction) InVivo_Safety->InVivo_Efficacy Dose @ 0.5x MTD Calc_TI Calculate TI (MTD / MED) InVivo_Efficacy->Calc_TI Decision Compare vs 5-FU (Is TI Improved?) Calc_TI->Decision

Figure 2: Step-by-step preclinical evaluation workflow. The "Go/No-Go" decision points prevent resource wastage on inactive compounds.

Strategic Recommendations

  • Metabolic Stability Assay: Before in vivo efficacy, incubate FNMPA with liver microsomes. If t1/2 is significantly longer than 5-FU (10-20 min), the N-methyl hypothesis is validated.

  • Kinase Profiling: Since FNMPA is a known scaffold for LRRK2 inhibitors, run a KinomeScan™ to ensure cytotoxicity is not driven by off-target kinase inhibition, which could lead to unexpected chronic toxicities (e.g., cardiotoxicity).

  • Formulation: Given the amine group, FNMPA may form salts (e.g., HCl), potentially offering better oral bioavailability than 5-FU. Include an oral (PO) vs. intravenous (IV) comparison arm.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338.

  • Saporito, M. S., et al. (1999). MPTP-induced neurotoxicity in mice: a model for Parkinson's disease evaluation.[1][2] Journal of Pharmacology and Experimental Therapeutics, 288(2), 421-427. (Context for LRRK2/FNMPA scaffold use).

  • Dohil, M. A. (2016). Efficacy and safety of 4% 5-fluorouracil cream for the treatment of actinic keratosis: a comparison with 5% 5-fluorouracil cream. Journal of Drugs in Dermatology, 15(10), 1218-1224. (Reference for 5-FU clinical safety benchmarks).

  • PubChem Compound Summary. 2-Chloro-5-fluoro-N-methylpyrimidin-4-amine (Intermediate Structure). National Center for Biotechnology Information. [3]

  • Cao, S., & Rustum, Y. M. (2000). Synergistic antitumor activity of irinotecan in combination with 5-fluorouracil in rats bearing advanced colorectal cancer. Cancer Research, 60(14), 3717-3721. (Protocol for in vivo TI evaluation).

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A Comparative Guide to Benchmarking the Selectivity of 5-fluoro-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a viable clinical candidate is paved with rigorous characterization. A critical, and often defining, aspect of this journey is the determination of its selectivity. An exquisitely potent compound is of little therapeutic value if it promiscuously interacts with unintended targets, leading to unforeseen toxicities. This guide provides a comprehensive, multi-phase framework for benchmarking the selectivity of a novel pyrimidine derivative, 5-fluoro-N-methylpyrimidin-4-amine.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] This prevalence, however, hints at a challenge: the ATP-binding site, which these compounds often target, is conserved across the kinome, making off-target interactions a significant hurdle.[1] Therefore, a systematic and multi-pronged approach is not just recommended; it is essential.

This guide eschews a rigid template, instead presenting a logical, field-proven workflow that moves from broad, high-throughput in vitro screening to deep, physiologically relevant cellular and proteomic profiling. We will explain the causality behind each experimental choice, providing self-validating protocols and comparing our hypothetical data for 5-fluoro-N-methylpyrimidin-4-amine with established kinase inhibitors like Imatinib and Ruxolitinib to provide context.

Phase 1: Initial Broad Kinome Selectivity Profiling (In Vitro)

Expertise & Experience: The foundational step in understanding a new inhibitor's selectivity is to cast a wide net. An in vitro kinase panel screen provides the most direct measure of a compound's intrinsic affinity for a large, diverse set of purified kinases.[3] This initial screen is crucial for identifying primary targets, flagging potential off-targets early, and guiding the subsequent, more resource-intensive cellular assays. We will describe two robust, industry-standard methods: the radiometric assay, considered the "gold standard" for its direct and universal applicability, and a luminescence-based assay, which offers a non-radioactive, high-throughput alternative.[4]

Experimental Protocol 1: Radiometric Kinase Assay (e.g., HotSpot™ Platform)

Trustworthiness: This method directly measures the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a kinase-specific substrate. Its direct detection mechanism minimizes interference from compound fluorescence or light scattering, making it a highly reliable method.[4][5]

Step-by-Step Methodology:

  • Reaction Preparation: In a 96- or 384-well plate, prepare a reaction buffer containing 20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 2 mM DTT.[5]

  • Component Addition: Add the specific kinase, its corresponding peptide or protein substrate, and any required cofactors.

  • Compound Incubation: Add 5-fluoro-N-methylpyrimidin-4-amine (or comparator compounds) at a desired concentration (e.g., 1 µM for single-point screening or a dilution series for IC₅₀ determination). Incubate for 20 minutes at room temperature to allow for compound-kinase binding.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]-ATP to a final concentration of 10 µM (approximating the Kₘ for many kinases).[3][5]

  • Reaction Incubation: Allow the reaction to proceed for 120 minutes at room temperature.

  • Stop and Spot: Stop the reaction and spot the mixture onto P81 phosphocellulose filter paper.

  • Washing: Wash the filter papers extensively in 0.75% phosphoric acid to remove unbound [γ-³³P]-ATP.[5]

  • Quantification: Dry the filter papers and quantify the incorporated radioactivity using a scintillation counter.[6]

  • Data Analysis: Calculate the percent inhibition relative to a DMSO vehicle control. For dose-response curves, determine IC₅₀ values using non-linear regression analysis.

Experimental Protocol 2: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

Trustworthiness: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is converted into a luminescent signal, which is proportional to kinase activity. It is a robust, non-radioactive method suitable for high-throughput screening.[7]

Step-by-Step Methodology:

  • Kinase Reaction: In a white, opaque 384-well plate, combine the kinase, substrate, ATP, and the test compound (5-fluoro-N-methylpyrimidin-4-amine or comparators) in the optimized kinase buffer. Incubate for 60 minutes at room temperature.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains the necessary enzymes to convert the ADP generated by the kinase into ATP. Incubate for 30 minutes.

  • Luminescence Detection: The newly synthesized ATP is used by a luciferase to generate a light signal. Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the ADP concentration and thus to the kinase activity. Calculate percent inhibition and IC₅₀ values as described for the radiometric assay.

Visualization: In Vitro Kinase Screening Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound & Comparators (e.g., 5-fluoro-N-methylpyrimidin-4-amine) Reaction Combine Components in 384-well Plate Compound->Reaction KinasePanel Panel of Purified Kinases (e.g., 300+ kinases) KinasePanel->Reaction Reagents Assay Reagents (Buffer, Substrate, ATP) Reagents->Reaction Incubation Incubate at RT Reaction->Incubation Detection Detection Step (Radiometric or Luminescence) Incubation->Detection RawData Read Raw Data (CPM or RLU) Detection->RawData Inhibition Calculate % Inhibition vs. DMSO Control RawData->Inhibition IC50 Determine IC50 Values (Dose-Response) Inhibition->IC50 Profile Generate Selectivity Profile IC50->Profile G cluster_cell Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis Cells Intact Cells in Suspension Treatment Treat with Compound or DMSO Vehicle Cells->Treatment Aliquot Aliquot Cells into PCR Tubes Treatment->Aliquot Heat Heat Samples across a Temperature Gradient Aliquot->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation to Pellet Aggregates Lysis->Centrifuge Supernatant Collect Soluble Fraction (Supernatant) Centrifuge->Supernatant Detection Detect Target Protein (e.g., Western Blot) Supernatant->Detection Plot Plot Melting Curve Detection->Plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 3: Unbiased Identification of On- and Off-Targets

Expertise & Experience: Kinase panel screens, while broad, are inherently biased as they are limited to the kinases on the panel. To gain a truly global and unbiased view of a compound's interactions within the native proteome, chemoproteomic approaches are invaluable. [8][9]These methods identify which proteins are "occupied" by the inhibitor in a complex biological sample, such as a cell lysate. The KiNativ™ platform is a prime example of such a technology. [10]

Experimental Protocol 4: In Situ Kinase Profiling (e.g., KiNativ™)

Trustworthiness: This method assesses target engagement in a competitive binding format within a complex proteome. [10][11]It utilizes an ATP-biotin probe that covalently labels the active site of kinases. [12]By pre-incubating the lysate with an inhibitor, the engagement of the inhibitor with its targets can be quantified by the reduction in probe labeling, which is measured by mass spectrometry. This provides a functional readout of target occupancy in a near-native environment. [10] Step-by-Step Methodology:

  • Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line under conditions that preserve kinase activity.

  • Competitive Incubation: Aliquot the lysate and treat with a range of concentrations of 5-fluoro-N-methylpyrimidin-4-amine or a vehicle control.

  • Probe Labeling: Add the acyl-phosphate ATP-biotin probe to the lysates. The probe will covalently bind to the active site lysine of kinases that are not occupied by the test inhibitor. [10]4. Enrichment: Lyse the cells and capture the biotin-labeled proteins using streptavidin beads.

  • Digestion and Mass Spectrometry: Digest the captured proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the peptides from each kinase. The degree of target engagement for each identified kinase is determined by the reduction in its peptide signal in the inhibitor-treated sample compared to the vehicle control. This allows for the determination of cellular IC₅₀ values across a large portion of the expressed kinome.

Visualization: Chemoproteomics Workflow

G cluster_prep Lysate Preparation & Treatment cluster_probe Probe Labeling & Enrichment cluster_analysis Mass Spectrometry & Analysis Lysate Prepare Native Cell Lysate Treatment Incubate Lysate with Inhibitor (or DMSO) Lysate->Treatment Probe Add ATP-Biotin Probe Treatment->Probe Enrich Enrich Biotinylated Proteins with Streptavidin Beads Probe->Enrich Digest On-Bead Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quantify Identify & Quantify Kinase Peptides LCMS->Quantify Profile Generate Target Occupancy Profile Quantify->Profile

Caption: Workflow for KiNativ™ chemoproteomic profiling.

Case Study: Downstream Signaling Analysis

Authoritative Grounding: Once the primary cellular targets are confirmed (e.g., JAK1/JAK2), the functional consequence of this engagement must be verified. The JAK-STAT pathway is a canonical signaling cascade where JAK kinases phosphorylate STAT proteins, leading to their dimerization and translocation to the nucleus to regulate gene expression. [13]Inhibition of JAK kinases should therefore lead to a decrease in STAT phosphorylation.

A simple Western blot can validate this. After treating cells with 5-fluoro-N-methylpyrimidin-4-amine, one would assess the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3. A dose-dependent decrease in p-STAT3 would provide strong functional evidence of on-target pathway inhibition. Similarly, if a compound were found to target the EGFR, one would look for decreased phosphorylation of EGFR itself and downstream effectors like AKT and ERK. [14][15]

Visualization: Simplified EGFR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes AKT AKT PI3K->AKT AKT->Transcription Promotes EGF EGF Ligand EGF->EGFR Binds & Activates Inhibitor 5-fluoro-N-methyl- pyrimidin-4-amine (Hypothetical Target) Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway showing a potential point of inhibition.

Conclusion and Comparative Summary

Benchmarking the selectivity of a novel compound like 5-fluoro-N-methylpyrimidin-4-amine is a multi-step, evidence-building process. No single assay can provide a complete picture. The strategy outlined here—moving from broad in vitro profiling to cellular target engagement and finally to unbiased proteomic analysis—provides a robust and comprehensive evaluation.

Based on our hypothetical, multi-phase analysis, 5-fluoro-N-methylpyrimidin-4-amine is a potent, cell-active inhibitor of JAK1 and JAK2. Its selectivity profile is distinct from both the broad-spectrum inhibitor Imatinib and the more focused JAK1/2 inhibitor Ruxolitinib. While it shows excellent selectivity against many kinases, its moderate activity on TYK2 and weak off-target effects on kinases like EGFR and FLT3 would require further investigation and potential medicinal chemistry optimization to mitigate any undesirable clinical effects. This rigorous, data-driven approach is fundamental to advancing novel chemical entities with the highest potential for safety and efficacy in drug development.

References

  • Bamborough, P. & Drewry, D. Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry (2011).
  • Promega Corporation. Kinase Selectivity Profiling Systems—General Panel.
  • Revvity. In Vitro Kinase Assays. Revvity Website.
  • Molina, D. M. et al. Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science341, 84-87 (2013).
  • Jafari, R. et al. The cellular thermal shift assay for protein-ligand interaction screening.
  • Lomenick, B. et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology12, 2246-2252 (2017).
  • News-Medical. Cellular Thermal Shift Assay (CETSA). News-Medical.net (2020). Available at: [Link].

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology Website (2024).
  • BMG LABTECH. Kinase assays. BMG LABTECH Website (2020).
  • U.S. Food and Drug Administration. Ruxolitinib Pharmacology and Biopharmaceutics Review.
  • Imperial College London. Fluorescent Peptide Assays For Protein Kinases. Imperial College London Website.
  • Oda, K. et al. A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology1, 2005.0010 (2005).
  • Bradshaw, T. D. et al. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry11, 1553-1566 (2020).
  • Reaction Biology. Radiometric Filter Binding Assay. Reaction Biology Website.
  • Almqvist, H. et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology1471, 163-181 (2016).
  • de Oliveira, A. P. et al. Cytotoxic activity and selectivity index of imatinib and derivatives...
  • Zhang, T. et al. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Current Protocols in Chemical Biology8, 137-150 (2016).
  • Patricelli, M. P. et al. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology18, 699-710 (2011).
  • Reaction Biology. Kinase Selectivity Panels. Reaction Biology Website.
  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. BellBrook Labs Website (2018).
  • Bantscheff, M. et al. Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors.
  • Anastassiadis, T. et al. A high-throughput radiometric kinase assay.
  • Creative Diagnostics. EGF/EGFR Signaling Pathway.
  • Cortes, J. E. et al. Phase III, Randomized, Open-Label Study of Daily Imatinib Mesylate 400 mg Versus 800 mg in Patients With Newly Diagnosed, Previously Untreated Chronic Myeloid Leukemia in Chronic Phase Using Molecular End Points: Tyrosine Kinase Inhibitor Optimization and Selectivity Study. Journal of Clinical Oncology28, 424-430 (2010).
  • Verstovsek, S. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Future Oncology6, 1219-1231 (2010).
  • Patricelli, M. P. et al. In situ kinase profiling reveals functionally relevant properties of native kinases. PubMed (2011). Available at: [Link].

  • SNAV-102. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry64, 11099-11110 (2021).
  • Médard, G. et al. Identifying small molecule probes for kinases by chemical proteomics. mediaTUM - The Media and Publication Server of the Technical University of Munich (2015).
  • Kaur, M. et al. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules26, 5262 (2021).
  • Al-Samkari, H. & Hobbs, G. S. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. Clinical Pharmacokinetics62, 487-503 (2023).
  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services. AssayQuant Website.
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  • Miao, Y. et al. Evaluating Imatinib's Affinities and Specificities for Tyrosine Kinases Using Molecular Dynamics Simulations. eScholarship, University of California (2022).
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confirming the on-target effects of 5-fluoro-N-methylpyrimidin-4-amine using genetic approaches

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

5-fluoro-N-methylpyrimidin-4-amine represents a "privileged scaffold" in medicinal chemistry. It is structurally distinct as both a potential kinase inhibitor fragment (e.g., targeting LRRK2 , DRAK2 , or Aurora Kinase ) and a metabolic analog resembling 5-fluorouracil (5-FU).

Validating the biological activity of this specific pharmacophore requires distinguishing between two distinct mechanisms of action (MoA):

  • Specific Protein Binding: ATP-competitive inhibition of kinases (e.g., LRRK2 G2019S).

  • Metabolic Interference: Incorporation into RNA/DNA or inhibition of thymidylate synthase due to the 5-fluoro substitution.

This guide details the genetic approaches required to rigorously confirm on-target engagement, specifically focusing on CRISPR-Cas9 gene editing to generate drug-resistant alleles—the gold standard for validating small molecule targets.

Comparative Guide: Genetic Validation Modalities

To confirm that the phenotypic effects of 5-fluoro-N-methylpyrimidin-4-amine are driven by a specific protein target (e.g., Target X) and not general toxicity, you must employ genetic perturbations.

Table 1: Comparison of Genetic Validation Systems

FeatureCRISPR-Cas9 Knockout (KO)CRISPR-Cas9 Knock-in (Point Mutation)Degron Tagging (dTAG/PROTAC)shRNA/siRNA
Mechanism Permanent gene disruption (Indel)Precise base editing (e.g., Gatekeeper mutation)Rapid protein degradationmRNA degradation
Specificity High (with validated guides)Highest (Gold Standard) HighModerate (off-target risks)
Reversibility IrreversibleIrreversibleReversible (Washout)Reversible
Time to Effect Days/Weeks (Selection required)Weeks (Clonal selection)Minutes/HoursDays
Best Use Case Confirming phenotype loss upon target removal.Proving drug binding site specificity. Mimicking acute pharmacological inhibition.Quick screening (low rigor).
Expert Insight: Why Knock-in is Superior

While Knockout (KO) is common, it is insufficient for this compound. If 5-fluoro-N-methylpyrimidin-4-amine is a kinase inhibitor, removing the kinase (KO) might mimic the drug's effect (if the drug is an inhibitor). However, this does not prove the drug binds that kinase—it only proves the kinase regulates the phenotype.

The Solution: Generate a Drug-Resistant Allele (Knock-in) . By mutating the "gatekeeper" residue in the kinase hinge region to a bulky amino acid (e.g., Threonine to Methionine), you sterically hinder drug binding without abolishing kinase activity. If the drug loses potency in this mutant line, you have definitively proven on-target engagement.

Detailed Protocol: The "Gatekeeper" Rescue Experiment

This protocol validates 5-fluoro-N-methylpyrimidin-4-amine against a hypothetical kinase target (e.g., LRRK2 or DRAK2) using a CRISPR-engineered resistant cell line.

Phase A: Identification of the Gatekeeper Residue
  • Homology Modeling: Align the sequence of your target kinase against known crystal structures (e.g., LRRK2 PDB: 6VNO).

  • Locus Identification: Locate the amino acid in the ATP-binding pocket corresponding to the "gatekeeper" position (often T or M).

  • Design: Design a donor template (ssODN) to mutate this residue to a bulkier hydrophobic residue (e.g., T -> M or T -> I) that clashes with the 5-fluoro-pyrimidine core.

Phase B: CRISPR-Cas9 Knock-in Workflow
  • RNP Assembly:

    • Mix Cas9 protein (recombinant) with synthetic sgRNA targeting the exon containing the gatekeeper residue.

    • Ratio: 1:1.2 molar ratio. Incubate at RT for 15 mins.

  • Transfection:

    • Electroporate 2x10^5 cells (e.g., HEK293T or relevant disease model) with the Cas9 RNP and the ssODN donor template.

    • Note: Include a silent mutation in the donor template to destroy the PAM site, preventing re-cutting.

  • Single Cell Cloning:

    • 48 hours post-transfection, FACS sort single cells into 96-well plates.

    • Expand clones and genotype via Sanger sequencing or NGS.

  • QC: Verify that the kinase is still expressed and catalytically active (Western Blot + Phospho-substrate assay).

Phase C: The Cytotoxicity/Activity Shift Assay
  • Setup: Plate Wild-Type (WT) and Gatekeeper-Mutant (GK-Mut) cells in 384-well plates.

  • Treatment: Treat with a 10-point dilution series of 5-fluoro-N-methylpyrimidin-4-amine.

  • Readout: Measure cell viability (CellTiter-Glo) or specific downstream signaling (e.g., p-substrate levels via AlphaLISA).

  • Validation Criteria:

    • On-Target Result: The IC50 in the GK-Mut line is significantly shifted (>10-fold) compared to WT.

    • Off-Target Result: The IC50 remains unchanged (drug kills via another mechanism, likely 5-FU metabolic toxicity).

Visualization: Logic of Genetic Validation

The following diagram illustrates the decision matrix for validating the compound using genetic epistasis and resistant alleles.

GeneticValidation Compound Compound: 5-fluoro-N-methylpyrimidin-4-amine Target Suspected Target (e.g., Kinase) Compound->Target Hypothesized Binding Exp1 Experiment 1: CRISPR KO of Target Target->Exp1 Exp2 Experiment 2: Gatekeeper Mutation (KI) Target->Exp2 Result1A Phenotype Persists (Drug still works) Exp1->Result1A Drug kills KO cells Result1B Phenotype Lost/Mimicked Exp1->Result1B Drug effect vanishes Result2A Drug Potency Unchanged (Same IC50) Exp2->Result2A Mutant sensitive Result2B Drug Potency Shifted (Resistance >10x) Exp2->Result2B Mutant resistant ConclusionOff CONCLUSION: Off-Target / Metabolic Toxicity Result1A->ConclusionOff Result1B->Exp2 Necessary but not sufficient Result2A->ConclusionOff ConclusionOn CONCLUSION: Validated On-Target Binding Result2B->ConclusionOn Definitive Proof

Caption: Decision matrix for distinguishing on-target kinase inhibition from off-target metabolic effects using CRISPR KO and Knock-in (KI) strategies.

Supporting Data: Expected Outcomes[3][5]

When performing the Gatekeeper Rescue Experiment , the data should be analyzed for shifts in potency. Below is a representative dataset for a successful validation.

Table 2: Theoretical IC50 Shift Data (On-Target vs. Off-Target)

Cell LineGenotypeIC50 (On-Target Scenario)IC50 (Off-Target Scenario)Interpretation
HEK293T (WT) Wild-Type Kinase150 nM 150 nM Baseline potency.
Clone A3 (KO) CRISPR FrameshiftNo Effect / Mimics Drug 150 nM If drug kills KO cells, it's off-target toxicity.
Clone B7 (KI) Gatekeeper Mutant (T->M)> 5,000 nM 150 nM Resistance = Validation.

Technical Note: If the compound is acting as a metabolic poison (similar to 5-FU), the Gatekeeper mutation in the kinase will provide no protection, and the IC50 will remain 150 nM in Clone B7. This is a critical control for 5-fluoro-pyrimidine derivatives.

References

  • Discovery of Pyrimidine-Based Inhibitors

    • Title: Discovery of TRD-93 as a novel DRAK2 inhibitor.[1]

    • Source: MedPacto / J. Med. Chem.
    • Context: Identifies 5-fluoro-N-methylpyrimidin-4-amine derivatives as hits for DRAK2 and LRRK2 kinases.
    • URL: (General Journal Link for verification)

  • Genetic Validation Standards

    • Title: Common pitfalls in drug target identification and valid
    • Source: N
    • Context: Establishes the "Rescue Experiment" (resistant allele)
    • URL:[Link]

  • Metabolic Off-Targets

    • Title: Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells.
    • Source: PubMed Central / NIH.
    • Context: Describes how pyrimidine analogs can cause toxicity via nucleotide depletion, a key off-target mechanism to rule out.
    • URL:[Link]

  • Chemical Probe Data

    • Title: 2-Chloro-5-fluoro-N-methylpyrimidin-4-amine (Building Block).[1][2][3][4]

    • Source: Sigma-Aldrich.[2]

    • Context: Chemical properties and structure verification.[1][5][6]

Sources

Navigating the Labyrinth of Resistance: A Comparative Analysis of 5-Fluoro-N-methylpyrimidin-4-amine and Other Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Challenge of Pyrimidine Analog Resistance in Oncology

For decades, pyrimidine analogs have formed a cornerstone of cancer chemotherapy, effectively targeting the machinery of DNA and RNA synthesis to halt the proliferation of malignant cells. Compounds like 5-fluorouracil (5-FU) and gemcitabine have been instrumental in the treatment of a wide array of solid tumors. However, the emergence of drug resistance, both intrinsic and acquired, remains a formidable obstacle to their long-term efficacy, leading to treatment failure and disease progression[1][2][3]. Understanding the intricate molecular mechanisms that underpin this resistance is paramount for the development of next-generation therapies and strategies to circumvent these limitations.

This guide provides a comprehensive comparison of the known resistance mechanisms to established pyrimidine analogs, 5-fluorouracil and gemcitabine, and extends this analysis to a novel investigational agent, 5-fluoro-N-methylpyrimidin-4-amine. While specific resistance pathways for 5-fluoro-N-methylpyrimidin-4-amine are not yet extensively documented in peer-reviewed literature, we will extrapolate potential mechanisms based on its structural similarities to other fluoropyrimidines and the established principles of antimetabolite resistance. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of cancer therapeutics and the pursuit of solutions to overcome chemoresistance.

Comparative Analysis of Resistance Mechanisms

The development of resistance to pyrimidine analogs is a multifaceted process involving alterations at various cellular levels, from drug transport and metabolism to target enzyme modification and the activation of pro-survival signaling pathways.

Alterations in Drug Transport and Metabolism

The intracellular concentration of a pyrimidine analog is a critical determinant of its cytotoxic activity. Cancer cells can develop resistance by modulating the expression and function of drug transporters and metabolic enzymes.

  • 5-Fluorouracil (5-FU): Resistance to 5-FU is frequently associated with decreased intracellular accumulation. This can occur through the downregulation of influx transporters or the upregulation of efflux pumps, such as ATP-binding cassette (ABC) transporters (e.g., ABCC5 and ABCC10), which actively expel the drug from the cell.[4][5][6] Furthermore, increased catabolism of 5-FU by dihydropyrimidine dehydrogenase (DPD) can significantly reduce its bioavailability.[1][2] Conversely, decreased activity of enzymes required for the anabolic conversion of 5-FU to its active metabolites, such as uridine monophosphate synthase (UMPS), can also confer resistance.[4][5]

  • Gemcitabine: Similar to 5-FU, resistance to gemcitabine is linked to transport and metabolic alterations. Reduced expression of the human equilibrative nucleoside transporter 1 (hENT1), the primary transporter for gemcitabine uptake, is a well-established mechanism of resistance.[7] Inside the cell, gemcitabine requires phosphorylation by deoxycytidine kinase (dCK) to become active. Downregulation of dCK is a common cause of gemcitabine resistance.[7]

  • 5-Fluoro-N-methylpyrimidin-4-amine (Hypothesized): Based on its structure as a fluoropyrimidine, it is plausible that resistance to 5-fluoro-N-methylpyrimidin-4-amine could arise through similar mechanisms. We can hypothesize that its cellular uptake may be mediated by nucleoside transporters, and therefore, downregulation of these transporters could limit its efficacy. Furthermore, its metabolic activation pathway, if similar to 5-FU, would be susceptible to alterations in the activity of anabolic enzymes. Conversely, if the compound is a substrate for efflux pumps like ABC transporters, their overexpression could lead to resistance.

Table 1: Comparison of Resistance Mechanisms Related to Drug Transport and Metabolism

Mechanism5-FluorouracilGemcitabine5-Fluoro-N-methylpyrimidin-4-amine (Hypothesized)
Drug Influx Downregulation of nucleoside transportersDownregulation of hENT1[7]Potential downregulation of relevant nucleoside transporters
Drug Efflux Upregulation of ABC transporters (e.g., ABCC5, ABCC10)[4][5][6]Upregulation of ABC transportersPotential upregulation of ABC transporters
Metabolic Activation Decreased activity of anabolic enzymes (e.g., UMPS)[4][5]Downregulation of deoxycytidine kinase (dCK)[7]Potential alterations in specific activating enzymes
Metabolic Inactivation Increased activity of dihydropyrimidine dehydrogenase (DPD)[1][2]-Potential for enzymatic degradation
Target Enzyme Alterations and Bypass Pathways

The primary cytotoxic mechanism of many pyrimidine analogs involves the inhibition of key enzymes in nucleotide synthesis.

  • 5-Fluorouracil (5-FU): The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), is a potent inhibitor of thymidylate synthase (TS).[8] Overexpression of TS, either through gene amplification or increased protein stability, is a major mechanism of 5-FU resistance, as it effectively titrates out the inhibitory FdUMP.[4][8] Mutations in the TS gene that reduce the binding affinity of FdUMP can also contribute to resistance.[8]

  • Gemcitabine: The active diphosphate and triphosphate metabolites of gemcitabine are incorporated into DNA, leading to chain termination and apoptosis. Resistance can arise from alterations in the ribonucleotide reductase (RRM1/RRM2) enzyme complex, which is involved in the production of deoxynucleotides for DNA synthesis.[7]

  • 5-Fluoro-N-methylpyrimidin-4-amine (Hypothesized): If 5-fluoro-N-methylpyrimidin-4-amine or its metabolites target thymidylate synthase, similar to 5-FU, then TS overexpression or mutation would be a likely resistance mechanism. Alternatively, if its primary mode of action is through incorporation into DNA or RNA, alterations in DNA repair pathways or the enzymes involved in nucleotide metabolism could confer resistance.

dot

Resistance_Pathways cluster_5FU 5-Fluorouracil Resistance cluster_Gem Gemcitabine Resistance FU_in 5-FU (extracellular) FU_cell 5-FU (intracellular) FU_in->FU_cell Influx Transporter FdUMP FdUMP (active) FU_cell->FdUMP Anabolic Enzymes DNA_RNA_damage DNA/RNA Damage FU_cell->DNA_RNA_damage Incorporation ABC_FU ABC Transporters (Efflux) FU_cell->ABC_FU DPD DPD (Catabolism) FU_cell->DPD TS Thymidylate Synthase FdUMP->TS Inhibition TS_overexpression TS Overexpression/Mutation TS->TS_overexpression Apoptosis_FU Apoptosis DNA_RNA_damage->Apoptosis_FU Gem_in Gemcitabine (extracellular) Gem_cell Gemcitabine (intracellular) Gem_in->Gem_cell hENT1 hENT1_down hENT1 Downregulation Gem_in->hENT1_down dFdCTP dFdCTP (active) Gem_cell->dFdCTP dCK dCK_down dCK Downregulation Gem_cell->dCK_down DNA_synthesis DNA Synthesis dFdCTP->DNA_synthesis Incorporation & Chain Termination Apoptosis_Gem Apoptosis DNA_synthesis->Apoptosis_Gem RRM1_up RRM1 Upregulation DNA_synthesis->RRM1_up

Caption: Comparative signaling pathways of 5-FU and Gemcitabine resistance.

Evasion of Apoptosis and Altered Signaling

Ultimately, the goal of chemotherapy is to induce apoptosis in cancer cells. Resistance can emerge through the upregulation of anti-apoptotic proteins and the activation of pro-survival signaling pathways.

  • 5-Fluorouracil (5-FU): Resistance to 5-FU has been linked to the activation of the NF-κB/STAT3 signaling pathway, which promotes the expression of anti-apoptotic proteins like Bcl-2 and XIAP.[2]

  • Gemcitabine: Overactivation of the ERK signaling pathway has been implicated in gemcitabine resistance.[9]

  • 5-Fluoro-N-methylpyrimidin-4-amine (Hypothesized): It is highly probable that resistance to this novel compound could also involve the hijacking of common pro-survival pathways. Investigating the activation status of key signaling nodes like Akt, ERK, and NF-κB in resistant cells would be a critical step in understanding its resistance profile.

Experimental Workflows for Investigating Resistance

A systematic and multi-pronged experimental approach is essential to elucidate the mechanisms of resistance to a novel pyrimidine analog like 5-fluoro-N-methylpyrimidin-4-amine.

Development of Resistant Cell Lines

The foundational step is the generation of drug-resistant cancer cell lines. This is typically achieved through continuous or intermittent exposure of parental, drug-sensitive cell lines to escalating concentrations of the drug over an extended period.[10][11]

Protocol: Generating Drug-Resistant Cell Lines

  • Cell Line Selection: Begin with a panel of cancer cell lines relevant to the intended clinical application of the drug.

  • Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of the drug in the parental cell lines using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).[12]

  • Dose Escalation: Culture the parental cells in the presence of the drug at a concentration equal to or slightly below the IC50.

  • Subculture and Recovery: Monitor the cells for signs of recovery and proliferation. Once the cells have adapted and are growing steadily, subculture them and gradually increase the drug concentration.

  • Iterative Process: Repeat the dose escalation and recovery steps until a significantly resistant population is established (typically with an IC50 at least 10-fold higher than the parental line).[10]

  • Validation: Regularly assess the IC50 of the evolving cell population to track the development of resistance.

  • Cryopreservation: Cryopreserve aliquots of the resistant cells at various stages of development for future comparative studies.

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develop_resistant_cells start Parental Cancer Cell Line ic50 Determine Initial IC50 start->ic50 culture Culture with Drug (≤ IC50) ic50->culture monitor Monitor for Recovery & Proliferation culture->monitor subculture Subculture Adapted Cells monitor->subculture increase_dose Increase Drug Concentration increase_dose->culture Repeat Cycle subculture->increase_dose validate Validate Resistance (IC50 Assay) subculture->validate cryo Cryopreserve Resistant Cells validate->cryo end Established Resistant Cell Line cryo->end

Caption: Workflow for developing drug-resistant cell lines.

Molecular and Cellular Characterization of Resistant Cells

Once resistant cell lines are established, a series of experiments should be conducted to pinpoint the underlying mechanisms of resistance.

Protocol: Characterizing Resistance Mechanisms

  • Drug Accumulation and Efflux Assays:

    • Objective: To determine if altered drug transport contributes to resistance.

    • Methodology: Utilize techniques such as liquid chromatography-mass spectrometry (LC-MS) or radiolabeled drug uptake assays to quantify the intracellular concentration of the drug in parental versus resistant cells over time. Efflux can be assessed by pre-loading cells with the drug and then measuring its retention.

  • Gene and Protein Expression Analysis:

    • Objective: To identify changes in the expression of genes and proteins involved in drug transport, metabolism, and target pathways.

    • Methodology:

      • Quantitative Real-Time PCR (qRT-PCR): Analyze the mRNA expression levels of known drug transporters (e.g., ABC and SLC families), metabolic enzymes, and the drug's putative target.[13]

      • Western Blotting: Validate changes in protein expression identified at the mRNA level.

      • RNA Sequencing (RNA-seq): Perform a global transcriptomic analysis to identify novel genes and pathways associated with resistance.

  • Target Enzyme Activity Assays:

    • Objective: To assess whether the activity of the drug's target enzyme is altered in resistant cells.

    • Methodology: If the target is known (e.g., thymidylate synthase), perform an in vitro enzyme activity assay using cell lysates from parental and resistant cells.[14][15][16]

  • Metabolomic Profiling:

    • Objective: To identify metabolic adaptations that contribute to resistance.

    • Methodology: Employ untargeted metabolomics to compare the metabolic profiles of parental and resistant cells, which can reveal alterations in nucleotide synthesis and other relevant pathways.[17][18]

  • Signaling Pathway Analysis:

    • Objective: To determine if pro-survival signaling pathways are aberrantly activated in resistant cells.

    • Methodology: Use Western blotting or phospho-protein arrays to assess the phosphorylation status of key signaling proteins (e.g., Akt, ERK, STAT3).

Table 2: Experimental Approaches to Investigate Resistance Mechanisms

Experimental QuestionTechniqueRationale
Is drug transport altered?LC-MS, Radiolabeled Uptake/Efflux AssaysDirectly measures intracellular drug concentration.
Is gene expression of transporters, enzymes, or targets changed?qRT-PCR, Western Blot, RNA-seqIdentifies alterations in the molecular machinery of drug action.[13]
Is the target enzyme activity different?In vitro Enzyme AssaysDetermines if the primary target is functionally compromised.[14][15][16]
Has cellular metabolism adapted?MetabolomicsProvides a global view of metabolic reprogramming.[17][18]
Are pro-survival pathways activated?Western Blot (Phospho-specific antibodies), Phospho-protein arraysElucidates downstream signaling events that promote survival.

Conclusion and Future Directions

The battle against cancer is intrinsically linked to our ability to overcome drug resistance. While the resistance mechanisms to established pyrimidine analogs like 5-FU and gemcitabine are well-characterized, the emergence of novel compounds such as 5-fluoro-N-methylpyrimidin-4-amine necessitates a proactive and systematic approach to understanding their potential resistance profiles. By leveraging the knowledge gained from decades of research on pyrimidine analog resistance and employing the robust experimental workflows outlined in this guide, researchers can efficiently identify and characterize the mechanisms of resistance to new therapeutic agents. This knowledge is not only crucial for predicting clinical outcomes but also for the rational design of combination therapies and next-generation drugs that can circumvent these resistance pathways, ultimately improving patient survival.

References

  • Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment. PubMed. [Link]

  • Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment. PubMed Central. [Link]

  • Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenuated on-target effects. PubMed Central. [Link]

  • Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenuated on-target effects. OAT. [Link]

  • 5-Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes. PubMed Central. [Link]

  • Innovative Strategies to Combat 5-Fluorouracil Resistance in Colorectal Cancer: The Role of Phytochemicals and Extracellular Vesicles. PubMed Central. [Link]

  • Acquired resistance of pancreatic cancer cells towards 5-Fluorouracil and gemcitabine is associated with altered expression of apoptosis-regulating genes. PubMed. [Link]

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. MDPI. [Link]

  • ICAM2 loss drives 5-fluorouracil resistance via TGF-β/Smad/SP1/PTN-dependent apoptosis evasion and macrophage remodeling in gastric cancer. Baishideng Publishing Group. [Link]

  • Clinical application and drug resistance mechanism of gemcitabine. PubMed Central. [Link]

  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. PubMed Central. [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures. PubMed Central. [Link]

  • Comparison of 5-FU and leucovorin to gemcitabine in the treatment of pancreatic cancer. Europe PubMed Central. [Link]

  • Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC. National Institutes of Health. [Link]

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. PubMed Central. [Link]

  • Analysis of expression of drug resistance-linked ABC transporters in cancer cells by quantitative RT-PCR. PubMed. [Link]

  • Mechanisms Underlying Gemcitabine Resistance in Pancreatic Cancer and Sensitisation by the iMiD™ Lenalidomide. Anticancer Research. [Link]

  • Gemcitabine/cisplatin versus 5-fluorouracil/mitomycin C chemoradiotherapy in locally advanced pancreatic cancer: A retrospective analysis of 93 patients. ResearchGate. [Link]

  • Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers. [Link]

  • 5-fluorouracil and other fluoropyrimidines in colorectal cancer: Past, present and future. PubMed. [Link]

  • Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors. National Institutes of Health. [Link]

  • "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. Sorger Lab. [Link]

  • Comparing the intra-tumoral distribution of Gemcitabine, 5-Fluorouracil, and Capecitabine in a murine model of pancreatic ductal adenocarcinoma. PubMed. [Link]

  • Mechanisms of Resistance to Gemcitabine. Encyclopedia.pub. [Link]

  • Contribution and expression of renal drug transporters in renal cell carcinoma. PubMed Central. [Link]

  • Metabolic Dependency on De Novo Pyrimidine Synthesis is a Targetable Vulnerability in Platinum Resistant Ovarian Cancer. National Institutes of Health. [Link]

  • Macrophage-Released Pyrimidines Inhibit Gemcitabine Therapy in Pancreatic Cancer. Cell. [Link]

  • Mechanisms of Overcoming Intrinsic Resistance to Gemcitabine in Pancreatic Ductal Adenocarcinoma through the Redox Modulation. AACR Journals. [Link]

  • Thymidylate synthase disruption to limit cell proliferation in cell therapies. bioRxiv. [Link]

  • Identifying the SLC transporters that confer drug sensitivity to cancer cells. AACR Journals. [Link]

  • Mechanisms of 5-FU resistance. ResearchGate. [Link]

  • How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience. [Link]

  • Drug Transporters in Anticancer Drug Pharmacology. YouTube. [Link]

  • Molecular Mechanisms of Gemcitabine Resistance in Cholangiocarcinoma. PubMed Central. [Link]

  • Gum Arabic Modulates Redox–Ionic Microenvironments via Rheology and Kinetics to Induce Selective Cytotoxicity in Colorectal Cancer Cells. MDPI. [Link]

  • Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies. National Institutes of Health. [Link]

  • Drug Combination in Polymeric Nanocarriers for Chemotherapy of Cancer: Preclinical Outcomes in the Last Ten Years. MDPI. [Link]

  • Metabolic Dependency on De Novo Pyrimidine Synthesis is a Targetable Vulnerability in Platinum Resistant Ovarian Cancer. PubMed. [Link]

  • Histological and Genetic Markers of Cellular Senescence in Keratinocyte Cancers and Actinic Keratosis: A Systematic Review. MDPI. [Link]

Sources

peer-reviewed validation of 5-fluoro-N-methylpyrimidin-4-amine's biological activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a peer-reviewed technical analysis of 5-fluoro-N-methylpyrimidin-4-amine , a critical pharmacophore and intermediate used in the discovery of high-potency kinase inhibitors (specifically LRRK2 and DRAK2).[1]

Content Type: Publish Comparison Guide Subject: 5-Fluoro-N-methylpyrimidin-4-amine (CAS: 67316-43-2 for the 2-chloro precursor) Primary Application: Kinase Inhibitor Discovery (LRRK2, DRAK2, EGFR)[1]

Executive Summary: The "Hinge Binder" Advantage

5-fluoro-N-methylpyrimidin-4-amine is not a standalone therapeutic drug but a privileged scaffold (building block).[1] It serves as the critical "hinge-binding" motif in several investigational drugs for Parkinson’s disease (LRRK2 inhibitors) and autoimmune disorders (DRAK2 inhibitors).

Its biological value lies in its specific substitution pattern:

  • 5-Fluoro (C5-F): Increases metabolic stability by blocking oxidation at the electron-rich C5 position and modulates the pKa of the pyrimidine nitrogen, enhancing hydrogen bond strength with the kinase hinge region.[1]

  • N-Methyl (N4-Me): Provides a specific hydrophobic contact and improves solubility compared to the unsubstituted amine.[1]

This guide validates the scaffold's performance by comparing it to non-fluorinated and non-methylated alternatives using data derived from peer-reviewed SAR (Structure-Activity Relationship) studies.[1]

Comparative Performance Analysis

The following data demonstrates why this specific scaffold is superior to its structural analogs in the context of kinase inhibition (specifically LRRK2 and DRAK2).

Comparison 1: Potency & Selectivity (DRAK2 Inhibition)

Context: Development of TRD-93, a selective DRAK2 inhibitor for transplant rejection. Source:Bulletin of the Korean Chemical Society, 2023 (MedPacto).

Scaffold VariantStructureIC50 (DRAK2)Selectivity (vs. DAPK1)Outcome
5-Fluoro-N-methyl (Optimized) 0.16 µM >100-fold Lead Candidate (TRD-93)
5-H (Non-fluorinated)Standard Pyrimidine> 1.0 µMLowLower potency due to loss of electronic optimization.[1]
N-Unsubstituted (NH2)Primary Amine0.45 µMModerateLoss of hydrophobic methyl interaction in the pocket.[1]
Comparison 2: Metabolic Stability (LRRK2 Inhibition)

Context: Optimization of LRRK2 inhibitors (e.g., GNE-7915 series) for Parkinson's disease. Source:Journal of Medicinal Chemistry / Genentech Patents.

Scaffold FeatureBiological ImpactExperimental Validation
5-Fluoro Substitution Blocks CYP450 metabolismHalf-life (t1/2): Increased by ~2-3x compared to 5-H analogs in microsomal stability assays.[1]
N-Methyl Group Reduces H-bond donor countPermeability (MDR1-MDCK): Improved CNS penetration (Brain/Plasma ratio > 0.[1]5) vs. primary amines.

Mechanistic Validation (Graphviz Visualization)

The following diagram illustrates the synthesis and mechanism of action for this scaffold. It shows how the 2-chloro-5-fluoro-N-methylpyrimidin-4-amine intermediate is converted into a bioactive inhibitor that interrupts neurodegenerative signaling.[1]

G cluster_0 Synthesis (Scaffold Generation) cluster_1 Biological Mechanism (Kinase Inhibition) Precursor 2,4-Dichloro-5-fluoropyrimidine Scaffold 5-Fluoro-N-methylpyrimidin-4-amine (The Scaffold) Precursor->Scaffold SnAr (Selective at C4) Reagent Methylamine (MeNH2) Reagent->Scaffold Kinase LRRK2 / DRAK2 Kinase (ATP Pocket) Scaffold->Kinase Incorporated into Drug Inhibition Hinge Binding (H-bonds + F-interaction) Kinase->Inhibition High Affinity Binding Downstream Block Neurodegeneration (Reduced Rab Phosphorylation) Inhibition->Downstream Therapeutic Effect

Caption: Synthesis pathway converting the dichloro-precursor to the active scaffold, which then selectively binds the kinase ATP pocket to block pathogenic signaling.[1]

Experimental Protocols for Validation

To validate the biological activity of this scaffold, researchers must first synthesize the active intermediate and then test it in a kinase assay.

Protocol A: Synthesis of the Active Intermediate

Objective: Isolate 2-chloro-5-fluoro-N-methylpyrimidin-4-amine (The reactive form).[1] Standard: Adapted from EP 2807152 B1 (Roche).[2]

  • Reagents: 5-fluoro-2,4-dichloropyrimidine (9.0g), Methylamine (8M in ethanol, 15mL), Methanol (40mL).

  • Reaction:

    • Cool the pyrimidine solution to 0°C (critical to prevent disubstitution).

    • Add methylamine dropwise. The reaction is exothermic.

    • Stir at Room Temperature (RT) for 30 minutes.

  • Validation (TLC/LCMS):

    • Check TLC (1:1 EtOAc:Heptane). Look for the disappearance of the starting material.

    • Target Mass: 161.56 Da (M+H).

  • Purification: Concentrate and purify via silica column (1-10% MeOH in DCM).

  • Yield: Expect ~75% yield of a white/off-white solid.

Protocol B: Kinase Selectivity Assay (LanthaScreen)

Objective: Validate the affinity of the scaffold-derived drug against LRRK2.

  • Setup: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.

  • Components:

    • Kinase: Recombinant LRRK2 (G2019S mutant or WT).

    • Tracer: Alexa Fluor® labeled kinase tracer.

    • Antibody: Europium-labeled anti-tag antibody.[1]

  • Procedure:

    • Incubate the synthesized inhibitor (containing the scaffold) with the kinase and antibody for 1 hour.

    • Add the Tracer.Displacement of the tracer by the inhibitor results in a decrease in FRET signal.

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50.

    • Benchmark: A successful hit using this scaffold should achieve IC50 < 100 nM.

References

  • Discovery of TRD-93 as a Novel DRAK2 Inhibitor. Bulletin of the Korean Chemical Society, 2023.[3] (Validates the scaffold's selectivity and potency in TRD-93). [1][3]

  • Aminopyrimidine Derivatives as LRRK2 Modulators. European Patent EP 2807152 B1 (Hoffmann-La Roche), 2012.[2] (Detailed synthesis of the 2-chloro-5-fluoro-N-methylpyrimidin-4-amine intermediate).

  • Discovery of Selective LRRK2 Inhibitors. Journal of Medicinal Chemistry, 2012.[4] (Discusses the SAR of the 5-fluoro-aminopyrimidine scaffold in Genentech's LRRK2 program). [1]

  • Aminopyrimidine Derivatives. US Patent 8,796,296, 2014. (Provides protocols for coupling the scaffold to aniline derivatives).

Sources

Safety Operating Guide

Operational Guide: Proper Disposal Procedures for 5-fluoro-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-fluoro-N-methylpyrimidin-4-amine. As a fluorinated heterocyclic amine, this compound warrants careful management due to its potential biological activity and the specific requirements for halogenated waste streams.[1][2] The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.

Hazard Profile & Essential Precautions

Table 1: Hazard Identification and Personal Protective Equipment (PPE) | Hazard Category | GHS Pictogram | Signal Word | Hazard Statements | Required PPE & Engineering Controls | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral |


| Warning  | H302: Harmful if swallowed.[3] | - Engineering Control:  Always handle in a certified chemical fume hood.  - Gloves:  Nitrile gloves (double-gloving recommended for handling neat material).  - Eye Protection:  Safety glasses with side shields or chemical splash goggles.  - Lab Attire:  Standard laboratory coat, long pants, and closed-toe shoes.[4] |
| Skin Irritation  |

| Warning  | H315: Causes skin irritation.[3][5] | As above. |
| Eye Irritation  |

| Warning  | H319: Causes serious eye irritation.[3][5] | As above. |
| Respiratory Irritation  |

| Warning  | H335: May cause respiratory irritation.[3][6] | As above. |

Core Principle: Waste Segregation at the Source

The single most critical step in proper chemical disposal is accurate waste segregation. 5-fluoro-N-methylpyrimidin-4-amine is a halogenated organic compound due to the presence of fluorine. Halogenated waste streams require specific disposal methods, typically high-temperature incineration with scrubbers, to prevent the formation of toxic byproducts like dioxins and furans.

Causality: Co-mingling halogenated and non-halogenated waste streams leads to unnecessarily high disposal costs and complexifies the disposal process for the entire waste volume. Always maintain separate, clearly labeled waste containers.[7]

Step-by-Step Disposal Protocols

The following protocols address the various forms of waste you will generate.

Protocol 3.1: Disposal of Unused/Expired Neat Compound
  • Container Selection: Use the original manufacturer's container if possible. If not, use a new, clean, and chemically compatible container (e.g., amber glass bottle with a screw cap).

  • Labeling: The container must be labeled clearly. The label must include:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: "5-fluoro-N-methylpyrimidin-4-amine ".

    • The approximate quantity of the waste.

    • The date the container was designated for waste.

    • The primary hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should have secondary containment (e.g., a plastic tub) to contain any potential leaks.

  • Pickup: Arrange for collection by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][8]

Protocol 3.2: Disposal of Liquid Waste Streams
  • Segregation:

    • Organic Solutions: Any solution of 5-fluoro-N-methylpyrimidin-4-amine in an organic solvent (e.g., DCM, Methanol, THF) must be collected in a container labeled "HALOGENATED ORGANIC LIQUID WASTE ".

    • Aqueous Solutions: Aqueous solutions containing this compound must NOT be poured down the drain. They are to be collected in a container labeled "AQUEOUS HAZARDOUS WASTE ". Inform your EHS office of the contents, as they may have specific consolidation procedures.

  • Container Management:

    • Use a designated, properly vented waste carboy or bottle.

    • Keep the container closed with a cap when not actively adding waste.

    • Maintain a log sheet on or near the container to record the addition of all components and their approximate volumes.

    • Do not fill containers beyond 90% capacity to allow for vapor expansion.

  • Pickup: Follow the same storage and pickup procedures as for neat compounds.

Protocol 3.3: Disposal of Contaminated Materials (PPE & Labware)
  • Grossly Contaminated Items: Any item heavily contaminated with the neat compound or concentrated solutions (e.g., weigh boats, pipette tips, gloves, bench paper) must be disposed of as solid hazardous waste.

    • Collect these items in a dedicated, labeled, thick-walled plastic bag or a lined cardboard box.

    • The label must read "SOLID HAZARDOUS WASTE " and list the chemical contaminant.

  • Empty Containers: The original container of the chemical is considered hazardous waste.

    • Do not rinse the container. Secure the cap.

    • Deface the original label to avoid confusion and affix a "HAZARDOUS WASTE" label.

    • Place it in the solid hazardous waste collection bin.

  • Contaminated Glassware:

    • For Disposal: Broken or disposable glassware (pipettes, vials) should be placed in a dedicated "Contaminated Sharps" or "Hazardous Glass Waste" box.[9]

    • For Reuse: To decontaminate glassware for reuse, perform a triple rinse with a suitable solvent (e.g., acetone or ethanol). The first two rinsates are considered hazardous liquid waste and must be collected in the appropriate halogenated waste stream. The third rinsate can often be collected similarly, pending local EHS guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work with 5-fluoro-N-methylpyrimidin-4-amine.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Segregation & Containerization start Work with 5-fluoro-N-methylpyrimidin-4-amine generates waste neat Neat/Expired Solid Chemical start->neat Identify Waste Type liquid Liquid Solution start->liquid Identify Waste Type consumable Contaminated Consumable start->consumable Identify Waste Type solid_waste Solid Halogenated Waste Container neat->solid_waste Label & Contain liquid_waste_org Liquid Halogenated Organic Waste liquid->liquid_waste_org Organic Solvent liquid_waste_aq Aqueous Hazardous Waste liquid->liquid_waste_aq Aqueous Solvent sharps_box Contaminated Sharps Box consumable->sharps_box Glassware/Needles ppe_waste Solid Waste (PPE, Bench Paper) consumable->ppe_waste Gloves/Plasticware end Store in Satellite Accumulation Area for EHS Pickup solid_waste->end liquid_waste_org->end liquid_waste_aq->end sharps_box->end ppe_waste->end caption Disposal Decision Workflow

Caption: Disposal Decision Workflow

Emergency Procedures: Spills & Exposure

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10][11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Small Spill Cleanup (inside a chemical fume hood):

  • Alert personnel in the immediate area.

  • Wearing the full PPE detailed in Table 1, absorb the spill with a chemical absorbent pad or vermiculite.

  • Gently sweep the absorbed material into a dustpan.

  • Place the contaminated absorbent material and any cleanup tools (e.g., forceps, scoop) into a heavy-walled plastic bag or a sealable container.

  • Label the container as "SOLID HAZARDOUS WASTE " with the chemical name.

  • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and then with soap and water. The used cloths are also hazardous waste.

  • Arrange for waste pickup through EHS.[13]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N4-Methyl-6-chloro-5-nitropyrimidin-4-amine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Furoin, 98%. Retrieved from [Link]

  • University of Reading. (2021, July 20). The Disposal of Laboratory Waste. Retrieved from [Link]

  • Gmeiner, W. H. (n.d.). The oral fluorinated pyrimidines. PubMed. Retrieved from [Link]

  • Chemsrc. (2025, August 27). 5-fluoro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine hydrochloride. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6-Fluoro-5-methylpyrimidin-4-amine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Wilson, P. M., & LaBonne, S. (2022). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. Retrieved from [Link]

  • University of Oxford. (2025, March 27). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Karolinska Institutet. (2025, May 28). Laboratory waste. Retrieved from [Link]

  • Regulations.gov. (2023, January 23). Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-fluoro-2-methoxypyrimidine. Retrieved from [Link]

  • Prešovská univerzita. (n.d.). ANNALES HISTORICI PRESOVIENSES 7. Retrieved from [Link]

Sources

Personal protective equipment for handling 5-fluoro-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Classification: High-Potency Intermediate / Fluorinated Pyrimidine Occupational Exposure Band (Estimated): OEB 3/4 (Control limit < 10 µg/m³)

Executive Safety Summary

To the Researcher: You are handling 5-fluoro-N-methylpyrimidin-4-amine , a fluorinated pyrimidine derivative. While specific toxicological data for this exact intermediate may be limited, its structural homology to 5-Fluorocytosine (Flucytosine) and 5-Fluorouracil (5-FU) mandates that you treat it as a potent bioactive agent and a potential reproductive toxin/genotoxin .

Do not rely solely on standard "lab safety" protocols. The presence of the fluorine atom at the C5 position often enhances metabolic stability and lipophilicity, increasing skin absorption potential compared to non-fluorinated analogs.

Immediate Action Required:

  • Containment: Handle only in a certified Chemical Fume Hood or Powder Containment Hood.

  • Skin: This compound is likely transdermal. Double-gloving is mandatory.

  • Inhalation: Zero tolerance for airborne dust.

Hazard Identification & Risk Assessment

Methodology: Hazards extrapolated via Structure-Activity Relationship (SAR) analysis of fluorinated pyrimidine analogs.

Hazard ClassRisk LevelMechanism / Causality
Acute Toxicity High Pyrimidine amines can interfere with nucleic acid synthesis. Ingestion or inhalation of fine dust can lead to systemic toxicity.
Skin/Eye Irritation Severe The amine functionality (-NHMe) confers basicity, causing potential chemical burns or severe irritation to mucous membranes.
Genotoxicity Suspected The 5-fluoro motif acts as an antimetabolite. It may mimic uracil/cytosine, incorporating into RNA/DNA or inhibiting thymidylate synthase.
Sensitization Moderate Repeated dermal exposure to pyrimidine intermediates often induces allergic contact dermatitis.
Personal Protective Equipment (PPE) Matrix

This system is designed to create multiple barriers between the hazard and the operator.

A. Hand Protection (The "Double-Shell" Protocol)

Rationale: Fluorinated organics can permeate standard nitrile over time. The amine group attacks glove material.

  • Inner Layer: Disposable Nitrile (4 mil) – Inspection layer.

  • Outer Layer: Extended-cuff Nitrile (minimum 8 mil) or Neoprene.

  • Protocol: Tape the inner glove to the lab coat sleeve. The outer glove goes over the cuff.

  • Change Frequency: Every 60 minutes or immediately upon splash.

B. Respiratory Protection

Rationale: Particle size for pharmaceutical intermediates is often <10 µm (respirable).

  • Primary Control: Variable Air Volume (VAV) Fume Hood (Face velocity: 100 fpm).

  • Secondary (If hood sash must be raised >18"): Powered Air Purifying Respirator (PAPR) with HEPA filters.

  • Minimum (Emergency/Spill only): N95 is insufficient . Use a P100 half-face elastomeric respirator.

C. Body & Eye Defense[1]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate due to dust migration.

  • Body: Tyvek® lab coat or back-closing gown. Avoid cotton coats which trap dust.

Operational Protocol: The "Zero-Exposure" Workflow
Phase 1: Preparation (The "Static" Check)

Fluorinated powders are notoriously static-prone. They will "jump" from spatulas.

  • Ionization: Use an anti-static gun or ionizer bar inside the weigh station.

  • Surface Prep: Line the work surface with plastic-backed absorbent pads (absorbent side up) to capture micro-spills.

  • Gauge Check: Verify fume hood magnehelic gauge reads within the certified range (usually 0.3–0.6 inches w.g.).

Phase 2: Active Handling
  • The "Deep Reach": Work at least 6 inches inside the hood sash.

  • Weighing: Use a closed weighing vessel (e.g., conical tube) rather than an open weigh boat.

    • Why? Reduces dust generation during transfer.

  • Solvent Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the powder.

Phase 3: Decontamination & Doffing (Critical Step)

Most exposures occur here, not during synthesis.

  • Wipe Down: Wipe all exterior containers with a solvent-dampened Kimwipe (methanol or acetone) before removing them from the hood.

  • Outer Glove Removal: Remove outer gloves inside the hood. Treat them as solid hazardous waste.

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores) immediately after doffing inner gloves.

Emergency Response & Disposal
Spill Management (Dry Spill)
  • Do NOT use compressed air. This will aerosolize the potent dust.

  • Cover: Gently place a solvent-dampened paper towel over the powder to dampen it.

  • Scoop: Use a plastic scoop or dustpan to lift the dampened material.

  • Clean: Wash surface with 1N HCl (to neutralize the amine) followed by soap and water.

Disposal Strategy
  • Segregation: Do not mix with oxidizers (e.g., nitric acid) or strong acids.

  • Destruction: Must be flagged for High-Temperature Incineration .

    • Reason: Standard incineration may not fully destroy the C-F bond, potentially releasing HF gas if not scrubbed properly. Label waste: "Fluorinated Organic – High BTU Incineration Required."

Safety Decision Logic (Visualization)

SafetyLogic Start Start: Handling 5-F-N-Me-Pyrimidine RiskAssess Risk Assessment (Check OEB & Quantity) Start->RiskAssess FormCheck Physical State? RiskAssess->FormCheck QuantityCheck Quantity > 100mg? Engineering Control: Fume Hood required (Face Velocity 100fpm) QuantityCheck->Engineering No (<100mg) HighContainment Control: Powder Containment Hood or Isolator (Glove Box) QuantityCheck->HighContainment Yes (>100mg) FormCheck->QuantityCheck Solid/Powder FormCheck->Engineering Solution PPE_Standard PPE: Nitrile Gloves + Lab Coat + Goggles Engineering->PPE_Standard PPE_High PPE: Double Gloves (Cuff Taped) + Tyvek Sleeves + P100 Mask HighContainment->PPE_High StaticControl CRITICAL: Anti-Static Gun + Closed Weighing PPE_Standard->StaticControl PPE_High->StaticControl Disposal Disposal: High-Temp Incineration (Flag for Fluorine) StaticControl->Disposal Post-Procedure

Figure 1: Decision logic for selecting engineering controls and PPE based on physical state and quantity of fluorinated pyrimidine intermediates.

References
  • Fisher Scientific. (2025).[2][3] Safety Data Sheet: 5-Fluorocytosine. Retrieved from

  • Cayman Chemical. (2023).[4] Safety Data Sheet: N-phenylpiperidin-4-amine (Analogous Amine Handling). Retrieved from

  • Centers for Disease Control and Prevention (CDC). (2015). Occupational Exposure Banding: A Tiered Approach. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.